molecular formula Cl3H12O6Tb B1172586 FLAGELLIN CAS No. 12777-81-0

FLAGELLIN

Número de catálogo: B1172586
Número CAS: 12777-81-0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FLAGELLIN is a useful research compound. Its molecular formula is Cl3H12O6Tb. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

12777-81-0

Fórmula molecular

Cl3H12O6Tb

Origen del producto

United States

Foundational & Exploratory

Flagellin as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flagellin, the principal protein component of bacterial flagella, is a potent Pathogen-Associated Molecular Pattern (PAMP) that is recognized by the innate immune system through Toll-like Receptor 5 (TLR5). This recognition event initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immunity, playing a crucial role in host defense against bacterial pathogens. This technical guide provides an in-depth overview of the core concepts surrounding this compound as a PAMP, detailing its interaction with TLR5, the subsequent signaling pathways, and key experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, microbiology, and pharmacology.

Introduction: this compound, a Key Microbial Signature

This compound is a globular protein that polymerizes to form the filament of bacterial flagella, the primary locomotive appendages of many motile bacteria.[1] Beyond its role in motility, this compound is a critical molecule in host-pathogen interactions. The innate immune system has evolved to recognize conserved microbial structures, known as PAMPs, and this compound is a quintessential example.[1] Its recognition by the host is a critical first step in mounting an effective immune response against flagellated bacteria.

The immunomodulatory properties of this compound are primarily mediated through its interaction with Toll-like Receptor 5 (TLR5), a pattern recognition receptor (PRR) expressed on the surface of various immune and non-immune cells, including epithelial cells, monocytes, and dendritic cells.[2][3] This interaction triggers a potent inflammatory response, highlighting the importance of this compound as a key target for the innate immune system.

The this compound-TLR5 Interaction: A Structural Perspective

The recognition of this compound by TLR5 is a highly specific interaction. The TLR5 ectodomain, composed of leucine-rich repeats (LRRs), directly binds to the conserved D1 domain of monomeric this compound.[1] Structural studies have revealed that this interaction leads to the formation of a 2:2 tail-to-tail signaling complex, where two TLR5 molecules bind to two this compound molecules.[3] This dimerization is a crucial step for the initiation of downstream signaling. While the D1 domain is essential for high-affinity binding, the D0 domain of this compound also contributes to the full activation of TLR5.[1]

Quantitative Analysis of the this compound-TLR5 Interaction

The affinity of the this compound-TLR5 interaction and the concentration of this compound required to elicit a cellular response are critical parameters in understanding its biological activity. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of this compound to TLR5
This compound SourceReceptorMethodDissociation Constant (Kd) / IC50Reference
Salmonella typhimuriumHuman TLR5-proteoliposomesSurface Plasmon Resonance (SPR)13.8 x 10⁻⁹ M[4][5]
Escherichia coliHuman TLR5-proteoliposomesSurface Plasmon Resonance (SPR)84.1 x 10⁻⁸ M[4][5]
Various γ-proteobacteria and FirmicutesZebrafish rTLR5N14Competitive Binding Assay204–673 pM (IC50)[6]
CBLB502 (this compound derivative)Human TLR5Competition Assay67 ± 4 pM (IC50)[3]
Table 2: Dose-Dependent Activation of TLR5 Signaling by this compound
Cell TypeThis compound ConcentrationResponse MeasuredEC50 / Effective ConcentrationReference
RAW264.7 macrophages0.01, 0.1, 1, and 5 µg/mLIL-1β, IL-6, CXCL2, CXCL10 mRNA1 µg/mL showed a robust response[7]
Human Mononuclear Cells0.5 - 1 µg/mLIL-1β, IL-8, TNF-α expressionPeak response between 0.5 and 1 µg/mL[8]
Caco-2 cells500 ng/mLIL-8 production19-fold increase in IL-8[9]
HEK293 cells expressing TLR5 chimerasVariesNF-κB activationVaries depending on chimera and this compound mutant[10]

TLR5 Signaling Pathways

Upon this compound binding and TLR5 dimerization, a cascade of intracellular signaling events is initiated. The primary and most well-characterized pathway is MyD88-dependent, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

The MyD88-Dependent Pathway

The dimerization of the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR5 recruits the adaptor protein MyD88.[1][11] MyD88, in turn, recruits and activates members of the IRAK (IL-1R-associated kinase) family, leading to the activation of TRAF6 (TNF receptor-associated factor 6). This ultimately results in the activation of the IKK (IκB kinase) complex, which phosphorylates the inhibitor of NF-κB (IκB). The degradation of IκB allows for the nuclear translocation of NF-κB, where it induces the transcription of genes encoding pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α.[2]

TLR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TLR5 TLR5 Dimer This compound->TLR5 Binding & Dimerization MyD88 MyD88 TLR5->MyD88 TIR domain interaction IRAKs IRAKs MyD88->IRAKs Recruitment & Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation NFκB NF-κB IκB->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induction CoIP_Workflow start Start: Cells expressing tagged TLR5 stimulate Stimulate with this compound start->stimulate lyse Cell Lysis stimulate->lyse preclear Pre-clear lysate with beads lyse->preclear add_ab Add anti-tag antibody preclear->add_ab add_beads Add Protein A/G beads add_ab->add_beads wash Wash beads add_beads->wash elute Elute proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze end End: Detect this compound and tagged TLR5 analyze->end ELISA_Workflow start Start: Coat plate with capture antibody block Block non-specific binding sites start->block add_sample Add samples and cytokine standards block->add_sample add_detection_ab Add biotinylated detection antibody add_sample->add_detection_ab add_streptavidin Add Streptavidin-HRP add_detection_ab->add_streptavidin add_substrate Add TMB substrate add_streptavidin->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End: Quantify cytokine concentration read_plate->end Luciferase_Workflow start Start: Seed HEK293 cells transfect Co-transfect with NF-κB reporter and control plasmids start->transfect stimulate Stimulate with this compound transfect->stimulate lyse Lyse cells stimulate->lyse measure_luciferase Measure Firefly and Renilla luciferase activity lyse->measure_luciferase normalize Normalize Firefly to Renilla activity measure_luciferase->normalize end End: Determine NF-κB fold induction normalize->end

References

The Innate Immune Response to Bacterial Flagellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial flagellin, the principal structural component of flagella, is a potent pathogen-associated molecular pattern (PAMP) that elicits a robust innate immune response in a wide range of organisms, from plants to mammals.[1][2][3][4] The host's ability to recognize and respond to this compound is a critical first line of defense against infection by flagellated bacteria. This recognition is mediated by two distinct arms of the innate immune system: the extracellular detection of this compound by Toll-like receptor 5 (TLR5) and the intracellular sensing by the NAIP/NLRC4 (NOD-like receptor family CARD domain containing 4) inflammasome.[5][6] This technical guide provides an in-depth overview of these core signaling pathways, presents quantitative data on the cellular responses, details key experimental protocols, and offers visualizations of the molecular interactions and workflows.

Extracellular Recognition of this compound: The TLR5 Signaling Pathway

The primary mechanism for detecting extracellular this compound is through its interaction with TLR5, a pattern recognition receptor expressed on the surface of various immune and non-immune cells, including monocytes, dendritic cells, and epithelial cells.[6][7] The binding of this compound to TLR5 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immune responses.[2][8]

The activation of TLR5 by this compound involves the physical interaction of the D1 domain of monomeric this compound with the extracellular domain of TLR5.[8] This interaction triggers the recruitment of the adaptor protein MyD88 to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR5.[1][2] The formation of the TLR5-MyD88 complex initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). This ultimately leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B) and mitogen-activated protein kinases (MAPKs), which translocate to the nucleus to induce the expression of a wide range of pro-inflammatory genes.[6][8][9]

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Bacterial this compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Translocates & Activates MAPKs->Proinflammatory_Genes Activate Transcription Factors

Caption: TLR5 signaling pathway initiated by bacterial this compound.

Intracellular Recognition of this compound: The NAIP/NLRC4 Inflammasome

When flagellated bacteria invade the host cell cytoplasm, this compound can be detected by the NAIP/NLRC4 inflammasome, a multi-protein complex that activates inflammatory caspases.[10][11] In mice, specific NAIP (NLR family, apoptosis inhibitory protein) members, NAIP5 and NAIP6, directly bind to bacterial this compound.[11] This binding event induces a conformational change in the NAIP protein, allowing it to interact with and activate NLRC4.[12][13]

Activated NLRC4 oligomerizes to form a wheel-like structure that serves as a platform for the recruitment and activation of pro-caspase-1.[10][14] Caspase-1 then auto-cleaves to its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.[11][15] Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[15]

NLRC4_Inflammasome_Pathway cluster_cytoplasm Cytoplasm This compound Cytosolic this compound NAIP5_6 NAIP5/6 This compound->NAIP5_6 Binds NLRC4_inactive Inactive NLRC4 NAIP5_6->NLRC4_inactive Activates NLRC4_active Active NLRC4 (Oligomerized) NLRC4_inactive->NLRC4_active Pro_Caspase1 Pro-Caspase-1 NLRC4_active->Pro_Caspase1 Recruits & Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GasderminD Gasdermin D Caspase1->GasderminD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_pore Gasdermin D Pore IL1b->GSDMD_pore Secreted via IL18 Mature IL-18 Pro_IL18->IL18 IL18->GSDMD_pore Secreted via GasderminD->GSDMD_pore Forms Pyroptosis Pyroptosis GSDMD_pore->Pyroptosis Induces

Caption: NAIP/NLRC4 inflammasome activation by cytosolic this compound.

Quantitative Data on this compound-Induced Immune Responses

The cellular response to this compound is dose-dependent and results in the production of a variety of pro-inflammatory cytokines. The following tables summarize quantitative data from studies investigating these responses.

Table 1: this compound-Induced Cytokine Production in Murine Macrophages

Cell TypeThis compound ConcentrationCytokineConcentration (pg/mL)Incubation TimeReference
RAW264.71 µg/mLIL-1β~30 (mRNA fold change)5 hours[16]
RAW264.71 µg/mLIL-6~1500 (mRNA fold change)5 hours[16]
Ana-1100 ng/mLTNF-α~120024 hours[17][18]
Ana-1100 ng/mLIL-6~35024 hours[17][18]
Bone Marrow-Derived30 ngIL-1β~30003 hours[19]

Table 2: this compound-Induced Cytokine Production in Human Cells

Cell TypeThis compound ConcentrationCytokineConcentration/ResponseIncubation TimeReference
THP-11 µg/mLIL-8~2500 pg/mL24 hours[20]
THP-11 µg/mLIFN-β~15 (mRNA fold change)5 hours[16]
HT291x10⁸ CFU/mL bacteriaIL-8~1200 pg/mL6 hours[21]
Mononuclear cells1 µg/mLIL-1β>30 (mRNA fold change)3 hours[22]
Mononuclear cells1 µg/mLTNF-α~14 (mRNA fold change)3 hours[22]

Table 3: In Vivo Cytokine Response to this compound in Mice

Administration RouteThis compound DoseOrgan/FluidCytokinePeak Concentration (pg/mL or ng/mL)Time PointReference
Intravenous5 µ g/mouse PlasmaTNF-α~2000 pg/mL1 hour[23]
Intravenous5 µ g/mouse PlasmaIL-6~4000 pg/mL3 hours[23]
IntraperitonealNot specifiedSerumIL-65.5 ng/mL2 hours[24]
Intranasal1 µgLungsIL-1βNot specified (peak mRNA)Not specified[25]
Intranasal1 µgLungsTNF-αNot specified (peak mRNA)Not specified[25]

Key Experimental Protocols

Protocol 1: TLR5 Activation Assay using HEK-Blue™ TLR5 Reporter Cells

This protocol describes a method to quantify TLR5 activation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) in response to this compound stimulation.

Materials:

  • HEK-Blue™ TLR5 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Purified bacterial this compound

  • 96-well cell culture plates

  • Spectrophotometer (620-655 nm)

Method:

  • Cell Seeding: Plate HEK-Blue™ TLR5 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Stimulation: Prepare serial dilutions of this compound. Add 20 µL of each this compound dilution to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Detection: Add 180 µL of HEK-Blue™ Detection medium to each well.

  • Measurement: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm. The OD is directly proportional to the SEAP activity and thus to the level of TLR5 activation.

Protocol 2: NLRC4 Inflammasome Activation and IL-1β Secretion in Macrophages

This protocol details the steps to induce and measure NLRC4 inflammasome activation in bone marrow-derived macrophages (BMDMs) through infection with Salmonella Typhimurium.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Salmonella Typhimurium (log-phase culture)

  • LPS (lipopolysaccharide)

  • DMEM complete medium

  • ELISA kit for murine IL-1β

  • Reagents for Western blotting (lysis buffer, antibodies for caspase-1 and IL-1β)

Method:

  • Cell Seeding and Priming: Seed BMDMs in 24-well plates. Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to upregulate pro-IL-1β expression.[26]

  • Bacterial Infection: Infect the primed BMDMs with log-phase S. Typhimurium at a specified multiplicity of infection (MOI).

  • Incubation: Incubate for the desired time (e.g., 1-4 hours) to allow for bacterial invasion and inflammasome activation.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis. Lyse the remaining cells for Western blot analysis.

  • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Western Blotting: Analyze the cell lysates and supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p20 or p10 subunit) and mature IL-1β.

Experimental_Workflow cluster_workflow Experimental Workflow: NLRC4 Inflammasome Activation Start Start Seed_Cells Seed Bone Marrow-Derived Macrophages (BMDMs) Start->Seed_Cells Prime_Cells Prime with LPS (4 hours) Seed_Cells->Prime_Cells Infect_Cells Infect with S. Typhimurium (1-4 hours) Prime_Cells->Infect_Cells Collect_Samples Collect Supernatants and Cell Lysates Infect_Cells->Collect_Samples ELISA Measure IL-1β in Supernatant by ELISA Collect_Samples->ELISA Western_Blot Detect Cleaved Caspase-1 and IL-1β by Western Blot Collect_Samples->Western_Blot End End ELISA->End Western_Blot->End

References

An In-depth Technical Guide to the Flagellin Signaling Pathway via MyD88

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of the flagellin signaling pathway mediated by the adaptor protein MyD88. It is intended to serve as a technical resource, offering detailed information on the signaling cascade, quantitative data from key experiments, and methodologies for studying this critical innate immune pathway.

Introduction to this compound Signaling

Bacterial this compound, a principal component of the flagellar filament, is a potent pathogen-associated molecular pattern (PAMP) recognized by the innate immune system. The primary receptor for extracellular this compound is Toll-like receptor 5 (TLR5). Engagement of TLR5 by this compound initiates a signaling cascade that is critically dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This pathway culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an immune response.[1][2]

The Core Signaling Cascade

The this compound-TLR5-MyD88 signaling axis is a well-defined pathway that proceeds through a series of protein-protein interactions and post-translational modifications.

2.1. Ligand Recognition and Receptor Dimerization: The process is initiated by the binding of monomeric this compound to the extracellular domain of TLR5.[2] This binding event triggers the homodimerization of TLR5, which brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, a crucial step for the recruitment of downstream signaling molecules.[2]

2.2. Recruitment of MyD88 and Formation of the Myddosome: The dimerized TLR5 TIR domains serve as a scaffold for the recruitment of the adaptor protein MyD88.[3] MyD88 itself possesses a TIR domain, which interacts with the TIR domains of TLR5, and a death domain (DD) at its C-terminus.[4] Upon recruitment to the receptor complex, MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, through interactions between their respective death domains.[5][6] This assembly of TLR5, MyD88, IRAK4, and IRAK1 forms a signaling complex often referred to as the "Myddosome".[7][8]

2.3. IRAK Kinase Activation and TRAF6 Recruitment: Within the Myddosome, IRAK4, a constitutively active kinase, phosphorylates and activates IRAK1.[5][9] This phosphorylation event leads to the dissociation of the activated IRAK1 from the Myddosome. The liberated IRAK1 then interacts with another key signaling molecule, TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[10][11][12][13]

2.4. TRAF6-Mediated Ubiquitination and Activation of the TAK1 Complex: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the synthesis of lysine (B10760008) 63 (K63)-linked polyubiquitin (B1169507) chains.[5][9] These polyubiquitin chains act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which consists of TAK1 and the TAK1-binding proteins TAB1, TAB2, and TAB3.[5][9][14][15] The binding of the TAB2 and TAB3 subunits to the K63-linked polyubiquitin chains is a critical step in the activation of TAK1 kinase activity.[9]

2.5. Downstream Activation of NF-κB and MAPK Pathways: Once activated, TAK1 serves as a central kinase that phosphorylates and activates two major downstream signaling branches:

  • The IκB Kinase (IKK) Complex: TAK1 phosphorylates and activates the IKK complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and induce the expression of target genes, including those encoding pro-inflammatory cytokines like IL-8, IL-6, and TNF-α.[1][2]

  • Mitogen-Activated Protein Kinases (MAPKs): TAK1 also activates several MAPK cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] This leads to the activation of the transcription factor AP-1 (a dimer of c-Jun and c-Fos), which collaborates with NF-κB to regulate the expression of inflammatory genes.

A visual representation of this signaling cascade is provided below.

Flagellin_MyD88_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 1. Binding & Dimerization MyD88 MyD88 TLR5->MyD88 2. Recruitment IRAK4 IRAK4 MyD88->IRAK4 3. Myddosome   Formation IRAK1 IRAK1 IRAK4->IRAK1 4. Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 5. Recruitment TAK1_complex TAK1/TAB1/2/3 TRAF6->TAK1_complex 6. K63-linked    Ubiquitination    & Activation IKK_complex IKKα/β/γ TAK1_complex->IKK_complex 7a. Phosphorylation MAPK p38/JNK TAK1_complex->MAPK 7b. Phosphorylation IκB IκBα IKK_complex->IκB 8. Phosphorylation NFκB NF-κB (p50/p65) IκB->NFκB 9. Degradation & Release Transcription Gene Transcription (e.g., IL-8, TNF-α) NFκB->Transcription 10. Nuclear Translocation AP1 AP-1 MAPK->AP1 Activation AP1->Transcription Nuclear Translocation

Caption: The MyD88-dependent signaling pathway initiated by this compound binding to TLR5.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the this compound-MyD88 signaling pathway. These data provide insights into the magnitude and kinetics of the cellular responses.

Table 1: this compound-Induced Cytokine Production in Macrophages

CytokineCell TypeThis compound ConcentrationTime PointFold Induction (over control)Reference
TNF-αMurine BMDM100 ng/mL3 h~15-fold[16]
IL-6Murine BMDM100 ng/mL24 h~200-fold[17]
IL-1βMurine BMDM100 ng/mL24 h~50-fold[17]
IL-10Murine BMDM100 ng/mL24 h~10-fold[17]

BMDM: Bone Marrow-Derived Macrophages

Table 2: NF-κB Activation in Response to this compound

Cell LineReporter AssayThis compound ConcentrationTime PointFold Induction of Reporter ActivityReference
HEK293NF-κB Luciferase100 ng/mL4 h~100-fold[1]
HT29-19ANF-κB Luciferase100 ng/mL6 h~8-fold[18]

Table 3: Phosphorylation of Key Signaling Intermediates

Phosphorylated ProteinCell TypeThis compound ConcentrationTime PointFold Increase in PhosphorylationReference
p-IKKα/βMurine BMDM100 ng/mL15 min~3-fold[8]
p-p65 (NF-κB)Murine BMDM100 ng/mL30 min~4-fold[8]
p-JNK1/2Murine BMDM100 ng/mL30 min~5-fold[8]
p-ERK1/2Murine BMDM100 ng/mL15 min~2.5-fold[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the this compound-MyD88 pathway. Below are protocols for key experiments.

4.1. Co-Immunoprecipitation of MyD88 and IRAK1

This protocol is designed to demonstrate the interaction between MyD88 and IRAK1 following this compound stimulation.

Workflow Diagram:

CoIP_Workflow Start 1. Cell Stimulation (e.g., with this compound) Lysis 2. Cell Lysis (Non-denaturing buffer with protease/phosphatase inhibitors) Start->Lysis Incubation 3. Lysate Incubation with anti-MyD88 Antibody Lysis->Incubation Beads 4. Addition of Protein A/G Beads Incubation->Beads Wash 5. Washing of Beads to remove non-specific binders Beads->Wash Elution 6. Elution of Immunocomplexes Wash->Elution Analysis 7. Western Blot Analysis (Probe for IRAK1 and MyD88) Elution->Analysis

Caption: Workflow for co-immunoprecipitation of MyD88 and IRAK1.

Methodology:

  • Cell Culture and Stimulation: Culture cells (e.g., THP-1 macrophages) to 80-90% confluency. Stimulate cells with 100 ng/mL of purified this compound for various time points (e.g., 0, 5, 15, 30 minutes).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.[13]

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IRAK1 and MyD88.[13]

4.2. Western Blot for Phosphorylated IKK

This protocol is used to detect the activation of the IKK complex by assessing its phosphorylation status.

Methodology:

  • Sample Preparation:

    • Stimulate cells as described above.

    • Lyse cells in a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-50 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.[19]

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[19]

  • Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[20]

    • Incubate the membrane with a primary antibody specific for phosphorylated IKKα/β (e.g., at Ser176/180) overnight at 4°C.[19][21]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To normalize the data, the membrane can be stripped and re-probed for total IKKα/β.[20]

4.3. ELISA for IL-8 Secretion

This protocol quantifies the amount of IL-8 secreted into the cell culture supernatant following this compound stimulation.

Workflow Diagram:

ELISA_Workflow Start 1. Coat Plate with Capture Antibody (anti-IL-8) Block 2. Block Plate Start->Block Sample 3. Add Standards and Cell Culture Supernatants Block->Sample DetectionAb 4. Add Detection Antibody (biotinylated anti-IL-8) Sample->DetectionAb Enzyme 5. Add Enzyme Conjugate (e.g., Streptavidin-HRP) DetectionAb->Enzyme Substrate 6. Add Substrate (e.g., TMB) Enzyme->Substrate Stop 7. Add Stop Solution Substrate->Stop Read 8. Read Absorbance (e.g., at 450 nm) Stop->Read

Caption: General workflow for a sandwich ELISA to quantify IL-8.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human IL-8. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation:

    • Prepare a standard curve using recombinant IL-8.

    • Add the standards and cell culture supernatants (collected after this compound stimulation) to the wells and incubate for 2 hours at room temperature.[22]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-8. Incubate for 1-2 hours at room temperature.[22]

  • Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.[22]

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes, allowing for color development.[22][23]

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The concentration of IL-8 in the samples is determined by interpolating from the standard curve.[23]

Concluding Remarks

The this compound-TLR5-MyD88 signaling pathway is a cornerstone of the innate immune response to bacterial infections. A thorough understanding of its molecular mechanics, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in immunology and professionals involved in the development of novel therapeutics, such as vaccines and immunomodulatory drugs. This guide provides a foundational resource to aid in these endeavors.

References

A Technical Guide to the Core Differences Between Flagellin from Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagellin, the principal protein component of the bacterial flagellum, is a potent activator of the innate immune system. While its role as a pathogen-associated molecular pattern (PAMP) is well-established, significant structural, genetic, and immunological differences exist between this compound derived from gram-positive and gram-negative bacteria. Understanding these distinctions is critical for the development of novel therapeutics, vaccines, and immunomodulatory agents that target this compound-mediated signaling pathways. This technical guide provides an in-depth comparison of the core characteristics of this compound from these two major bacterial clades, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Structural and Physicochemical Differences

The fundamental structure of the flagellar filament is a helical polymer of this compound subunits. However, the overall architecture of the flagellum, particularly the basal body that anchors the structure to the cell envelope, exhibits a key difference between gram-positive and gram-negative bacteria. Gram-negative bacteria possess a more complex basal body with four rings (L, P, S, and M), while gram-positive bacteria have a simpler structure with only two rings (S and M)[1].

While the core this compound protein is conserved, variations in its physicochemical properties, such as molecular weight and isoelectric point, exist between species.

PropertyGram-Negative Example (E. coli K12, FliC)Gram-Positive Example (Bacillus subtilis, Hag)
Molecular Weight (kDa) ~51.3~32.5
Isoelectric Point (pI) ~4.95 (Calculated)4.78[2][3]
Amino Acid Length 498304

Table 1: Comparison of Physicochemical Properties of this compound. The data for E. coli FliC is derived from its UniProt entry (P04949)[4], and the data for B. subtilis Hag is from the SubtiWiki database[2][3].

Genetic Organization and Regulation

The genetic regulation of this compound synthesis is a tightly controlled process that differs between gram-negative and gram-positive bacteria. In many gram-negative bacteria, such as Escherichia coli and Salmonella, flagellar genes are organized in a hierarchical cascade. This cascade is typically initiated by a master operon, flhDC, which controls the expression of the subsequent classes of genes involved in the assembly of the hook-basal body and the filament.

In contrast, the regulation of this compound synthesis in gram-positive bacteria, like Bacillus subtilis, is often integrated with other cellular processes, such as chemotaxis and development (e.g., sporulation). The hag gene, encoding this compound in B. subtilis, is transcribed by the σD form of RNA polymerase[5].

Immunological Recognition and Signaling Pathways

This compound is a potent immunogen, recognized by the host's innate immune system through two primary receptor systems: the cell surface Toll-like receptor 5 (TLR5) and the cytosolic NAIP/NLRC4 (NACHT, LRR and PYD domains-containing protein 4) inflammasome.

TLR5-Mediated Signaling

Extracellular this compound from both gram-positive and gram-negative bacteria is recognized by TLR5[4]. This recognition is highly conserved and targets the D1 domain of the this compound protein. The amino acid sequence within this domain is critical for TLR5 binding and subsequent signaling. While the overall mechanism is conserved, subtle differences in the amino acid sequence of the TLR5 binding domain can influence receptor affinity and the magnitude of the downstream response. The region around amino acids 89-96 in Salmonella FliC is a key determinant for TLR5 interaction[6][7].

Upon binding this compound, TLR5 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), leading to the activation of the transcription factor NF-κB and the MAP kinase pathways (p38, JNK, and ERK). This ultimately results in the production of pro-inflammatory cytokines and chemokines.

TLR5_Signaling TLR5 Signaling Pathway for this compound Recognition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Gram-positive or Gram-negative) TLR5 TLR5 This compound->TLR5 Binding & Dimerization MyD88 MyD88 TLR5->MyD88 Recruitment IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Transcription AP1->Proinflammatory_Genes Transcription

Figure 1: Generalized TLR5 signaling pathway.

NAIP/NLRC4 Inflammasome Activation

When this compound gains access to the host cell cytosol, it is detected by the NAIP (NLR family, apoptosis inhibitory protein) family of proteins, which in turn activate the NLRC4 inflammasome. In mice, NAIP5 and NAIP6 are responsible for recognizing this compound. Upon binding, NAIP proteins undergo a conformational change that allows them to interact with and activate NLRC4. Activated NLRC4 oligomerizes and recruits ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, leading to the formation of the inflammasome complex. This proximity-induced activation of caspase-1 results in the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18, and can also trigger a form of inflammatory cell death known as pyroptosis. While the core mechanism is similar, the specific NAIP proteins involved in this compound recognition can differ between species.

NLRC4_Inflammasome NAIP/NLRC4 Inflammasome Activation by Cytosolic this compound cluster_cytoplasm Cytoplasm This compound Cytosolic this compound (Gram-positive or Gram-negative) NAIP NAIP5/6 (mouse) This compound->NAIP Binding NLRC4 NLRC4 NAIP->NLRC4 Activation ASC ASC NLRC4->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18

Figure 2: NAIP/NLRC4 inflammasome pathway.

Differential Cytokine Induction

Studies have shown that gram-positive and gram-negative bacteria elicit distinct patterns of cytokine production from human mononuclear cells[8][9]. Generally, gram-positive bacteria are potent inducers of IL-12 and IFN-γ, which are key for cell-mediated immunity. In contrast, gram-negative bacteria tend to induce higher levels of IL-6, IL-8, and IL-10[8][9]. While these studies used whole bacteria, the differential activation of TLRs and other pattern recognition receptors by various cell wall components likely contributes to these distinct cytokine profiles. Purified this compound from gram-negative bacteria is a known potent inducer of TNF-α and IL-1β[10]. Further research is needed for a direct quantitative comparison of cytokine profiles induced by purified flagellins from both bacterial types.

CytokinePredominant Inducer
IL-12 Gram-Positive Bacteria
IFN-γ Gram-Positive Bacteria
TNF-α Gram-Positive Bacteria (whole), Gram-Negative this compound (purified)
IL-1β Similar induction by both
IL-6 Gram-Negative Bacteria
IL-8 Gram-Negative Bacteria
IL-10 Gram-Negative Bacteria

Table 2: General Patterns of Cytokine Induction by Gram-Positive vs. Gram-Negative Bacteria. Data is based on studies using whole bacteria and may not solely reflect the contribution of this compound[8][9].

Experimental Protocols

Precise and reproducible experimental methods are essential for studying the differences in this compound. Below are detailed protocols for key experimental procedures.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_purification This compound Purification cluster_tlr5_assay TLR5 Activation Assay cluster_inflammasome_assay Inflammasome Activation Assay Culture Bacterial Culture Shearing Mechanical Shearing of Flagella Culture->Shearing Centrifugation1 Low-Speed Centrifugation (remove cells) Shearing->Centrifugation1 Ultracentrifugation Ultracentrifugation (pellet flagella) Centrifugation1->Ultracentrifugation Depolymerization Acid/Heat Treatment (depolymerize to this compound) Ultracentrifugation->Depolymerization Purification Chromatography (e.g., Ion Exchange) Depolymerization->Purification QC Purity & Concentration (SDS-PAGE, BCA) Purification->QC Stimulation_TLR5 Stimulate with Purified this compound QC->Stimulation_TLR5 Stimulation_Inflammasome Transfect with Purified this compound QC->Stimulation_Inflammasome HEK293 HEK293-TLR5 Reporter Cells HEK293->Stimulation_TLR5 Incubation_TLR5 Incubation Stimulation_TLR5->Incubation_TLR5 Readout_TLR5 Measure Reporter Gene (e.g., SEAP, Luciferase) Incubation_TLR5->Readout_TLR5 Macrophages Culture Macrophages (e.g., BMDMs) Priming LPS Priming (optional) Macrophages->Priming Priming->Stimulation_Inflammasome Incubation_Inflammasome Incubation Stimulation_Inflammasome->Incubation_Inflammasome Analysis Analyze Supernatant (ELISA for IL-1β) & Lysate (Western Blot for Caspase-1) Incubation_Inflammasome->Analysis

Figure 3: General experimental workflow.

This compound Purification

This protocol is a generalized method and may require optimization depending on the bacterial species.

Materials:

  • Bacterial culture (e.g., E. coli or B. subtilis)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • High-speed blender or sonicator

  • Centrifuge and ultracentrifuge with appropriate rotors

  • 0.1 M Glycine-HCl, pH 2.0

  • 1 M NaOH

  • (NH4)2SO4

  • Dialysis tubing

  • Anion-exchange chromatography column and buffers

  • SDS-PAGE reagents

  • BCA or Bradford protein assay reagents

Methodology:

  • Bacterial Culture: Inoculate a large volume of LB broth with the desired bacterial strain and grow with shaking at 37°C overnight to stationary phase.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the pellet with cold PBS.

  • Flagellar Shearing: Resuspend the bacterial pellet in PBS. Shear the flagella from the cell surface using a high-speed blender for 2 minutes or by sonication.

  • Cell Removal: Remove the bacterial cells by centrifugation at 8,000 x g for 20 minutes at 4°C. The supernatant contains the sheared flagella.

  • Flagellar Pelleting: Pellet the flagella from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Depolymerization: Resuspend the flagellar pellet in 0.1 M glycine-HCl, pH 2.0, and incubate at room temperature for 30 minutes to depolymerize the flagella into this compound monomers.

  • Clarification: Remove any insoluble material by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

  • Neutralization and Precipitation: Transfer the supernatant to a new tube and neutralize to pH 7.2 with 1 M NaOH. Precipitate the this compound by slowly adding (NH4)2SO4 to 40-60% saturation and incubating overnight at 4°C.

  • Collection and Dialysis: Pellet the precipitated this compound by centrifugation at 20,000 x g for 30 minutes at 4°C. Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C to remove the ammonium (B1175870) sulfate.

  • Chromatographic Purification: Further purify the dialyzed this compound using anion-exchange chromatography. Elute with a salt gradient and collect fractions.

  • Purity and Concentration Assessment: Analyze the purity of the this compound fractions by SDS-PAGE and Coomassie blue staining. Determine the protein concentration using a BCA or Bradford assay.

TLR5 Activation Assay

This protocol utilizes HEK293 cells stably transfected with a TLR5-responsive reporter gene (e.g., SEAP - secreted embryonic alkaline phosphatase, or luciferase).

Materials:

  • HEK293-TLR5 reporter cell line (e.g., InvivoGen HEK-Blue™ hTLR5)

  • Complete DMEM growth medium

  • Purified this compound from gram-positive and gram-negative bacteria

  • 96-well cell culture plates

  • Reporter gene detection reagent (e.g., QUANTI-Blue™, Bright-Glo™)

  • Plate reader (spectrophotometer or luminometer)

Methodology:

  • Cell Seeding: Seed HEK293-TLR5 cells in a 96-well plate at a density of ~5 x 104 cells per well and incubate overnight.

  • Stimulation: Prepare serial dilutions of the purified this compound preparations in growth medium. Remove the old medium from the cells and add 180 µL of fresh medium. Add 20 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known TLR5 agonist).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Reporter Gene Assay:

    • For SEAP: Add an aliquot of the cell culture supernatant to the SEAP detection reagent in a new 96-well plate. Incubate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

    • For Luciferase: Add the luciferase substrate directly to the cells in the culture plate. Incubate for a few minutes and measure the luminescence.

  • Data Analysis: Calculate the fold induction of the reporter gene activity relative to the unstimulated control.

Inflammasome Activation Assay

This protocol describes the detection of inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete RPMI-1640 growth medium

  • Lipopolysaccharide (LPS) from E. coli (for priming, optional)

  • Purified this compound from gram-positive and gram-negative bacteria

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • 24-well cell culture plates

  • ELISA kits for IL-1β

  • Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20 subunit)

Methodology:

  • Cell Seeding: Seed BMDMs in a 24-well plate at a density of ~5 x 105 cells per well and allow them to adhere overnight.

  • Priming (Optional): For robust IL-1β detection, prime the cells with LPS (100 ng/mL) for 3-4 hours. This upregulates the expression of pro-IL-1β.

  • Transfection:

    • Dilute the purified this compound in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Wash the primed BMDMs with serum-free medium and add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA.

    • Cell Lysate: Wash the cells with cold PBS and lyse them in a suitable buffer for Western blotting.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Western Blot: Separate the cell lysate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the cleaved (active) p20 subunit of caspase-1.

Conclusion

The differences between this compound from gram-positive and gram-negative bacteria extend from the fundamental structure of the flagellum to the nuances of their interaction with the host immune system. While both are potent activators of innate immunity through TLR5 and the NAIP/NLRC4 inflammasome, the structural and genetic variations likely contribute to distinct immunological outcomes. A thorough understanding of these differences, facilitated by the robust experimental protocols outlined in this guide, is paramount for the rational design of this compound-based therapeutics and vaccines. Further research focusing on a direct quantitative comparison of the immunomodulatory properties of purified flagellins from diverse bacterial species will undoubtedly unveil new avenues for therapeutic intervention in infectious and inflammatory diseases.

References

The Pivotal Role of Flagellin in Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The formation of these complex, surface-associated communities is a multifactorial process, with the initial stages being critically dependent on the motility and adhesive properties of individual bacterial cells. Flagellin, the primary protein component of the bacterial flagellum, plays a dual role in this process. It is not only essential for the flagellar motility that enables bacteria to reach and explore surfaces but also acts as an adhesin, facilitating the initial attachment that precedes biofilm maturation. This technical guide provides an in-depth exploration of the core functions of this compound in biofilm development, detailing the key signaling pathways, experimental methodologies used for its study, and quantitative data illustrating its impact.

The Dual Function of this compound in Biofilm Initiation

The bacterial flagellum, a complex molecular machine, provides the locomotive force for bacteria to navigate their environment. This motility is crucial for the initial transit of bacteria to a surface, a prerequisite for biofilm formation[1]. Beyond its role in locomotion, the flagellum, and specifically its constituent protein this compound (FliC), can also function as an adhesive appendage, mediating the initial, reversible attachment to both biotic and abiotic surfaces[2][3]. This dual functionality positions this compound as a key player in the transition from a planktonic to a sessile, biofilm-associated lifestyle.

Studies across various bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica, have demonstrated that mutations in this compound or other flagellar components lead to significant defects in the early stages of biofilm formation[1][4][5]. While non-flagellated mutants can still form biofilms, the process is often delayed and the resulting biofilm architecture can be altered[6].

Signaling Pathways Regulating this compound and Biofilm Formation

The transition from a motile, planktonic existence to a sessile, biofilm-forming state is tightly regulated by complex signaling networks. A key intracellular second messenger involved in this switch is bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of extracellular polymeric substances (EPS) and adhesins, while simultaneously repressing flagellar synthesis and motility. Conversely, low levels of c-di-GMP favor the planktonic state[3][7][8].

The FleQ Regulatory Hub in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, a master regulator at the heart of this transition is the transcriptional regulator FleQ. FleQ, in conjunction with the ATPase FleN, controls the expression of genes involved in both flagellar synthesis and the production of biofilm matrix components. The activity of FleQ is modulated by c-di-GMP levels[9][10][11].

  • Low c-di-GMP conditions: FleQ, in its ATP-bound state, acts as a transcriptional activator for flagellar genes, promoting motility. Simultaneously, it represses the expression of genes for the Pel and Psl exopolysaccharides, key components of the P. aeruginosa biofilm matrix[11][12][13].

  • High c-di-GMP conditions: The binding of c-di-GMP to FleQ induces a conformational change that inhibits its ATPase activity. This leads to the repression of flagellar gene expression and the de-repression and activation of the pel and psl operons, shifting the cell's resources towards biofilm formation[10][11][13].

FleQ_Signaling_Pathway cluster_low_cdigmp Low c-di-GMP cluster_high_cdigmp High c-di-GMP Low c-di-GMP Low c-di-GMP FleQ_ATP FleQ-ATP Flagellar_Genes Flagellar Genes FleQ_ATP->Flagellar_Genes Activates Pel_Psl_Genes_low pel & psl Genes FleQ_ATP->Pel_Psl_Genes_low Represses Motility Motility Flagellar_Genes->Motility Biofilm_Matrix_low Biofilm Matrix Production Pel_Psl_Genes_low->Biofilm_Matrix_low High c-di-GMP High c-di-GMP c_di_GMP c-di-GMP FleQ_c_di_GMP FleQ-c-di-GMP c_di_GMP->FleQ_c_di_GMP Binds to FleQ Flagellar_Genes_high Flagellar Genes FleQ_c_di_GMP->Flagellar_Genes_high Represses Pel_Psl_Genes_high pel & psl Genes FleQ_c_di_GMP->Pel_Psl_Genes_high Activates Motility_high Motility Flagellar_Genes_high->Motility_high Biofilm_Matrix_high Biofilm Matrix Production Pel_Psl_Genes_high->Biofilm_Matrix_high

FleQ signaling in P. aeruginosa.
Flagellar Regulatory Hierarchy in Vibrio cholerae

In Vibrio cholerae, the expression of flagellar genes is organized in a four-tiered transcriptional hierarchy. The master regulator FlrA, a σ54-dependent transcriptional activator, initiates the cascade. This hierarchy not only controls the assembly of the flagellum but also influences the expression of virulence factors and genes involved in biofilm formation[14]. The transition to a biofilm lifestyle is also governed by c-di-GMP, which inversely regulates motility and the production of the Vibrio polysaccharide (VPS), a major component of the V. cholerae biofilm matrix[8][15].

Vibrio_Flagellar_Hierarchy FlrA FlrA (Class I) Class_II Class II Genes (Basal body, hook, FlrBC) FlrA->Class_II Activates (σ54) FlrC FlrC Class_II->FlrC Class_III Class III Genes (Rod, motor, FlaA) FlrC->Class_III Activates (σ54) FliA FliA (σ28) Class_III->FliA Class_IV Class IV Genes (Flagellins, motor, chemotaxis) FliA->Class_IV Activates (σ28) Motility Motility Class_IV->Motility c_di_GMP c-di-GMP VpsT VpsT c_di_GMP->VpsT Binds & Activates c_di_GMP->Motility Inhibits Vps_Genes vps Genes VpsT->Vps_Genes Activates Biofilm Biofilm Formation Vps_Genes->Biofilm

Flagellar and biofilm regulation in V. cholerae.

Quantitative Analysis of this compound's Role in Biofilm Formation

The impact of this compound on biofilm formation can be quantified using various in vitro assays. The crystal violet microtiter plate assay is a common method to assess the total biofilm biomass. Flow cell systems coupled with confocal laser scanning microscopy (CLSM) and image analysis software like COMSTAT allow for a more detailed, three-dimensional analysis of biofilm architecture.

Studies have consistently shown that mutants lacking this compound (e.g., ΔfliC or ΔflaA) exhibit a reduced capacity for biofilm formation compared to their wild-type counterparts.

Bacterial SpeciesMutantAssay MethodQuantitative FindingReference
Edwardsiella tardaΔfliCCrystal Violet27% reduction in biofilm formation compared to wild-type.[16]
Escherichia coli BW25113ΔfliACrystal Violet (OD595)Wild-type: 0.343 ± 0.056; ΔfliA: 0.227 ± 0.04 (a significant reduction).[10]
Vibrio cholerae O139flaA mutantCrystal VioletFlagellar mutants formed detectable biofilms, but with a different developmental pathway and altered structure compared to wild-type.[17]
Pseudomonas aeruginosaΔfliCMicrofluidicsNon-motile mutants showed reduced surface attachment and up to a 10-fold decrease in biofilm cell density under flow conditions.[2][18]

Experimental Protocols

Crystal Violet Biofilm Assay

This assay provides a quantitative measure of biofilm biomass attached to a surface.

Crystal_Violet_Assay_Workflow A 1. Inoculate overnight bacterial culture. B 2. Dilute culture and add to 96-well plate. A->B C 3. Incubate to allow biofilm formation (e.g., 24-48h). B->C D 4. Remove planktonic cells and wash wells with PBS. C->D E 5. Stain with 0.1% crystal violet solution. D->E F 6. Wash away excess stain. E->F G 7. Solubilize the bound stain (e.g., with 30% acetic acid or ethanol). F->G H 8. Measure absorbance (e.g., at OD595). G->H

Workflow for the Crystal Violet Biofilm Assay.

Detailed Methodology:

  • Inoculation: Inoculate a 5 mL liquid culture (e.g., Tryptic Soy Broth or Luria-Bertani broth) with a single bacterial colony and grow overnight at the optimal temperature with shaking[18][19].

  • Dilution and Plating: Dilute the overnight culture 1:100 in fresh medium. Add 200 µL of the diluted culture to each well of a 96-well flat-bottom microtiter plate[19].

  • Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the appropriate temperature to allow for biofilm formation[19].

  • Washing: Carefully decant the medium and planktonic cells from the wells. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent cells[20].

  • Staining: Add 200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[18][20].

  • Excess Stain Removal: Decant the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear[18][20].

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm[19][20].

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a plate reader[19]. The absorbance is directly proportional to the amount of biofilm biomass.

Flow Cell Biofilm Analysis

Flow cell systems allow for the cultivation of biofilms under controlled hydrodynamic conditions and their real-time observation using microscopy.

Detailed Methodology:

  • System Assembly and Sterilization: Assemble the flow cell system, which typically consists of a medium reservoir, a peristaltic pump, bubble traps, the flow cell chamber with a glass coverslip as the substratum, and a waste container[20][21]. Sterilize the entire system by pumping a disinfectant (e.g., 0.5% hypochlorite) through the tubing and channels, followed by extensive rinsing with sterile distilled water[20].

  • Inoculation: Introduce a diluted overnight culture of the bacterial strain into the flow cell channels using a syringe. Stop the flow and allow the bacteria to attach to the coverslip surface for a defined period (e.g., 1-2 hours)[20].

  • Biofilm Growth: Resume the flow of fresh, sterile medium at a constant, low flow rate. Grow the biofilm for the desired period, which can range from hours to days, at a controlled temperature[20].

  • Microscopy and Image Acquisition: Mount the flow cell on the stage of a confocal laser scanning microscope (CLSM). If the bacterial strain does not express a fluorescent protein, stain the biofilm with a fluorescent dye (e.g., SYTO 9 for live cells). Acquire a series of z-stack images at multiple positions within the biofilm[2][7].

  • Image Analysis: Use image analysis software such as COMSTAT to reconstruct 3D images of the biofilm and to quantify various structural parameters, including biomass, average and maximum thickness, surface area to volume ratio, and roughness coefficient[7][20].

Conclusion and Future Directions

This compound is a multifaceted protein that is integral to the initial stages of biofilm formation in a wide range of bacteria. Its roles in both motility and adhesion underscore its importance as a target for the development of novel anti-biofilm strategies. By disrupting flagellar function, it may be possible to prevent the initial attachment of bacteria to surfaces, thereby inhibiting the entire biofilm formation cascade. The signaling pathways that regulate the switch between motile and sessile lifestyles, particularly the c-di-GMP and FleQ systems, also present promising targets for therapeutic intervention. A deeper understanding of these intricate regulatory networks and the precise role of this compound in different bacterial species will be crucial for the rational design of drugs that can effectively combat biofilm-associated infections and contamination. Future research should focus on further elucidating the specific molecular interactions between this compound and host or environmental surfaces, as well as the development of high-throughput screening methods to identify inhibitors of flagellar synthesis and function.

References

The Discovery and Evolution of Flagellin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the primary protein component of the bacterial flagellum, has journeyed from being recognized solely as a constituent of a fascinating nanomachine responsible for motility to a potent modulator of the innate immune system. This technical guide provides an in-depth exploration of the history of this compound research, detailing key discoveries, experimental methodologies, and the signaling pathways it governs. Understanding the multifaceted nature of this compound is critical for researchers in microbiology, immunology, and for professionals involved in the development of novel vaccines and therapeutics.

A Historical Timeline of this compound Research

The study of this compound is intrinsically linked to the observation of bacterial motility, which dates back to the 17th century. The subsequent centuries saw a gradual unraveling of the structure and function of the bacterial flagellum, culminating in the modern understanding of this compound as a key Pathogen-Associated Molecular Pattern (PAMP).

  • 1676: Antony van Leeuwenhoek provides the first recorded observation of bacteria and their motility, noting their "pleasant" motion.[1]

  • Early 1960s: Structural studies using electron microscopy reveal that flagellar filaments are hollow tubes.[1]

  • 1969-1970: Tetsuo Iino and others provide convincing evidence that new this compound monomers are added to the growing filament at its distal end, traveling through the hollow central channel.[1]

  • 1983: Barry Marshall and Robin Warren identify Helicobacter pylori, a flagellated bacterium, as the causative agent of gastric ulcers.[2] Their work, which earned them the Nobel Prize in Physiology or Medicine in 2005, highlighted the critical role of flagella-mediated motility in pathogenesis.[2]

  • 1998: A pivotal study by Ciacci-Woolwine et al. reports that this compound (specifically FliC from Gram-negative bacteria) is a powerful inducer of cytokine production in human immune cells, with activity in the subnanomolar range.[3]

  • Late 1990s - Early 2000s: Research rapidly establishes that the innate immune system recognizes extracellular this compound through a specific receptor: Toll-like receptor 5 (TLR5).[3][4][5] This discovery solidifies this compound's status as a major PAMP.

  • 2017: A new class of "enzymatic flagellins" is discovered, revealing that flagella can possess proteolytic activity, expanding their known functional roles beyond motility and adhesion.[6]

  • 2023: Sara Clasen wins the NOSTER & Science Microbiome Prize for her research on "silent flagellins" from commensal gut bacteria. These flagellins bind to TLR5 but do not strongly activate it, suggesting a mechanism for immune tolerance to the host's own microbiota.[7]

Structure and Assembly of the Flagellar Filament

The bacterial flagellum is a complex nanomachine composed of three main parts: the basal body (the motor), the hook (a universal joint), and the filament (the propeller).[8] The filament, which can be several micrometers long, is a helical, hollow tube approximately 20 nm in diameter, formed by the polymerization of up to 20,000 this compound subunits.[6][9]

The this compound monomer itself is a protein with an average mass of about 40,000 daltons.[4] It is structurally organized into four domains: D0, D1, D2, and D3.[10][11]

  • D0 and D1 Domains: These N- and C-terminal domains are highly conserved across bacterial species.[5][10] They form the inner core of the filament and are responsible for this compound's ability to polymerize.[4][11] The TLR5 recognition site is located within the D1 domain.[5][12]

  • D2 and D3 Domains: These central domains are hypervariable and form the outer, exposed surface of the filament.[10] This variability is a mechanism for antigenic diversification, allowing bacteria to evade the host adaptive immune response.[6]

The assembly process is a remarkable example of protein self-assembly and export. This compound monomers are synthesized in the cytoplasm and transported in an unfolded state through the narrow central channel of the growing flagellum by a specialized Type III Secretion System (T3SS).[1][4][13] Upon reaching the distal end, they are incorporated into the filament, a process aided by a capping protein.[8]

This compound as a Modulator of Innate Immunity

The recognition of this compound by the innate immune system is a critical event in the host's defense against bacterial infection. This interaction is primarily mediated by Toll-like receptor 5 (TLR5).

The TLR5 Signaling Pathway

TLR5 is a pattern recognition receptor (PRR) expressed on the surface of various cells, including epithelial cells and immune cells like macrophages and dendritic cells. The binding of this compound to TLR5 initiates a signaling cascade that leads to the activation of pro-inflammatory responses.

Key steps in the TLR5 signaling pathway:

  • Recognition: The conserved D1 domain of a this compound monomer binds to the ectodomain of a TLR5 receptor.[5][14]

  • Dimerization: This binding event induces the dimerization of two TLR5 molecules, forming a 2:2 complex with two this compound molecules.[14] The D0 domain is also required for maximal signaling.[5][14]

  • Recruitment of MyD88: The dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the TLR5s into close proximity, creating a scaffold for the recruitment of the adaptor protein MyD88.[11]

  • Kinase Cascade: MyD88 recruits and activates IL-1R–associated kinase (IRAK) family members, leading to the activation of the E3 ubiquitin ligase TRAF6.

  • NF-κB and MAPK Activation: TRAF6 activates the IKK complex and MAP kinases (MAPKs).

  • Gene Expression: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the translocation of the transcription factor NF-κB into the nucleus. Activated MAPKs also lead to the activation of other transcription factors, such as AP-1.

  • Pro-inflammatory Response: These transcription factors drive the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune mediators, orchestrating the innate immune response to the bacterial infection.[3][12]

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binding & Dimerization MyD88 MyD88 TLR5->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway IKK_complex IKK Complex TRAF6->IKK_complex AP1 AP-1 MAPK_pathway->AP1 NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation AP1_nuc AP-1 AP1->AP1_nuc NFkB_nuc NF-κB NFkB_p50_p65->NFkB_nuc NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p50_p65 Dissociation NFkB_IkB->IkB DNA DNA NFkB_nuc->DNA AP1_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: The TLR5 signaling pathway initiated by this compound binding.

Key Experimental Protocols

The following sections outline the general methodologies for foundational experiments in this compound research. Specific buffer compositions and incubation times may vary based on the bacterial species and experimental system.

This compound Purification

Purification of this compound is a prerequisite for studying its structure and function. A common method involves mechanical shearing to detach flagella, followed by differential centrifugation and depolymerization.

Flagellin_Purification_Workflow start Bacterial Culture (e.g., Salmonella Typhimurium) harvest Harvest Cells (Centrifugation) start->harvest shear Mechanical Shearing (Blender/Vortex) harvest->shear centrifuge1 Centrifugation (Remove Cells) shear->centrifuge1 supernatant1 Collect Supernatant (Contains Flagella) centrifuge1->supernatant1 ultracentrifuge Ultracentrifugation (Pellet Flagella) supernatant1->ultracentrifuge pellet Resuspend Pellet ultracentrifuge->pellet depolymerize Depolymerize (Heat or pH shift) pellet->depolymerize centrifuge2 Centrifugation (Remove Debris) depolymerize->centrifuge2 supernatant2 Collect Supernatant (Contains this compound Monomers) centrifuge2->supernatant2 analysis Purity Analysis (SDS-PAGE, Western Blot) supernatant2->analysis

Caption: A typical workflow for the purification of this compound.

Methodology:

  • Bacterial Growth: Grow a flagellated bacterial strain (e.g., Salmonella enterica serovar Typhimurium) in a suitable liquid medium to a high density.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes).

  • Flagella Shearing: Resuspend the cell pellet in a buffer (e.g., PBS) and subject it to high mechanical shear using a blender or vigorous vortexing to detach the flagellar filaments from the cell bodies.

  • Cell Removal: Remove the bacterial cells by another round of centrifugation. The supernatant now contains the sheared flagella.

  • Flagella Pelleting: Pellet the flagellar filaments from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Depolymerization: Resuspend the flagella pellet. Depolymerize the filaments into soluble this compound monomers by either heat treatment (e.g., 65°C for 15 minutes) or by shifting the pH to an acidic range (e.g., pH 2.0) followed by neutralization.

  • Clarification: Centrifuge the solution to remove any insoluble debris. The resulting supernatant contains purified this compound monomers.

  • Purity Assessment: Verify the purity and identity of the this compound using SDS-PAGE, where this compound will appear as a single band at its characteristic molecular weight (e.g., ~51 kDa for S. Typhimurium FliC), and confirm with Western blotting using an anti-flagellin antibody.

In Vitro Cell Stimulation Assay

This assay is used to quantify the immunostimulatory activity of this compound by measuring cytokine production from immune cells.

Methodology:

  • Cell Culture: Culture a TLR5-expressing cell line (e.g., human embryonic kidney 293 (HEK293) cells stably transfected with a TLR5 expression vector, or a monocytic cell line like THP-1) in 96-well plates.

  • Stimulation: Treat the cells with serial dilutions of purified this compound. Include a negative control (medium alone) and a positive control (e.g., a known TLR5 agonist). Typical this compound concentrations can range from 0.1 to 1000 ng/mL.[14]

  • Incubation: Incubate the plates for a set period (e.g., 4 to 24 hours) to allow for cell response and cytokine secretion.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of a specific cytokine (e.g., Interleukin-8 (IL-8) or TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to generate a dose-response curve.

Quantitative Data in this compound Research

Quantitative data is essential for comparing the properties and activities of this compound from different sources and for understanding its interaction with the immune system.

ParameterOrganism/SystemValueReference
Protein Properties
Average Molecular WeightGeneral~40,000 Da[4]
Filament LengthE. coli / Salmonella~10 µm[6]
Filament DiameterE. coli / Salmonella~20 nm[6]
Monomers per FilamentE. coli / Salmonella~20,000[6]
Immune Stimulation
Cell Line Stimulation (IL-8)Human Myeloid (RTS-11)100 ng/mL (YRF)[14]
Cell Line Stimulation (LPS)E. coli 0111:B45 µg/mL[14]
Cell Line Stimulation (PGN)S. aureus5 µg/mL[14]
Therapeutic Studies
Sepsis Treatment Dose (Mice)S. Typhimurium FliC5-10 µg (post-CLP)[15]
TLR5 Inhibition (Mice)Recombinant Mouse TLR5 Fc50 µg (pre-CLP)[15]

Conclusion and Future Directions

From a component of bacterial locomotion to a key activator of innate immunity and a promising vaccine adjuvant, the study of this compound has yielded profound insights into host-microbe interactions.[16] Current research continues to explore its therapeutic potential, from its use in anti-cancer therapies to its role in modulating the gut microbiome.[7][16] The discovery of diverse this compound types, such as enzymatic and silent flagellins, opens new avenues for research.[6][7] A deeper understanding of the structural basis for TLR5 activation and the differential responses to pathogenic versus commensal flagellins will be crucial for developing targeted immunomodulatory drugs and next-generation vaccines. The integration of structural biology, immunology, and microbiome research will undoubtedly continue to expand the rich and complex story of this compound.[11]

References

An In-depth Technical Guide to Flagellin Gene Regulation and Phase Variation in Salmonella

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmonella enterica, a significant foodborne pathogen, employs a sophisticated mechanism of phase variation to alternately express two distinct flagellin proteins, FliC and FljB. This antigenic switching allows the bacterium to evade the host's adaptive immune response, contributing to its virulence and persistence. The process is governed by a site-specific DNA inversion event within the bacterial chromosome, controlled by the Hin recombinase. This document provides a comprehensive technical overview of the molecular genetics underpinning Salmonella this compound gene regulation, the mechanism of phase variation, quantitative data associated with the system, and detailed protocols for its experimental analysis.

The Molecular Mechanism of Flagellar Phase Variation

The core of flagellar phase variation is a genetic switch composed of an invertible DNA segment known as the H (or H2) region. This segment, approximately 996 base pairs in length, contains the promoter for the fljBA operon.[1]

  • Phase 2 Expression (ON State): When the H segment is in one orientation (the "ON" state), a promoter within it drives the transcription of the fljBA operon.[1] This leads to the production of two proteins:

    • FljB: The phase 2 this compound protein, which is assembled into the flagellar filament.

    • FljA: A repressor protein that specifically inhibits the expression of the fliC gene.[2]

  • Phase 1 Expression (OFF State): When the H segment is in the opposite orientation (the "OFF" state), the promoter is disconnected from the fljBA operon, and these genes are not transcribed.[1] In the absence of the FljA repressor, the fliC gene, located elsewhere on the chromosome, is expressed, leading to the production of FliC, the phase 1 this compound.

This entire switching process is a stochastic event, occurring at a low frequency within the bacterial population.[2]

The Hin-Mediated DNA Inversion Machinery

The inversion of the H segment is a site-specific recombination event catalyzed by a family of enzymes known as serine recombinases.[3]

  • Hin Recombinase: The key enzyme, encoded by the hin gene, which is itself located within the invertible H segment.[2][3] Hin binds as a homodimer to two recombination sites.[3]

  • hix Sites: The H segment is flanked by two 26-base pair imperfect inverted repeat sequences, hixL (left) and hixR (right), which are the recognition and binding sites for the Hin recombinase.[4][5]

  • Recombinational Enhancer & Fis Protein: Efficient inversion requires a 65-bp recombinational enhancer sequence located within the hin gene.[5] This enhancer contains binding sites for the host-encoded Fis (Factor for Inversion Stimulation) protein.[3][6] The Fis protein binds to the enhancer and, in conjunction with the DNA-bending protein HU, helps assemble a complex nucleoprotein structure called an invertasome.[3][6]

  • The Invertasome: This complex brings the hixL and hixR sites together, allowing the Hin tetramer to cleave the DNA at both sites, rotate one segment 180 degrees relative to the other, and re-ligate the DNA strands, thereby inverting the H segment.[3][6]

Hin_Mediated_Inversion cluster_invertasome Invertasome Complex cluster_action Recombination Action Hin Hin Dimer hixL hixL Hin->hixL binds hixR hixR Hin->hixR binds Invertasome Invertasome Assembly Fis Fis Dimer Enhancer Recombinational Enhancer Fis->Enhancer binds HU HU Protein Cleavage Double-Strand Cleavage Invertasome->Cleavage Catalyzes Rotation 180° Strand Rotation Cleavage->Rotation Ligation Re-ligation Rotation->Ligation caption Mechanism of Hin-mediated DNA inversion.

Figure 1: Mechanism of Hin-mediated DNA inversion.
Regulation of fliC by the FljA Repressor

Historically, FljA was considered a simple transcriptional repressor of fliC. However, recent evidence has revealed a more nuanced, post-transcriptional mechanism of action.[2][4][7] While FljA does cause a modest decrease in fliC transcription (approximately 5-fold), its primary and much stronger effect is at the level of translation (up to 200-fold inhibition).[4][7][8]

The proposed mechanism is that the FljA protein binds directly to the 5' untranslated region (5'-UTR) of the fliC mRNA.[4][7] This interaction is thought to inhibit translation initiation and may also facilitate the degradation of the fliC mRNA transcript, ensuring a robust shutdown of Phase 1 this compound synthesis when the cell is in Phase 2.[2][9]

Figure 2: The Hin-invertible switch controlling expression of FljB and FliC.

Quantitative Analysis of Phase Variation

The dynamics of the flagellar phase switch can be characterized by several quantitative parameters. These values are crucial for modeling bacterial population dynamics and understanding immune evasion strategies.

ParameterValue / ObservationOrganism / ConditionReference
Switching Frequency 10⁻³ to 10⁻⁵ per cell per generationS. enterica (general)[2][10]
From FljB (Phase 2) to FliC (Phase 1)S. enterica serovar Typhimurium[11]
3.6 x 10⁻² switched/total coloniesWild-type strain[11]
From FliC (Phase 1) to FljB (Phase 2)S. enterica serovar Typhimurium[11]
1.1 x 10⁻² switched/total coloniesWild-type strain[11]
Hin-hix Binding Affinity ~10-fold higher affinity for intact hix site compared to isolated DNA binding domains.In vitro analysis[1]
Critical bases for binding identified within an 8-bp sequence in each half-site.In vitro / In vivo[4][12]
FljA-mediated Repression ~5-fold reduction in fliC transcriptionfliC-lacZ transcriptional fusion[4][7][8]
~200-fold reduction in fliC translationfliC-lacZ translational fusion[4][7][8]
Half-life of fliC mRNA is significantly shorter in the presence of FljA.Northern blot analysis[9]

Experimental Protocols

Analyzing flagellar phase variation requires a combination of genetic, microbiological, and biochemical techniques. Below are detailed methodologies for key experiments.

Construction of Phase-Locked Mutants

Phase-locked mutants, which are incapable of switching this compound types, are essential tools. They are typically constructed by deleting the hin gene, which locks the H segment in its current orientation. The lambda-red recombinase system is a common method for creating such targeted gene deletions in Salmonella.

Methodology: hin Deletion using Lambda-Red Recombinase

  • Primer Design: Design PCR primers (typically 70-80 nt) to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance, kan). The 5' ends of the primers must contain 50-60 nt of homology to the regions immediately upstream and downstream of the hin gene coding sequence.

  • Amplification of Resistance Cassette: Perform PCR using the designed primers and a template plasmid carrying the kan gene (e.g., pKD4) to generate a linear DNA fragment consisting of the kan gene flanked by hin homology regions.

  • Preparation of Electrocompetent Cells: Grow the target Salmonella strain carrying the pKD46 plasmid (which expresses the lambda-red recombinase genes under an arabinose-inducible promoter) at 30°C in SOB medium containing ampicillin (B1664943). Induce expression of the recombinase by adding L-arabinose. Prepare electrocompetent cells by washing repeatedly with ice-cold sterile 10% glycerol.

  • Electroporation: Electroporate the purified linear PCR product from step 2 into the induced, electrocompetent Salmonella cells.

  • Selection and Recovery: Plate the electroporated cells onto LB agar (B569324) containing kanamycin and incubate at 37°C. Kanamycin-resistant colonies have likely undergone homologous recombination, replacing the hin gene with the kan cassette.

  • Verification: Verify the correct replacement of the hin gene by PCR using primers that flank the hin locus. The PCR product from a successful mutant will be larger (or smaller, depending on the cassette) than the wild-type product. Further verification can be done by DNA sequencing.

  • Curing of Helper Plasmid: Cure the temperature-sensitive pKD46 plasmid by streaking the confirmed mutant on LB agar without ampicillin and incubating at 42°C.

Quantitative Motility Assay for Switching Rate

This assay quantifies the rate of switching from one phase to the other by immobilizing the parent phase with specific antibodies and counting the colonies that escape by switching.

Methodology:

  • Isolate a Pure Phase Culture: Streak the wild-type Salmonella strain on a motility agar plate (e.g., LB with 0.3% agar) containing antiserum against one of the this compound types (e.g., anti-FliC). Motile bacteria that have switched to express FljB will swarm outwards. Pick a colony from the edge of the swarm to obtain a culture enriched for the FljB phase.

  • Culture Growth: Inoculate a single colony from step 1 into LB broth and grow with shaking at 37°C to mid-log phase (OD₆₀₀ ≈ 0.2-0.3). This ensures the population is actively dividing.

  • Plating for Total and Switched Colonies: Make serial dilutions of the culture in sterile saline. Plate appropriate dilutions onto standard LB agar plates to determine the total number of colony-forming units (CFU).

  • Antibody Overlay: After incubation and colony formation, overlay the plates with 10 mL of soft motility agar (0.35% agar in LB) containing the antiserum against the initial phase (in this example, anti-FljB, typically at a 1:250 dilution).[11]

  • Incubation and Counting: Allow the overlay to solidify, then incubate at 37°C for 1-2 hours.[11] Colonies that have switched to the other phase (FliC) will be motile in the antibody-containing overlay and will form a visible halo or swarm around the original colony.

  • Calculation: Calculate the switching frequency as the number of "switched" colonies (those with halos) divided by the total number of colonies counted on a plate without the overlay from the same dilution.[11]

Motility_Assay_Workflow start Start: Isolate pure Phase 2 (FljB+) colony step1 Grow single colony in LB broth to mid-log phase (OD600 ~0.3) start->step1 step2 Plate serial dilutions on LB agar plates step1->step2 step3 Incubate plates to allow colony formation step2->step3 step4 Overlay plates with soft agar containing anti-FljB serum step3->step4 step5 Incubate for 1-2 hours step4->step5 step6 Count total colonies (A) and colonies with motile halos (B) (switched to Phase 1) step5->step6 end Calculate Switch Frequency = B / A step6->end caption Workflow for quantifying flagellar phase switching rate.

Figure 3: Workflow for quantifying flagellar phase switching rate.
In Vitro DNA Inversion Assay

This biochemical assay directly measures the recombination activity of purified Hin protein on a DNA substrate.

Methodology:

  • Protein Purification: Overexpress and purify His-tagged Hin, Fis, and HU proteins from E. coli using standard affinity chromatography techniques (e.g., Ni-NTA).

  • Substrate Preparation: Prepare a supercoiled plasmid DNA substrate that contains both the hixL and hixR sites in their native orientation, separated by a DNA segment, and also includes the recombinational enhancer sequence.

  • Reaction Setup: Set up the reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT). Add the supercoiled DNA substrate, purified Hin, Fis, and HU proteins.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Analysis: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K). Analyze the DNA products by agarose (B213101) gel electrophoresis. The inversion event can be detected by restriction enzyme digestion. Choose a restriction enzyme that has sites flanking the invertible segment, such that the fragment sizes will differ between the original and inverted substrate. The percentage of inversion can be quantified by densitometry of the gel bands.

Electrophoretic Mobility Shift Assay (EMSA) for FljA-mRNA Binding

This assay provides direct evidence of the physical interaction between the FljA repressor protein and the fliC mRNA.

Methodology:

  • Protein Purification: Overexpress and purify His-tagged FljA protein.

  • RNA Probe Synthesis: Synthesize a short RNA probe corresponding to the 5'-UTR and the start of the coding sequence of the fliC gene. The probe must be labeled, typically with a non-radioactive tag like biotin (B1667282) or a fluorescent dye (e.g., fluorescein) at the 3' or 5' end.

  • Binding Reaction: Incubate the labeled fliC RNA probe with increasing concentrations of purified FljA protein in an appropriate RNA-binding buffer. Include a non-specific competitor RNA (like poly(dI-dC)) to prevent non-specific binding.

  • Control Reactions: Include a lane with the labeled probe only (no protein) and a competition lane where a large excess of unlabeled, specific fliC RNA is added to the binding reaction to demonstrate specificity.

  • Electrophoresis: Separate the binding reactions on a native (non-denaturing) polyacrylamide gel. The gel matrix separates molecules based on size and charge.

  • Detection: Transfer the RNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin). An RNA-protein complex will migrate more slowly through the gel than the free RNA probe, resulting in a "shifted" band. The intensity of the shifted band will increase with higher concentrations of FljA.

Implications for Drug Development

The flagellar phase variation system is intricately linked to Salmonella's ability to evade the immune system. As such, it represents a potential target for novel anti-virulence therapies.

  • Inhibiting the Switch: Small molecules that inhibit the catalytic activity of the Hin recombinase or disrupt the formation of the invertasome could "lock" the bacterial population into a single antigenic state. This would make the population more susceptible to clearance by a targeted adaptive immune response or vaccination.

  • Targeting the Repressor: Compounds that block the FljA-mRNA interaction could de-repress fliC expression, potentially disrupting the coordinated expression of virulence factors or creating a bacterium that expresses both this compound types simultaneously, presenting a more consistent target for the immune system.

Understanding the detailed molecular mechanisms and possessing robust experimental assays are critical first steps in screening for and validating compounds that target this important virulence mechanism.

References

A Comprehensive Technical Guide to the Structural Domains of Flagellin and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system and a critical factor in bacterial motility. Its multifaceted nature makes it a subject of intense research for its roles in pathogenesis and as a potential therapeutic agent, particularly as a vaccine adjuvant. This technical guide provides an in-depth exploration of the structural domains of this compound, their respective functions, the signaling pathways they initiate, and the experimental protocols used to elucidate these characteristics.

Structural Domains of this compound

This compound is a globular protein that polymerizes to form the helical filament of the bacterial flagellum. The monomeric form of this compound from Salmonella typhimurium (strain SJW1103), a commonly studied model, is composed of 494 amino acids with a molecular mass of approximately 50 kDa.[1] The protein is organized into four distinct domains: D0, D1, D2, and D3. The N- and C-terminal regions of the polypeptide chain fold together to form the D0 and D1 domains, which constitute the core of the flagellar filament. The more variable D2 and D3 domains are exposed on the filament's surface.[1]

Quantitative Data of this compound Domains

The following table summarizes the structural and binding characteristics of the domains of Salmonella typhimurium this compound (FliC). The molecular weights are calculated based on the amino acid residue ranges.

DomainAmino Acid ResiduesMolecular Weight (kDa)Key Functions
D0 N-terminus: 1-59; C-terminus: 457-494~10.2Filament polymerization, TLR5 signaling stabilization, NLRC4 activation
D1 N-terminus: 60-170; C-terminus: 405-456~18.3Primary TLR5 binding, filament polymerization
D2 171-284~12.1Hypervariable region, contributes to antigenicity
D3 285-404~12.8Outermost domain, contributes to antigenicity and filament stability
Full-Length FliC 1-494~50Motility, TLR5 and NLRC4 activation

Binding Affinity of this compound to TLR5

LigandReceptorAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (nM)
S. typhimurium FliCHuman TLR51.883 x 10⁴1.100 x 10⁻²584

Note: The K_D value was calculated from the provided k_a and k_d values (K_D = k_d / k_a).[2]

Functions of this compound Domains

Role in Flagellar Assembly and Motility

The primary function of this compound is to polymerize into the long, helical filament that acts as a propeller for bacterial locomotion. This self-assembly process is a complex and highly regulated event.

  • D0 and D1 Domains: These highly conserved domains form the inner core of the flagellar filament.[3] The N- and C-terminal α-helices of these domains from adjacent this compound subunits interact to form a stable, hollow channel through which new this compound monomers are transported to the growing tip of the filament.[3] The structural integrity provided by these domains is essential for the polymerization process and the overall stability of the flagellum.

  • D2 and D3 Domains: These domains are located on the outer surface of the filament and are hypervariable in their amino acid sequence across different bacterial species.[3] This variability contributes to the antigenic diversity of flagella, allowing bacteria to evade the host immune response. While not essential for polymerization in all species, the D3 domain in some bacteria, like E. coli, contributes to the stability of the flagellar filament.

Role in Innate Immune Recognition

This compound is a potent pathogen-associated molecular pattern (PAMP) that is recognized by two key receptors of the innate immune system: Toll-like receptor 5 (TLR5) on the cell surface and the intracellular NAIP/NLRC4 (NLR family CARD domain-containing protein 4) inflammasome.

  • TLR5 Recognition: TLR5 is a pattern recognition receptor expressed on the surface of various immune and epithelial cells. It recognizes monomeric this compound that is released by bacteria.

    • D1 Domain: The D1 domain contains the primary binding site for TLR5.[4] Specific conserved residues within this domain are crucial for the high-affinity interaction with the leucine-rich repeat (LRR) region of TLR5.[5]

    • D0 Domain: While the D1 domain is the primary binding site, the D0 domain plays a critical role in stabilizing the TLR5 signaling complex. It is thought to facilitate the dimerization of two TLR5-flagellin complexes, a necessary step for the initiation of downstream signaling.[6]

  • NLRC4 Inflammasome Activation: The NAIP/NLRC4 inflammasome is a cytosolic multiprotein complex that detects intracellular this compound, often delivered into the host cell cytoplasm by bacterial secretion systems.

    • D0 Domain: The C-terminal region of the D0 domain is recognized by NAIP5 (in mice) or human NAIP, which then recruits and activates NLRC4. This leads to the assembly of the inflammasome complex, activation of caspase-1, and subsequent pro-inflammatory responses, including the maturation and secretion of IL-1β and IL-18, and a form of programmed cell death called pyroptosis.

Signaling Pathways

The recognition of this compound by TLR5 and the NLRC4 inflammasome triggers distinct signaling cascades that lead to the production of inflammatory mediators and the orchestration of an immune response.

TLR5 Signaling Pathway

Upon binding of this compound to TLR5, the receptor dimerizes, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This initiates a signaling cascade that is dependent on the adaptor protein MyD88.

TLR5_Signaling TLR5 Signaling Pathway cluster_nfkb This compound This compound TLR5 TLR5 Dimer This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38, ERK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (IL-8, TNF-α) Nucleus->Cytokines Gene Transcription

TLR5 Signaling Pathway
NLRC4 Inflammasome Activation Pathway

The activation of the NLRC4 inflammasome is a multi-step process initiated by the detection of cytosolic this compound by NAIP proteins.

NLRC4_Inflammasome NLRC4 Inflammasome Activation This compound Cytosolic This compound NAIP NAIP This compound->NAIP Binds to NLRC4_inactive Inactive NLRC4 (monomer) NAIP->NLRC4_inactive Recruits & Activates NLRC4_active Active NLRC4 NLRC4_inactive->NLRC4_active Inflammasome NLRC4 Inflammasome (Oligomer) NLRC4_active->Inflammasome Oligomerizes ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits & Cleaves Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Forms pores

NLRC4 Inflammasome Activation

Experimental Protocols

The characterization of this compound's structure and function relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Purification of this compound from Salmonella

This protocol describes a scalable method for purifying this compound monomers from bacterial culture supernatants.[7]

  • Bacterial Culture:

    • Inoculate a suitable Salmonella enterica serovar Typhimurium strain (e.g., one expressing only FliC) into Luria-Bertani (LB) broth.

    • Grow the culture in a fermenter with controlled pH, temperature, and aeration to achieve high cell density.

  • Harvesting and Clarification:

    • Centrifuge the culture at 10,000 x g for 30 minutes at 4°C to pellet the bacterial cells.

    • Collect the supernatant, which contains secreted this compound filaments.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and cellular debris.

  • Cation Exchange Chromatography:

    • Equilibrate a cation exchange chromatography column (e.g., Sartobind S) with a low pH buffer (e.g., 50 mM acetic acid, pH 3.4).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with the equilibration buffer to remove unbound proteins.

    • Elute the bound this compound by increasing the pH (e.g., with 20 mM Tris, pH 8.0).

  • Anion Exchange Chromatography (Polishing Step):

    • Equilibrate an anion exchange column with a suitable buffer.

    • Load the eluate from the cation exchange step.

    • Wash the column and elute the purified this compound using a salt gradient.

  • Monomerization:

    • Adjust the pH of the purified this compound solution to 2.0 with HCl and incubate for 30 minutes at room temperature to depolymerize the filaments into monomers.

    • Neutralize the solution to pH 7.4 with NaOH.

  • Concentration and Buffer Exchange:

    • Use tangential flow filtration to concentrate the this compound solution and exchange the buffer to a desired storage buffer (e.g., PBS).

  • Quality Control:

    • Assess purity by SDS-PAGE and confirm identity by Western blot using an anti-flagellin antibody.

    • Measure protein concentration using a Bradford or BCA assay.

X-ray Crystallography of this compound

This protocol outlines the general steps for determining the three-dimensional structure of a this compound domain.[8]

  • Protein Preparation:

    • Express and purify the this compound domain of interest (e.g., a construct containing the D1 and D2 domains) to >95% purity.

    • Concentrate the protein to 5-20 mg/mL in a low ionic strength buffer.

  • Crystallization Screening:

    • Use sparse matrix screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions.

    • Set up sitting-drop or hanging-drop vapor diffusion experiments by mixing the protein solution with the screen solutions in a 1:1 ratio.

  • Optimization of Crystallization Conditions:

    • Once initial crystals are obtained, optimize the conditions by systematically varying the precipitant concentration, pH, and temperature.

    • Consider using additives or micro-seeding to improve crystal quality.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement if a homologous structure is available, or by experimental phasing methods.

    • Build an atomic model into the electron density map and refine the structure to obtain the final coordinates.

Cryo-Electron Microscopy of Flagellar Filaments

This protocol describes a workflow for determining the structure of flagellar filaments using single-particle analysis in cryo-EM.

  • Sample Preparation:

    • Purify intact flagellar filaments as described in a relevant protocol.

    • Apply a small volume of the filament solution to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane.

  • Cryo-EM Data Collection:

    • Screen the frozen grids for areas with a good distribution of filaments in the ice.

    • Collect a large dataset of high-resolution images using an automated data collection software on a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and Helical Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the collected images.

    • Pick helical segments from the filaments using a helical picking tool.

    • Perform 2D classification to select for high-quality segments.

    • Generate an initial 3D model and perform 3D classification and refinement using a helical reconstruction software package (e.g., RELION, cryoSPARC).

  • Model Building and Refinement:

    • Build an atomic model of the this compound subunit into the refined cryo-EM density map.

    • Refine the model against the map to obtain the final structure of the flagellar filament.

Site-Directed Mutagenesis of this compound (QuikChange Method)

This protocol allows for the introduction of specific mutations into the this compound gene to study the function of individual amino acid residues.[3]

  • Primer Design:

    • Design a pair of complementary mutagenic primers containing the desired mutation. The mutation should be in the center of the primers, with 10-15 bases of complementary sequence on each side.

  • PCR Amplification:

    • Set up a PCR reaction containing a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type this compound gene as a template, and the mutagenic primers.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.

  • Digestion of Parental DNA:

    • Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Verification:

    • Plate the transformed cells on an appropriate antibiotic selection plate.

    • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the interaction between this compound and TLR5 using co-immunoprecipitation.

CoIP_Workflow Co-Immunoprecipitation Workflow for this compound-TLR5 Interaction start Start cell_culture 1. Cell Culture (e.g., HEK293 cells expressing HA-tagged TLR5) start->cell_culture transfection 2. Transfection/Stimulation (Stimulate with His-tagged this compound) cell_culture->transfection lysis 3. Cell Lysis (Non-denaturing buffer) transfection->lysis pre_clearing 4. Pre-clearing (with Protein A/G beads) lysis->pre_clearing immunoprecipitation 5. Immunoprecipitation (Incubate with anti-HA antibody) pre_clearing->immunoprecipitation capture 6. Capture Immune Complex (Add Protein A/G beads) immunoprecipitation->capture wash 7. Wash Beads (Remove non-specific binding) capture->wash elution 8. Elution (e.g., with low pH buffer or SDS-PAGE sample buffer) wash->elution analysis 9. Analysis by Western Blot elution->analysis probe_tlr5 Probe with anti-HA Ab analysis->probe_tlr5 probe_this compound Probe with anti-His Ab analysis->probe_this compound end End probe_tlr5->end probe_this compound->end

Co-IP Workflow for this compound-TLR5

Conclusion

The modular domain structure of this compound underpins its dual role as a crucial component of bacterial motility and a potent elicitor of innate immunity. A thorough understanding of the specific functions of each domain, the signaling pathways they trigger, and the experimental methods used to study them is paramount for researchers in microbiology, immunology, and drug development. This guide provides a comprehensive foundation for further investigation into the intricate biology of this compound and its potential applications in medicine and biotechnology.

References

The Core Mechanism of Flagellin Polymerization into Filaments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial flagellum, a remarkable nanomachine responsible for motility, is a testament to the principles of self-assembly in biological systems. At its heart lies the intricate process of flagellin polymerization, where thousands of monomeric this compound subunits are precisely assembled into a long, helical filament. This guide provides a detailed exploration of the core mechanisms governing this process, offering insights for researchers in microbiology, structural biology, and those involved in the development of novel therapeutics targeting bacterial motility.

The this compound Monomer: A Conformationally Dynamic Subunit

The this compound protein (FliC) is the fundamental building block of the filament. In its monomeric state within the bacterial cytoplasm, this compound exists in a partially unstructured conformation. Notably, the N- and C-terminal regions of the protein are intrinsically disordered.[1][2] This disordered state is crucial for preventing premature polymerization within the crowded cytoplasm.[2][3] The central core of the this compound monomer is composed of several domains (D0, D1, D2, and D3), with the terminal disordered regions belonging to the highly conserved D0 domain.[4][5] Upon polymerization, these disordered termini undergo a significant conformational change, becoming structured and forming the inner core of the filament.[1][6]

The Role of Chaperones and the Type III Secretion System in Export

To prevent premature aggregation and ensure efficient export, newly synthesized this compound monomers are bound by a specific chaperone protein, FliS.[2][3] FliS acts as a "bodyguard," binding to the C-terminal domain of FliC and inhibiting its polymerization in the cytosol.[1][2][3] Evidence suggests that a dimer of FliS binds to a single monomer of FliC.[1][2] This chaperone-substrate complex is then targeted to the flagellar-specific Type III Secretion System (T3SS), a sophisticated protein export apparatus located at the base of the flagellum.[7][8] The T3SS utilizes the proton motive force to actively transport unfolded this compound monomers through a narrow central channel, approximately 2 nm in diameter, that runs the length of the growing flagellar structure.[7][9]

Polymerization at the Distal End: A Capping-Assisted Assembly

This compound monomers traverse the length of the filament and emerge at the distal end, where polymerization occurs. This process is not spontaneous but is orchestrated by a capping protein complex known as HAP2, or FliD.[6][10][11] The FliD pentameric cap sits (B43327) at the tip of the growing filament and plays a multifaceted role.[10][11] It prevents the diffusion of newly arrived this compound monomers away from the assembly site and is thought to induce a conformational change in the this compound subunits that is necessary for their incorporation into the filament.[3][10] The interaction between the FliD cap and the filament end is dynamic, allowing for the sequential insertion of new this compound subunits.[10]

The filament itself is a helical assembly of 11 protofilaments. The polymerization process involves the head-to-tail interaction of the now-structured terminal domains of the incoming this compound monomer with the subunits at the growing end of the filament. This ordered addition of subunits drives the elongation of the flagellar filament.

Quantitative Data on this compound Polymerization

The following table summarizes key quantitative parameters associated with this compound polymerization, providing a comparative overview for researchers.

ParameterValueSpecies/ConditionsReference
Initial Filament Growth Rate ~100 nm/min (equivalent to ~3.5 flagellins/s or ~1,700 amino acids/s)Salmonella enterica[12][13]
Theoretical this compound Injection Rate (kon) 30 s-1 (equivalent to ~15,000 amino acids/s)S. enterica[13][14]
Experimentally Validated Max. Secretion Rate ~10,000 amino acids/sS. enterica[12][14]
FliS:FliC Stoichiometry for Polymerization Inhibition 2:1 (molar ratio)Salmonella typhimurium[1]
FliS-FliC Binding Affinity Nanomolar rangeSalmonella[15]
Filament Diameter ~20 nm (outer), ~2 nm (inner channel)General[9][16]
Filament Length 5 - 20 µmGeneral[9][16]
Minimal Filament Length for Motility ~2.5 µmS. enterica[12][14]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of this compound polymerization.

This compound Purification

A scalable and robust method for purifying this compound monomers is essential for in vitro studies. One effective strategy involves:

  • Bacterial Culture and Flagella Shearing: Grow flagellated bacteria (e.g., Salmonella enterica) in liquid culture. Harvest the cells and mechanically shear the flagella from the cell surface by vigorous shaking or blending.[17][18]

  • Differential Centrifugation: Separate the bacterial cells from the flagellar filaments in the supernatant by centrifugation.

  • Ultracentrifugation: Pellet the flagellar filaments from the supernatant by ultracentrifugation.

  • Depolymerization: Resuspend the filament pellet and induce depolymerization into monomeric this compound by heat treatment (e.g., 65°C) or by adjusting the pH to acidic conditions (e.g., pH 2).[19][20]

  • Chromatography: Further purify the monomeric this compound using ion-exchange chromatography to remove contaminants such as LPS.[17]

In Vitro this compound Polymerization Assay

This assay allows for the controlled study of filament growth dynamics:

  • Preparation of "Seeds": Prepare short flagellar fragments to act as nucleation points for polymerization. This can be achieved by sonication of purified flagellar filaments.[1]

  • Initiation of Polymerization: Mix purified monomeric this compound with the flagellar "seeds" in a suitable buffer (e.g., Tris-HCl with NaCl).

  • Monitoring Polymerization: The extent of polymerization can be monitored by several methods:

    • Light Scattering: An increase in light scattering indicates the formation of larger polymeric structures.

    • Sedimentation Assay: Separate polymerized filaments from monomers by ultracentrifugation and quantify the amount of protein in the pellet and supernatant using SDS-PAGE.[1]

    • Electron Microscopy: Visualize the growing filaments directly using negative stain transmission electron microscopy.[1]

Structural Analysis Techniques

Cryo-Electron Microscopy (Cryo-EM): This technique has been instrumental in determining the high-resolution structure of the flagellar filament.

  • Sample Preparation: Apply purified flagellar filaments to an EM grid and rapidly freeze in liquid ethane (B1197151) to vitrify the sample.[4][21]

  • Data Collection: Collect images of the frozen filaments using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use helical reconstruction software to process the images and generate a 3D density map of the filament.[4][21]

  • Model Building: Build an atomic model of the this compound subunit and the filament assembly into the cryo-EM density map.[4][21]

X-ray Crystallography: This method provides atomic-resolution structures of the this compound monomer (typically with the disordered termini removed to facilitate crystallization).

  • Protein Expression and Purification: Overexpress a truncated version of this compound (lacking the D0 domain) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity.[12][22]

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods.[12][22]

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the protein crystals and use this data to solve the three-dimensional structure of the this compound monomer.[12][22]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound polymerization.

Flagellin_Polymerization_Pathway cluster_cytoplasm Cytoplasm cluster_channel Flagellar Channel cluster_extracellular Extracellular Space Monomer This compound Monomer (FliC, partially unfolded termini) Complex FliS-FliC Complex Monomer->Complex Chaperone FliS Chaperone (Dimer) Chaperone->Complex T3SS Type III Secretion System (T3SS) Complex->T3SS Targeting Unfolded Unfolded this compound T3SS->Unfolded Export Cap FliD Cap (HAP2 Pentamer) Unfolded->Cap Arrival at Tip Filament Growing Filament Cap->Filament Assisted Polymerization

Fig. 1: Overview of the this compound polymerization pathway.

Experimental_Workflow_In_Vitro_Polymerization cluster_prep Sample Preparation cluster_assay Polymerization Assay cluster_analysis Analysis PurifyFilaments Purify Flagellar Filaments Monomers Depolymerize to Monomers (Heat or pH) PurifyFilaments->Monomers Seeds Generate 'Seeds' (Sonication) PurifyFilaments->Seeds Mix Mix Monomers and Seeds Monomers->Mix Seeds->Mix Incubate Incubate Mix->Incubate LightScattering Light Scattering Incubate->LightScattering Sedimentation Sedimentation Assay (Ultracentrifugation & SDS-PAGE) Incubate->Sedimentation EM Electron Microscopy Incubate->EM FliS_Chaperone_Logic cluster_inhibition Cytosolic Inhibition cluster_export_assembly Export and Assembly FliC Newly Synthesized This compound (FliC) Complex FliS-FliC Complex (Polymerization Incompetent) FliC->Complex Binding to C-terminus FliS FliS Chaperone FliS->Complex T3SS_Dock Docking at T3SS Complex->T3SS_Dock Release FliS Release & FliC Unfolding T3SS_Dock->Release Export Export through Channel Release->Export Polymerization Polymerization at Filament Tip Export->Polymerization

References

The Dance of Defense: A Technical Guide to Flagellin's Interaction with Host Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagellin, the principal structural component of bacterial flagella, is a potent activator of the innate immune system in host epithelial cells.[1][2] This interaction is a critical determinant in the host's response to bacterial colonization and infection, initiating a complex cascade of signaling events that can lead to both protective inflammation and pathological damage. This technical guide provides an in-depth examination of the molecular mechanisms governing the interplay between this compound and epithelial cells, with a focus on the core signaling pathways, experimental methodologies to study these interactions, and a summary of key quantitative data. Visualizations of these complex pathways are provided to facilitate a deeper understanding of the intricate cellular conversations that dictate the outcome of this host-pathogen interaction.

Introduction: this compound as a Key Pathogen-Associated Molecular Pattern (PAMP)

Bacterial this compound is recognized by the host's innate immune system as a Pathogen-Associated Molecular Pattern (PAMP).[3][4] PAMPs are conserved molecular motifs characteristic of microorganisms but absent in the host, allowing for the specific detection of non-self entities.[3][4] The recognition of PAMPs is mediated by Pattern Recognition Receptors (PRRs) expressed by host cells, including epithelial cells.[3][4][5] this compound primarily interacts with two key PRRs in epithelial cells: the cell surface Toll-like Receptor 5 (TLR5) and the cytosolic NOD-like Receptor family CARD domain containing 4 (NLRC4).[1][2][6] This recognition triggers downstream signaling cascades that orchestrate the innate immune response.

Core Signaling Pathways

The interaction of this compound with epithelial cells initiates two major signaling pathways, each with distinct subcellular localization and downstream consequences.

The Extracellular Sentinel: TLR5 Signaling

Toll-like Receptor 5 (TLR5) is a transmembrane protein that recognizes extracellular this compound.[1][2] In intestinal epithelial cells, TLR5 is predominantly expressed on the basolateral surface, meaning that bacteria must breach the epithelial barrier or translocate this compound for recognition to occur.[1][7][8] However, in airway epithelial cells, TLR5 can be found on the apical surface.[9][10][11]

Upon binding to this compound, TLR5 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).[8][10] Ultimately, this leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B) and mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[12][13][14] These transcription factors then drive the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.[1][9]

TLR5_Signaling This compound Extracellular This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates MAPK MAPK (p38, ERK, JNK) TRAF6->MAPK IKK IKK Complex TRAF6->IKK Nucleus Nucleus MAPK->Nucleus NFkB NF-κB IKK->NFkB Activates NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-8, CCL20) Nucleus->Proinflammatory_Genes Induces

Figure 1: TLR5 Signaling Pathway.
The Intracellular Guardian: NLRC4 Inflammasome Activation

When this compound gains access to the cytoplasm of epithelial cells, it is detected by the NOD-like Receptor (NLR) family member, NLRC4.[6] This recognition event triggers the assembly of a multi-protein complex known as the inflammasome.[6][15] The NLRC4 inflammasome also involves NAIP (NLR family, apoptosis inhibitory protein) as the direct sensor of this compound.[16][17]

Upon this compound binding, NAIP proteins recruit NLRC4, leading to its oligomerization.[16] This activated NLRC4 scaffold then recruits and activates pro-caspase-1.[6][16] Active caspase-1 has two major functions: it cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, and it induces a pro-inflammatory form of programmed cell death called pyroptosis by cleaving gasdermin D.[6][15]

NLRC4_Inflammasome This compound Cytosolic This compound NAIP NAIP This compound->NAIP Binds NLRC4_inactive Inactive NLRC4 NAIP->NLRC4_inactive Recruits NLRC4_active Active NLRC4 (Oligomerized) NLRC4_inactive->NLRC4_active Oligomerizes pro_Casp1 Pro-Caspase-1 NLRC4_active->pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Secretion Cytokine Secretion IL18 Mature IL-18 GSDMD_N GSDMD N-terminal (pore-forming) Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces Pyroptosis->Secretion Allows

Figure 2: NLRC4 Inflammasome Activation.

Quantitative Data on this compound-Epithelial Cell Interactions

The following tables summarize key quantitative data from studies investigating the effects of this compound on epithelial cells.

Table 1: this compound-Induced Cytokine and Chemokine Secretion

Cell Line/ModelThis compound SourceThis compound ConcentrationCytokine/ChemokineFold Induction/ConcentrationTime PointReference
T84 (human intestinal)S. typhimurium100 ng/mLIL-8~10-fold increase6 h[7]
Caco-2 (human intestinal)S. enteritidis10-1000 ng/mLCCL20 mRNADose-dependent increase2.5 h[18]
Caco-2 (human intestinal)S. enteritidis10-1000 ng/mLIL-8 mRNADose-dependent increase2.5 h[18]
BEAS-2B (human bronchial)P. aeruginosa100 ng/mLIL-6~1500 pg/mL24 h[13]
BEAS-2B (human bronchial)P. aeruginosa100 ng/mLIL-8~2500 pg/mL24 h[13]
Primary Human Bronchial Epithelial CellsS. typhimurium10⁻⁷ g/mLIL-8~3-fold increaseNot specified[19]
Caco-2 (human intestinal)Recombinant100 ng/mLIL-8~4000 pg/mL6 h[20]
Caco-2 (human intestinal)Recombinant100 ng/mLMCP-1~1500 pg/mL6 h[20]

Table 2: Signaling Pathway Activation Kinetics

Cell LineStimulusPathway ComponentPeak ActivationTime to PeakReference
T84This compound (100 ng/mL)IκBα phosphorylationNot specified15-30 min[7]
T84TNF-α (10 ng/mL)IκBα phosphorylationNot specified5-15 min[7]
HT29S. typhimurium infectionERK1/2 phosphorylationNot specified30-60 min[14]
HT29S. typhimurium infectionp38 phosphorylationNot specified30-60 min[14]
HT29S. typhimurium infectionJNK activationNot specified30-60 min[14]
HT29S. typhimurium infectionIKK activationNot specified30-60 min[14]
16HBE14o-S. typhimurium this compound (10⁻⁷ g/ml)p38 phosphorylation~2.5-fold30 min[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are outlines of key experimental protocols.

Cell Culture and Polarization of Epithelial Monolayers
  • Cell Lines: T84 and Caco-2 human colon carcinoma cell lines are frequently used models for intestinal epithelium. BEAS-2B and primary human bronchial epithelial (NHBE) cells are common models for airway epithelium.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12 for T84, DMEM for Caco-2, LHC-9 for NHBE) supplemented with fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Polarization: To mimic the in vivo barrier function of epithelia, cells are grown on permeable supports (e.g., Transwell inserts). The formation of a polarized monolayer with functional tight junctions is monitored by measuring the transepithelial electrical resistance (TEER).

This compound Stimulation Assays
  • Purification of this compound: this compound is purified from bacterial culture supernatants or by depolymerizing flagellar filaments. Recombinant this compound is also widely used.

  • Stimulation: Polarized epithelial monolayers are stimulated by adding purified this compound to either the apical or basolateral compartment of the Transwell inserts. For non-polarized cells, this compound is added directly to the culture medium.

  • Bacterial Infection: As an alternative to purified this compound, epithelial cells can be infected with wild-type and this compound-deficient mutant bacteria to assess the specific contribution of this compound to the cellular response.

Experimental_Workflow Cell_Culture Epithelial Cell Culture (e.g., Caco-2, T84) Polarization Polarization on Transwell Inserts Cell_Culture->Polarization Stimulation Stimulation (Apical or Basolateral) - Purified this compound - Bacterial Infection Polarization->Stimulation Analysis Downstream Analysis Stimulation->Analysis ELISA Cytokine/Chemokine Measurement (ELISA) Analysis->ELISA qPCR Gene Expression Analysis (RT-qPCR) Analysis->qPCR Western_Blot Signaling Pathway Activation (Western Blot) Analysis->Western_Blot Microscopy Immunofluorescence Microscopy Analysis->Microscopy

Figure 3: General Experimental Workflow.
Measurement of Cellular Responses

  • Cytokine and Chemokine Secretion: The concentration of secreted proteins in the culture supernatant is typically quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Gene Expression Analysis: Changes in the mRNA levels of target genes are measured by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Signaling Pathway Activation: The activation of signaling proteins, such as the phosphorylation of MAPKs and IκBα, is assessed by Western blotting using phospho-specific antibodies.

  • NF-κB Activation: The nuclear translocation of NF-κB can be visualized by immunofluorescence microscopy or quantified by assays that measure NF-κB DNA binding activity in nuclear extracts.

Interplay Between Inflammatory and Apoptotic Pathways

The interaction of this compound with epithelial cells not only triggers pro-inflammatory responses but also activates apoptotic pathways.[1] this compound can induce both extrinsic (caspase-8-dependent) and intrinsic caspase activation pathways.[1][21] However, the concomitant activation of pro-survival pathways, such as NF-κB and PI3K/Akt, by this compound can protect epithelial cells from apoptosis.[1][21] This dual role of this compound highlights the intricate balance between host defense and tissue damage during bacterial infection. The inhibition of these pro-survival pathways can unmask the pro-apoptotic potential of this compound.[1][21]

Implications for Drug Development

The detailed understanding of this compound-epithelial cell interactions opens up several avenues for therapeutic intervention. Modulating the TLR5 and NLRC4 signaling pathways could be a strategy to either enhance protective immunity or dampen excessive inflammation. For instance, TLR5 agonists are being explored as vaccine adjuvants due to their ability to potently activate the innate immune system. Conversely, antagonists of these pathways could be beneficial in inflammatory conditions driven by bacterial this compound.

Conclusion

The interaction between this compound and host epithelial cells is a multifaceted process that is central to the innate immune response to bacterial pathogens. The activation of TLR5 and NLRC4 signaling pathways leads to a robust inflammatory response characterized by the production of cytokines and chemokines, as well as the induction of programmed cell death. A thorough understanding of the molecular details of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies to combat bacterial infections and inflammatory diseases. The quantitative data and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of host-pathogen interactions.

References

A Technical Guide to Inflammasome Activation by Cytosolic Bacterial Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Canonical Flagellin Pathway and the Non-Canonical Lipopolysaccharide Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular mechanisms governing the activation of inflammasomes in response to cytosolic bacterial components. A critical distinction in innate immunity is the sensing of different pathogen-associated molecular patterns (PAMPs) by distinct inflammasome pathways. While cytosolic this compound is the archetypal activator of the canonical NAIP/NLRC4 inflammasome, the non-canonical inflammasome is defined by its activation through direct sensing of cytosolic lipopolysaccharide (LPS) by specific inflammatory caspases. This document will elucidate both pathways, detail their downstream consequences, present quantitative data from key studies, provide comprehensive experimental protocols, and explore the crosstalk and alternative signaling routes that contribute to the host's defense against bacterial invasion.

The Canonical NAIP/NLRC4 Inflammasome: The Primary Sensor for Cytosolic this compound

The detection of bacterial this compound within the host cell cytosol is a primary alarm signal for infection with motile, and often pathogenic, bacteria. This recognition is principally mediated by the canonical NAIP/NLRC4 inflammasome.

Core Signaling Pathway

Activation of this pathway is a multi-step process involving highly specific protein-protein interactions:

  • Ligand Recognition : In mice, specific Neuronal Apoptosis Inhibitory Proteins (NAIPs) function as direct cytosolic immunoreceptors. NAIP5 and NAIP6 are responsible for detecting this compound[1][2]. In humans, a single functional NAIP is capable of sensing this compound as well as components of bacterial type III secretion systems (T3SS), such as the needle and inner rod proteins[3][4]. The recognition of this compound by NAIPs occurs independently of the cell surface Toll-like receptor 5 (TLR5), which senses extracellular this compound[1].

  • NLRC4 Engagement and Inflammasome Assembly : Upon binding to this compound, NAIP undergoes a conformational change that allows it to interact with and activate the NLR family CARD domain-containing protein 4 (NLRC4)[4]. NLRC4 then serves as an adaptor, oligomerizing into a large, wheel-like supramolecular complex[1][5].

  • Caspase-1 Activation : The assembled NAIP/NLRC4 platform recruits pro-caspase-1 through CARD-CARD interactions. Proximity-induced autoproteolysis leads to the activation of caspase-1[1].

  • Effector Functions : Active caspase-1 has two primary substrates:

    • Gasdermin D (GSDMD) : Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis[6][7].

    • Pro-inflammatory Cytokines : Caspase-1 proteolytically cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secretable forms. These potent cytokines are then released from the cell, in part through the GSDMD pores, to orchestrate a wider inflammatory response[1][8].

Canonical_Flagellin_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytosol Cytosol cluster_membrane Plasma Membrane Flagellin_ex Bacterial this compound Flagellin_cyto Cytosolic this compound Flagellin_ex->Flagellin_cyto T3SS/T4SS Delivery NAIP NAIP5/6 (mouse) NAIP (human) Flagellin_cyto->NAIP Binds NLRC4_inactive Inactive NLRC4 NAIP->NLRC4_inactive Activates NLRC4_active NLRC4 Oligomerization (Inflammasome) NLRC4_inactive->NLRC4_active Oligomerizes ProCasp1 Pro-Caspase-1 NLRC4_active->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProGSDMD Pro-GSDMD Casp1->ProGSDMD Cleaves ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleaves GSDMD_N GSDMD-N ProGSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Forms IL1b Mature IL-1β / IL-18 ProIL1b->IL1b Pore->IL1b Release Pyroptosis Pyroptosis (Lytic Cell Death) Pore->Pyroptosis Induces Noncanonical_LPS_Pathway cluster_vacuole Vacuole / Cytosol cluster_cytosol Cytosol cluster_nlrp3 NLRP3 Inflammasome Activation cluster_membrane Plasma Membrane Bacteria Gram-Negative Bacteria GBPs GBPs Bacteria->GBPs Recruits LPS Cytosolic LPS (Lipid A) GBPs->LPS Liberates LPS ProCasp11 Pro-Caspase-4/5 (human) Pro-Caspase-11 (mouse) LPS->ProCasp11 Directly Binds & Activates Casp11 Active Caspase-4/5/11 ProCasp11->Casp11 ProGSDMD Pro-GSDMD Casp11->ProGSDMD Cleaves GSDMD_N GSDMD-N ProGSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Forms NLRP3 NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 Activates ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleaves IL1b Mature IL-1β / IL-18 ProIL1b->IL1b Pore->IL1b Release K_efflux K+ Efflux Pore->K_efflux Causes Pyroptosis Pyroptosis (Lytic Cell Death) Pore->Pyroptosis Induces K_efflux->NLRP3 Triggers Crosstalk_Pathways cluster_canonical Canonical Pathway cluster_lysosomal Lysosomal Pathway cluster_nlrp3_crosstalk NLRP3 Crosstalk Flagellin_cyto Cytosolic this compound NAIP_NLRC4 NAIP/NLRC4 Inflammasome Flagellin_cyto->NAIP_NLRC4 Primary Activator Lysosome Lysosomal Destabilization Flagellin_cyto->Lysosome NLRP3 NLRP3 Inflammasome Flagellin_cyto->NLRP3 Secondary Activator (Suboptimal NAIP/NLRC4) Casp1 Caspase-1 NAIP_NLRC4->Casp1 Pyroptosis_C1 Canonical Pyroptosis IL-1β / IL-18 Release Casp1->Pyroptosis_C1 Cathepsins Cathepsin B/D Release Lysosome->Cathepsins CellDeath_Ind Caspase-Independent Cell Death Cathepsins->CellDeath_Ind Pyroptosis_NLRP3 Canonical Pyroptosis IL-1β / IL-18 Release NLRP3->Pyroptosis_NLRP3 Experimental_Workflow cluster_assays 6. Downstream Assays A 1. Cell Culture (e.g., BMMs, THP-1s) B 2. Priming (Optional) (e.g., LPS 100 ng/mL, 4h) Upregulates Pro-IL-1β, NLRP3 A->B C 3. Ligand Delivery - Transfection (LPS) - PA/LFn System (this compound) - Bacterial Infection B->C D 4. Incubation (e.g., 2-16 hours) C->D E 5. Sample Collection - Supernatant - Cell Lysate D->E F Pyroptosis Measurement - LDH Assay - PI Staining E->F G Cytokine Quantification - ELISA (IL-1β, IL-18) E->G H Protein Cleavage Analysis - Western Blot (Caspases, GSDMD) E->H

References

Methodological & Application

Application Notes and Protocols for the Purification of Native Flagellin from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the primary protein component of bacterial flagella, is a potent immunostimulant recognized by the Toll-like receptor 5 (TLR5). This recognition triggers innate immune responses, making purified native this compound a valuable tool in vaccine development as an adjuvant, in immunology research, and for studying bacterial pathogenesis. This document provides a comprehensive protocol for the purification of native this compound from bacterial cultures, ensuring high purity and biological activity. The protocols described herein are compiled from established methodologies and are suitable for producing this compound for research and preclinical applications.

Principle of the Method

The purification of native this compound involves a multi-step process that begins with the cultivation of flagellated bacteria. The flagellar filaments are then mechanically or chemically detached from the bacterial cell surface. Subsequent centrifugation steps separate the flagella from the bacterial cells. The purified flagella are then depolymerized into soluble this compound monomers, typically through heat or pH treatment. Finally, the this compound monomers are purified to homogeneity using a combination of chromatography and filtration techniques. A critical step in the process is the removal of endotoxins (lipopolysaccharide or LPS), which are common contaminants in preparations from Gram-negative bacteria and can confound immunological assays.

Experimental Protocols

Protocol 1: Purification of Native this compound from Salmonella

This protocol is adapted from scalable methods for purifying this compound from Salmonella species.[1][2][3][4]

1. Bacterial Culture and Harvest:

  • Inoculate a suitable liquid medium (e.g., Luria-Bertani broth or a defined medium) with a single colony of a flagellated Salmonella strain (e.g., Salmonella Typhimurium).

  • Incubate the culture overnight at 37°C with shaking (e.g., 150-240 rpm). For larger scale preparations, bioreactors can be used.[2][3]

  • Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

2. Flagella Shearing:

  • Resuspend the bacterial pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Mechanically shear the flagella from the bacterial surface by vigorous vortexing for 2-5 minutes or by using a blender.[5]

  • Alternatively, flagella can be detached by adjusting the pH of the bacterial suspension to 2.0 with HCl and stirring for 30 minutes at room temperature.[4][6]

3. Removal of Bacterial Cells:

  • Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Carefully collect the supernatant containing the detached flagella.

4. Flagella Pelletization:

  • Subject the supernatant to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the flagellar filaments.

  • Discard the supernatant and resuspend the flagella pellet in a minimal volume of buffer (e.g., PBS).

5. Depolymerization of Flagella:

  • Depolymerize the flagellar filaments into this compound monomers by heating the suspension at 65°C for 15 minutes.[7]

  • Alternatively, acid treatment (pH 2.0) can also be used for depolymerization.[1]

  • After depolymerization, clarify the solution by centrifugation at 15,000 x g for 10 minutes to remove any aggregates.

6. Purification of this compound Monomers:

  • For a scalable approach, this compound can be purified directly from the culture supernatant using chromatography.[1]

  • Cation-Exchange Chromatography: Adjust the pH of the this compound-containing solution to approximately 3.4 and load it onto a cation-exchange column. Elute the bound this compound by increasing the pH (e.g., to pH 8.0).[1]

  • Anion-Exchange Chromatography: The eluate from the cation-exchange step can be further purified using an anion-exchange column to remove remaining contaminants, including endotoxins.[1]

  • Size-Exclusion Chromatography: For higher purity, the this compound solution can be subjected to size-exclusion chromatography to separate this compound monomers based on their size.[8][9]

7. Endotoxin (B1171834) Removal:

  • Endotoxin removal is crucial for immunological applications. Anion-exchange chromatography provides a significant reduction in endotoxin levels.[1][10][11]

  • For even lower endotoxin levels, commercially available endotoxin removal columns or reagents can be used according to the manufacturer's instructions.

8. Quantification and Quality Control:

  • Determine the protein concentration using a standard protein assay such as the Bicinchoninic acid (BCA) assay.

  • Assess the purity of the this compound preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band at approximately 50-60 kDa is expected for this compound.[6]

  • Confirm the identity of the purified protein by Western blot using an anti-flagellin antibody.[2]

  • The biological activity of the purified this compound can be assessed by its ability to stimulate TLR5-expressing cells to produce pro-inflammatory cytokines (e.g., IL-8).

Protocol 2: Purification of Native this compound from Escherichia coli

This protocol is based on methods developed for the purification of this compound from E. coli.[7][8][12]

1. Bacterial Culture and Harvest:

  • Grow a flagellated E. coli strain in a suitable medium (e.g., Terrific Broth) to late exponential phase.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

2. Spheroplast Formation and Lysis (for intact flagella):

  • To purify intact flagella, spheroplasts can be generated using lysozyme (B549824) and EDTA, followed by lysis with a non-ionic detergent like Triton X-100.[12]

3. Mechanical Shearing (for this compound monomers):

  • Resuspend the bacterial pellet in Tris buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Shear the flagella by blending the suspension for 2-3 minutes.[7]

4. Separation and Depolymerization:

  • Follow steps 3, 4, and 5 from Protocol 1 to separate the flagella from the cells and then depolymerize them into monomers.

5. Chromatographic Purification:

  • Purify the this compound monomers using a combination of ion-exchange and size-exclusion chromatography as described in Protocol 1, step 6.

6. Endotoxin Removal and Quality Control:

  • Perform endotoxin removal and quality control as outlined in Protocol 1, steps 7 and 8.

Data Presentation

Table 1: Summary of Quantitative Data from this compound Purification Protocols

ParameterSalmonella sp. (Scalable Method)[1]Salmonella paratyphi A (Acid Lysis)[6]E. coli (Recombinant)[13]
Starting Material Fermentation culture supernatantWet weight of bacteriaBacterial culture
Purification Method Sequential cation and anion-exchange chromatography, tangential flow filtrationAcid lysis, ammonium (B1175870) sulfate (B86663) precipitation, weak anion-exchange chromatographyNi-NTA affinity chromatography (for His-tagged protein)
Final Yield 200–300 mg/L4.8 ± 0.5 mg/g~2 mg/100 mL
Overall Recovery ~45–50%Not reportedNot reported
Purity High (single peak in SEC-HPLC)Homogeneous (single band on SDS-PAGE)>95% (by SDS-PAGE)
Endotoxin Removal >99.9%Not specifiedNot specified
Molecular Weight ~50-55 kDa52 kDa~70 kDa (with His-tag)

Visualizations

Experimental Workflow

Flagellin_Purification_Workflow cluster_culture 1. Bacterial Culture cluster_isolation 2. Flagella Isolation cluster_depolymerization 3. Depolymerization cluster_purification 4. Purification & QC Culture Bacterial Growth (e.g., Salmonella, E. coli) Harvest Cell Harvest (Centrifugation) Culture->Harvest Shearing Mechanical Shearing (Vortexing/Blending) or Acid Treatment (pH 2) Harvest->Shearing Resuspend in Buffer CellRemoval Removal of Cells (Centrifugation) Shearing->CellRemoval Ultracentrifugation Flagella Pelletization (Ultracentrifugation) CellRemoval->Ultracentrifugation Supernatant Depolymerize Depolymerization to Monomers (Heat or pH treatment) Ultracentrifugation->Depolymerize Chromatography Chromatography (Ion-Exchange, Size-Exclusion) Depolymerize->Chromatography EndotoxinRemoval Endotoxin Removal Chromatography->EndotoxinRemoval QC Quality Control (SDS-PAGE, Western Blot, Activity Assay) EndotoxinRemoval->QC Purifiedthis compound Purified Native this compound QC->Purifiedthis compound

Caption: Workflow for the purification of native this compound.

TLR5 Signaling Pathway

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binding & Dimerization MyD88 MyD88 TLR5->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation NFκB_IκB NF-κB - IκB IKK_complex->NFκB_IκB Phosphorylation of IκB NFκB NF-κB NFκB_IκB->NFκB IκB Degradation & NF-κB Release NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation DNA DNA NFκB_nucleus->DNA Binding to Promoter Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Gene Transcription

References

Application Notes and Protocols for Recombinant Flagellin Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system. It is recognized by Toll-like receptor 5 (TLR5), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[1][2] This property makes recombinant this compound a valuable tool in immunology research and a promising candidate for vaccine adjuvants and immunotherapeutics. The production of high-purity, biologically active, and endotoxin-free recombinant this compound is therefore critical. These application notes provide an overview of the methods and detailed protocols for the expression and purification of recombinant this compound, primarily using the Escherichia coli expression system.

Application Notes

Expression System Selection

The E. coli expression system is widely favored for producing recombinant proteins due to its rapid growth, cost-effectiveness, and well-established genetic tools.[3]

  • Host Strain: E. coli BL21 (DE3) is a common choice as it carries a chromosomal copy of the T7 RNA polymerase gene, which is required for transcription from the powerful T7 promoter present in many expression vectors.[3][4]

  • Expression Vector: The pET series of vectors (e.g., pET-28a) are frequently used.[4][5] These vectors typically offer a strong T7 promoter, an optional N-terminal or C-terminal polyhistidine (His)-tag for affinity purification, and antibiotic resistance for selection.[6] The gene encoding this compound (e.g., fliC) is cloned into the multiple cloning site of such a vector.[5][7]

Overexpression and Solubility Challenges

High-level expression of foreign proteins in E. coli can lead to the formation of insoluble aggregates known as inclusion bodies (IBs).[7] While this can simplify initial isolation, it necessitates additional denaturation and refolding steps to obtain a biologically active protein.

  • Induction Conditions: Protein expression is typically induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium at a final concentration of around 1 mM when the optical density (OD600) reaches mid-log phase (approx. 0.6).[8][9]

  • Optimizing Solubility: To potentially increase the yield of soluble protein, expression can be performed at lower temperatures (e.g., 16-30°C) for a longer duration (e.g., overnight).[8][10] However, for this compound, expression as inclusion bodies is common.[7]

Purification Strategy

The purification strategy is largely dictated by the presence of an affinity tag and the solubility of the expressed protein. A His-tag is the most common choice for this compound.

  • Lysis: Bacterial cells are harvested and lysed using methods like sonication or chemical lysis buffers.

  • Affinity Chromatography: Nickel-NTA (Nitrilotriacetic acid) affinity chromatography is the standard method for purifying His-tagged proteins.[5][11]

    • Denaturing Conditions: If the protein is in inclusion bodies, the cell pellet is solubilized in a buffer containing a strong denaturant like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GuHCl).[5][7] The solubilized protein is then loaded onto the Ni-NTA column.

    • Refolding: After purification under denaturing conditions, the protein must be refolded. This is often achieved by stepwise dialysis against buffers with decreasing concentrations of the denaturant.[5]

  • Purity Assessment: The purity of the final product is assessed by SDS-PAGE, which should show a single band at the expected molecular weight of this compound (typically 50-60 kDa).[11] Purity levels greater than 95% are commonly reported.[8][12]

Endotoxin (B1171834) Removal

Since this compound is often produced in Gram-negative E. coli, the final product will be contaminated with endotoxins (lipopolysaccharides, LPS), which are potent activators of TLR4. For immunological studies focused on TLR5, endotoxin removal is a critical step to avoid confounding results.[13][14]

  • Methods: Common methods include anion-exchange chromatography and phase separation using detergents like Triton X-114.[15][16]

  • Triton X-114 Phase Separation: This method is highly effective, often reducing endotoxin levels by over 99% with high protein recovery (>90%).[17] The principle relies on the detergent's property to separate into a detergent-rich phase (where endotoxin partitions) and an aqueous phase (where the protein remains) upon a temperature shift.[14]

  • Quantification: Endotoxin levels are measured using the Limulus Amebocyte Lysate (LAL) test. A common target is less than 0.01-0.1 EU per μg of protein.[12]

Biological Activity Verification

The final step is to confirm that the purified, refolded recombinant this compound is biologically active. This involves demonstrating its ability to specifically activate the TLR5 signaling pathway.

  • Cell-Based Assays: Human epithelial cells or monocytic cell lines (like THP-1) can be stimulated with the purified this compound.[18]

  • Readouts: Activation of TLR5 leads to the activation of transcription factors like NF-κB.[2][19] Downstream effects can be measured by:

    • Reporter Gene Assays: Using cell lines with an NF-κB-driven luciferase or SEAP reporter.

    • Cytokine Production: Measuring the secretion of pro-inflammatory cytokines like IL-8 or TNF-α via ELISA.

    • Gene Expression: Quantifying the upregulation of inflammatory gene transcripts (e.g., IL1B, IL8) by RT-qPCR.[18]

    • Typical active concentrations for in vitro stimulation range from 5-50 ng/mL.[12]

Data Presentation

Table 1: Comparison of Recombinant this compound Expression & Purification Methods

Bacterial SourceExpression VectorHost StrainPurification MethodYieldPurityReference
P. aeruginosa PAO1pET-28aE. coli BL21 (DE3)Ni-NTA affinity (denaturing)58 mg / L>95% (SDS-PAGE)[5]
S. TyphimuriumpET-32aE. coli BL21 (DE3)Ni-NTA spin columns (denaturing)2 mg / 100 mL>95% (SDS-PAGE)[8]
P. aeruginosapET-28aE. coli BL21 (DE3)HisTrap affinity columnHigh YieldHigh Purity[4]
S. EnteritidispET-28aE. coli BL21 (DE3)Ni-NTA affinity (denaturing)Not specifiedConfirmed by WB[11]

Table 2: Common Endotoxin Removal Methods

MethodPrincipleTypical Protein RecoveryAdvantagesDisadvantagesReference
Triton X-114 Phase Separation Hydrophobic interaction; endotoxin partitions into detergent phase.>90%Highly effective (>99% removal), rapid, scalable.Residual detergent may need removal; temperature cycles can affect sensitive proteins.[14][17]
Anion-Exchange Chromatography Electrostatic interaction; negatively charged endotoxin binds to a positively charged resin.>80%Effective, scalable, no detergents involved.Protein may also bind to resin, requiring optimization of pH and conductivity.[14][16]
Polymyxin B Affinity Chromatography High-affinity binding of Polymyxin B to the Lipid A moiety of endotoxin.VariableHigh specificity for endotoxin.Can be costly; potential for Polymyxin B leaching; may not be as effective as other methods.[15][17]

Diagrams and Workflows

TLR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR5 TLR5 MyD88 MyD88 TLR5->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Transcription This compound This compound This compound->TLR5 Binding

Caption: this compound-TLR5 signaling pathway leading to pro-inflammatory gene expression.

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & QC A1 Amplify fliC gene via PCR A2 Clone into pET Expression Vector A1->A2 A3 Transform into E. coli BL21(DE3) A2->A3 B1 Inoculate Culture A3->B1 B2 Grow to mid-log phase (OD600 ≈ 0.6) B1->B2 B3 Induce with IPTG B2->B3 B4 Incubate (4h to overnight) B3->B4 B5 Harvest Cells by Centrifugation B4->B5 C1 Cell Lysis & Solubilization (e.g., 8M Urea for IBs) B5->C1 C2 Purify via Ni-NTA Chromatography C1->C2 C3 Refold Protein (Dialysis) C2->C3 C4 Endotoxin Removal (e.g., Triton X-114) C3->C4 C5 QC: SDS-PAGE, LAL test, BCA Assay C4->C5 C6 Biological Activity Assay C5->C6

Caption: Experimental workflow for recombinant this compound production and purification.

Experimental Protocols

Protocol 1: Recombinant this compound Expression in E. coli

This protocol is adapted from methodologies described for expressing His-tagged this compound in E. coli BL21 (DE3).[8][9]

Materials:

  • E. coli BL21 (DE3) cells containing the pET-fliC expression plasmid.

  • Luria-Bertani (LB) broth and agar (B569324) plates.

  • Appropriate antibiotic (e.g., Kanamycin at 50 µg/mL for pET-28a).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).

  • Spectrophotometer, incubator shaker.

Method:

  • Streak the transformed E. coli BL21 (DE3) from a glycerol (B35011) stock onto an LB agar plate containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth with the antibiotic. Grow overnight at 37°C with shaking (approx. 200 rpm).

  • Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight culture.

  • Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]

  • Take a 1 mL sample as the "uninduced" control.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.[9]

  • Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 30°C) to potentially improve solubility.[8]

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of His-tagged this compound from Inclusion Bodies

This protocol describes purification under denaturing conditions, which is common for overexpressed this compound.[5][7]

Materials:

  • Bacterial cell pellet from Protocol 1.

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

  • Solubilization/Binding Buffer: 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 8.0.

  • Wash Buffer: 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 6.3.

  • Elution Buffer: 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 4.5.

  • Ni-NTA agarose (B213101) resin.

  • Dialysis tubing (10 kDa MWCO) and Dialysis Buffer (e.g., PBS, pH 7.4).

Method:

  • Thaw the cell pellet on ice. Resuspend the pellet in Lysis Buffer (approx. 5 mL per gram of wet pellet).

  • Lyse the cells by sonication on ice until the suspension is no longer viscous.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.

  • Resuspend the inclusion body pellet in Solubilization/Binding Buffer. Stir for 1-2 hours at room temperature to completely solubilize the protein.

  • Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at room temperature.

  • Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column. Allow the protein to bind for 1 hour with gentle agitation.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the recombinant this compound with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and refold the protein by stepwise dialysis against PBS (pH 7.4) at 4°C with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, 0M), changing the buffer every 4-6 hours.

  • After the final dialysis step against PBS, centrifuge the protein solution at 10,000 x g for 20 minutes to remove any precipitated protein.

  • Determine the protein concentration using a Bradford or BCA assay. Store the purified protein at -80°C.

Protocol 3: Endotoxin Removal with Triton X-114

This protocol is based on the phase-separation method, which is highly effective for removing endotoxin from protein solutions.[14][17]

Materials:

  • Purified recombinant this compound solution.

  • Sterile, pyrogen-free glassware and solutions.

  • Triton X-114 (pre-condensed to remove hydrophilic impurities).

  • Ice bath and 37°C water bath.

Method:

  • Chill the protein solution and a stock of 10% Triton X-114 on ice.

  • Add Triton X-114 to the protein sample to a final concentration of 1% (v/v). Mix gently and incubate on ice for 30 minutes with stirring.[14]

  • Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.[14]

  • Centrifuge the sample at 20,000 x g for 10 minutes at 25°C.[14]

  • Two phases will form: a lower, smaller detergent-rich phase containing endotoxin, and an upper, larger aqueous phase containing the protein.

  • Carefully collect the upper aqueous phase, avoiding the detergent phase.

  • To maximize removal, repeat the cycle (steps 1-6) one to two more times.

  • After the final extraction, residual Triton X-114 can be removed using a hydrophobic resin (e.g., Bio-Beads SM-2) if necessary.

  • Verify the final endotoxin concentration using an LAL assay.

References

Application Note: TLR5 Activation Assay Using HEK293 Reporter Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Toll-like receptor 5 (TLR5) is a key component of the innate immune system, responsible for recognizing flagellin, the primary protein constituent of bacterial flagella.[1] This recognition is crucial for initiating a first-line defense against motile bacteria.[1][2] TLR5 is a transmembrane protein that, upon binding to this compound, triggers an intracellular signaling cascade.[1][3] This cascade proceeds primarily through the MyD88-dependent pathway, leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[2][4][5] Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines and chemokines.[1]

Due to their human origin and ease of transfection, Human Embryonic Kidney 293 (HEK293) cells are a widely used platform for studying cellular signaling pathways.[6][7] For assaying TLR5 activation, HEK293 cells are engineered to stably express human TLR5 and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, whose expression is controlled by an NF-κB-inducible promoter.[8][9][10] When these reporter cells are stimulated with a TLR5 agonist like this compound, the resulting NF-κB activation drives the expression and secretion of the reporter protein, which can be easily quantified.[9][11] This system provides a robust, sensitive, and high-throughput method for screening TLR5 agonists and inhibitors.

Assay Principle

The TLR5 activation assay in HEK293 reporter cells is based on the functional coupling of receptor activation to the expression of a reporter gene. The workflow begins with the binding of this compound to the extracellular domain of TLR5 expressed on the surface of the HEK293 cells. This binding event induces receptor dimerization and recruits intracellular adaptor proteins, primarily MyD88. This initiates a phosphorylation cascade involving IRAK kinases and TRAF6, culminating in the activation of the IKK complex. The IKK complex phosphorylates the inhibitory protein IκB, targeting it for degradation and releasing NF-κB to translocate into the nucleus. Inside the nucleus, NF-κB binds to its response elements on the promoter of the reporter gene, driving the synthesis and, in the case of SEAP, secretion of the reporter protein into the cell culture medium. The amount of reporter protein is then measured and is directly proportional to the extent of TLR5 activation.

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 MyD88 MyD88 TLR5->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex NF-kB_IkB NF-kB IkB IKK Complex->NF-kB_IkB:f1 P IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB_IkB:f0->NF-kB_n Translocation NRE NF-kB Response Element NF-kB_n->NRE Binds Reporter Reporter Gene (SEAP) Protein SEAP Protein Reporter->Protein Expression Detection Detection Protein->Detection

Caption: TLR5 signaling cascade leading to NF-κB activation and reporter gene expression.

Experimental Protocols

This section provides detailed protocols for maintaining the HEK293-hTLR5 reporter cell line and performing the TLR5 activation assay using a SEAP reporter system.

Materials Required
  • HEK-Blue™ hTLR5 Cells (or equivalent HEK293 cells stably expressing human TLR5 and an NF-κB-inducible SEAP reporter)[9]

  • Growth Medium: DMEM, 4.5 g/l glucose, 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin.

  • Selection Antibiotics: Add to growth medium as required by the cell line manufacturer (e.g., Blasticidin, Zeocin®).[9][12]

  • Assay Medium: Growth medium without selection antibiotics.

  • TLR5 Agonist: Recombinant this compound (e.g., from S. typhimurium).[11]

  • Phosphate-Buffered Saline (PBS), sterile.

  • 96-well flat-bottom cell culture plates (white, opaque plates for luminescence).[8]

  • SEAP Reporter Gene Assay Kit (chemiluminescent).[13][14]

  • Luminometer for plate reading.

Protocol 1: Cell Culture and Maintenance
  • Thawing Cells: Rapidly thaw the vial of frozen cells in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 10 ml of pre-warmed growth medium.[10]

  • Initial Culture: Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh growth medium containing selection antibiotics. Transfer to a T75 flask.

  • Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.[10]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend cells in fresh growth medium and seed into new flasks at a recommended split ratio (e.g., 1:4 to 1:6).

Protocol 2: TLR5 Activation Assay
  • Cell Seeding: The day before the assay, harvest and resuspend HEK293-hTLR5 cells in assay medium. Seed 100 µl of the cell suspension into each well of a 96-well plate at a density of 30,000 - 50,000 cells per well.[8][11]

  • Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to adhere.[8]

  • Ligand Preparation: Prepare serial dilutions of this compound in assay medium at 2x the final desired concentration. Also, prepare a "no-stimulant" control using only assay medium.

  • Cell Stimulation: Add 100 µl of the prepared this compound dilutions or the control medium to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[11][15]

Protocol 3: SEAP Detection (Chemiluminescent)
  • Sample Preparation: Following the stimulation incubation, carefully transfer 10-20 µl of the cell culture supernatant from each well to a corresponding well in a white, opaque 96-well plate suitable for luminescence readings.[16]

  • Heat Inactivation (Optional but Recommended): To inactivate endogenous alkaline phosphatases present in the serum, seal the plate and heat it at 65°C for 30 minutes in an incubator or water bath. Allow the plate to cool to room temperature.[14][16]

  • Substrate Addition: Prepare the chemiluminescent SEAP substrate according to the manufacturer's instructions.[13] Add 50-100 µl of the substrate to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[13]

  • Measurement: Read the luminescence using a plate luminometer. The integration time should be set between 0.5 to 2 seconds per well.

Experimental_Workflow A Culture & Passage HEK293-hTLR5 Cells B Harvest Cells & Seed (3-5 x 10^4 cells/well) in 96-well Plate A->B C Incubate Overnight (37°C, 5% CO2) B->C E Stimulate Cells with This compound or Control C->E D Prepare Serial Dilutions of this compound (2x) D->E F Incubate for 18-24 Hours (37°C, 5% CO2) E->F G Transfer Supernatant to Luminescence Plate F->G H Add SEAP Substrate & Incubate (RT) G->H I Read Luminescence (RLU) H->I J Analyze Data: Calculate Fold Induction I->J

Caption: General experimental workflow for the TLR5 activation assay.

Data Presentation and Analysis

The raw data obtained from the luminometer are typically in Relative Light Units (RLU). The level of TLR5 activation is expressed as "Fold Induction" over the unstimulated control.

Calculation: Fold Induction = (RLU of Stimulated Sample) / (Average RLU of Unstimulated Control)

The results can be summarized in a table and plotted to visualize the dose-response relationship.

Table 1: Example Dose-Response Data for this compound
This compound Conc. (ng/mL)Average RLUStd. DeviationFold Induction
0 (Unstimulated)1,5201101.0
0.014,8643503.2
0.125,0801,85016.5
195,7606,90063.0
10188,40013,200124.0
100211,28015,500139.0
1000215,60016,100141.8

Note: The data presented above are for illustrative purposes only.

From a dose-response curve (Fold Induction vs. Log[this compound Concentration]), key parameters such as the EC₅₀ (half-maximal effective concentration) can be calculated using non-linear regression analysis. This provides a quantitative measure of the agonist's potency. For this compound, EC₅₀ values are typically in the low ng/mL to high pg/mL range.[11]

References

Measuring Flagellin-Induced Cytokine Production In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flagellin, the principal protein component of bacterial flagella, is a potent activator of the innate immune system. It is recognized by Toll-like receptor 5 (TLR5), a pattern recognition receptor expressed on the surface of various immune cells, including monocytes, macrophages, and dendritic cells, as well as non-immune cells like intestinal epithelial cells.[1][2][3] The interaction between this compound and TLR5 triggers a signaling cascade that leads to the production and secretion of a variety of pro-inflammatory cytokines and chemokines.[1][4] This response is a critical component of the host's first-line defense against bacterial infections.

This document provides detailed protocols for in vitro assays to measure this compound-induced cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). It also includes an overview of the TLR5 signaling pathway and expected cytokine profiles following this compound stimulation.

TLR5 Signaling Pathway

This compound binding to TLR5 initiates a MyD88-dependent signaling pathway.[1][5][6] This cascade involves the recruitment of adaptor proteins and kinases, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines.[6][7]

TLR5_Signaling TLR5 Signaling Pathway cluster_nucleus Nuclear Events This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates MAPK_pathway MAPK Pathway (JNK, p38) TRAF6->MAPK_pathway Activates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) IκB->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes NFκB->Cytokine_Genes Induces Transcription AP1 AP-1 (c-Jun/c-Fos) MAPK_pathway->AP1 Activates AP1->Nucleus Translocates to AP1->Cytokine_Genes Induces Transcription Cytokines Cytokine Production (TNF-α, IL-6, IL-1β, etc.) Cytokine_Genes->Cytokines Leads to Experimental_Workflow Experimental Workflow Start Start: Whole Blood Collection PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Start->PBMC_Isolation Cell_Culture Cell Seeding and Culture PBMC_Isolation->Cell_Culture Stimulation Stimulation with this compound Cell_Culture->Stimulation Incubation Incubation (e.g., 4-24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Quantification Cytokine Quantification Supernatant_Collection->Cytokine_Quantification ELISA ELISA Cytokine_Quantification->ELISA Multiplex Multiplex Assay Cytokine_Quantification->Multiplex Data_Analysis Data Analysis ELISA->Data_Analysis Multiplex->Data_Analysis

References

Application Notes and Protocols: Intranasal Administration of Flagellin as a Mucosal Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, a principal component of bacterial flagella, is a potent immunostimulant and has emerged as a promising mucosal adjuvant for intranasal vaccines.[1][2][3] Its ability to activate the innate immune system through Toll-like receptor 5 (TLR5) makes it particularly effective for enhancing immune responses at mucosal surfaces, the primary entry point for many pathogens.[3][4][5] Intranasal administration of this compound with an antigen has been shown to induce robust antigen-specific systemic and mucosal antibody responses, as well as cellular immunity, leading to enhanced protection against various infectious agents.[4][6][7]

These application notes provide an overview of the mechanisms, key experimental data, and detailed protocols for utilizing this compound as a mucosal adjuvant in preclinical research settings.

Mechanism of Action: TLR5 Signaling

Intranasally administered this compound is recognized by TLR5 expressed on the apical surface of airway epithelial cells and on various immune cells, including dendritic cells (DCs).[4][8][9] This interaction triggers a signaling cascade that results in the activation of the innate immune system.

Key steps in the this compound-TLR5 signaling pathway include:

  • Recognition: this compound binds to TLR5 on the cell surface.[5]

  • Recruitment of MyD88: The TLR5-flagellin complex recruits the adaptor protein MyD88.

  • Activation of NF-κB: This leads to the activation of the transcription factor NF-κB.

  • Pro-inflammatory Cytokine and Chemokine Production: Activated NF-κB induces the expression of various pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.[1][2]

  • Immune Cell Recruitment and Activation: The released cytokines and chemokines recruit and activate innate immune cells, such as dendritic cells, neutrophils, and monocytes/macrophages, to the site of administration.[4]

  • Enhanced Antigen Presentation: Activated dendritic cells mature and migrate to draining lymph nodes, where they present the co-administered antigen to T cells, initiating an adaptive immune response.[8][9]

  • Induction of Adaptive Immunity: This process leads to the generation of antigen-specific T helper cells (Th1 and Th2), cytotoxic T lymphocytes (CTLs), and B cells, resulting in the production of systemic IgG and mucosal IgA antibodies.[4][10]

TLR5_Signaling_Pathway This compound-TLR5 Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates NF_kB_p50_p65_I_B p50/p65 IκB IKK_complex->NF_kB_p50_p65_I_B Phosphorylates IκB NF_kB_p50_p65 p50/p65 NF_kB_p50_p65_I_B->NF_kB_p50_p65 Releases I_B IκB DNA DNA NF_kB_p50_p65->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, TNF-α) DNA->Cytokines Transcription Experimental_Workflow General Experimental Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis cluster_challenge Challenge Formulation Vaccine Formulation (Antigen + this compound in PBS) Immunization Intranasal Immunization (e.g., Day 0, 14, 28) Formulation->Immunization Sample_Collection Sample Collection (Serum, Nasal Wash, Spleen) Immunization->Sample_Collection Challenge Pathogen Challenge Immunization->Challenge Humoral_Assay Humoral Response Assay (ELISA for IgG, IgA) Sample_Collection->Humoral_Assay Cellular_Assay Cellular Response Assay (ELISPOT for Cytokines) Sample_Collection->Cellular_Assay Outcome Monitor Survival/ Pathology Challenge->Outcome

References

Application Notes & Protocols for Assessing Flagellin-Specific Antibody Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the primary protein component of bacterial flagella, is a potent activator of the innate and adaptive immune systems. It is recognized by Toll-like receptor 5 (TLR5), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the development of robust T cell-dependent antibody responses.[1][2][3][4] The ability of this compound to elicit strong humoral immunity has made it a significant area of interest for vaccine development and as an adjuvant. This document provides detailed protocols and application notes for the assessment of this compound-specific antibody responses, crucial for evaluating the efficacy of this compound-based vaccines and immunotherapies.

This compound Signaling Pathway

This compound initiates an immune response primarily through the activation of TLR5 on the surface of various host cells.[1][2] This interaction triggers a downstream signaling cascade involving the recruitment of the adaptor protein MyD88.[5] This leads to the activation of transcription factors such as NF-κB and AP-1, which in turn induce the expression of pro-inflammatory cytokines and chemokines, orchestrating the subsequent adaptive immune response.[1][5]

Flagellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates to AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Gene Expression ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with this compound Start->Coat_Plate Incubate_1 2. Incubate Overnight Coat_Plate->Incubate_1 Wash_1 3. Wash Plate Incubate_1->Wash_1 Block 4. Block Plate Wash_1->Block Incubate_2 5. Incubate Block->Incubate_2 Wash_2 6. Wash Plate Incubate_2->Wash_2 Add_Samples 7. Add Samples and Standards Wash_2->Add_Samples Incubate_3 8. Incubate Add_Samples->Incubate_3 Wash_3 9. Wash Plate Incubate_3->Wash_3 Add_Secondary_Ab 10. Add HRP-conjugated Secondary Ab Wash_3->Add_Secondary_Ab Incubate_4 11. Incubate Add_Secondary_Ab->Incubate_4 Wash_4 12. Wash Plate Incubate_4->Wash_4 Add_Substrate 13. Add TMB Substrate Wash_4->Add_Substrate Incubate_5 14. Incubate in Dark Add_Substrate->Incubate_5 Stop_Reaction 15. Add Stop Solution Incubate_5->Stop_Reaction Read_Plate 16. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data 17. Data Analysis Read_Plate->Analyze_Data

References

Application Notes and Protocols: The Use of Flagellin in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, a structural protein component of bacterial flagella, has emerged as a potent immunomodulatory agent with significant potential in cancer immunotherapy.[1][2] As a pathogen-associated molecular pattern (PAMP), this compound is recognized by the host's innate immune system, triggering robust anti-tumor responses.[3] Its ability to activate both innate and adaptive immunity makes it a valuable tool as a vaccine adjuvant and a direct therapeutic agent.[1][2] this compound primarily interacts with two key receptors: Toll-like receptor 5 (TLR5) on the cell surface and the cytosolic NOD-like receptor family CARD domain-containing protein 4 (NLRC4) inflammasome.[2][4] This document provides an overview of the signaling pathways, applications, and detailed protocols for utilizing this compound in cancer immunotherapy research.

Key Signaling Pathways

This compound's immunostimulatory effects are mediated through two principal signaling pathways: the TLR5 pathway and the NLRC4 inflammasome pathway.

Toll-like Receptor 5 (TLR5) Signaling

Extracellular this compound is recognized by TLR5, which is expressed on various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells, as well as on some cancer cells.[2][3][5][6] The binding of this compound to TLR5 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[7] This, in turn, results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-12.[1][2] These cytokines play a crucial role in activating and recruiting immune cells to the tumor microenvironment, thereby enhancing antigen presentation and promoting the development of tumor-specific T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) responses.[1][2]

TLR5_Signaling_Pathway This compound Extracellular This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Immune_Activation Innate & Adaptive Immune Activation Cytokines->Immune_Activation

Fig. 1: this compound-TLR5 Signaling Pathway.
NLRC4 Inflammasome Activation

In addition to cell surface recognition, this compound that reaches the cytosol of immune cells, such as macrophages and dendritic cells, is detected by the NAIP5/NLRC4 inflammasome complex.[8][9][10][11] This intracellular recognition triggers the assembly of the NLRC4 inflammasome, which leads to the activation of caspase-1.[9][12] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[3][13] These potent pro-inflammatory cytokines further amplify the immune response, promoting inflammation and cell death (pyroptosis), which contributes to the anti-tumor effect.[3]

NLRC4_Inflammasome_Pathway This compound Cytosolic This compound NAIP5 NAIP5 This compound->NAIP5 Recognized by NLRC4 NLRC4 NAIP5->NLRC4 Activates Caspase1 Pro-Caspase-1 to Active Caspase-1 NLRC4->Caspase1 Recruits & Activates IL1b Pro-IL-1β to Active IL-1β Caspase1->IL1b Cleaves IL18 Pro-IL-18 to Active IL-18 Caspase1->IL18 Cleaves Inflammation Inflammation & Pryoptosis IL1b->Inflammation IL18->Inflammation

Fig. 2: this compound-NLRC4 Inflammasome Pathway.

Applications in Cancer Immunotherapy

This compound's immunostimulatory properties have been harnessed in various ways to combat cancer.

  • As a Vaccine Adjuvant : this compound is a potent adjuvant that can be co-administered with tumor antigens to enhance their immunogenicity.[7] This approach boosts the generation of tumor-specific CD8+ T cells and IFN-γ production, leading to improved tumor control.[7] this compound has been successfully used with peptide-based vaccines and has shown promise in preclinical models of cervical and genital cancers.[7][14]

  • This compound-Antigen Fusion Proteins : Genetically fusing a tumor antigen to this compound creates a single molecule that acts as both antigen and adjuvant.[15][16][17] This ensures the co-delivery of both components to antigen-presenting cells (APCs), leading to efficient antigen processing and presentation and the induction of robust T-cell responses.[15][16][17] The orientation of the antigen fusion (N- or C-terminus) can influence the type and magnitude of the immune response.[18]

  • Nanoparticle Formulations : Encapsulating this compound within nanoparticles, such as liposomes, offers a targeted delivery strategy.[19][20][21] This approach can enhance the stability of this compound and facilitate its delivery to the tumor microenvironment or draining lymph nodes, thereby maximizing its adjuvant effect while minimizing systemic toxicity.[19][20][21]

  • Direct Anti-Tumor Effects : Interestingly, some studies have shown that this compound can directly inhibit the proliferation of cancer cells that express TLR5, such as certain breast and colon cancer cell lines.[5][22] This suggests a dual mechanism of action where this compound not only stimulates an anti-tumor immune response but also directly targets the tumor cells.[5][22]

  • Combination Therapies : The efficacy of this compound-based immunotherapy can be further enhanced when combined with other cancer treatments. For instance, combining a this compound-adjuvanted vaccine with photothermal therapy and anti-PD-1 checkpoint inhibitors has been shown to synergistically suppress tumor growth, induce long-lasting immune memory, and prevent tumor recurrence in preclinical models.[19][20][21][23]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the use of this compound in cancer immunotherapy.

Table 1: Effect of this compound on Tumor Growth in Preclinical Models

Cancer ModelThis compound FormulationTreatment RegimenTumor Growth InhibitionSurvival BenefitReference
Human Breast Cancer (MCF-7 Xenograft)Purified this compoundPeritumoral injection (1.0 µg every 2 days)~62% reduction in tumor volumeNot reported[24]
Human Breast Cancer (MDA-MB-468 Xenograft)Purified this compoundIntravenous injection (2 µg per week)Significant reduction in tumor growthNot reported[24]
HPV-Associated Tumor (TC-1)V. vulnificus FlaB + E6/E7 peptidesCo-administrationSignificantly retarded tumor growthSignificantly prolonged survival[7]
Genital CancerThis compound + E6/E7 peptidesIntravaginal immunizationTumor suppression and long-term survivalIncreased survival[14]
Melanoma (B16F10)Flagellum-deficient Salmonella + this compoundCo-administrationEnhanced therapeutic efficacyNot reported[6][25]

Table 2: Immunomodulatory Effects of this compound in Preclinical Studies

Cancer ModelThis compound FormulationKey Immunological OutcomeMagnitude of EffectReference
HPV-Associated Tumor (TC-1)V. vulnificus FlaB + E6/E7 peptidesIncreased CTL activity and Ag-specific IFN-γ productionPotentiated responses in draining lymph nodes and spleen[7]
Genital CancerThis compound + E6/E7 peptidesIncreased antigen-specific IFN-γ productionDetected in draining lymph nodes and spleen[14]
Breast Cancer (DD-Her2/neu)FlaB-adjuvanted peptide vaccine + PTT + anti-PD-1Increased Her2-specific dextramer-positive CD8+ T cells and IFN-γ-producing cellsSignificantly increased in the spleen[19]
Yersinia pestis infection model (adjuvant effect)F1 antigen + this compoundIncreased anti-F1 IgG titersNot significantly different for 1 µg, 5 µg, and 15 µg doses[26][27]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in cancer immunotherapy research.

Protocol 1: In Vivo Murine Tumor Model and this compound Treatment

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Tumor cells (e.g., TC-1, B16F10, DD-Her2/neu)

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Hemocytometer

  • Purified this compound (e.g., from Salmonella typhimurium)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Tumor Cell Preparation: a. Culture tumor cells to 70-80% confluency. b. Harvest cells by trypsinization and wash with complete medium. c. Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. d. Assess cell viability using trypan blue exclusion (should be >95%).

  • Tumor Implantation: a. Anesthetize mice and shave the flank area. b. Subcutaneously inject 100 µL of the tumor cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Monitor mice daily for tumor growth. b. Once tumors are palpable (typically 5-10 days post-implantation), begin measuring tumor volume every 2-3 days using calipers. c. Tumor volume (mm³) = (length x width²) / 2.

  • This compound Treatment: a. Prepare a stock solution of this compound in sterile PBS. b. For peritumoral administration, inject a specified dose of this compound (e.g., 1-5 µg in 50 µL PBS) around the tumor site.[24] c. For systemic administration, inject a specified dose (e.g., 2 µg in 100 µL PBS) intravenously via the tail vein.[24] d. The treatment schedule will depend on the experimental design (e.g., every 2 days for peritumoral, weekly for systemic).[24]

  • Endpoint Analysis: a. Continue monitoring tumor growth and animal health. b. At the end of the study (or when tumors reach a predetermined size), euthanize the mice. c. Tumors, spleens, and draining lymph nodes can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

InVivo_Tumor_Model_Workflow Cell_Culture Tumor Cell Culture Cell_Prep Cell Harvest & Preparation Cell_Culture->Cell_Prep Implantation Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment This compound Administration (Peritumoral or Systemic) Tumor_Growth->Treatment Endpoint Endpoint Analysis (Tumor & Tissue Harvest) Tumor_Growth->Endpoint Treatment->Tumor_Growth

Fig. 3: Workflow for In Vivo Tumor Model and this compound Treatment.
Protocol 2: Preparation and Administration of a this compound-Adjuvanted Peptide Vaccine

This protocol outlines the preparation of a simple peptide vaccine adjuvanted with this compound.

Materials:

  • Tumor-associated antigen (TAA) peptide (e.g., HPV E6/E7 peptides)

  • Purified this compound

  • Sterile PBS

  • Vortex mixer

  • Syringes and needles

Procedure:

  • Vaccine Formulation: a. Reconstitute the TAA peptide and this compound to desired stock concentrations in sterile PBS. b. On the day of immunization, prepare the vaccine formulation by mixing the TAA peptide and this compound. For example, for a 100 µL injection volume, you might mix 10 µg of peptide with 1-5 µg of this compound and bring the final volume to 100 µL with sterile PBS. c. Gently vortex the mixture to ensure homogeneity.

  • Immunization: a. Anesthetize the mice. b. Administer the vaccine via the desired route. For subcutaneous immunization, inject the 100 µL formulation into the flank or base of the tail. For intravaginal immunization, carefully deliver the vaccine into the vaginal cavity.[14] c. A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at 1-2 week intervals.

  • Analysis of Immune Response: a. At a specified time point after the final immunization (e.g., 7-10 days), collect blood for serum antibody analysis (ELISA). b. Spleens and draining lymph nodes can be harvested to assess cellular immune responses (e.g., ELISpot, intracellular cytokine staining followed by flow cytometry, or CTL assays).

Protocol 3: Analysis of Immune Responses

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Antibody Titer

Materials:

  • 96-well ELISA plates

  • Coating antibody (for cytokine detection) or antigen (for antibody detection)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% skim milk)

  • Serum samples from immunized mice or cell culture supernatants

  • Detection antibody (conjugated to HRP or biotin)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat wells with capture antibody or antigen overnight at 4°C.

  • Blocking: Wash plates and block with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum samples or supernatants and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash plates and add the detection antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: If using a biotinylated detection antibody, add streptavidin-HRP and incubate. Wash plates and add TMB substrate.

  • Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.

B. Flow Cytometry for Immune Cell Phenotyping

Materials:

  • Spleens or lymph nodes from treated mice

  • RPMI-1640 medium

  • 70 µm cell strainer

  • Red blood cell lysis buffer (e.g., ACK buffer)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11c, CD80, CD86)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension: Prepare single-cell suspensions from spleens or lymph nodes by mechanical dissociation through a cell strainer.

  • Red Blood Cell Lysis (for spleen): Lyse red blood cells using ACK buffer.

  • Cell Staining: Stain cells with a cocktail of fluorescently conjugated antibodies against desired markers for 30 minutes on ice in the dark.

  • Washing: Wash cells with FACS buffer.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations.

Immune_Response_Analysis_Workflow Sample_Collection Sample Collection (Blood, Spleen, Lymph Nodes) Serum_Separation Serum Separation Sample_Collection->Serum_Separation Cell_Suspension Single-Cell Suspension Preparation Sample_Collection->Cell_Suspension ELISA ELISA (Antibody Titers, Cytokines) Serum_Separation->ELISA Flow_Cytometry Flow Cytometry (Immune Cell Phenotyping) Cell_Suspension->Flow_Cytometry ELISpot_CTL ELISpot / CTL Assay (Antigen-Specific T-cell Response) Cell_Suspension->ELISpot_CTL

Fig. 4: Workflow for Analysis of Immune Responses.

Conclusion and Future Prospects

This compound is a versatile and potent immunostimulant with broad applications in cancer immunotherapy.[1] Its ability to activate both TLR5 and NLRC4 pathways makes it an effective adjuvant for cancer vaccines and a promising agent for combination therapies.[2] Current research is exploring the use of engineered this compound variants with enhanced stability and reduced toxicity, as well as novel delivery systems to target this compound to the tumor microenvironment.[19][20][21] As our understanding of the complex interplay between the innate and adaptive immune systems in cancer continues to grow, this compound-based immunotherapies are poised to become an important component of the oncologist's armamentarium. Further preclinical and clinical studies are warranted to fully realize the therapeutic potential of this compound in the fight against cancer.[1]

References

Flagellin: A Versatile Tool for Probing Innate Immunity Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the principal protein component of bacterial flagella, is a potent activator of the innate immune system. Recognized as a Pathogen-Associated Molecular Pattern (PAMP), it serves as a powerful tool for dissecting the intricate signaling pathways that govern innate immunity. This document provides detailed application notes and experimental protocols for utilizing this compound to study these pathways, focusing on its interaction with Toll-like Receptor 5 (TLR5) and the NOD-like Receptor family CARD domain containing 4 (NLRC4) inflammasome.

This compound's conserved structure is recognized by two distinct classes of pattern recognition receptors (PRRs). Extracellular or cell-surface this compound is primarily detected by TLR5, a member of the Toll-like receptor family.[1][2] This interaction initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[3][4] In contrast, this compound that gains access to the host cell cytosol is sensed by the NLRC4 inflammasome, a multi-protein complex that activates caspase-1 and triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, as well as a form of programmed cell death known as pyroptosis.[5][6]

The ability of this compound to potently activate both the TLR5 and NLRC4 pathways makes it an invaluable reagent for a wide range of immunological studies. Researchers can use purified this compound to:

  • Investigate the molecular mechanisms of TLR5 and NLRC4 signaling.

  • Characterize the downstream effects of innate immune activation, including cytokine production and cell death.

  • Screen for novel therapeutic agents that modulate these pathways.

  • Evaluate the efficacy of this compound and its derivatives as vaccine adjuvants.[7][8]

These application notes provide a comprehensive guide for researchers, including detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and workflows.

Key Signaling Pathways

TLR5 Signaling Pathway

Extracellular this compound is recognized by TLR5 on the surface of various immune and non-immune cells.[9] This binding event induces the dimerization of TLR5, which then recruits the adaptor protein MyD88.[3] MyD88, in turn, recruits and activates IRAK (IL-1 receptor-associated kinase) family members, leading to the activation of TRAF6.[3] TRAF6 activation ultimately results in the activation of the IKK complex, which phosphorylates and triggers the degradation of IκBα.[10] The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[4] Concurrently, TLR5 signaling can also activate the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which contribute to the inflammatory response.[11]

TLR5_Signaling This compound Extracellular This compound TLR5 TLR5 This compound->TLR5 MyD88 MyD88 TLR5->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPKs MAPKs (ERK, JNK, p38) TRAF6->MAPKs IκBα IκBα IKK_complex->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus MAPKs->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression NLRC4_Inflammasome This compound Cytosolic This compound NAIP5 NAIP5 This compound->NAIP5 NLRC4 NLRC4 NAIP5->NLRC4 ASC ASC NLRC4->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Protocol1_Workflow Start Start Seed_Cells Seed Macrophages (BMDMs or THP-1) Start->Seed_Cells Priming Optional Priming (e.g., LPS for 4h) Seed_Cells->Priming Stimulation Stimulate with this compound Priming->Stimulation Incubation Incubate (37°C, 5% CO2) Stimulation->Incubation Collection Sample Collection Incubation->Collection Supernatant Collect Supernatant (for ELISA) Collection->Supernatant Supernatant Lysate Prepare Cell Lysate (for Western Blot) Collection->Lysate Cells End End Supernatant->End Lysate->End

References

Quantitative Analysis of Flagellin in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the primary protein component of bacterial flagella, is a potent activator of the innate immune system. It is recognized by host pattern recognition receptors (PRRs), primarily Toll-like receptor 5 (TLR5) on the cell surface and the cytosolic NAIP/NLRC4 (NOD-like receptor family CARD domain containing 4) inflammasome.[1][2][3][4][5][6] The detection of this compound triggers signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, playing a crucial role in host defense against bacterial infections.[7][8][9][10][11][12][13][14] Consequently, the accurate quantification of this compound in various biological samples is of significant interest in immunology, microbiology, and drug development for monitoring bacterial infections, evaluating vaccine efficacy, and understanding inflammatory diseases.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, focusing on two principal methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling Pathways

This compound initiates two main signaling pathways upon recognition by host cells: the TLR5-mediated pathway and the NLRC4 inflammasome pathway.

TLR5 Signaling Pathway

Extracellular this compound is recognized by TLR5, a transmembrane receptor expressed on various cells, including epithelial cells and immune cells.[3][15] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of genes encoding pro-inflammatory cytokines and chemokines.[7][8][12][13]

TLR5_Signaling_Pathway This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκB IκB IKK_complex->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Pro_inflammatory_Cytokines Gene Expression

Caption: TLR5 signaling pathway initiated by extracellular this compound.

NLRC4 Inflammasome Pathway

Intracellular this compound, often introduced into the host cell cytoplasm via bacterial type III secretion systems, is detected by NAIP proteins (NAIP5 in mice, human NAIP).[6][8] This recognition event leads to the activation and oligomerization of NLRC4, which then recruits and activates caspase-1.[1][2][5] Active caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18, and can also induce a form of programmed cell death called pyroptosis.[8]

NLRC4_Inflammasome_Pathway Intracellular_this compound Intracellular This compound NAIP NAIP Intracellular_this compound->NAIP Binds to NLRC4 NLRC4 NAIP->NLRC4 Activates Pro_Caspase1 Pro-Caspase-1 NLRC4->Pro_Caspase1 Recruits & Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces IL1B IL-1β Pro_IL1B->IL1B IL18 IL-18 Pro_IL18->IL18

Caption: NLRC4 inflammasome activation by intracellular this compound.

Quantitative Analysis Methods

The choice of method for this compound quantification depends on the sample type, required sensitivity, and available instrumentation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and high-throughput method for quantifying this compound in various biological fluids.[16][17][18] Commercial ELISA kits are readily available for the detection of this compound from different bacterial species.[16][19][20][21][22]

ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block with Inert Protein Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/ Standard Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Detection_Ab Add Detection Antibody (HRP-conjugated) Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate3 Incubate Add_Substrate->Incubate3 Add_Stop_Solution Add Stop Solution Incubate3->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Caption: General workflow for a sandwich ELISA.

Proper sample preparation is critical for accurate quantification.

  • Serum: Use a serum separator tube. Allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation at 1,000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C.[19]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[19]

  • Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in lysis buffer (e.g., 1 mL of buffer per 20-50 mg of tissue). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[19]

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells and debris. Assay immediately or aliquot and store at -20°C or -80°C.

  • Urine: Collect a mid-stream first-morning urine sample in a sterile container. Centrifuge to remove particulate matter. Assay immediately or store at -20°C or -80°C.[19]

  • Saliva: Collect saliva using a collection device. Centrifuge to remove cells and debris. Assay immediately or store at -20°C or -80°C.[19]

The following table summarizes the typical performance of commercially available human this compound ELISA kits.

ParameterValueReference
Detection Range0.78 - 50 ng/mL[16][20][22]
Sensitivity0.195 ng/mL[16][20][22]
Sample Volume50 - 100 µL[22]
Assay Time1 - 5 hours[20][22]
Intra-assay PrecisionCV% < 8%[21]
Inter-assay PrecisionCV% < 10%[21]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, particularly in complex matrices.[23][24] This method involves the enzymatic digestion of the protein into peptides, followed by their separation and detection by mass spectrometry.[25]

LCMS_Workflow Start Start Protein_Extraction Protein Extraction from Sample Start->Protein_Extraction Protein_Quantification Total Protein Quantification (e.g., BCA) Protein_Extraction->Protein_Quantification Digestion In-solution or In-gel Trypsin Digestion Protein_Quantification->Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Digestion->Peptide_Cleanup LC_Separation Liquid Chromatography Separation Peptide_Cleanup->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Peptide Identification & Quantification) MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for quantitative proteomics using LC-MS/MS.

  • Protein Extraction: Extract total protein from the biological sample using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method such as the Bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation: Reduce disulfide bonds in the proteins using dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent re-formation.

  • Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Desalting: Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: Inject the purified peptides onto a liquid chromatography system coupled to a tandem mass spectrometer. Peptides are separated based on their physicochemical properties and then fragmented in the mass spectrometer to generate characteristic fragmentation patterns.

  • Data Analysis: Identify and quantify this compound-specific peptides by searching the acquired MS/MS spectra against a protein sequence database. The abundance of the protein is inferred from the signal intensity of its constituent peptides.

The following table provides an example of quantitative data that can be obtained from an LC-MS/MS experiment. The values represent the relative abundance of this compound in different sample groups.

Sample GroupMean this compound Abundance (Normalized Intensity)Standard Deviationp-value (vs. Control)
Control1.000.15-
Treatment A2.540.32< 0.01
Treatment B0.890.21> 0.05

Summary and Conclusion

The quantitative analysis of this compound in biological samples is essential for understanding its role in health and disease. Both ELISA and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. ELISA is a high-throughput and cost-effective method suitable for large-scale screening, while LC-MS/MS provides high specificity and sensitivity, making it ideal for in-depth and confirmatory studies. The detailed protocols and workflows provided in these application notes serve as a guide for researchers to accurately quantify this compound in their samples of interest.

References

Visualizing Bacterial Flagella: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial flagella are intricate, protein-based appendages crucial for motility, enabling bacteria to navigate diverse environments, respond to chemical stimuli (chemotaxis), and, in some cases, contribute to pathogenesis.[1][2] These filamentous structures, with a diameter of only 10-50 nm, are too fine to be resolved by conventional light microscopy without specialized techniques.[3][4] Visualizing flagella is essential for bacterial identification, characterization of motility, and understanding their role in processes such as biofilm formation and host-pathogen interactions.[1][3][5][6] This document provides detailed application notes and protocols for various techniques to visualize bacterial flagella, catering to researchers, scientists, and drug development professionals.

Comparative Analysis of Visualization Techniques

Choosing the appropriate visualization technique depends on the specific research question, available equipment, and the level of detail required. The following table summarizes the key quantitative and qualitative aspects of the most common methods.

TechniquePrincipleResolutionSample StateThroughputKey AdvantagesKey Limitations
Flagellar Staining (Light Microscopy) A mordant is used to increase the diameter of the flagella, which are then stained with a dye like basic fuchsin or pararosaniline, or a silver stain.[3][7][8]~200 nm (diffraction-limited)[3]FixedHighSimple, rapid, and accessible with standard light microscopes.[9] Useful for determining the presence and arrangement of flagella (e.g., monotrichous, lophotrichous, peritrichous).[2][3][10]Can introduce artifacts due to fixation and staining.[9] Does not provide high-resolution structural details.
Transmission Electron Microscopy (TEM) An electron beam is transmitted through an ultrathin specimen. Negative staining with heavy metal salts is commonly used to enhance the contrast of the flagella.[11][12]High (sub-nanometer)FixedLowProvides high-resolution images of individual flagella, revealing fine structural details of the filament, hook, and basal body.[13][14]Requires specialized equipment and extensive sample preparation, which can be time-consuming and may introduce artifacts.[9][15]
Scanning Electron Microscopy (SEM) An electron beam scans the surface of a specimen, providing a three-dimensional image.[12]High (nanometer scale)Fixed and coatedLowOffers detailed topographical information and a 3D perspective of the bacterial surface and flagellar arrangement.Sample preparation, including dehydration and coating, can damage the delicate flagellar structures.[15]
Atomic Force Microscopy (AFM) A sharp probe scans the surface of the sample, providing a high-resolution topographical map.[5][6]High (nanometer scale)Live or FixedLow to MediumEnables nanoscale imaging of flagella on both live and fixed bacteria without the need for staining or coating.[5][6][9] Can be used to quantify flagellar density and dimensions.[5][6]Imaging in liquid can be challenging.[5] Throughput is lower than light microscopy.
Fluorescence Microscopy Flagella are labeled with fluorescent dyes (fluorochromes) and visualized using a fluorescence microscope.[9][16][17]~250 nm (diffraction-limited); <100 nm (super-resolution)[18]Live or FixedHighAllows for the visualization of flagella on live, motile bacteria, enabling the study of their dynamics in real-time.[9][16][19] Specific proteins can be labeled for targeted imaging.Photobleaching and phototoxicity can be limitations. The resolution of conventional fluorescence microscopy is limited.[17]

Experimental Protocols

Flagellar Staining for Light Microscopy (Wet Mount Technique)

This protocol is a simple and rapid method for visualizing bacterial flagella using a mordant and stain.[20]

Workflow for Flagellar Staining

cluster_prep Sample Preparation cluster_stain Staining and Visualization start Grow bacteria on blood agar (B569324) (16-24h) prep_slide Add a drop of water to slide start->prep_slide inoculate Touch colony margin with a wet loop prep_slide->inoculate transfer Transfer loopful of motile cells to slide inoculate->transfer cover Cover with coverslip transfer->cover adhere Incubate at RT (5-10 min) for adhesion cover->adhere add_stain Add RYU flagella stain to coverslip edge adhere->add_stain incubate_stain Incubate at RT (5-10 min) add_stain->incubate_stain visualize Examine under oil immersion (100x) incubate_stain->visualize

Caption: Workflow for the wet mount flagellar staining technique.

Materials:

  • Bacterial culture grown on blood agar for 16-24 hours at room temperature.[20]

  • Microscope slides and coverslips.

  • Sterile inoculating loop.

  • Sterile water.

  • RYU flagella stain (or similar commercial flagella stain).[20]

  • Light microscope with oil immersion objective (100x).

Procedure:

  • Add a small drop of sterile water to a clean microscope slide.[20]

  • Dip a sterile inoculating loop into sterile water.[20]

  • Gently touch the margin of a bacterial colony with the wet loop. This allows motile bacteria to swim into the water droplet on the loop.[20]

  • Touch the loopful of motile cells to the drop of water on the slide. Avoid agitating the loop in the water droplet, as this can shear off the flagella.[20]

  • Cover the faintly turbid drop of water on the slide with a coverslip.[20]

  • Immediately examine the slide under 40x or 50x magnification to confirm the presence of motile cells. If no motility is observed, do not proceed.[20]

  • Allow the slide to sit at room temperature for 5-10 minutes to allow the bacteria to adhere to the slide or coverslip.[20]

  • Gently apply two drops of RYU flagella stain to the edge of the coverslip. The stain will be drawn under the coverslip by capillary action.[20][21]

  • Incubate at room temperature for 5-10 minutes.[20][21]

  • Examine the slide under the oil immersion objective (100x). Flagella will appear as stained, thread-like structures extending from the bacterial cells.[20]

Transmission Electron Microscopy (TEM) - Negative Staining

This protocol is suitable for high-resolution imaging of bacterial flagella.

Workflow for TEM Negative Staining

cluster_prep Sample Preparation cluster_grid Grid Preparation and Staining cluster_imaging Imaging start Resuspend bacterial culture in buffer pellet Pellet cells by centrifugation start->pellet fix Resuspend in 2% glutaraldehyde (B144438) pellet->fix incubate_fix Incubate on ice for 1h fix->incubate_fix glow_discharge Glow discharge copper-coated grid incubate_fix->glow_discharge apply_sample Apply bacterial suspension to grid glow_discharge->apply_sample stain Stain with 2% uranyl acetate (B1210297) (20s) apply_sample->stain rinse Rinse with Milli-Q water (3x) stain->rinse dry Air dry the grid rinse->dry image Visualize in TEM dry->image

Caption: Workflow for preparing bacterial flagella for TEM imaging.

Materials:

  • Bacterial culture.

  • Phosphate-buffered saline (PBS).

  • 2% glutaraldehyde in 0.1 M cacodylate buffer.[22]

  • Copper-coated Formvar grids.[22]

  • Glow discharge system.

  • 2% uranyl acetate.[22]

  • Milli-Q water.

  • Transmission electron microscope.

Procedure:

  • Resuspend the bacterial culture in PBS.[22]

  • Pellet the cells by centrifugation (e.g., 13,200 rpm for 3 minutes).[22]

  • Resuspend the pellet in 2% glutaraldehyde in 0.1 M cacodylate buffer and incubate on ice for 1 hour to fix the cells.[22]

  • Negatively glow discharge the copper-coated Formvar grids to make the surface hydrophilic.[22]

  • Apply the fixed bacterial suspension to the grid.[22]

  • Stain the sample by immersing the grid in 2% uranyl acetate for 20 seconds.[9]

  • Rinse the grid by submerging it three times for 10 seconds each in aliquots of Milli-Q water.[9]

  • Allow the grid to air dry completely.

  • Visualize the sample in a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-100 kV).[9]

Atomic Force Microscopy (AFM)

This protocol describes a simple method for imaging bacterial flagella using AFM in air.[5]

Workflow for AFM Imaging

cluster_prep Sample Preparation cluster_imaging Imaging start Deposit cell suspension on mica surface incubate Incubate for adhesion start->incubate rinse Gently rinse incubate->rinse dry Dry the sample rinse->dry image Analyze using AFM in air dry->image

Caption: Workflow for preparing and imaging bacterial flagella with AFM.

Materials:

  • Bacterial cell suspension.

  • Freshly cleaved mica surface.

  • Rinsing solution (e.g., sterile water or buffer).

  • Atomic force microscope.

Procedure:

  • Deposit a small volume of the bacterial cell suspension onto a freshly cleaved mica surface.[5]

  • Incubate the sample to allow the bacteria to adhere to the surface.

  • Gently rinse the surface to remove non-adherent cells.[5]

  • Dry the sample in air.[5]

  • Image the bacteria-coated sample using an atomic force microscope in air. This method allows for the observation of morphological details and the quantification of flagellar density and dimensions.[5]

Fluorescence Microscopy - NanoOrange Staining

This protocol provides a rapid method for staining flagella on live bacteria.[9]

Workflow for NanoOrange Staining

cluster_prep Staining cluster_imaging Imaging start Place live bacterial culture on slide (10 µl) add_stain Add NanoOrange stock solution (0.5 µl) start->add_stain mix Mix with 30% polyvinylpyrrolidone add_stain->mix cover Cover with coverslip mix->cover image Observe by epifluorescence microscopy cover->image

Caption: Workflow for fluorescently staining bacterial flagella with NanoOrange.

Materials:

  • Live bacterial culture.

  • NanoOrange stock solution.[9]

  • 30% polyvinylpyrrolidone.[9]

  • Microscope slides and coverslips.

  • Epifluorescence microscope.

Procedure:

  • Place 10 µl of the live bacterial culture on a microscope slide.[9]

  • Add 0.5 µl of the NanoOrange stock solution to the bacterial culture on the slide.[9]

  • Mix the sample with 10-20 µl of 30% polyvinylpyrrolidone. This helps to reduce convection and allows for storage of the slides.[9]

  • Cover the sample with a coverslip.

  • Observe the stained bacterial cells and flagella using an epifluorescence microscope. Detection can be enhanced using a charge-coupled device (CCD) camera for image capture.[9]

Concluding Remarks

The visualization of bacterial flagella is a fundamental aspect of microbiology with broad applications in research and drug development. The choice of technique should be guided by the specific experimental goals, balancing the need for high-resolution structural detail with the desire to observe dynamic processes in live cells. The protocols provided herein offer a starting point for researchers to successfully visualize these remarkable bacterial appendages.

References

Application Notes and Protocols: In Vivo Models for Studying Flagellin's Adjuvant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the primary structural protein of bacterial flagella, is a potent activator of the innate immune system and has emerged as a promising vaccine adjuvant.[1][2][3] Its ability to enhance both humoral and cellular immune responses is primarily mediated through the activation of Toll-like receptor 5 (TLR5).[1][4][5] This document provides detailed application notes and protocols for utilizing in vivo models to effectively study and characterize the adjuvant properties of this compound.

In Vivo Models and Routes of Administration

A variety of animal models are employed to evaluate the adjuvant effects of this compound. The choice of model and administration route depends on the specific research question, the target pathogen, and the desired immune outcome.

Table 1: Common In Vivo Models for this compound Adjuvant Studies

Animal ModelStrain/SpeciesTypical Route of AdministrationKey AdvantagesRelevant Studies
Mouse BALB/c, C57BL/6Intranasal (i.n.), Intramuscular (i.m.), Subcutaneous (s.c.), Intraperitoneal (i.p.)Cost-effective, well-characterized immune system, availability of knockout strains (e.g., TLR5-/-, MyD88-/-) to dissect signaling pathways.[4][6]Studies on influenza, Yersinia pestis, and various recombinant antigens.[2][6][7]
Non-human Primate Cynomolgus Macaque (Macaca fascicularis), African Green Monkey (Chlorocebus aethiops)Intranasal (i.n.), Intramuscular (i.m.)High genetic and physiological similarity to humans, predictive of clinical outcomes.[8][9]Preclinical evaluation of influenza and plague vaccines.[6][10][11][12]
Rabbit New Zealand WhiteIntranasal (i.n.), Intramuscular (i.m.)Used for toxicity and safety studies.[1]Preclinical safety assessment of this compound-adjuvanted vaccines.[1]
Fish Rainbow Trout (Oncorhynchus mykiss)Intraperitoneal (i.p.) injectionModel for aquaculture vaccine development and studying innate immunity in non-mammalian vertebrates.[13]Investigating the immunostimulatory effects of this compound from fish pathogens.[13]

This compound Signaling Pathways

This compound primarily exerts its adjuvant effects through the activation of two main pathways: the TLR5 pathway for extracellular this compound and the NLRC4 inflammasome pathway for intracellular this compound.

TLR5 Signaling Pathway

Extracellular this compound is recognized by TLR5 on the surface of various immune cells, including dendritic cells (DCs), macrophages, and epithelial cells.[4][14] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1.[5][15] These transcription factors then induce the expression of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of immune cells, thereby shaping the adaptive immune response.[1][5][15]

TLR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR5 TLR5 This compound->TLR5 binds MyD88 MyD88 TLR5->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκB IκB IKK_complex->IκB phosphorylates AP1 AP-1 MAPK_pathway->AP1 NF_κB NF-κB Cytokines Pro-inflammatory Cytokines & Chemokines NF_κB->Cytokines translocation to nucleus AP1->Cytokines translocation to nucleus

Caption: TLR5 signaling pathway activated by extracellular this compound.

NLRC4 Inflammasome Pathway

When this compound is present in the cytoplasm, for instance during infection with flagellated intracellular bacteria, it is detected by the NAIP5/NLRC4 (IPAF) inflammasome complex.[1][2][16] This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[15]

NLRC4_Inflammasome cluster_cytosol Cytosol This compound Intracellular This compound NAIP5 NAIP5 This compound->NAIP5 binds NLRC4 NLRC4 NAIP5->NLRC4 recruits Inflammasome NAIP5/NLRC4 Inflammasome NLRC4->Inflammasome oligomerizes to form Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18

Caption: NLRC4 inflammasome pathway activated by intracellular this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Immunization of Mice to Evaluate Humoral and Cellular Responses

Objective: To assess the adjuvant effect of this compound on antigen-specific antibody and T-cell responses.

Materials:

  • Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Antigen of interest

  • Recombinant this compound (e.g., from Salmonella typhimurium)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for the chosen route of administration

Procedure:

  • Preparation of Immunogens:

    • Group 1 (Control): Antigen alone in PBS.

    • Group 2 (Adjuvant): Antigen mixed with this compound in PBS. A typical dose of this compound is 1-10 µg per mouse.[6]

    • Group 3 (Fusion Protein): Antigen genetically fused to this compound.

  • Immunization:

    • Administer the preparations to mice via the desired route (e.g., 50 µl for i.m. injection, 20 µl for i.n. instillation).

    • Prime immunization on day 0.

    • Boost with the same formulations on day 14 or 21.[6][17]

  • Sample Collection:

    • Collect blood samples via tail bleed or retro-orbital sinus puncture at various time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) to analyze serum antibody responses.

    • At the end of the experiment (e.g., 2-4 weeks post-boost), euthanize mice and collect spleens for T-cell analysis and bone marrow for analysis of long-lived plasma cells.[7]

Immunization_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis Antigen Antigen Mix Mix Antigen + this compound Antigen->Mix This compound This compound This compound->Mix Prime Prime (Day 0) Mix->Prime Boost Boost (Day 14/21) Prime->Boost Blood Blood Collection (Serum) Boost->Blood Spleen Spleen/Lymph Node Collection (T-cells) Boost->Spleen ELISA ELISA (Antibodies) Blood->ELISA ELISpot ELISpot (Cytokines) Spleen->ELISpot Flow Flow Cytometry (Cell Phenotyping) Spleen->Flow

Caption: General workflow for in vivo immunization and analysis.

Protocol 2: Evaluation of Protective Efficacy

Objective: To determine if this compound-adjuvanted vaccination protects against a pathogen challenge.

Procedure:

  • Follow the immunization protocol as described above.

  • At a specified time post-boost (e.g., 4 weeks), challenge the immunized mice and a control group of naive mice with a lethal or sub-lethal dose of the target pathogen.

  • Monitor the mice for a defined period (e.g., 14-21 days) for survival, weight loss, and clinical signs of disease.

  • At the end of the monitoring period, or at specific time points post-challenge, euthanize a subset of animals to determine pathogen burden in relevant tissues (e.g., lungs, spleen).

Endpoints for Measuring Adjuvant Effects

A comprehensive evaluation of this compound's adjuvant activity involves measuring a range of immunological endpoints.

Table 2: Key Endpoints and Assays

Endpoint CategorySpecific EndpointAssayDescription
Humoral Immunity Antigen-specific IgG, IgA, IgMELISAMeasures the quantity of antigen-specific antibodies in serum, mucosal secretions (nasal wash, bronchoalveolar lavage fluid).[6][18]
Antibody Isotypes (IgG1, IgG2a/c)ELISAThe ratio of IgG1 to IgG2a/c can indicate the type of T-helper response (Th2 vs. Th1).[2]
Neutralizing AntibodiesPlaque Reduction Neutralization Test (PRNT), Microneutralization AssayMeasures the functional ability of antibodies to block pathogen infectivity.
Antibody AffinityELISA-based avidity assayAssesses the binding strength of antibodies to the antigen.[11]
Cellular Immunity Antigen-specific T-cell proliferation[³H]-thymidine incorporation assay, CFSE dilution assayMeasures the proliferation of T-cells in response to antigen re-stimulation ex vivo.
Cytokine ProductionELISpot, Intracellular Cytokine Staining (ICS) with Flow Cytometry, Multiplex bead arrayQuantifies the number of cytokine-secreting cells (e.g., IFN-γ, IL-4, IL-17) or the concentration of cytokines in culture supernatants.[7][19]
T-cell PhenotypingFlow CytometryCharacterizes T-cell subsets (e.g., CD4+, CD8+, memory T-cells) using cell surface markers.
Innate Immunity Cytokine/Chemokine ProfileELISA, Multiplex bead arrayMeasures early inflammatory responses in serum or tissue homogenates following immunization.[6]
Dendritic Cell (DC) ActivationFlow CytometryAssesses the upregulation of maturation markers (e.g., CD80, CD86, MHC-II) on DCs in draining lymph nodes.[15]
Protective Efficacy SurvivalSurvival curve analysisMonitors survival rates after pathogen challenge.[6]
MorbidityBody weight measurement, clinical scoringAssesses disease severity post-challenge.[7]
Pathogen ClearancePlaque assay, qPCRQuantifies the pathogen load in target organs.[19]

Conclusion

This compound is a versatile and potent adjuvant that can be effectively studied using a range of in vivo models.[2][10] The protocols and endpoints described in these application notes provide a robust framework for characterizing the immunomodulatory properties of this compound and for the preclinical development of novel, this compound-adjuvanted vaccines. Careful selection of the animal model, route of administration, and immunological assays is critical for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Creating Flagellin-Deficient Bacterial Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system through its interaction with Toll-like receptor 5 (TLR5). The creation of this compound-deficient bacterial mutants is a critical tool for researchers studying bacterial motility, biofilm formation, and pathogenesis. These mutants allow for the decoupling of flagellar motility from the potent immunomodulatory effects of this compound, enabling a more precise investigation of the roles of both motility and this compound in various biological processes. This document provides detailed application notes and protocols for the generation and characterization of this compound-deficient bacterial mutants using three common molecular biology techniques: homologous recombination, CRISPR-Cas9, and transposon mutagenesis.

Methods for Generating this compound-Deficient Mutants: A Comparative Overview

The choice of method for generating this compound-deficient mutants depends on several factors, including the bacterial species, available genetic tools, and the desired precision of the mutation. Below is a summary of the three primary methods.

MethodPrincipleAdvantagesDisadvantages
Homologous Recombination Utilizes the cell's natural DNA repair machinery to exchange a target gene (e.g., fliC) with a selectable marker cassette flanked by sequences homologous to the target gene's upstream and downstream regions.Precise, targeted gene knockout. Can be used to create markerless deletions.Can be labor-intensive and time-consuming. Efficiency can be low in some bacterial species.
CRISPR-Cas9 An RNA-guided endonuclease (Cas9) creates a double-strand break at a specific genomic location directed by a guide RNA (gRNA). The break is then repaired by the cell, often through non-homologous end joining (NHEJ) which can introduce insertions or deletions (indels) that disrupt the gene, or through homology-directed repair (HDR) using a provided DNA template for precise editing.Highly efficient and specific. Can be used for multiplexed gene editing. Relatively fast.Requires efficient transformation protocols for plasmids encoding Cas9 and gRNA. Off-target effects are a potential concern.
Transposon Mutagenesis A transposon, a mobile genetic element, is randomly inserted into the bacterial genome. Insertions within a gene of interest (e.g., a this compound gene) disrupt its function.High-throughput method for generating a large library of random mutants. Useful for identifying genes involved in a particular phenotype through screening.Insertions are random, requiring screening to identify mutants with the desired knockout. Can have polar effects on downstream genes in an operon.

Phenotypic Consequences of this compound Deficiency

The absence of this compound has significant and measurable effects on bacterial physiology and interaction with host systems.

Bacterial Motility

This compound polymerization is essential for the formation of the flagellar filament, the propeller-like structure that drives bacterial motility.

Bacterial SpeciesWild-Type Motility (Swim Agar (B569324) Diameter, mm)This compound-Deficient Mutant Motility (Swim Agar Diameter, mm)Reference
Escherichia coli28.880[1]
Salmonella enterica serovar Typhimurium~25-300[2]
Pseudomonas aeruginosaMotileNon-motile[3]
Biofilm Formation

The role of flagella in biofilm formation is complex and can vary between bacterial species and environmental conditions.

Bacterial SpeciesWild-Type Biofilm Formation (OD595)This compound-Deficient Mutant Biofilm Formation (OD595)Reference
Salmonella enterica serovar Typhimurium2.47 ± 0.161.61 ± 0.21[2]
Escherichia coliVariableDelayed initial colonization[4][5]
Pseudomonas aeruginosaForms structured biofilmsForms less structured biofilms with reduced biomass[3][6]
Immune Activation via TLR5

This compound is a potent agonist of TLR5, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.

Cell TypeStimulusNF-κB Activation (Relative Luciferase Units)Reference
HEK293-TLR5Wild-type Burkholderia pseudomallei~12[7]
HEK293-TLR5This compound-deficient (ΔfliC) B. pseudomallei~2[7]
HEK293Wild-type SalmonellaHigh[8]
HEK293This compound-deficient (fliC-/fljB-) SalmonellaLow[8]
Cell TypeStimulusTNF-α Production (pg/mL)IL-6 Production (pg/mL)Reference
Murine Alveolar MacrophagesWild-type P. aeruginosa (PAK)~1000~1500[9]
Murine Alveolar MacrophagesThis compound-deficient (ΔfliC) P. aeruginosa~200~500[9]
Murine Bone Marrow-Derived Dendritic CellsPurified this compoundSignificant increaseSignificant increase[10]
Murine Bone Marrow-Derived Dendritic CellsUnstimulatedBaselineBaseline[10]

Experimental Protocols

Protocol 1: Generating a this compound-Deficient Mutant using Homologous Recombination (λ-Red Recombineering)

This protocol describes the generation of a targeted gene knockout of a this compound gene (e.g., fliC) in E. coli using the λ-Red recombinase system.

Materials:

  • E. coli strain carrying the λ-Red recombinase expression plasmid (e.g., pKD46)

  • Template plasmid containing a selectable marker flanked by FRT sites (e.g., pKD4)

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the template plasmid

  • PCR reagents

  • Electroporator and cuvettes

  • Luria-Bertani (LB) agar plates with appropriate antibiotics and L-arabinose

  • Plasmid pCP20 (for marker excision)

Procedure:

  • Primer Design: Design primers (~70 bp) with ~50 bp homology arms corresponding to the regions immediately upstream and downstream of the this compound gene and ~20 bp priming sequences for the antibiotic resistance cassette on the template plasmid.

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and the template plasmid to amplify the antibiotic resistance cassette flanked by the homology arms.

  • Preparation of Electrocompetent Cells:

    • Inoculate the E. coli strain harboring the λ-Red plasmid into LB broth with the appropriate antibiotic and grow at 30°C to an OD600 of 0.1.

    • Add L-arabinose to a final concentration of 10 mM to induce the expression of the λ-Red recombinase genes.

    • Continue to grow the culture at 30°C to an OD600 of 0.4-0.6.

    • Chill the culture on ice for 15-30 minutes.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in a small volume of ice-cold 10% glycerol.

  • Electroporation:

    • Mix the purified PCR product with the electrocompetent cells.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Electroporate the cells according to the manufacturer's instructions.

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with shaking to allow for expression of the antibiotic resistance gene.

  • Selection of Mutants: Plate the transformation mixture onto LB agar plates containing the appropriate antibiotic for the resistance cassette and incubate overnight at 37°C.

  • Verification of Gene Replacement:

    • Perform colony PCR on putative mutant colonies using primers flanking the target gene. The PCR product from the mutant should be larger than the wild-type product due to the insertion of the resistance cassette.

    • Confirm the correct insertion by DNA sequencing of the PCR product.

  • (Optional) Marker Excision:

    • Transform the confirmed mutant with the temperature-sensitive plasmid pCP20, which expresses the FLP recombinase.

    • Select for transformants at 30°C on plates containing the appropriate antibiotic for pCP20.

    • To induce FLP recombinase and cure the pCP20 plasmid, streak colonies on non-selective LB agar and incubate at 42°C overnight.

    • Screen for colonies that have lost both antibiotic resistances.

    • Verify the markerless deletion by PCR and DNA sequencing.

Protocol 2: Generating a this compound-Deficient Mutant using CRISPR-Cas9

This protocol provides a general workflow for creating a this compound gene knockout in bacteria using a two-plasmid CRISPR-Cas9 system.

Materials:

  • Bacterial strain of interest

  • A plasmid expressing the Cas9 nuclease and the λ-Red recombinase system (if using homology-directed repair).

  • A plasmid for expressing the guide RNA (gRNA) targeting the this compound gene.

  • (Optional) A donor DNA template with homology arms for precise gene deletion or insertion.

  • Reagents for plasmid construction (restriction enzymes, ligase, etc.)

  • Electroporator and cuvettes

  • Appropriate growth media and antibiotics.

Procedure:

  • gRNA Design: Design a 20-nucleotide gRNA sequence that targets a region within the this compound gene, preferably near the 5' end. The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Plasmid Construction: Clone the designed gRNA sequence into the gRNA expression plasmid.

  • (Optional) Donor DNA Preparation: If performing homology-directed repair, create a donor DNA template. This can be a linear PCR product or a plasmid containing the desired deletion or insertion flanked by homology arms (~500-1000 bp) to the regions surrounding the Cas9 cleavage site.

  • Transformation:

    • Prepare competent cells of the target bacterial strain.

    • Co-transform the cells with the Cas9 expression plasmid and the gRNA expression plasmid (and the donor DNA if applicable).

    • Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.

  • Induction of Cas9 and gRNA Expression: Induce the expression of Cas9 and the gRNA according to the specific promoters used in the plasmids (e.g., with an inducer like IPTG or anhydrotetracycline).

  • Screening for Mutants:

    • The introduction of a double-strand break by Cas9 is often lethal in bacteria. Therefore, colonies that grow after induction are likely to have undergone repair that eliminated the Cas9 target site.

    • Screen colonies for the desired mutation by colony PCR and DNA sequencing of the target locus.

  • Plasmid Curing: Cure the CRISPR-Cas9 plasmids from the confirmed mutant strain by growing it in non-selective medium.

Protocol 3: Generating a this compound-Deficient Mutant Library using Transposon Mutagenesis

This protocol outlines the generation of a random insertion mutant library to screen for this compound-deficient phenotypes.

Materials:

  • Recipient bacterial strain.

  • Donor bacterial strain (e.g., E. coli) carrying a suicide plasmid with a transposon (e.g., Tn5) containing a selectable marker.

  • Mating plates (e.g., LB agar).

  • Selective agar plates containing an antibiotic to select for recipient cells that have received the transposon and a counter-selective agent to eliminate the donor strain.

Procedure:

  • Bacterial Mating:

    • Grow overnight cultures of the donor and recipient strains.

    • Mix the donor and recipient cultures in a 1:1 ratio.

    • Spot the mixture onto a mating plate and incubate for several hours to allow for conjugation and transposon delivery.

  • Selection of Transposon Mutants:

    • Resuspend the bacterial growth from the mating plate in sterile saline or broth.

    • Plate serial dilutions of the suspension onto selective agar plates. These plates should contain an antibiotic that selects for the transposon's resistance marker and should lack any supplement required for the growth of the donor strain (counter-selection).

    • Incubate the plates to obtain individual mutant colonies.

  • Screening for this compound-Deficient Mutants:

    • Screen individual colonies for a non-motile phenotype using a motility assay (see Protocol 4).

    • Colonies that are non-motile are putative this compound-deficient mutants.

  • Identification of the Transposon Insertion Site:

    • Identify the location of the transposon insertion in the genome of the non-motile mutants. This can be done using methods such as arbitrary PCR, inverse PCR, or sequencing with transposon-specific primers.

    • Confirm that the transposon has inserted into a this compound-related gene.

Protocol 4: Phenotypic Characterization of this compound-Deficient Mutants

A. Motility Assay (Swim Agar Plate)

  • Prepare swim agar plates (e.g., LB with 0.3% agar).

  • Inoculate the center of the swim agar plate with a single colony of the wild-type and mutant strains.

  • Incubate the plates at 37°C for 16-24 hours.

  • Measure the diameter of the circular zone of growth. Non-motile mutants will only grow at the point of inoculation.[11][12]

B. Biofilm Formation Assay (Crystal Violet Staining)

  • Grow overnight cultures of wild-type and mutant strains.

  • Dilute the cultures in fresh medium and add them to the wells of a microtiter plate.

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the attached biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a plate reader.[2][13]

C. TLR5 Activation Assay (NF-κB Reporter Assay)

  • Use a reporter cell line that expresses TLR5 and contains a reporter gene (e.g., luciferase) under the control of an NF-κB promoter (e.g., HEK293-TLR5).

  • Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Stimulate the cells with known concentrations of wild-type and this compound-deficient bacteria (or bacterial lysates/supernatants).

  • Incubate for an appropriate time (e.g., 6-24 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[7][8]

Visualizations

Signaling Pathway

TLR5_Signaling_Pathway This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NF_kB NF-κB IκB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Proinflammatory_Cytokines Induces Transcription

Caption: TLR5 signaling pathway initiated by this compound.

Experimental Workflow

Experimental_Workflow Homologous_Recombination Homologous Recombination mutant_selection Select Putative Mutants Homologous_Recombination->mutant_selection CRISPR_Cas9 CRISPR-Cas9 CRISPR_Cas9->mutant_selection Transposon_Mutagenesis Transposon Mutagenesis Transposon_Mutagenesis->mutant_selection Colony_PCR Colony PCR DNA_Sequencing DNA Sequencing Colony_PCR->DNA_Sequencing verified_mutant Verified this compound-Deficient Mutant DNA_Sequencing->verified_mutant Motility_Assay Motility Assay Biofilm_Assay Biofilm Assay Immune_Activation_Assay Immune Activation Assay start Start: Select Target Bacterium and this compound Gene start->Homologous_Recombination start->CRISPR_Cas9 start->Transposon_Mutagenesis mutant_selection->Colony_PCR verified_mutant->Motility_Assay verified_mutant->Biofilm_Assay verified_mutant->Immune_Activation_Assay

References

Troubleshooting & Optimization

troubleshooting low yield in flagellin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during flagellin purification.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to a low yield of purified this compound.

Q1: My this compound expression levels are very low or undetectable. What can I do?

Low expression is a frequent initial obstacle. Several factors related to the expression host and induction conditions could be the cause.[1][2]

  • Optimize Induction Conditions: Experiment with different inducer (e.g., IPTG) concentrations, induction times, and temperatures.[2][3] Lowering the temperature (e.g., 18°C, 25°C) and extending the induction time can sometimes improve the yield of soluble protein.[2]

  • Check Plasmid Integrity: Verify the sequence of your expression plasmid to ensure the this compound gene is in the correct frame and free of mutations.[1]

  • Select a Suitable Promoter: For high protein yields, a strong promoter is recommended. However, for proteins prone to aggregation, a weaker or inducible promoter that allows for slower expression might be beneficial.[4]

  • Codon Usage: The presence of rare codons in the target gene can hinder efficient translation in the expression host. Consider codon optimization of your this compound gene for the specific expression system (e.g., E. coli).[4]

Q2: I see a good expression of my target protein, but the yield of soluble this compound is low. Why?

This often indicates that the this compound is forming insoluble aggregates known as inclusion bodies.[1][2][3]

  • Modify Expression Conditions: As with low expression, lowering the induction temperature can slow down protein synthesis, allowing more time for proper folding.[2][5]

  • Use Solubility-Enhancing Tags: Fusion tags such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.[2]

  • Co-express Chaperones: Chaperone proteins assist in the correct folding of other proteins. Co-expressing chaperones in your host cells can help prevent the aggregation of this compound.[2]

  • Denaturing Purification: If optimizing expression conditions fails, you may need to purify the this compound from inclusion bodies under denaturing conditions using agents like guanidine (B92328) hydrochloride, followed by a refolding step.[3][6]

Q3: My yield is significantly reduced after the cell lysis step. What could be the problem?

Inefficient cell lysis or degradation of the target protein during this stage can lead to substantial losses.

  • Ensure Efficient Lysis: Confirm that your lysis method (e.g., sonication, French press, chemical lysis) is effectively disrupting the cells. Insufficient lysis will result in a lower amount of released this compound.[1][3]

  • Prevent Protein Degradation: The release of proteases from lysed cells can degrade your target protein.[1][2] Always work at low temperatures (e.g., on ice) and add protease inhibitors to your lysis buffer.[1]

  • Optimize Lysis Buffer: The composition of the lysis buffer is critical. Ensure the pH is appropriate and consider including additives that can enhance protein stability.[1]

Q4: I'm experiencing poor recovery of this compound during the chromatography steps. How can I improve this?

Issues with binding to or elution from the chromatography resin are common causes of low yield during purification.

  • Check Affinity Tags: If using affinity chromatography, ensure that the affinity tag on your this compound is accessible and not sterically hindered.[1][3]

  • Resin Compatibility and Capacity: Verify that the chromatography resin is compatible with your protein and that you are not exceeding its binding capacity.[1]

  • Optimize Binding Conditions: Ensure the pH and ionic strength of your loading buffer are optimal for the binding of this compound to the resin.[7]

  • Optimize Elution Conditions: The elution buffer must be at the correct pH and contain the appropriate concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins, high salt concentration for ion exchange).[1][7] A gradient elution can sometimes improve yield and purity.[1]

  • Column Maintenance: For reusable columns, ensure they are properly cleaned and regenerated according to the manufacturer's instructions to prevent loss of binding capacity.[8]

Data Presentation

The following table summarizes reported yields of this compound from various purification strategies.

Bacterial StrainPurification MethodFinal YieldOverall RecoveryReference
Salmonella TyphimuriumCation- and Anion-Exchange Chromatography, Tangential Flow Filtration200–300 mg/L~45–50%[9]
Salmonella Paratyphi AWeak Anion Exchange Chromatography4.8 ± 0.5 mg/g wet weight bacteriaNot Reported
Salmonella Paratyphi AImproved Acid Lysis and Chromatography8 ± 0.5 mg/g wet weight bacteriaNot Reported
Various Gram-negative bacteriaModified simple precipitation method150 to 400 µg/mLNot Reported[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound purification.

Protocol 1: this compound Purification by pH-Induced Depolymerization and Precipitation

This method is based on the principle that flagellar filaments depolymerize into soluble this compound monomers at low pH.

  • Bacterial Culture and Harvest: Grow the flagellated bacterial strain in an appropriate liquid medium with agitation. Note that high agitation can shear flagella from the cell surface.[9][11] Harvest the cells by centrifugation.

  • Flagellar Shearing (Optional but common): Resuspend the bacterial pellet and mechanically shear the flagella from the cell surface by methods such as vigorous vortexing or using a blender.[9][11]

  • Cell Debris Removal: Centrifuge the suspension at low speed to pellet the bacterial cells. The supernatant contains the sheared flagella.

  • Flagella Precipitation: Subject the supernatant to ultracentrifugation to pellet the flagellar filaments.

  • Depolymerization: Resuspend the flagellar pellet in a buffer with a pH of 2.0. This will cause the flagella to depolymerize into soluble this compound monomers.[9][10]

  • Clarification: Centrifuge at high speed to remove any remaining insoluble material.

  • Precipitation of this compound: The soluble this compound in the supernatant can then be precipitated using methods like ammonium (B1175870) sulfate (B86663) saturation.[9][10]

  • Dialysis and Storage: The purified this compound pellet is then typically resuspended in a suitable buffer and dialyzed to remove excess salt.

Protocol 2: this compound Purification using Ion-Exchange Chromatography

This protocol is suitable for purifying this compound from culture supernatants.[9]

  • Preparation of Culture Supernatant: Grow the bacterial culture and clarify the supernatant by centrifugation to remove bacterial cells.

  • Buffer Exchange/Dilution: Dilute the supernatant and adjust the pH and conductivity to be suitable for binding to the chosen ion-exchange resin. For cation exchange, a low pH (e.g., 3.4) is often used.[9]

  • Cation-Exchange Chromatography:

    • Load the prepared supernatant onto a cation-exchange column (e.g., Sartobind S).[9]

    • Wash the column extensively with a low pH buffer (e.g., 50 mM acetic acid, pH 3.0) to remove unbound contaminants.[9]

    • Elute the bound this compound by increasing the pH (e.g., with 20 mM Tris, pH 8.0).[9]

  • Anion-Exchange Chromatography:

    • The eluate from the cation-exchange step can be directly loaded onto a strong anion-exchange column (e.g., Quaternary ammonium - Q).[9]

    • Wash the column to remove any unbound proteins.

    • Elute the this compound using a salt gradient (e.g., increasing NaCl concentration). A concentration of around 150 mM NaCl is often sufficient to elute the bulk of the this compound.[9]

  • Final Concentration and Buffer Exchange: The purified this compound can be concentrated and the buffer exchanged using techniques like tangential flow filtration.[9]

Visualizations

The following diagrams illustrate key workflows and concepts in this compound purification.

Flagellin_Purification_Workflow cluster_expression Expression cluster_lysis Lysis & Clarification cluster_purification Purification cluster_analysis Analysis BacterialCulture Bacterial Culture Induction Induction of Expression BacterialCulture->Induction CellHarvest Cell Harvest Induction->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Centrifugation1 Low-Speed Centrifugation CellLysis->Centrifugation1 SolubleFraction Soluble Lysate Centrifugation1->SolubleFraction Chromatography Chromatography (e.g., Affinity, Ion Exchange) SolubleFraction->Chromatography Elution Elution Chromatography->Elution Purifiedthis compound Purified this compound Elution->Purifiedthis compound SDSPAGE SDS-PAGE Purifiedthis compound->SDSPAGE WesternBlot Western Blot Purifiedthis compound->WesternBlot

Caption: A general workflow for recombinant this compound purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low this compound Yield LowExpression Low Expression LowYield->LowExpression InclusionBodies Inclusion Bodies LowYield->InclusionBodies InefficientLysis Inefficient Lysis LowYield->InefficientLysis Degradation Protein Degradation LowYield->Degradation PoorBinding Poor Chromatography Binding LowYield->PoorBinding InefficientElution Inefficient Elution LowYield->InefficientElution OptimizeInduction Optimize Induction (Temp, Time, [Inducer]) LowExpression->OptimizeInduction Address with SolubilityTags Use Solubility Tags / Chaperones InclusionBodies->SolubilityTags Address with DenaturingPurification Denaturing Purification InclusionBodies->DenaturingPurification Address with OptimizeLysis Optimize Lysis Method InefficientLysis->OptimizeLysis Address with ProteaseInhibitors Add Protease Inhibitors Degradation->ProteaseInhibitors Address with OptimizeBuffers Optimize Binding/Elution Buffers PoorBinding->OptimizeBuffers Address with InefficientElution->OptimizeBuffers Address with

Caption: Troubleshooting logic for low this compound purification yield.

References

Technical Support Center: Optimizing Flagellin Concentration for In Vitro Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing flagellin to stimulate cells in vitro.

Troubleshooting Guide

Q1: I am not observing any cellular response after this compound stimulation. What are the possible causes?

A1: Several factors could contribute to a lack of cellular response. Consider the following troubleshooting steps:

  • Cell Type and TLR5 Expression: Confirm that your cell line expresses Toll-like Receptor 5 (TLR5), the receptor for this compound.[1][2][3] Some cell lines may have low or absent TLR5 expression.[3] You can verify TLR5 expression via RT-qPCR, flow cytometry, or western blotting. If your cell line is TLR5-negative, consider using a different cell line known to be responsive or transfecting your cells with a TLR5 expression vector.[3]

  • This compound Integrity and Purity: Ensure the this compound you are using is of high quality and has not been degraded. Additionally, it is crucial to use this compound with low endotoxin (B1171834) (LPS) levels, as LPS contamination can lead to non-specific cell activation via TLR4.[4] You can test for LPS contamination using a Limulus Amebocyte Lysate (LAL) assay.

  • Concentration and Incubation Time: The optimal this compound concentration and stimulation time can vary significantly between cell types. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and desired readout. See the tables below for reported concentrations and incubation times.

  • Downstream Signaling Components: A defect in downstream signaling molecules, such as MyD88, can also lead to a lack of response.[5]

Q2: I am observing high levels of cell death after this compound stimulation. How can I reduce cytotoxicity?

A2: High concentrations of this compound or prolonged exposure can sometimes lead to cytotoxicity.[2] Here are some suggestions to mitigate this:

  • Optimize this compound Concentration: Perform a dose-response experiment to find the lowest concentration of this compound that still elicits your desired biological response.

  • Reduce Incubation Time: A shorter incubation period may be sufficient to trigger the signaling cascade without causing excessive cell death.

  • Check for Contaminants: As mentioned above, LPS or other contaminants in your this compound preparation could contribute to cytotoxicity.

  • Cell Culture Conditions: Ensure your cells are healthy and not overly confluent before stimulation. Stressed cells are more susceptible to apoptosis.

Q3: My experimental results are inconsistent between experiments. What could be causing this variability?

A3: Inconsistent results can be frustrating. Here are common sources of variability in this compound stimulation experiments:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.

  • Reagent Consistency: Use the same lot of this compound and other reagents whenever possible. If you must switch lots, consider performing a bridging experiment to ensure consistency.

  • Cell Seeding Density: Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence signaling responses.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of this compound and other reagents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound stimulation?

A1: The optimal concentration is cell-type dependent. However, a common starting range is between 10 ng/mL and 1 µg/mL.[6][7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How long should I stimulate my cells with this compound?

A2: Incubation times can range from a few hours to 24 hours or more, depending on the specific cellular response you are measuring. For signaling pathway activation (e.g., NF-κB), shorter time points (30 minutes to 4 hours) are often sufficient.[8] For cytokine production, longer incubations (6 to 24 hours) may be necessary.[9][10]

Q3: What are some common positive controls for this compound stimulation experiments?

A3: A known TLR5-expressing cell line that shows a robust response to this compound, such as the human intestinal epithelial cell line HT29-19A or the human monocytic cell line THP-1, can be used as a positive control.[5][7] Additionally, measuring the upregulation of a known this compound-induced cytokine, such as IL-8, can serve as a positive control for the cellular response.[5][11]

Q4: Do I need to be concerned about LPS contamination in my this compound?

A4: Yes, it is critical to use this compound with very low levels of LPS contamination. LPS is a potent activator of TLR4, and its presence can confound your results by activating a different signaling pathway.[4] Always check the manufacturer's specifications for endotoxin levels and consider using an LPS-neutralizing agent like Polymyxin B in control experiments.[9]

Data Presentation

Table 1: Reported this compound Concentrations for In Vitro Cell Stimulation

Cell TypeThis compound ConcentrationSource OrganismObserved EffectReference
Human Intestinal Epithelial Cells (Caco-2)500 ng/mLPseudomonas aeruginosaIL-8 Production[6]
Human Mononuclear Cells0.5 - 1 µg/mLVibrio anguillarumProinflammatory cytokine expression[12]
Human Monocytic Cells (THP-1)50 ng/mLSalmonella typhimuriumIL-1β and IL-8 upregulation[7]
Mouse Bone Marrow-Derived Dendritic Cells10⁻⁹ M (~50 ng/mL)SalmonellaIL-6 Production[13]
Human Peripheral Blood Mononuclear Cells1.6 µg/mLSalmonella enteritidisIL-1β Synthesis[9]
Mouse Macrophages5 µ g/mouse (in vivo)Not SpecifiedM1 Polarization[14]

Table 2: Reported Incubation Times for this compound Stimulation

Cell TypeIncubation TimeMeasured ResponseReference
Human Mononuclear Cells3 hoursPeak cytokine mRNA expression[7][12]
Human Monocytic Cells (U38)4 hoursTNFα production[9]
Mouse Bone Marrow-Derived Dendritic Cells24 hoursIL-6 production[13]
Human Intestinal Epithelial Cells (Caco-2)24 hoursIL-8 production[6]
RAW/TLR5 cells12 hoursIFN-β production[10]

Experimental Protocols

Protocol 1: General In Vitro Cell Stimulation with this compound

  • Cell Seeding: Seed your cells of interest in a suitable culture plate (e.g., 96-well, 24-well, or 6-well) at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of purified, low-endotoxin this compound in sterile, endotoxin-free PBS or cell culture medium. Further dilute the this compound to the desired final concentrations in your cell culture medium.

  • Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium without this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C with 5% CO₂.

  • Endpoint Analysis: After incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., by ELISA) or lyse the cells to analyze protein expression (e.g., by Western blot) or gene expression (e.g., by RT-qPCR).

Mandatory Visualization

Flagellin_Signaling_Pathway This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NF_kB_IkB NF-κB / IκB IKK_complex->NF_kB_IkB Phosphorylates IκB NF_kB NF-κB NF_kB_IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) Nucleus->Gene_Expression Induces Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells (70-80% confluency) Prepare_this compound 2. Prepare this compound Dilutions Stimulate_Cells 3. Stimulate Cells (add this compound) Prepare_this compound->Stimulate_Cells Incubate 4. Incubate (Time-course) Stimulate_Cells->Incubate Collect_Supernatant 5a. Collect Supernatant (ELISA) Incubate->Collect_Supernatant Lyse_Cells 5b. Lyse Cells (Western/RT-qPCR) Incubate->Lyse_Cells Troubleshooting_Logic Start No Cellular Response Check_TLR5 Check TLR5 Expression Start->Check_TLR5 Check_this compound Check this compound Quality (Purity & Integrity) Check_TLR5->Check_this compound TLR5 Present TLR5_Negative Cell line is TLR5-negative Check_TLR5->TLR5_Negative TLR5 Absent Optimize_Conditions Optimize Concentration & Incubation Time Check_this compound->Optimize_Conditions Good Quality Flagellin_Bad This compound is degraded or contaminated Check_this compound->Flagellin_Bad Poor Quality Conditions_Suboptimal Conditions are suboptimal Optimize_Conditions->Conditions_Suboptimal No Response Solution1 Use different cell line or transfect TLR5_Negative->Solution1 Solution2 Use new, high-quality, low-endotoxin this compound Flagellin_Bad->Solution2 Solution3 Perform dose-response & time-course Conditions_Suboptimal->Solution3

References

Technical Support Center: Endotoxin-Free Flagellin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting endotoxin (B1171834) contamination in purified flagellin preparations.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin, and why is it a concern for purified this compound experiments?

A1: Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria, such as E. coli, which are commonly used for recombinant protein production.[1][2][3] Even in minute amounts, endotoxins can elicit strong inflammatory responses in mammalian systems, potentially leading to septic shock, tissue injury, and even death.[4] For researchers working with this compound, a potent activator of the innate immune system through Toll-like receptor 5 (TLR5), endotoxin contamination can lead to non-specific activation of other immune pathways (primarily through TLR4), confounding experimental results and leading to misinterpretation of data.[5][6]

Q2: What are the primary sources of endotoxin contamination during this compound purification?

A2: The primary source of endotoxin is the host organism itself, typically E. coli, used for recombinant this compound expression.[1][2] During cell lysis, large quantities of LPS are released into the lysate.[1] Other potential sources of contamination include:

  • Water: Non-pyrogenic water must be used for all buffers and solutions.

  • Reagents and Media: Components of growth media and purification buffers can be contaminated.

  • Labware: Glassware and plasticware can harbor endotoxins if not properly depyrogenated.[7]

  • Human Handling: Skin flora can introduce endotoxins.

Q3: How can I prevent endotoxin contamination from the start?

A3: Proactive prevention is the most effective strategy. Key preventive measures include:

  • Use Endotoxin-Free Materials: Utilize certified endotoxin-free plasticware, pipette tips, and reagents whenever possible.

  • Depyrogenation of Glassware: Bake glassware at 250°C for at least 1 hour to destroy endotoxins.

  • High-Purity Water: Use commercially available endotoxin-free water for all applications.

  • Aseptic Technique: Practice strict aseptic techniques to minimize environmental contamination.

  • Consider Alternative Expression Systems: In some cases, expression in Gram-positive bacteria or eukaryotic systems can reduce the initial endotoxin burden.

Troubleshooting Guide

Problem: My purified this compound shows high endotoxin levels despite standard purification.

Possible Cause Troubleshooting Step
Inefficient removal during chromatography Optimize chromatography conditions. Since this compound has an isoelectric point (pI) around 4.7-5.2,[8][9] it will be negatively charged at neutral pH. Endotoxins are also negatively charged. Anion-exchange chromatography can sometimes co-elute endotoxins with acidic proteins. Consider using cation-exchange chromatography at a pH below this compound's pI. Alternatively, employ affinity chromatography with endotoxin-specific ligands like Polymyxin B.
Endotoxin aggregation Endotoxins can form large aggregates that may be difficult to remove.[4] The use of non-ionic detergents, such as Triton X-114, can help to disaggregate endotoxins and improve their removal.[10]
Re-contamination after purification Ensure all subsequent buffers, storage tubes, and handling procedures are strictly endotoxin-free.

Problem: My endotoxin removal protocol results in significant loss of my this compound protein.

Possible Cause Troubleshooting Step
Protein precipitation during phase separation With Triton X-114 phase separation, ensure the protein remains in the aqueous phase.[10] If this compound is partitioning into the detergent phase, this method may not be suitable.
Non-specific binding to affinity resin Adjust buffer conditions (e.g., pH, salt concentration) to minimize non-specific binding of this compound to the endotoxin removal resin.[11]
Protein degradation Ensure all steps are performed at appropriate temperatures (e.g., on ice or at 4°C) to maintain protein stability.

Experimental Protocols

Protocol 1: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

The LAL assay is the standard method for detecting and quantifying endotoxin.[12][13][14][15][16][17] The gel-clot method is a simple, qualitative or semi-quantitative assay.

Materials:

  • LAL Reagent Kit (including LAL, control standard endotoxin (CSE), and LAL reagent water (LRW))

  • Depyrogenated glass test tubes (10 x 75 mm) and pipette tips

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure:

  • Reconstitution: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the CSE with LRW. A typical range would be 2λ, λ, 0.5λ, and 0.25λ, where λ is the labeled sensitivity of the LAL reagent in EU/mL.

  • Sample Preparation: Dilute the purified this compound sample with LRW. The dilution factor will depend on the expected endotoxin level and the sensitivity of the assay.

  • Assay:

    • Pipette 100 µL of each standard, sample dilution, and a negative control (LRW) into separate depyrogenated test tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube.

    • Gently mix and incubate at 37°C for 60 minutes without vibration.

  • Reading the Results: After incubation, carefully invert each tube 180°. A solid gel clot that remains intact indicates a positive result (endotoxin level is equal to or greater than the concentration of the standard). The absence of a solid clot is a negative result. The endotoxin concentration in the sample is determined by the lowest concentration of the standard that forms a clot.

Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation

This method utilizes the temperature-dependent phase separation of the non-ionic detergent Triton X-114 to partition endotoxins into a detergent-rich phase, leaving the protein in the aqueous phase.[10][18][19][20]

Materials:

  • Triton X-114

  • Endotoxin-free phosphate-buffered saline (PBS)

  • Ice bath

  • Water bath at 37°C

  • Centrifuge capable of 20,000 x g

Procedure:

  • Detergent Addition: Chill the purified this compound solution on ice. Add Triton X-114 to a final concentration of 1% (v/v).

  • Solubilization: Incubate the mixture on ice for 30 minutes with gentle stirring to ensure complete solubilization.

  • Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.

  • Centrifugation: Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C. Two distinct phases will form: an upper aqueous phase containing the protein and a lower, smaller detergent-rich phase containing the endotoxin.

  • Protein Recovery: Carefully collect the upper aqueous phase, avoiding the detergent phase.

  • Repeat (Optional): For higher purity, the aqueous phase can be subjected to a second round of phase separation.

  • Detergent Removal: Residual Triton X-114 can be removed by subsequent chromatography steps or by using hydrophobic interaction chromatography resins.

Protocol 3: Endotoxin Removal using Polymyxin B Affinity Chromatography

Polymyxin B is a cyclic peptide antibiotic that has a high affinity for the lipid A portion of endotoxin.[21][22][23] Immobilized Polymyxin B provides an effective method for endotoxin removal.

Materials:

  • Polymyxin B affinity column

  • Endotoxin-free buffers (e.g., PBS, Tris-HCl)

  • Regeneration buffer (e.g., 1% sodium deoxycholate)

Procedure:

  • Column Preparation: Wash the Polymyxin B column with several column volumes of endotoxin-free water and then equilibrate with the desired binding buffer (e.g., PBS, pH 7.4).

  • Sample Application: Apply the this compound sample to the column. The flow rate should be slow to allow for efficient binding of the endotoxin to the resin.

  • Collection: Collect the flow-through, which contains the purified this compound with reduced endotoxin levels.

  • Washing: Wash the column with the binding buffer to recover any remaining protein.

  • Elution (of protein, if bound): If there is non-specific binding of this compound, a gentle elution with a slightly higher salt concentration may be necessary.

  • Regeneration: Regenerate the column according to the manufacturer's instructions, typically with a solution like 1% sodium deoxycholate, followed by extensive washing with endotoxin-free water.

Quantitative Data Summary

Endotoxin Removal Method Typical Endotoxin Reduction Typical Protein Recovery Key Advantages Key Disadvantages
Triton X-114 Phase Separation >99%[24]>90%[24]Simple, inexpensive, effective for high endotoxin levels.Residual detergent may need removal; not suitable for hydrophobic proteins.[10]
Polymyxin B Affinity Chromatography >99%Variable, typically >85%High specificity for endotoxin.[21]Can be expensive; potential for non-specific protein binding.
Ion-Exchange Chromatography VariableVariableCan be integrated into the protein purification workflow.Efficiency depends on the pI of the protein; endotoxin may co-elute with acidic proteins.[25]

Visualizations

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binding MyD88 MyD88 TLR5->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκB->NFκB Release NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binding to Promoter Regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Gene Transcription Endotoxin_Removal_Workflow cluster_detection Endotoxin Detection cluster_removal Endotoxin Removal start Start: Purified This compound Sample lal_assay LAL Assay start->lal_assay end End: Endotoxin-Free This compound decision Endotoxin Level Acceptable? decision->end Yes phase_sep Triton X-114 Phase Separation decision->phase_sep No affinity_chrom Polymyxin B Affinity Chromatography decision->affinity_chrom No lal_assay->decision phase_sep->lal_assay affinity_chrom->lal_assay

References

Flagellin Stability and Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of flagellin.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized and reconstituted this compound?

A1: Proper storage is critical to maintain the bioactivity and integrity of this compound.

  • Lyophilized this compound: Lyophilized this compound is generally stable at room temperature for short periods (up to 3 weeks), but for long-term storage, it should be kept desiccated at -20°C or -80°C.[1][2] Lyophilized protein stored at ≤ -20°C is stable for at least one year.[3]

  • Reconstituted this compound: Once reconstituted, this compound solutions are less stable. For short-term storage (2-7 days), they can be kept at 4°C.[1][2][3] For longer-term storage, it is recommended to aliquot the reconstituted this compound and store it at -20°C or -70°C.[4] To prevent degradation and loss of activity, it is crucial to avoid repeated freeze-thaw cycles.[1][2][4]

Q2: How should I reconstitute lyophilized this compound?

A2: It is recommended to reconstitute lyophilized this compound in sterile, distilled water or an aqueous buffer.[4] To ensure complete dissolution, it is advisable to reconstitute to a concentration of not less than 100 µg/ml and gently vortex.[1][2] Some protocols suggest including 0.1% BSA in the reconstitution buffer to improve stability, though this may not be suitable for all applications.[4]

Q3: What are the common causes of this compound instability?

A3: The primary causes of this compound instability are aggregation, proteolytic degradation, and denaturation due to improper storage or handling.

  • Aggregation: this compound monomers have a natural tendency to polymerize.[5] Long-term storage, high concentrations, inappropriate buffer conditions (pH and ionic strength), and freeze-thaw cycles can promote the formation of non-functional aggregates.

  • Proteolytic Degradation: this compound can be susceptible to cleavage by proteases, which may be present as contaminants. The C-terminal region of this compound is particularly prone to proteolysis.

  • Denaturation: Exposure to extreme temperatures or pH can cause this compound to unfold and lose its biological activity.

Q4: How do freeze-thaw cycles affect this compound stability?

A4: Repeated freeze-thaw cycles are detrimental to the stability of most proteins, including this compound. Each cycle can cause a decrease in the concentration of active protein due to degradation or precipitation. Studies on other proteins have shown that each freeze-thaw cycle can lead to a 3-10% decrease in reproducibility of measurements, which can be attributed to sample degradation. It is highly recommended to aliquot reconstituted this compound into single-use volumes to minimize the number of freeze-thaw cycles.

Data on this compound Stability

The stability of this compound is influenced by temperature, pH, and storage format (lyophilized vs. solution). Below is a summary of available data on this compound stability under various conditions.

This compound TypeConditionObservationReference
Lyophilized this compound (General)Room TemperatureStable for up to 3 weeks.[1][2]
Lyophilized this compound (General)≤ -20°C (desiccated)Stable for at least one year.[3]
Reconstituted this compound (General)4°CStable for 2-7 days.[1][2][3]
Reconstituted this compound (General)-20°C to -70°CRecommended for long-term storage (months).[3][4]
L. agilis Flagellar Filaments≥ 47°CDepolymerization of single this compound strains observed.[6]
L. agilis Flagellar Filaments≥ 57°CDepolymerization of dual this compound strain observed.[6]
L. agilis Flagellar Filaments≥ 0.5 mM HClDepolymerization of single this compound strains observed.[6]
L. agilis Flagellar Filaments≥ 5 mM HClDepolymerization of dual this compound strain observed.[6]
Uropathogenic E. coli (UPEC) FliC Monomers4°C after heat monomerizationNo appreciable re-polymerization.[5]
Uropathogenic E. coli (UPEC) FliC MonomersRoom Temp or 37°C after heat monomerizationSome re-polymerization observed after 24 hours.[5]

Troubleshooting Guide

Issue 1: Low or No Bioactivity in TLR5 Reporter Assay

  • Possible Cause 1: this compound Degradation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that the this compound has been stored at the recommended temperature and that reconstituted aliquots have not undergone multiple freeze-thaw cycles.

      • Assess Protein Integrity: Run the this compound sample on an SDS-PAGE gel to check for signs of degradation (e.g., lower molecular weight bands).

      • Use Protease Inhibitors: If degradation is suspected, consider adding a protease inhibitor cocktail to your this compound stock solution during reconstitution.

  • Possible Cause 2: this compound Aggregation.

    • Troubleshooting Steps:

      • Visual Inspection: Check the solution for any visible precipitates or turbidity.

      • Perform Native-PAGE: Analyze the sample using native-PAGE to detect the presence of high molecular weight aggregates.

      • Optimize Buffer Conditions: If aggregation is observed, consider adjusting the pH or ionic strength of the buffer. In some cases, adding stabilizing agents like glycerol (B35011) can help.

  • Possible Cause 3: Inactive this compound.

    • Troubleshooting Steps:

      • Positive Control: Always include a positive control of known active this compound in your bioassay to ensure that the assay itself is working correctly.

      • Source of this compound: If using a new batch or supplier of this compound, its activity should be validated.

Issue 2: Visible Precipitates or Turbidity in this compound Solution

  • Possible Cause 1: Aggregation.

    • Troubleshooting Steps:

      • Centrifugation: Gently centrifuge the solution to pellet the aggregates. Use the supernatant for your experiment, but be aware that the protein concentration will be lower.

      • Solubility Test: Try to solubilize the precipitate by adjusting the buffer conditions (pH, salt concentration).

      • Optimize Storage: For future use, store this compound at a lower concentration and consider adding stabilizing excipients.

  • Possible Cause 2: Improper Reconstitution.

    • Troubleshooting Steps:

      • Review Reconstitution Protocol: Ensure that the lyophilized powder was fully dissolved in the correct buffer and at the recommended concentration. Gentle vortexing can aid dissolution.

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause 1: Variable this compound Activity.

    • Troubleshooting Steps:

      • Aliquoting: Ensure that reconstituted this compound is aliquoted into single-use vials to avoid variability introduced by multiple freeze-thaw cycles.

      • Consistent Handling: Handle the this compound solution consistently between experiments, minimizing time at room temperature.

  • Possible Cause 2: Assay Variability.

    • Troubleshooting Steps:

      • Standardize Assay Conditions: Ensure all assay parameters (cell density, incubation times, reagent concentrations) are kept consistent.

      • Internal Controls: Include both positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols

Protocol 1: Assessing this compound Aggregation using Native-PAGE

This protocol allows for the visualization of this compound monomers, oligomers, and aggregates under non-denaturing conditions.

  • Materials:

    • Native-PAGE running buffer (e.g., Tris-Glycine)

    • Acrylamide solution for gel casting

    • Native sample loading buffer (non-reducing, non-denaturing)

    • Protein standards of known molecular weight

    • Coomassie Brilliant Blue or other suitable protein stain

    • This compound sample

  • Methodology:

    • Gel Preparation: Cast a polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient) to resolve a range of molecular weights. Do not include SDS in the gel or buffers.

    • Sample Preparation: Mix your this compound sample with the native sample loading buffer. Do not heat the sample.

    • Electrophoresis: Load the samples and molecular weight markers onto the gel. Run the electrophoresis at a constant voltage in a cold room or on ice to minimize protein denaturation.

    • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Analysis: Monomeric this compound will appear as a single band at its expected molecular weight. The presence of bands at higher molecular weights indicates the formation of dimers, oligomers, or larger aggregates.

Protocol 2: Evaluating this compound Bioactivity using a TLR5 Reporter Cell Line

This assay measures the ability of this compound to activate the TLR5 signaling pathway, typically by quantifying the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter.

  • Materials:

    • HEK293 cells stably expressing human TLR5 and an NF-κB reporter construct (e.g., HEK-Blue™ TLR5 cells).

    • Cell culture medium and supplements.

    • This compound samples (test samples and a positive control).

    • Reagents for detecting the reporter gene product (e.g., QUANTI-Blue™ for SEAP).

    • 96-well cell culture plates.

  • Methodology:

    • Cell Seeding: Plate the TLR5 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Sample Preparation: Prepare serial dilutions of your this compound samples and the positive control in cell culture medium.

    • Cell Stimulation: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 12-24 hours) to allow for TLR5 activation and reporter gene expression.

    • Reporter Assay: Following incubation, collect the cell culture supernatant and measure the reporter gene activity according to the manufacturer's instructions.

    • Data Analysis: Plot the reporter activity against the this compound concentration to determine the EC50 (the concentration that elicits a half-maximal response). Compare the EC50 of your test sample to that of the positive control to assess its relative bioactivity.

Signaling Pathways and Workflows

This compound-TLR5 Signaling Pathway

This compound is recognized by the Toll-like receptor 5 (TLR5), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

TLR5_Signaling This compound-TLR5 Signaling Pathway This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex (IKKα/β, NEMO) TAK1->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces

Caption: this compound binding to TLR5 triggers a MyD88-dependent signaling cascade.

Experimental Workflow for Troubleshooting this compound Stability

This workflow provides a step-by-step guide for researchers encountering issues with this compound stability and bioactivity.

Troubleshooting_Workflow Troubleshooting this compound Stability and Bioactivity start Start: Inconsistent or Low This compound Bioactivity check_storage 1. Verify Storage - Temp (-20°C or -80°C)? - Aliquoted? - Freeze-thaw cycles? start->check_storage sds_page 2. Assess Integrity (SDS-PAGE) check_storage->sds_page degradation Degradation (Lower MW bands) sds_page->degradation Yes intact Intact (Correct MW band) sds_page->intact No solution_degradation Solution: - Use fresh aliquot - Add protease inhibitors degradation->solution_degradation native_page 3. Assess Aggregation (Native-PAGE) intact->native_page aggregation Aggregation (High MW bands) native_page->aggregation Yes monomeric Monomeric (Correct MW band) native_page->monomeric No solution_aggregation Solution: - Centrifuge & use supernatant - Optimize buffer (pH, salt) - Store at lower conc. aggregation->solution_aggregation bioassay_check 4. Check Bioassay - Positive control active? - Reporter cells healthy? monomeric->bioassay_check assay_ok Assay OK bioassay_check->assay_ok Yes assay_issue Assay Issue bioassay_check->assay_issue No end_bad Contact Technical Support assay_ok->end_bad solution_assay Solution: - Troubleshoot assay - Use new reagents/cells assay_issue->solution_assay end_good Problem Solved solution_degradation->end_good solution_aggregation->end_good solution_assay->end_good

Caption: A workflow to diagnose issues with this compound bioactivity.

Factors Influencing this compound Stability

This diagram illustrates the relationships between key factors and common stability issues encountered with this compound.

Flagellin_Stability_Factors Factors Affecting this compound Stability cluster_causes Causes cluster_effects Issues temp High Temperature aggregation Aggregation temp->aggregation denaturation Denaturation temp->denaturation freezethaw Freeze-Thaw Cycles freezethaw->aggregation degradation Degradation freezethaw->degradation ph Suboptimal pH ph->aggregation ph->denaturation concentration High Concentration concentration->aggregation proteases Contaminating Proteases proteases->degradation loss_of_activity Loss of Bioactivity aggregation->loss_of_activity degradation->loss_of_activity denaturation->loss_of_activity

Caption: Key factors leading to this compound instability and loss of activity.

References

Technical Support Center: Overcoming Weak TLR5 Signaling in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Toll-like receptor 5 (TLR5) signaling in cell culture experiments.

Troubleshooting Guides

Weak or inconsistent TLR5 signaling can be a significant hurdle in obtaining reliable experimental data. This section provides a structured approach to identifying and resolving common issues.

Problem 1: Low or No Cellular Response to Flagellin Stimulation

Possible Causes and Solutions

Possible CauseRecommended Solution
Cell Line Issues Verify TLR5 Expression: Confirm that your chosen cell line expresses TLR5 at sufficient levels. Not all cell lines are suitable for TLR5 studies. Consider using cell lines known to express functional TLR5, such as HEK293 cells stably transfected with human TLR5 (HEK293-hTLR5) or certain intestinal epithelial cell lines.[1][2][3] The human monocytic cell line THP-1 also expresses TLR5.[4][5][6] Cell Passage Number: High passage numbers can lead to altered cellular responses. Use cells within a recommended passage range. Cell Viability: Ensure high cell viability (>95%) before and during the experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to rule out cytotoxicity from your experimental conditions.
This compound Ligand Problems Purity and Integrity: Use highly purified this compound to avoid contamination with other TLR ligands (e.g., LPS, which activates TLR4). Verify the integrity of the this compound by SDS-PAGE.[7][8] Preparation and Storage: Reconstitute and store this compound according to the manufacturer's instructions.[7] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.[7] Ligand Concentration: Optimize the this compound concentration for your specific cell line and experimental conditions. Perform a dose-response curve to determine the optimal concentration.[3] See Table 1 for recommended concentration ranges.
Experimental Conditions Incubation Time: The kinetics of TLR5 signaling can vary between cell types. Perform a time-course experiment to identify the optimal stimulation time for your specific readout (e.g., NF-κB activation, cytokine production).[9] Serum in Media: Components in serum can sometimes interfere with TLR5 signaling. Consider reducing the serum concentration or using serum-free media during the stimulation period, if compatible with your cells.
Genetic Factors TLR5 Polymorphisms: Be aware of common TLR5 polymorphisms, such as the TLR5392STOP codon, which results in a non-functional receptor.[10] If using primary human cells, consider genotyping for this polymorphism.
Problem 2: High Background Signal in Control Wells

Possible Causes and Solutions

Possible CauseRecommended Solution
Contamination Mycoplasma Contamination: Mycoplasma can activate TLRs and lead to high background. Regularly test your cell cultures for mycoplasma contamination. Endotoxin (LPS) Contamination: If your this compound preparation is contaminated with LPS, you may observe TLR4-mediated signaling. Use ultrapure this compound and endotoxin-free reagents and plasticware. Include a TLR4 inhibitor as a control if you suspect LPS contamination.
Reagent Issues Serum Activation: Some batches of fetal bovine serum (FBS) can contain factors that activate NF-κB. Test different lots of FBS or use heat-inactivated FBS. Reporter System Leakiness: Some reporter cell lines may have a basal level of reporter gene expression. Ensure you subtract the background from unstimulated control wells.
Assay-Specific Issues Insufficient Washing (ELISA): Inadequate washing steps in an ELISA can lead to high background. Ensure thorough washing between antibody and substrate incubations. Non-specific Antibody Binding: Use high-quality, specific antibodies for your assays. Include appropriate isotype controls for flow cytometry and secondary antibody-only controls for immunofluorescence and western blotting.[11][12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cell line for my TLR5 experiment?

A1: The choice of cell line is critical for successful TLR5 experiments.

  • Reporter Cell Lines: For high-throughput screening of TLR5 agonists or antagonists, HEK293 cells stably expressing human TLR5 and an NF-κB-driven reporter (e.g., luciferase or SEAP) are an excellent choice.[1][9][13][14] These cells provide a robust and quantifiable readout of TLR5 activation.

  • Immune Cells: To study the inflammatory response to this compound in a more physiologically relevant context, the human monocytic cell line THP-1 is a good option as it endogenously expresses TLR5.[4][5][6]

  • Epithelial Cells: For studies focused on mucosal immunity, intestinal epithelial cell lines such as Caco-2 can be used, although TLR5 expression may be polarized to the basolateral surface.[15]

Q2: What are the key differences between various commercially available flagellins?

A2: this compound proteins from different bacterial species can vary in their ability to activate TLR5.[16][17][18]

  • Salmonella typhimurium (FliC): This is one of the most commonly used and potent TLR5 agonists.[19]

  • Bacillus subtilis (FlaB): Also a potent activator of TLR5.

  • Pseudomonas aeruginosa (FliC): Another commonly used this compound for TLR5 stimulation.

  • Engineered Flagellins: Some flagellins are engineered to remove hypervariable domains, which may reduce adaptive immune responses while retaining TLR5-activating capacity.[17]

Always refer to the manufacturer's datasheet for the specific activity of the this compound you are using.

Q3: What are the essential positive and negative controls for a TLR5 signaling experiment?

A3: Proper controls are essential for interpreting your results correctly.

  • Positive Controls:

    • A known potent TLR5 agonist (e.g., purified this compound from S. typhimurium) at a concentration known to induce a strong response.[19]

    • For downstream signaling readouts, a positive control for the specific pathway being measured (e.g., TNF-α for NF-κB activation).

  • Negative Controls:

    • Untreated cells (media only) to establish a baseline.

    • A vehicle control if your this compound or inhibitors are dissolved in a solvent (e.g., DMSO).

    • A non-flagellated bacterial lysate to control for other potential bacterial components.

    • For reporter cell lines, the parental cell line lacking TLR5 expression should not respond to this compound.[1]

Q4: My results are highly variable between experiments. What could be the cause?

A4: High variability can stem from several factors.

  • Cell Culture Conditions: Ensure consistent cell density at the time of stimulation, use the same passage number range for all experiments, and use the same batch of serum.

  • Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment. Vortex reconstituted this compound gently to ensure it is fully in solution.

  • Assay Performance: Pay close attention to pipetting accuracy, especially for serial dilutions. Ensure consistent incubation times and temperatures.

Quantitative Data Summary

Table 1: Recommended this compound Concentrations for Cell Stimulation

Cell LineThis compound SourceRecommended Concentration RangeExpected Downstream Readout
HEK293-hTLR5S. typhimurium1 - 100 ng/mLNF-κB reporter activation, IL-8 secretion
THP-1S. typhimurium10 - 1000 ng/mLTNF-α, IL-1β, IL-8 secretion
Caco-2S. typhimurium100 - 1000 ng/mLIL-8 secretion

Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental setup.

Table 2: Expected Fold-Change in Downstream Readouts

Cell LineDownstream MarkerStimulation TimeExpected Fold-Change (over unstimulated)
HEK293-hTLR5 (NF-κB Luciferase)Luciferase Activity6 - 16 hours10 - 100 fold
THP-1TNF-α mRNA1 - 4 hours5 - 50 fold
THP-1IL-8 protein (ELISA)6 - 24 hours5 - 20 fold
Caco-2IL-8 protein (ELISA)12 - 24 hours2 - 10 fold

Note: The magnitude of the response can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay in HEK293-hTLR5 Cells

This protocol is for a 96-well plate format.

Materials:

  • HEK293-hTLR5 cells stably expressing an NF-κB luciferase reporter

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution

  • Luciferase assay reagent kit

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Seed HEK293-hTLR5 cells in a white, opaque 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.[9]

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • The next day, prepare serial dilutions of this compound in culture medium.

  • Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or control medium to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-16 hours.[9]

  • Equilibrate the plate to room temperature for 10-15 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 50-100 µL of the luciferase assay reagent to each well.[9]

  • Measure the luminescence using a plate-reading luminometer.

Protocol 2: IL-8 ELISA for Supernatants from Stimulated Cells

This protocol provides a general outline for a sandwich ELISA.

Materials:

  • Cell culture supernatants from this compound-stimulated and control cells

  • IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Wash buffer

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the IL-8 capture antibody overnight at 4°C.[20]

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of cell culture supernatants and IL-8 standards to the appropriate wells.

  • Incubate for 2 hours at room temperature.[21]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the biotinylated IL-8 detection antibody to each well.

  • Incubate for 1 hour at room temperature.[21]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of streptavidin-HRP to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate seven times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[21]

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.[21]

Visualizations

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 1. Binding MyD88 MyD88 TLR5->MyD88 2. Recruitment IRAK4 IRAK4 MyD88->IRAK4 3. Kinase Cascade IRAK1 IRAK1 IRAK4->IRAK1 3. Kinase Cascade TRAF6 TRAF6 IRAK1->TRAF6 3. Kinase Cascade IKK_complex IKK Complex TRAF6->IKK_complex 4. Activation IκB IκB IKK_complex->IκB 5. Phosphorylation & Degradation NFκB_IκB NF-κB-IκB Complex IκB->NFκB_IκB NFκB NF-κB (p50/p65) NFκB->NFκB_IκB NFκB_n NF-κB NFκB->NFκB_n 7. Translocation NFκB_IκB->NFκB 6. Release DNA DNA (κB sites) NFκB_n->DNA 8. Binding Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) DNA->Proinflammatory_Genes 9. Transcription

Caption: TLR5 Signaling Pathway.

Caption: Troubleshooting Workflow for Weak TLR5 Signaling.

Experimental_Workflow Start Start Prep_Cells 1. Prepare Cells (e.g., seeding in 96-well plate) Start->Prep_Cells Stimulate 2. Stimulate with this compound (and controls) Prep_Cells->Stimulate Incubate 3. Incubate (Optimized time and temperature) Stimulate->Incubate Collect 4. Collect Samples (Supernatant or cell lysate) Incubate->Collect Assay 5. Perform Downstream Assay (e.g., ELISA, Luciferase Assay) Collect->Assay Analyze 6. Analyze Data Assay->Analyze

Caption: General Experimental Workflow for TLR5 Activation.

References

minimizing non-specific binding in flagellin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in flagellin Enzyme-Linked Immunosorbent Assays (ELISAs).

Troubleshooting Guides

High background and non-specific binding are common issues in ELISAs that can obscure true positive results and reduce assay sensitivity. The following guides provide systematic approaches to identify and resolve these problems.

High Background Signal

High background is characterized by high optical density (OD) readings in negative control wells.

Possible Causes and Solutions:

CauseSolution
Insufficient Washing Increase the number of wash cycles (3-5 washes are standard). Ensure adequate wash buffer volume (at least 300 µL per well for a 96-well plate). Increase the soak time of the wash buffer in the wells (e.g., 30-60 seconds) to help remove unbound reagents. Ensure complete aspiration of wash buffer after each wash.[1][2][3]
Inadequate Blocking Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. The optimal blocking buffer and concentration should be determined empirically. Increase the blocking incubation time or temperature.[2][4][5][6]
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[7]
Cross-Reactivity The detection antibody may be cross-reacting with other proteins in the sample or with the blocking agent. Consider using a different blocking agent or using a more specific antibody. For instance, anti-flagellin antibodies from some species may cross-react with mammalian proteins.[8][9][10][11]
Contamination Reagents, buffers, or the plate itself may be contaminated. Use fresh, sterile reagents and pipette tips. Ensure the plate reader is clean.[12]
Excessive Incubation Time or Temperature Adhere to the recommended incubation times and temperatures in the protocol. Prolonged incubation can increase non-specific binding.[1][4]
Substrate Issues The substrate solution may have deteriorated or been prepared too early. Use fresh substrate and protect it from light.[4][12]
Non-Specific Binding in Sample Wells

This is indicated by high signal in wells containing the sample, even in the absence of the target analyte.

Possible Causes and Solutions:

CauseSolution
Matrix Effects Components in the sample matrix (e.g., serum, plasma) can cause non-specific binding. Dilute the sample to reduce the concentration of interfering substances. A dilution of 2-5 fold is a good starting point.[13][14][15]
Sample Preparation Improper sample preparation can lead to the presence of interfering substances. Follow optimized sample preparation protocols for your specific sample type (see Experimental Protocols section).[16][17][18][19][20][21]
Heterophilic Antibodies Samples may contain heterophilic antibodies (e.g., HAMA - Human Anti-Mouse Antibodies) that can cross-link the capture and detection antibodies. Commercially available heterophilic antibody blockers can be added to the sample diluent.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer for a this compound ELISA?

There is no single "best" blocking buffer, as the optimal choice depends on the specific antibodies and sample matrix being used. Commonly used blocking buffers include 1-5% BSA, 1% casein, or 5% non-fat dry milk in a buffered saline solution (e.g., PBS or TBS). It is recommended to empirically test several blocking agents to determine which provides the lowest background and highest signal-to-noise ratio for your specific assay.[5][22]

Q2: How can I optimize the washing steps?

Effective washing is crucial for reducing background signal. Key parameters to optimize include:

  • Number of washes: Typically 3-5 washes are sufficient.

  • Wash volume: Use a volume that is at least the well capacity (e.g., 300-400 µL for a 96-well plate).

  • Soak time: Allowing the wash buffer to soak in the wells for 30-60 seconds can improve the removal of non-specifically bound material.

  • Detergent: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffer can help reduce non-specific binding.[23][24]

Q3: My negative controls are showing a high signal. What should I do?

High signal in negative controls indicates a problem with non-specific binding of the detection reagents. Refer to the "High Background Signal" troubleshooting guide above. The most likely culprits are insufficient washing, inadequate blocking, or the secondary antibody concentration being too high.

Q4: Can the sample itself cause high background?

Yes, complex biological samples like serum, plasma, and tissue homogenates contain various proteins and other molecules that can non-specifically bind to the ELISA plate or antibodies, leading to high background. This is known as the "matrix effect".[13][14][15] Diluting your sample can often mitigate these effects.

Q5: I suspect cross-reactivity is an issue. How can I address this?

If you suspect your anti-flagellin antibody is cross-reacting with other proteins, consider the following:

  • Use a different antibody: If possible, try a monoclonal antibody with higher specificity.

  • Pre-adsorb the antibody: Incubate the antibody with a sample matrix that does not contain the target this compound to remove cross-reactive antibodies.

  • Check for known cross-reactivities: Research has shown that antibodies against this compound from certain bacteria (e.g., Borrelia burgdorferi) can cross-react with human proteins.[8]

Experimental Protocols

General Protocol for a Sandwich this compound ELISA

This protocol provides a general framework. Optimal concentrations, incubation times, and temperatures should be determined empirically.

  • Coating:

    • Dilute the capture anti-flagellin antibody to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a high-binding ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Washing:

    • Wash the plate 3 times as described in step 2.

  • Sample/Standard Incubation:

    • Add 100 µL of appropriately diluted samples and standards to the wells.

    • Incubate for 2 hours at room temperature or 37°C.

  • Washing:

    • Wash the plate 3 times as described in step 2.

  • Detection Antibody Incubation:

    • Add 100 µL of the diluted detection anti-flagellin antibody (often conjugated to an enzyme like HRP) to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Washing:

    • Wash the plate 5 times as described in step 2, with a 30-second soak time for each wash.

  • Substrate Development:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the stop solution.

Sample Preparation Protocols

Proper sample preparation is critical to minimize matrix effects and non-specific binding.

  • Serum:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000 x g for 15 minutes.

    • Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17][18]

  • Plasma:

    • Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin, or citrate).

    • Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

    • Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17][21]

  • Tissue Homogenates:

    • Rinse the tissue with ice-cold PBS to remove excess blood.

    • Weigh the tissue and add a suitable volume of homogenization buffer (e.g., PBS with protease inhibitors).

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Centrifuge the homogenate at 5000 x g for 5-10 minutes at 4°C.

    • Collect the supernatant and assay immediately or aliquot and store at -80°C.[18][21]

Visualizations

Troubleshooting_High_Background start High Background Signal Detected wash Insufficient Washing? start->wash block Inadequate Blocking? wash->block No sol_wash Optimize Washing Protocol: - Increase wash cycles - Increase wash volume - Increase soak time wash->sol_wash Yes ab_conc Antibody Concentration Too High? block->ab_conc No sol_block Optimize Blocking: - Test different blocking agents - Increase blocking time/temp block->sol_block Yes cross_react Cross-Reactivity? ab_conc->cross_react No sol_ab Titrate Antibodies: - Determine optimal concentration ab_conc->sol_ab Yes contam Contamination? cross_react->contam No sol_cross Address Cross-Reactivity: - Use a more specific antibody - Pre-adsorb antibody cross_react->sol_cross Yes sol_contam Use Fresh/Sterile Reagents contam->sol_contam Yes end Problem Resolved sol_wash->end sol_block->end sol_ab->end sol_cross->end sol_contam->end

Caption: Troubleshooting flowchart for high background signal in this compound ELISA.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Signal Detection coating 1. Coat Plate with Capture Antibody wash1 2. Wash coating->wash1 blocking 3. Block Plate wash1->blocking wash2 4. Wash blocking->wash2 sample 5. Add Samples/Standards wash2->sample wash3 6. Wash sample->wash3 detection_ab 7. Add Detection Antibody wash3->detection_ab wash4 8. Wash detection_ab->wash4 substrate 9. Add Substrate wash4->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Plate stop->read

Caption: General experimental workflow for a sandwich this compound ELISA.

References

Technical Support Center: Flagellin-Induced Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flagellin-induced immune responses.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by this compound?

A1: this compound primarily activates two distinct innate immune signaling pathways depending on its location:

  • Extracellular this compound (TLR5 Pathway): When this compound is outside the cell, it is recognized by Toll-like receptor 5 (TLR5) on the surface of various cells, including epithelial cells and myeloid cells.[1] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α.[2][3]

  • Intracellular this compound (NLRC4 Inflammasome Pathway): If this compound enters the cell's cytoplasm, it is detected by NAIP proteins (NAIP5 and NAIP6 in mice, NAIP in humans), which then activate NLRC4 (NOD-like receptor family CARD domain containing 4).[4][5][6] This leads to the assembly of the NLRC4 inflammasome, a multi-protein complex that activates caspase-1.[4][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis.[4]

Q2: Which cell types are responsive to this compound?

A2: A variety of immune and non-immune cells can respond to this compound, provided they express the appropriate receptors. Key responsive cell types include:

  • Intestinal epithelial cells[2][7]

  • Macrophages[8][9]

  • Dendritic cells[10]

  • Monocytes[1]

  • Neutrophils

  • T-cells and B-cells[11]

Q3: What are typical concentrations of this compound to use for in vitro stimulation?

A3: The optimal concentration of this compound can vary depending on the cell type, the purity of the this compound, and the specific experimental endpoint. However, a general starting point for purified this compound is in the range of 1 to 100 ng/mL for TLR5-dependent responses.[9][12] For inflammasome activation via cytosolic delivery, higher concentrations (e.g., 0.5 µg/mL or more) may be required, often in conjunction with a transfection reagent.[10][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How does the source of this compound (e.g., different bacterial species) affect the immune response?

A4: The amino acid sequence of this compound, particularly in the domains responsible for receptor recognition, can vary between bacterial species. This can lead to differences in the potency of the immune response. For example, flagellins from some bacteria like Helicobacter pylori may evade TLR5 recognition due to sequence variations.[14] It is crucial to use this compound from a well-characterized source and to be aware that results may not be directly comparable between flagellins from different species.

Troubleshooting Guides

Issue 1: Low or No Pro-inflammatory Cytokine (e.g., IL-8) Secretion after this compound Stimulation

Question: I've stimulated my epithelial cells (e.g., Caco-2, HT-29) with purified this compound, but I'm not seeing the expected increase in IL-8 production in my ELISA. What could be the problem?

Potential Cause Troubleshooting Steps
This compound Quality/Purity 1. Verify Purity: Low-purity this compound preparations may have low activity.[13] Consider using a higher-purity (e.g., ultrapure) this compound. 2. Check for Degradation: this compound can be susceptible to proteolysis.[15] Ensure proper storage (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Test Activity: Test your this compound preparation on a cell line known to be highly responsive to this compound as a positive control.
Cell Line Responsiveness 1. TLR5 Expression: Confirm that your cell line expresses TLR5. TLR5 expression can be low or absent in some cell lines or can decrease with high passage numbers.[3][16] Check TLR5 expression via RT-qPCR or flow cytometry. 2. Passage Number: Use low-passage cells (e.g., <15-20 passages).[16] High-passage cells can exhibit altered phenotypes and responses to stimuli.[16] 3. Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their responsiveness.
Experimental Conditions 1. Stimulation Time: An inadequate stimulation time can lead to a weak response. For IL-8 secretion, a time course of 4-24 hours is typical.[12][17] 2. Dose Optimization: The this compound concentration may be too low. Perform a dose-response experiment (e.g., 1 ng/mL to 500 ng/mL) to find the optimal concentration.[12] 3. Basolateral Stimulation: For polarized epithelial cells (e.g., grown on Transwell inserts), TLR5 is predominantly expressed on the basolateral surface.[2] Apply this compound to the basal compartment for an optimal response.
Issue 2: Inconsistent or Weak NLRC4 Inflammasome Activation

Question: I'm trying to induce IL-1β secretion from macrophages by treating them with this compound, but my results are variable, and the IL-1β levels are low. What's going wrong?

Potential Cause Troubleshooting Steps
Inefficient Cytosolic Delivery 1. Transfection Reagent: this compound needs to reach the cytosol to activate the NLRC4 inflammasome.[4] Simple addition to the culture medium is insufficient. Use a transfection reagent like DOTAP or liposomes to deliver the this compound into the cells.[13] 2. Optimize Transfection: The efficiency of transfection is cell-type dependent. Optimize the this compound-to-transfection reagent ratio and the incubation time.
Lack of Priming Signal (Signal 1) 1. Two-Signal Requirement: Inflammasome activation is a two-step process. The cells must first be "primed" (Signal 1) to upregulate the expression of pro-IL-1β and NLRC4 components. 2. Priming Agents: Pre-treat the macrophages with a TLR agonist like LPS (e.g., 100 ng/mL for 2-4 hours) before stimulating with this compound (Signal 2).
This compound Purity and Concentration 1. High Purity Required: Use ultrapure this compound to avoid confounding effects from other contaminants like LPS. 2. Sufficient Concentration: Cytosolic delivery methods can be inefficient, so higher concentrations of this compound may be needed compared to TLR5 stimulation.[13] Titrate the this compound concentration to find the optimal dose.
Cell Type and Species Differences 1. NAIP Expression: The specific NAIP proteins that recognize this compound differ between mice and humans.[4] Ensure your experimental system is appropriate. 2. Cell Viability: Excessive cell death (pyroptosis) can lead to the loss of cells and inconsistent results. Monitor cell viability using assays like LDH release.

Signaling Pathways and Workflows

This compound Signaling Pathways

Flagellin_Signaling Diagram of this compound-induced signaling pathways. cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_tlr5_pathway TLR5 Pathway cluster_nlrc4_pathway NLRC4 Inflammasome Pathway Flagellin_ext Extracellular This compound TLR5 TLR5 Flagellin_ext->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-8, TNF-α) NFkB->Cytokines Flagellin_intra Intracellular This compound NAIP NAIP Flagellin_intra->NAIP NLRC4 NLRC4 NAIP->NLRC4 Inflammasome NLRC4 Inflammasome Assembly NLRC4->Inflammasome Casp1 Pro-Caspase-1 to Caspase-1 Inflammasome->Casp1 IL1b Pro-IL-1β to IL-1β (Secreted) Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: this compound activates TLR5 on the cell surface and the NLRC4 inflammasome in the cytosol.

Experimental Workflow: Cytokine Measurement by ELISA

ELISA_Workflow Workflow for quantifying cytokine production after this compound stimulation. A 1. Cell Seeding Seed cells (e.g., macrophages, epithelial cells) in a multi-well plate. B 2. Cell Priming (Optional) For inflammasome studies, prime cells with LPS (e.g., 100 ng/mL, 2-4h). A->B If measuring IL-1β C 3. This compound Stimulation Add purified this compound at desired concentrations. Include controls. A->C If measuring IL-8 B->C D 4. Incubation Incubate for a specified time (e.g., 4-24 hours at 37°C). C->D E 5. Supernatant Collection Centrifuge plate and carefully collect the culture supernatant. D->E F 6. ELISA Perform ELISA for the cytokine of interest (e.g., IL-8, IL-1β) according to manufacturer's protocol. E->F G 7. Data Analysis Calculate cytokine concentrations based on the standard curve. F->G

Caption: Experimental workflow for quantifying cytokine production after this compound stimulation.

Data and Protocols

Representative Cytokine Responses to this compound

The following table summarizes typical cytokine responses observed in Caco-2 human intestinal epithelial cells after stimulation with high-purity this compound. Note that these values are illustrative and can vary significantly between experiments.

StimulusStimulation TimeIL-8 Concentration (pg/mL)
Control (Medium only)24 hours< 100
This compound (10 ng/mL)24 hours1,000 - 5,000
This compound (100 ng/mL)24 hours5,000 - 20,000+

Data compiled from typical ranges reported in literature.

Detailed Experimental Protocols

Protocol 1: this compound Stimulation of Cultured Cells for Cytokine Analysis
  • Cell Seeding: Plate your cells of interest (e.g., RAW 264.7 macrophages, HT-29 epithelial cells) in a 24-well or 96-well tissue culture plate at a density that will result in an 80-90% confluent monolayer on the day of stimulation. Allow cells to adhere overnight.

  • Preparation of Stimulus: Reconstitute lyophilized purified this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 100 µg/mL). Aliquot and store at -20°C. On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 ng/mL).

  • Cell Stimulation:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a "no treatment" control well with medium only.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period. For cytokine secretion, 6 to 24 hours is a common range.

  • Supernatant Collection: After incubation, centrifuge the plate (if non-adherent cells are present) at 300-400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer and transfer it to a clean microfuge tube. Supernatants can be assayed immediately or stored at -80°C.

Protocol 2: ELISA for IL-8 in Culture Supernatants

This is a general protocol; always refer to the specific instructions provided with your ELISA kit.[11][18][19]

  • Reagent Preparation: Prepare all reagents, standard dilutions, and wash buffers as instructed in the kit manual.[19]

  • Plate Coating (if applicable): If the plate is not pre-coated, add 100 µL of capture antibody to each well and incubate overnight at 4°C.[20]

  • Blocking: Wash the plate and add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Adding Samples and Standards:

    • Wash the plate.

    • Add 100 µL of your prepared standards and collected cell culture supernatants to the appropriate wells. It may be necessary to dilute your samples in the assay diluent.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.[19]

  • Development:

    • Wash the plate.

    • Add 100 µL of TMB substrate solution to each well.[19] A blue color will develop.

    • Incubate for 15-20 minutes in the dark.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.[18]

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the IL-8 concentration in your samples, remembering to account for any dilution factors.[19]

Protocol 3: Flow Cytometry for Cell Surface Activation Markers

This protocol describes the staining of a general activation marker (e.g., CD69, CD86) on immune cells following this compound stimulation.[21][22]

  • Cell Stimulation: Stimulate cells in suspension (e.g., macrophages, PBMCs) in culture tubes or a multi-well plate as described in Protocol 1 for an appropriate time (e.g., 4-18 hours for early activation markers).

  • Cell Harvesting: Gently scrape or aspirate cells and transfer them to FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant.

  • Fc Block (Optional but Recommended): Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells) to reduce non-specific binding. Incubate for 10-15 minutes at 4°C.

  • Surface Staining:

    • Without washing, add the fluorescently-conjugated primary antibodies for your markers of interest (e.g., anti-CD11b-FITC, anti-CD86-PE) at a pre-titrated optimal concentration.

    • Include a viability dye to exclude dead cells from the analysis.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of FACS buffer to each tube, centrifuge at 350 x g for 5 minutes, and discard the supernatant. Repeat this wash step once more.[22]

  • Fixation (Optional): If not analyzing immediately, resuspend the cell pellet in 200-300 µL of 1-2% paraformaldehyde (PFA) in PBS and store at 4°C in the dark.

  • Acquisition: Resuspend the final cell pellet in 200-400 µL of FACS buffer.[22] Acquire the samples on a flow cytometer. Be sure to include unstained and single-stain controls for proper compensation and gating.

  • Analysis: Analyze the data using appropriate software. Gate on your live, single-cell population of interest and quantify the percentage of positive cells or the change in mean fluorescence intensity (MFI) for your activation markers.

References

Technical Support Center: Working with Flagellin Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving different flagellin variants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a focus of research? A1: this compound is the primary protein component of the bacterial flagellum, a whip-like appendage that allows for bacterial motility.[1] It is a potent activator of the innate immune system through its interaction with Toll-like receptor 5 (TLR5).[1][2] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, making this compound a subject of intense research for its potential as a vaccine adjuvant, immunotherapeutic agent, and its role in infectious diseases and gut homeostasis.[3][4][5]

Q2: Why do different this compound variants exhibit different levels of activity? A2: The activity of this compound variants differs primarily due to structural variations. Bacterial this compound is composed of four domains (D0, D1, D2, and D3).[6] The D0 and D1 domains are highly conserved and essential for TLR5 recognition and signaling.[6][7] In contrast, the D2 and D3 domains are highly variable between bacterial species.[6] This variability can affect the protein's stability, tendency to aggregate, and overall conformation, thereby influencing the efficiency of TLR5 binding and subsequent immune activation.[3][8]

Q3: What are the main challenges in expressing and purifying recombinant this compound? A3: Common challenges include low protein yield, the formation of insoluble inclusion bodies, and protein degradation.[9][10] this compound's D0 domain, which is crucial for polymerization, can be unstable and prone to proteolysis.[3] The protein's natural tendency to polymerize can also lead to aggregation and precipitation during purification and storage.[3][11]

Q4: What is "this compound tolerance" and how can it affect my experiments? A4: this compound tolerance is a phenomenon where prior exposure of cells, particularly intestinal epithelial cells, to this compound renders them less responsive to subsequent this compound challenges.[12] This desensitization is a regulatory mechanism to prevent excessive inflammation.[13] In experimental settings, this can lead to reduced or absent responses in cells that have been previously exposed to this compound, even at low levels. This process involves the inhibition of IRAK-4 activity, a key signaling molecule downstream of TLR5.[12][13]

Troubleshooting Guides

Problem 1: Low or No Signal in TLR5 Activation Assay
Possible Cause Recommended Solution & Troubleshooting Steps
Degraded or Aggregated this compound 1. Check Protein Integrity: Run your purified this compound on an SDS-PAGE gel to confirm it is the correct size and not degraded. A Western blot with an anti-flagellin antibody can provide further confirmation. 2. Assess Aggregation: Aggregation can mask the TLR5 binding site.[3] Consider using a stabilized this compound mutant or preparing fresh dilutions from a properly stored stock (-20°C or below) for each experiment.
Low TLR5 Expression on Cells 1. Verify Cell Line: Ensure the cell line used (e.g., HEK293, HT-29) is known to express TLR5. Some cell lines that express TLR5 mRNA do not respond robustly to this compound, possibly due to the need for a co-receptor or adapter.[14] 2. Use a Reporter Line: Employ a stable TLR5 reporter cell line (e.g., HEK-Blue™-hTLR5) designed for these assays to ensure a consistent and measurable response.[15]
Suboptimal Assay Conditions 1. Optimize Concentration: Perform a dose-response curve to find the optimal concentration range for your this compound variant. Potency can vary by orders of magnitude between variants.[3][16] 2. Optimize Incubation Time: Test different incubation times, typically ranging from 3 to 24 hours, to capture the peak signaling response.[16]
Cell Culture Inconsistency 1. Standardize Cell Handling: Use cells within a consistent passage number range and ensure they are seeded at a uniform density. Over-confluent or unhealthy cells will respond poorly.[16] 2. Check for Tolerance: If reusing cell culture plates or media, be aware of potential this compound carryover that could induce tolerance.[12]
Endotoxin (LPS) Contamination 1. Test for LPS: Use a Limulus Amebocyte Lysate (LAL) assay to check for LPS contamination in your this compound preparation.[17] 2. Use TLR4-deficient Cells: To confirm the signal is TLR5-specific, test your this compound on cells that lack TLR4. A response in these cells is unlikely to be from LPS contamination.
Problem 2: Recombinant this compound is Insoluble (Inclusion Bodies)
Possible Cause Recommended Solution & Troubleshooting Steps
High Expression Rate 1. Lower Induction Temperature: Reduce the expression temperature to 18-30°C to slow down protein synthesis and allow for proper folding.[9] 2. Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of expression.
Improper Protein Folding 1. Use a Different Host: Switch to an E. coli expression strain designed to enhance disulfide bond formation or that contains chaperone plasmids. 2. Denaturation/Refolding: Purify the inclusion bodies under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidine (B92328) hydrochloride) followed by a refolding step, often done through dialysis against a series of buffers with decreasing denaturant concentration.[9][10]
Protein Characteristics 1. Solubility Tags: Fuse a highly soluble protein tag (e.g., MBP, GST) to your this compound construct to improve its solubility. 2. Truncated Variants: If full-length this compound is problematic, consider expressing only the conserved D0/D1 domains required for TLR5 activation.[7]

Quantitative Data on this compound Variants

The immunostimulatory activity of this compound can vary significantly depending on its bacterial origin. Below is a summary of comparative data on flagellins from different species.

This compound Variant Bacterial Source Typical TLR5 Activation Potency Key Characteristics & Notes
FliCS.T Salmonella enterica ser. TyphimuriumHighPotent inducer of IL-8 and TNF-α. Often used as a benchmark for high adjuvant activity. Produces high antibody titers in murine models.[6][8]
FliCP.A Pseudomonas aeruginosaHighInduces high levels of IL-8 and TNF-α, comparable to or higher than FliCS.T.[6][8]
FliCE.C Escherichia coliModerate to LowSignificantly lower induction of IL-8 and TNF-α compared to flagellins from Salmonella and Pseudomonas.[6][8]
Stabilized Mutants (e.g., SS5) Engineered S. typhimuriumHigh (EC50 < 10 pM)Mutations (e.g., introduced disulfide bonds) can increase stability and protect against proteolysis, though this may slightly decrease bioactivity compared to the wild type.[3]

Visualized Pathways and Workflows

Signaling Pathway

TLR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR5 TLR5 Dimer MyD88 MyD88 TLR5->MyD88 2. Recruitment IRAK4 IRAK4 MyD88->IRAK4 3. Activation IRAK1 IRAK1 IRAK4->IRAK1 TAK1 TAK1 IRAK1->TAK1 4. Activation IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB 5. IκBα Phosphorylation & Degradation NFkB NF-κB NFkB_IkB->NFkB 6. Release Genes Pro-inflammatory Gene Expression NFkB->Genes 7. Translocation This compound This compound This compound->TLR5 1. Binding & Dimerization Experimental_Workflow cluster_prep Protein Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cloning 1. Clone fliC gene into expression vector Expression 2. Express recombinant protein in E. coli Cloning->Expression Lysis 3. Cell Lysis (e.g., Sonication) Expression->Lysis Purification 4. Purify via Ni-NTA (for His-tag) Lysis->Purification QC 5. QC: SDS-PAGE & Western Blot Purification->QC Stimulation 7. Stimulate cells with purified this compound QC->Stimulation Seeding 6. Seed TLR5 Reporter Cells Seeding->Stimulation Incubation 8. Incubate (e.g., 18-24h) Stimulation->Incubation Detection 9. Measure Reporter (e.g., Luciferase) Incubation->Detection Analysis 10. Calculate Fold Change & EC50 Values Detection->Analysis

References

optimizing buffer conditions for flagellin polymerization studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during flagellin polymerization studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My purified this compound is not polymerizing. What are the common causes and how can I troubleshoot this?

A1: Failure of this compound to polymerize is a frequent issue. Here’s a step-by-step troubleshooting guide:

  • Verify Protein Integrity:

    • Purity: Run your purified this compound on an SDS-PAGE gel. A single, sharp band at the expected molecular weight (typically ~50-60 kDa) indicates high purity. Contaminating proteins can inhibit polymerization.

    • Degradation: If you observe multiple lower molecular weight bands, your protein may be degraded. Ensure protease inhibitors are present during purification and store purified this compound at -80°C in small aliquots to avoid freeze-thaw cycles.

  • Check Buffer Conditions:

    • pH: The pH of the polymerization buffer is critical. The optimal pH for in vitro polymerization of Salmonella this compound is typically around 7.4.[1] Significant deviations can prevent filament formation.

    • Ionic Strength: A common polymerization buffer includes 150 mM NaCl.[1] Both excessively low or high salt concentrations can inhibit polymerization.

    • Buffer Components: Ensure your buffer is properly prepared and the concentrations of all components are correct. A standard buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.[1]

  • Optimize Polymerization Conditions:

    • Temperature: Polymerization is temperature-dependent. Incubating the reaction at room temperature or 37°C is common.[2] Very low temperatures can significantly slow down or inhibit polymerization.

    • Nucleation "Seeds": Polymerization is a nucleation-dependent process. The addition of short flagellar fragments, or "seeds," can significantly promote polymerization.[1] If you are not using seeds, the spontaneous nucleation rate may be too low. Seeds can be generated by sonicating purified flagellar filaments.[1]

    • Inhibitors: Ensure your this compound preparation is free from inhibitors. For instance, the chaperone protein FliS can inhibit polymerization by binding to this compound monomers.[1][3]

Q2: My this compound polymerizes prematurely during purification or storage. How can I prevent this?

A2: Premature polymerization can lead to loss of functional monomeric this compound. Here are some strategies to prevent it:

  • Low Temperature Storage: Store purified monomeric this compound at 4°C for short-term use (up to 48 hours) or at -80°C for long-term storage.[2] Avoid storing at room temperature or 37°C, as this will promote polymerization.[2]

  • Depolymerization: If you have polymerized this compound and need monomers, you can depolymerize the filaments by heating at 60-65°C for 10-20 minutes.[1][2]

  • pH Adjustment: this compound is soluble and monomeric at acidic pH (e.g., pH 2.0). While not ideal for all downstream applications, this can be a method to maintain a monomeric state during certain purification steps.

Q3: I am observing aggregates in my this compound preparation, but they don't look like filaments under the microscope. What could be the issue?

A3: Non-filamentous aggregation can occur due to improper protein folding or buffer conditions.

  • Refolding: If your this compound was purified from inclusion bodies, ensure the refolding protocol is optimal. Improperly folded protein will aggregate non-specifically.

  • Buffer Compatibility: The buffer composition may be causing your protein to precipitate. Consider dialysis against a different, well-established polymerization buffer.

  • High Protein Concentration: Very high concentrations of this compound can sometimes lead to aggregation. Try diluting your protein sample before initiating polymerization.

Summary of Quantitative Data for Buffer Optimization

The following tables summarize key quantitative parameters for optimizing this compound polymerization buffer conditions. These values are primarily based on studies of Salmonella typhimurium this compound and may require optimization for this compound from other species.

Table 1: Effect of Buffer Components and pH on this compound Polymerization

ParameterOptimal RangeEffect Outside RangeKey Considerations
pH 6.5 - 8.0Drastic decrease in polymerization efficiency.Neutral to slightly alkaline pH is generally favorable.
Buffer System Tris-HCl, PBSIncompatible buffers can inhibit polymerization.Tris-HCl is a commonly used and effective buffer system.[1]
Ionic Strength (NaCl) 100 - 200 mMLow ionic strength may not support polymerization; high concentrations can be inhibitory.150 mM NaCl is a standard concentration used in many protocols.[1]

Table 2: Influence of Temperature on this compound Polymerization and Stability

ParameterTemperature RangeOutcomeNotes
Polymerization Room Temp (~22°C) - 37°CEfficient filament formation.Incubation for several hours is typical.[1]
Depolymerization 60 - 65°CBreakdown of filaments into monomers.A 10-20 minute incubation is usually sufficient.[1][2]
Short-term Storage (Monomers) 4°CMonomers remain stable with minimal polymerization.[2]Stable for up to 48 hours.[2]
Long-term Storage -80°CPreserves monomeric this compound.Avoid repeated freeze-thaw cycles.

Detailed Experimental Protocols

Protocol 1: In Vitro this compound Polymerization Assay by Sedimentation

This protocol assesses this compound polymerization by separating polymeric filaments from monomeric subunits via ultracentrifugation.

Materials:

  • Purified monomeric this compound

  • Purified this compound "seeds" (sonicated filaments)

  • Polymerization Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl[1]

  • SDS-PAGE loading buffer

  • Ultracentrifuge with a suitable rotor (e.g., Beckman TLA100.2)[1]

Procedure:

  • Prepare the polymerization reaction mixture in a microcentrifuge tube. A typical 60 µL reaction contains:

    • 15 µg of monomeric this compound

    • 5 µg of this compound seeds

    • Polymerization Buffer to a final volume of 60 µL[1]

  • Include control reactions with only monomers and only seeds to ensure that polymerization is seed-dependent and that seeds alone do not account for the entire pellet.

  • Incubate the reaction mixture at room temperature for 1 to 15 hours.[1] The optimal time should be determined empirically.

  • Following incubation, centrifuge the samples at high speed (e.g., 600,000 x g) for 10 minutes to pellet the polymerized flagella.[1]

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a volume of SDS-PAGE loading buffer equal to the initial reaction volume.

  • Take an equivalent volume of the supernatant and mix it with SDS-PAGE loading buffer.

  • Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining. Successful polymerization will result in a prominent this compound band in the pellet fraction and a depleted band in the supernatant fraction.

Protocol 2: Negative Staining for Electron Microscopy of this compound Filaments

This protocol allows for the direct visualization of polymerized this compound filaments.

Materials:

  • Polymerized this compound sample

  • Carbon-coated copper grids

  • Glow discharger

  • Negative stain solution (e.g., 2% (w/v) phosphotungstic acid, pH 7.0, or 2% uranyl acetate)[1]

  • Filter paper

  • Transmission Electron Microscope (TEM)

Procedure:

  • Glow discharge the carbon-coated copper grids to make the surface hydrophilic.

  • Apply a small volume (e.g., 5-10 µL) of the polymerized this compound sample to the grid and allow it to adsorb for 1-2 minutes.

  • Blot off the excess sample using filter paper.

  • Wash the grid by briefly touching it to a drop of distilled water, and then blot dry. Repeat this step twice.

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Blot off the excess stain completely.

  • Allow the grid to air dry thoroughly.

  • Image the grid using a Transmission Electron Microscope. Polymerized flagella will appear as long, filamentous structures.

Visualizations

Flagellin_Polymerization_Workflow cluster_purification This compound Purification cluster_polymerization In Vitro Polymerization & Analysis Culture Bacterial Culture Shearing Mechanical Shearing Culture->Shearing Centrifugation1 Low-Speed Centrifugation (remove cells) Shearing->Centrifugation1 Ultracentrifugation1 High-Speed Centrifugation (pellet flagella) Centrifugation1->Ultracentrifugation1 Depolymerization Heat/pH Treatment (depolymerize to monomers) Ultracentrifugation1->Depolymerization Ultracentrifugation2 High-Speed Centrifugation (remove debris) Depolymerization->Ultracentrifugation2 Purified_Monomers Purified Monomeric this compound Ultracentrifugation2->Purified_Monomers Reaction_Mix Polymerization Reaction (Monomers + Seeds + Buffer) Purified_Monomers->Reaction_Mix Seeds This compound 'Seeds' (sonicated filaments) Seeds->Reaction_Mix Incubation Incubation (RT or 37°C) Reaction_Mix->Incubation Analysis Analysis Incubation->Analysis Sedimentation Sedimentation Assay Analysis->Sedimentation EM Electron Microscopy Analysis->EM

Caption: Experimental workflow for this compound purification and in vitro polymerization.

Troubleshooting_Flagellin_Polymerization Start No Polymerization Observed Check_Protein Check Protein Integrity (SDS-PAGE) Start->Check_Protein Protein_OK Protein OK? Check_Protein->Protein_OK Degraded Degraded/Impure: Re-purify with protease inhibitors Protein_OK->Degraded No Check_Buffer Check Buffer Conditions (pH, Ionic Strength) Protein_OK->Check_Buffer Yes Buffer_OK Buffer OK? Check_Buffer->Buffer_OK Remake_Buffer Incorrect Buffer: Prepare fresh buffer Buffer_OK->Remake_Buffer No Check_Conditions Check Polymerization Conditions (Temperature, Seeds) Buffer_OK->Check_Conditions Yes Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Optimize_Conditions Suboptimal Conditions: Increase temperature, add 'seeds' Conditions_OK->Optimize_Conditions No Success Polymerization Successful Conditions_OK->Success Yes

Caption: Troubleshooting decision tree for failed this compound polymerization experiments.

References

Flagellin Purity Confirmation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a flagellin preparation.

Frequently Asked Questions (FAQs)

Q1: What are the essential methods to confirm the purity of my this compound preparation?

A1: A multi-pronged approach is crucial for confirming the purity of a this compound preparation. The three key pillars of assessment are:

  • Determination of Molecular Weight and Integrity: This is primarily achieved using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A pure this compound preparation should ideally show a single protein band at the expected molecular weight.[1][2][3]

  • Confirmation of Protein Identity: Western blotting is used to specifically identify the protein as this compound using anti-flagellin antibodies.[2][4]

  • Assessment of Biological Activity: A functional assay, such as a Toll-like Receptor 5 (TLR5) activation assay, confirms that the purified this compound is biologically active.[1][5]

  • Detection of Contaminants: It is critical to test for the presence of endotoxins (lipopolysaccharide or LPS), a common contaminant in preparations from Gram-negative bacteria, using a Limulus Amebocyte Lysate (LAL) assay.[6]

Q2: My SDS-PAGE shows multiple bands. What could be the cause and how can I troubleshoot this?

A2: Multiple bands on an SDS-PAGE gel indicate protein contamination or degradation of your this compound sample.

  • Contamination: Additional bands could represent other bacterial proteins that co-purified with your this compound.[2] To address this, you may need to optimize your purification protocol, for instance, by incorporating additional chromatography steps like ion-exchange or size-exclusion chromatography.[4]

  • Degradation: Smaller molecular weight bands may indicate that your this compound has been degraded by proteases. Ensure that you use protease inhibitors during your purification process.

  • Polymerization: this compound can exist as monomers or polymers.[7] Depending on the sample preparation, you might observe higher molecular weight bands. Heating the sample in SDS-PAGE loading buffer should depolymerize the this compound into monomers.[4]

Q3: My this compound preparation has low biological activity in a TLR5 activation assay despite appearing pure on SDS-PAGE. What are the possible reasons?

A3: Low biological activity can stem from several factors even with a seemingly pure preparation:

  • Protein Denaturation: The purification process itself, such as extreme pH or temperature, might have denatured the this compound, rendering it unable to bind to and activate TLR5.[2]

  • Improper Folding: Recombinantly expressed this compound may not have folded correctly.

  • Contaminating Inhibitors: Your preparation might contain inhibitors that interfere with the TLR5 signaling pathway.

  • Endotoxin (B1171834) Contamination: While LPS is a potent immune stimulator, high levels can sometimes interfere with specific assays or indicate a generally impure preparation. It's crucial to quantify and minimize endotoxin levels.[6]

Q4: How can I be sure that the biological activity I'm observing is from this compound and not from contaminating endotoxin (LPS)?

A4: This is a critical point of control. You can differentiate between TLR5 activation by this compound and TLR2/4 activation by lipopeptides or LPS by using cell lines that specifically express TLR5. Additionally, you can use blocking antibodies against TLR5 to demonstrate that the observed activity is specifically inhibited.[5] Performing a Limulus Amebocyte Lysate (LAL) assay is essential to quantify the endotoxin levels in your preparation.[8][9][10]

Troubleshooting Guides

SDS-PAGE and Western Blot Analysis

This guide will help you troubleshoot common issues encountered during SDS-PAGE and Western blot analysis of your this compound preparation.

Issue Possible Cause Troubleshooting Steps
No band or a very faint band on SDS-PAGE Low protein concentration.Concentrate your protein sample. Ensure accurate protein quantification using a method like the Bicinchoninic acid (BCA) assay.[11]
Poor staining.Ensure the staining solution is fresh and the staining/destaining times are adequate.
Multiple bands on SDS-PAGE Protein contamination.Optimize the purification protocol (e.g., add extra chromatography steps).[4]
Protein degradation.Add protease inhibitors during purification. Handle samples on ice.
This compound polymerization.Ensure complete denaturation by heating the sample sufficiently in loading buffer before loading onto the gel.[4]
No signal on Western blot Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12]
Incorrect primary or secondary antibody concentration.Optimize antibody dilutions. Use a positive control to ensure the antibodies are working.
Primary antibody does not recognize the this compound.Ensure the antibody is specific to the this compound from your bacterial species.
High background on Western blot Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13]
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.
Insufficient washing.Increase the number and duration of washes with TBST.[14][15]
Functional Assays (TLR5 Activation)

This guide addresses common problems encountered when assessing the biological activity of this compound using TLR5 reporter cell lines.

Issue Possible Cause Troubleshooting Steps
No or low TLR5 activation Inactive this compound.The protein may be denatured or improperly folded. Review your purification and storage conditions.
Problems with the reporter cell line.Ensure the cells are healthy and have not been in culture for too many passages. Use a positive control (e.g., commercially available purified this compound) to validate the assay.[5]
Inhibitory substances in the preparation.Dialyze the sample to remove small molecule inhibitors.
High background activation Endotoxin (LPS) contamination.Treat your sample with an endotoxin removal resin or column.[6] Use a TLR4 antagonist or cells lacking TLR4 to confirm the signal is not from LPS.
Contamination with other microbial components.Further purify your this compound preparation.
Mycoplasma contamination in the cell culture.Test your cell lines for mycoplasma contamination.
Inconsistent results Variability in cell plating.Ensure consistent cell seeding density.
Inaccurate dilution of this compound.Perform serial dilutions carefully and use fresh dilution stocks for each experiment.

Experimental Protocols

SDS-PAGE for this compound Purity

Objective: To assess the purity and determine the apparent molecular weight of the this compound preparation.

Methodology:

  • Sample Preparation: Mix your this compound sample with 2x Laemmli sample buffer. For a final concentration of 1x, you would mix equal volumes. Heat the mixture at 95-100°C for 5-10 minutes to denature and reduce the protein.[16]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 10% or 12% polyacrylamide gel.[1][3][17] Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[12]

  • Staining: After electrophoresis, carefully remove the gel and place it in a container with Coomassie Brilliant Blue stain. Agitate gently for at least 1 hour.[17]

  • Destaining: Remove the staining solution and add a destaining solution (typically a mixture of methanol, acetic acid, and water). Agitate until the protein bands are clearly visible against a clear background.[17]

  • Analysis: Visualize the gel on a white light transilluminator. A pure this compound preparation should show a single band at the expected molecular weight (typically 40-60 kDa).[2]

Western Blot for this compound Identification

Objective: To confirm the identity of the purified protein as this compound.

Methodology:

  • SDS-PAGE: Run an SDS-PAGE gel with your this compound sample as described above.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[12]

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[13][14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using an imaging system or X-ray film.[12] A single band at the correct molecular weight confirms the presence of this compound.

TLR5 Activation Assay

Objective: To determine the biological activity of the purified this compound.

Methodology:

  • Cell Culture: Plate HEK293 cells stably transfected with a TLR5 expression vector and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase) in a 96-well plate.

  • Stimulation: The following day, stimulate the cells with serial dilutions of your this compound preparation and a positive control (e.g., known active this compound) for 18-24 hours.[5]

  • Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves collecting the supernatant and adding a substrate that produces a colorimetric or chemiluminescent signal. For luciferase, it involves lysing the cells and adding a luciferase substrate.

  • Analysis: Quantify the signal using a plate reader. The level of reporter gene activation is proportional to the biological activity of the this compound.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

Objective: To quantify the level of endotoxin (LPS) contamination in the this compound preparation.

Methodology:

  • Assay Principle: The LAL assay utilizes a clotting cascade from the amebocytes of the horseshoe crab, which is triggered by bacterial endotoxin.[8][9][10]

  • Assay Formats: Several formats are available, including the gel-clot, turbidimetric, and chromogenic methods.[9] The chromogenic assay is quantitative and widely used.

  • Procedure: The specific steps will vary depending on the commercial kit used.[18] Generally, the sample is mixed with the LAL reagent, and the reaction is monitored over time. For the chromogenic assay, a chromogenic substrate is added, and the color change is measured with a spectrophotometer.

  • Quantification: A standard curve is generated using a known concentration of endotoxin, and the endotoxin level in the sample is determined by interpolation from this curve. Results are typically expressed in Endotoxin Units per milliliter (EU/mL).

Visualizations

Experimental_Workflow_for_Flagellin_Purity_Confirmation cluster_purification This compound Preparation cluster_analysis Purity and Identity Analysis cluster_results Confirmation Purification Bacterial Culture & This compound Purification SDSPAGE SDS-PAGE Purification->SDSPAGE TLR5Assay TLR5 Activation Assay Purification->TLR5Assay LALAssay LAL Endotoxin Assay Purification->LALAssay WesternBlot Western Blot SDSPAGE->WesternBlot Identity? Purethis compound Pure and Active This compound WesternBlot->Purethis compound Confirmed TLR5Assay->Purethis compound Active LALAssay->Purethis compound Low Endotoxin

Caption: Workflow for confirming this compound purity.

TLR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: TLR5 signaling pathway upon this compound recognition.

References

Technical Support Center: Troubleshooting Flagellin-Antigen Fusion Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flagellin-antigen fusion protein expression. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the expression, purification, and functional analysis of these important biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Expression & Yield

Question 1: Why am I getting low or no expression of my this compound-antigen fusion protein?

Answer:

Low or no protein expression is a common issue that can stem from several factors related to the expression vector, host strain, or culture conditions.[1][2]

Troubleshooting Steps:

  • Vector Integrity:

    • Sequence Verification: Ensure your gene of interest is correctly cloned and in-frame with the this compound and any purification tags.[1] Sequencing the entire construct is highly recommended.

    • Codon Usage: Analyze the codon usage of your antigen. Rare codons can lead to truncated or non-functional proteins.[1] Consider codon optimization for your expression host (e.g., E. coli).

    • Promoter Strength: A very strong promoter can sometimes lead to the production of misfolded and aggregated protein, which can be toxic to the cells.[3] Consider using a vector with a weaker or more tightly regulated promoter.

  • Host Strain Selection:

    • Appropriate Strain: Ensure you are using a suitable expression host. For T7 promoter-based systems, strains like BL21(DE3) are necessary as they express T7 RNA polymerase.[2]

    • Toxicity Issues: If the fusion protein is toxic to the host, you may observe no colonies after transformation or very slow cell growth.[4] Using a host strain with tighter control over basal expression, such as BL21(DE3)pLysS, can help.[1][5]

  • Culture and Induction Conditions:

    • Fresh Transformation: Always use a fresh transformation and start cultures from a single, fresh colony.[4]

    • Induction Optimization: The concentration of the inducer (e.g., IPTG) and the cell density at the time of induction (OD600) are critical.[2] Perform a time course and test a range of inducer concentrations.[1]

    • Temperature: Lowering the induction temperature (e.g., 16-25°C) can slow down protein synthesis, which often improves proper folding and solubility.[4][6]

Question 2: My fusion protein is expressed, but it's mostly in insoluble inclusion bodies. What can I do?

Answer:

Inclusion body formation is a frequent challenge when overexpressing recombinant proteins in E. coli.[7] It occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation of misfolded proteins.[8]

Troubleshooting Strategies:

  • Modify Expression Conditions:

    • Lower Temperature: Reducing the post-induction temperature is one of the most effective methods to increase the solubility of recombinant proteins.[4][5]

    • Reduce Inducer Concentration: Lowering the concentration of the inducer can slow down the rate of transcription and translation, giving the protein more time to fold correctly.[9]

    • Use a Weaker Promoter or Low Copy Number Plasmid: This reduces the overall rate of protein expression.[3]

  • Fusion Partner and Host Strain Engineering:

    • Solubility-Enhancing Tags: Fusing the target protein to a highly soluble partner like Maltose-Binding Protein (MBP) or N-utilization substance A (NusA) can significantly improve solubility.[3][10]

    • Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of the fusion protein and prevent aggregation.[7][11]

  • Medium Composition:

    • Additives: Supplementing the growth medium with additives like glucose (to 1%) can sometimes help reduce inclusion body formation.[4]

Table 1: Effect of Induction Temperature on Protein Solubility

Induction Temperature (°C)Typical Protein YieldPercentage of Soluble Protein
37HighLow (<10%)
30Moderate-HighModerate (10-40%)
25ModerateModerate-High (30-60%)
18-20Low-ModerateHigh (>60%)

Note: These are general trends and results may vary depending on the specific fusion protein.

Purification

Question 3: I am having trouble purifying my this compound-antigen fusion protein. What are some common pitfalls?

Answer:

Purification challenges can arise from issues with the fusion tag, protein instability, or the presence of contaminants.

Troubleshooting Purification:

  • Affinity Chromatography (e.g., His-tag):

    • Accessibility of the Tag: Ensure the purification tag is accessible and not buried within the folded protein.

    • Denaturing vs. Native Conditions: If the protein is in inclusion bodies, purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) followed by refolding may be necessary.

    • Contaminant Removal: Host cell proteins can co-purify. Optimize wash steps with increasing concentrations of imidazole (B134444) (for His-tags) to remove non-specific binders.

  • Protein Stability and Degradation:

    • Protease Inhibitors: Always add protease inhibitors to your lysis buffer to prevent degradation by host cell proteases.[12]

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize proteolysis and maintain protein stability.[13]

    • Linker Design: The linker connecting this compound and the antigen can be susceptible to proteolytic cleavage.[14] Consider designing a more protease-resistant linker.

  • Contaminant Removal (Endotoxins/LPS):

    • This compound is a bacterial protein, and preparations can be contaminated with endotoxins (LPS), which can interfere with immunological assays.

    • Use endotoxin (B1171834) removal columns or reagents as a final purification step. Ion-exchange chromatography can also be effective in separating endotoxins from the protein.[15]

Functional Analysis

Question 4: My purified fusion protein is not activating TLR5 signaling. What could be the reason?

Answer:

The inability of a this compound-antigen fusion protein to activate Toll-like receptor 5 (TLR5) can be due to improper folding of the this compound domain, steric hindrance from the fused antigen, or issues with the assay itself.

Troubleshooting TLR5 Activation:

  • Protein Integrity and Folding:

    • Confirm Full-Length Protein: Use Western blot or SDS-PAGE to ensure the purified protein is full-length and has not been degraded.

    • Proper Folding: The D0 and D1 domains of this compound are critical for TLR5 activation.[16] Improper folding can mask the TLR5 binding site. If the protein was refolded from inclusion bodies, the refolding protocol may need optimization.

    • Fusion Location: The antigen can be fused to the N- or C-terminus of this compound, or inserted into the hypervariable region.[16][17] The location of the fusion can impact the folding and function of the this compound domain.

  • Steric Hindrance:

    • The size and conformation of the fused antigen might physically block the interaction between this compound and TLR5. Consider using a longer or more flexible linker between the this compound and the antigen.

  • Assay Conditions:

    • Cell Line: Use a reporter cell line that is known to express functional TLR5 (e.g., HEK293-hTLR5).

    • Positive Control: Always include a positive control, such as purified, native this compound, to ensure the assay is working correctly.

    • Stoichiometry: TLR5 activation involves the formation of a 2:2 complex with this compound.[18] Ensure you are using an appropriate concentration range of your fusion protein in the assay.

Methodologies & Protocols

Protocol: Small-Scale Expression Trial for Solubility Optimization

This protocol is designed to quickly screen for optimal induction conditions to maximize the yield of soluble this compound-antigen fusion protein.

  • Inoculation: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony from a fresh transformation plate. Grow overnight at 37°C with shaking.

  • Expansion: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Take a 1 mL "uninduced" sample.

    • Divide the remaining culture into smaller, equal volumes (e.g., 4 x 10 mL).

    • Induce each sub-culture under different conditions (e.g., varying IPTG concentration and temperature as outlined in Table 1).

  • Harvest: After the induction period (e.g., 4 hours for 37°C, overnight for 18°C), harvest 1 mL from each culture by centrifugation.

  • Lysis and Fractionation:

    • Resuspend the cell pellet in 100 µL of lysis buffer (e.g., BugBuster or a buffer with lysozyme (B549824) and sonication).

    • Incubate as required for the lysis method.

    • Centrifuge at maximum speed for 10 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Coomassie staining or Western blot to determine the condition that yields the most soluble protein.

Visualizations

Experimental Workflow: From Gene to Purified Protein

G cluster_0 Cloning & Transformation cluster_1 Expression & Lysis cluster_2 Purification cluster_3 Analysis a Gene Synthesis (Codon Optimized) b Cloning into Expression Vector a->b c Transformation into E. coli Host b->c d Small-Scale Expression Trial c->d e Large-Scale Culture & Induction d->e f Cell Lysis e->f g Clarification (Centrifugation) f->g h Affinity Chromatography g->h i Further Purification (e.g., IEX, SEC) h->i j SDS-PAGE & Western Blot i->j k Functional Assay (TLR5 Activation) j->k l Endotoxin Test j->l

Caption: A typical workflow for expressing and purifying this compound-antigen fusion proteins.

TLR5 Signaling Pathway

TLR5_Pathway cluster_0 cluster_1 This compound This compound Fusion Protein TLR5 TLR5 TLR5 This compound->TLR5 Binding & Dimerization MyD88 MyD88 TLR5->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Simplified TLR5 signaling pathway initiated by this compound binding.

References

Technical Support Center: Refining Animal Models for Flagellin Adjuvant Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for studies involving flagellin as an adjuvant.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Experimental Design & Optimization

Question 1: What is the optimal dose of this compound to use as an adjuvant in mice?

Answer: The optimal dose of this compound can vary depending on the specific antigen, the mouse strain, and the route of administration. However, a general range for subcutaneous or intramuscular immunization in mice is 0.1-5 µg per mouse. It's crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. High doses of this compound (e.g., 50 µg or more) can lead to systemic inflammatory events and potential liver injury[1]. Studies have shown that a maximal adaptive immune response may not require a maximal innate response, and doses as low as 1 µg can elicit a strong adjuvant effect[1].

Question 2: Should the this compound be physically linked to the antigen?

Answer: For inducing robust CD8+ T cell responses, a physical linkage between this compound and the antigen (e.g., as a fusion protein) is often necessary. Simple co-administration of this compound and the antigen may not be sufficient to generate a strong cell-mediated immune response. However, for CD4+ T cell-dependent humoral responses, a physical link is not always required. The enhanced effect of fusion proteins is likely due to the efficient co-delivery of both the adjuvant and the antigen to the same antigen-presenting cell (APC).

Question 3: What is the typical immunization schedule when using a this compound adjuvant?

Answer: A common immunization schedule involves a prime immunization followed by one or two booster immunizations. Typical schedules include:

  • Prime: Day 0

  • Boost: Day 14 or Day 21

  • Second Boost (optional): Day 35 or Day 42

Blood samples for antibody analysis are typically collected 1-2 weeks after the final boost.

Troubleshooting Unexpected Results

Question 4: My this compound preparation is inducing a weaker or more variable immune response than expected. What could be the cause?

Answer: Several factors could contribute to this issue:

  • This compound Purity and Endotoxin (B1171834) Contamination: Recombinant this compound produced in E. coli can be contaminated with endotoxin (lipopolysaccharide, LPS), which is a potent TLR4 agonist. Endotoxin contamination can lead to confounding results, as the observed immune response may be partially or wholly due to TLR4 activation rather than TLR5 activation by this compound. It is critical to test your this compound preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay and use endotoxin-free reagents.

  • Route of Administration: The route of administration can influence the type and magnitude of the immune response. For instance, intranasal immunization with this compound tends to induce strong mucosal IgA responses. The delivery method can also affect the resulting T-helper cell polarization (Th1 vs. Th2).

  • Mouse Strain: Different mouse strains can exhibit varied responses to this compound. For example, the IgG2a/c vs. IgG1 bias of the anti-flagellin humoral response is strongly influenced by the mouse genetic background.

  • Pre-existing Immunity: While some studies suggest that pre-existing immunity to this compound does not significantly impair its adjuvant activity, this could be a factor to consider, especially if using outbred mouse strains.

Question 5: I am observing high levels of systemic inflammation and adverse effects in my animal models. How can I mitigate this?

Answer: High doses of full-length this compound can induce significant systemic inflammation. To reduce these adverse effects, consider the following strategies:

  • Dose Reduction: As mentioned, lower doses of this compound (0.1-5 µg) are often sufficient for a potent adjuvant effect with reduced toxicity.

  • Use of Truncated this compound: The inflammatory properties of this compound are associated with its full-length structure. Using truncated versions of this compound that contain the minimal domains required for TLR5 activation (D0 and D1 domains) can retain adjuvant activity while reducing inflammatory side effects.

  • Route of Administration: Localized administration (e.g., subcutaneous) may result in less systemic inflammation compared to intraperitoneal injections.

Question 6: The antibody isotype profile is not what I expected. How can I modulate the Th1/Th2 balance?

Answer: The Th1/Th2 balance of the immune response induced by this compound can be influenced by several factors:

  • Formulation: Soluble this compound tends to induce a Th2-biased response, characterized by higher IgG1 antibody titers. In contrast, particulate formulations, such as this compound displayed on virus-like particles (VLPs), can promote a more Th1-biased response with increased IgG2a/c titers[2].

  • Co-adjuvants: Combining this compound with other adjuvants can modulate the immune response. For example, co-administration with a Th1-polarizing adjuvant may shift the response towards a Th1 phenotype.

  • Antigen Fusion: The nature of the antigen and how it is linked to this compound can also influence the T-helper cell response.

Quantitative Data Summary

Table 1: Representative Dose-Response of this compound Adjuvant on Antibody Titers in Mice
This compound Dose (µg)AntigenRoute of AdministrationMean Anti-Antigen IgG TiterReference
0F1 Antigen (10 µg)Intratracheal< 100[1]
1F1 Antigen (10 µg)Intratracheal~ 1 x 10^5[1]
5F1 Antigen (10 µg)Intratracheal~ 1.5 x 10^5[1]
15F1 Antigen (10 µg)Intratracheal~ 1.2 x 10^5[1]
Table 2: Typical Antibody Isotype Profiles with this compound Adjuvant in Mice
AdjuvantAntigenMouse StrainPredominant IgG IsotypeIgG1 Titer (Post-Boost)IgG2a/c Titer (Post-Boost)Reference
Soluble this compoundInfluenza Split VaccineC57BL/6IgG1 (Th2-biased)~ 10^5~ 10^4[2]
This compound-VLPInfluenza Split VaccineC57BL/6IgG1 and IgG2c (Balanced/Th1-biased)~ 10^5~ 10^5[2]
This compoundOvalbuminC57BL/6IgG1~ 10^5Undetectable[3]
This compoundThis compound (self)A/JIgG1 and IgG2a (Co-dominant)~ 10^6~ 10^5[3]
Table 3: Expected Cytokine Profiles in Response to this compound Administration in Mice
CytokineRoute of AdministrationPeak Time Post-InjectionTypical Serum ConcentrationKey Signaling PathwayReference
IFN-βIntravenous1 hour~ 200 pg/mLTLR5/MyD88[4]
TNF-αIntravenous1 hour~ 400 pg/mLTLR5/MyD88[4]
IL-6Intravenous2-4 hours~ 2000 pg/mLTLR5/MyD88[4]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
  • Coating: Coat 96-well microtiter plates with the antigen of interest (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.

  • Washing: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the plates with 5% non-fat dry milk in PBST for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add serial dilutions of mouse serum (starting at 1:100) to the wells and incubate for 2 hours at room temperature.

  • Wasting: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG, IgG1, or IgG2a/c antibody at the appropriate dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with PBST.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction with 2N H₂SO₄.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
  • Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS. Coat the plate with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.

  • Cell Plating: Prepare splenocytes from immunized and control mice and add them to the wells at different densities (e.g., 1x10⁵ to 5x10⁵ cells/well). Stimulate the cells with the relevant antigen or a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Detection Antibody: Wash the plate to remove cells and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP). Monitor for the development of spots.

  • Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.

  • Analysis: Count the spots in each well using an automated ELISpot reader.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Contamination
  • Sample Preparation: Prepare the this compound sample and a series of endotoxin standards using pyrogen-free water.

  • Assay Procedure (Gel-Clot Method):

    • Add 0.1 mL of the sample, standards, and negative control (pyrogen-free water) to depyrogenated glass tubes.

    • Add 0.1 mL of reconstituted LAL reagent to each tube.

    • Gently mix and incubate at 37°C for 60 minutes in a non-circulating water bath.

    • After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid gel.

  • Interpretation: The endotoxin concentration in the sample is determined by comparing its reactivity to that of the endotoxin standards. The assay should be validated for the specific protein preparation to rule out inhibition or enhancement of the reaction. Chromogenic and turbidimetric LAL assays can also be used for more quantitative results[5].

Visualizations

TLR5_Signaling_Pathway This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK Activates NFkB_IkB NF-κB-IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates

Caption: TLR5 signaling pathway initiated by this compound.

Experimental_Workflow start Start: Hypothesis protocol_design Protocol Design - Select mouse strain - Determine dose & route - Set immunization schedule start->protocol_design reagent_prep Reagent Preparation - Antigen expression/purification - this compound preparation - Endotoxin testing (LAL) protocol_design->reagent_prep immunization Immunization (Prime & Boost) reagent_prep->immunization sample_collection Sample Collection - Serum (for ELISA) - Splenocytes (for ELISpot) immunization->sample_collection elisa ELISA (Antibody Titer Analysis) sample_collection->elisa elispot ELISpot (Cytokine Profiling) sample_collection->elispot data_analysis Data Analysis - Statistical analysis - Graphing results elisa->data_analysis elispot->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

References

Technical Support Center: Improving Re-combinant Flagellin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the solubility of recombinant flagellin.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant this compound forming inclusion bodies or precipitating?

A: Recombinant this compound often becomes insoluble due to several factors:

  • High Expression Rate: Strong promoters in expression systems like E. coli can produce this compound faster than the cell's machinery can properly fold it, leading to aggregation.[1]

  • Lack of Post-Translational Modifications: Prokaryotic hosts such as E. coli cannot perform the post-translational modifications that may be necessary for the proper folding and stability of some eukaryotic flagellins.

  • Hydrophobic Nature: this compound possesses hydrophobic domains that can lead to self-aggregation, especially at high protein concentrations.

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing additives in lysis and purification buffers can contribute to poor solubility.[2]

  • Codon Bias: The presence of codons in the this compound gene that are rare in the E. coli host can slow down translation and lead to misfolding.[1]

Q2: How can I optimize expression conditions to increase soluble this compound yield?

A: Adjusting expression parameters is a critical first step to enhance solubility.

  • Lower Induction Temperature: Reducing the growth temperature to 15-25°C after induction slows down cellular processes, including transcription and translation, which can promote proper protein folding and reduce aggregation.[1][3][4]

  • Reduce Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription, thereby improving the solubility of the recombinant protein.[1][4]

  • Choose an Appropriate E. coli Strain: Different strains are optimized for specific purposes. For instance, strains like Rosetta(DE3) contain extra tRNAs for rare codons, while ArcticExpress(DE3) co-expresses cold-adapted chaperonins that aid folding at low temperatures.[5][6][7] BL21(DE3) is a widely used strain deficient in proteases, which helps reduce protein degradation.[6][7][8]

  • Co-expression with Chaperones: Overproducing chaperone proteins (e.g., DnaK/J/GrpE) can assist in the correct folding of this compound and prevent aggregation.[9]

Table 1: Common E. coli Strains for Improving Soluble Protein Expression

StrainKey FeatureBest For
BL21(DE3) Deficient in Lon and OmpT proteases.[6][7]General high-level protein expression.
Rosetta(DE3) Contains a plasmid with genes for rare tRNAs.[5][7]Expressing eukaryotic proteins with different codon usage.
ArcticExpress(DE3) Expresses cold-adapted chaperonins Cpn10/Cpn60.[6]Improving protein solubility by allowing expression at low temperatures (4-12°C).
SHuffle Engineered for an oxidative cytoplasm to promote disulfide bond formation.[7]Proteins requiring disulfide bonds for proper folding.
C41(DE3) & C43(DE3) Mutations allow for the expression of toxic proteins.[6][7]Expressing proteins that are toxic to standard host cells, including membrane proteins.
Q3: Which fusion tags are most effective for solubilizing this compound?

A: Fusion tags are peptides or proteins genetically fused to the recombinant protein to enhance its solubility and/or aid in purification.[10][11]

  • Maltose-Binding Protein (MBP): A large (43 kDa) and highly soluble protein that can significantly improve the solubility of its fusion partner.[12]

  • Glutathione S-transferase (GST): Besides enhancing solubility, GST provides a convenient handle for affinity purification.[12]

  • Thioredoxin (TRX): A small, stable protein with oxidoreductase activity that can help with disulfide bond formation and prevent inclusion body formation.[12]

  • Small Ubiquitin-like Modifier (SUMO): Known to improve both the solubility and correct folding of its fusion partners.[12]

Table 2: Comparison of Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Mechanism of ActionAdditional Benefits
MBP ~43Highly soluble nature, acts as a molecular chaperone.[12]Affinity purification (amylose resin).
GST ~26Highly soluble and stable.[12]Affinity purification (glutathione resin).
Trx ~12Highly soluble, intrinsic oxidoreductase activity.[12]Can facilitate disulfide bond formation.
SUMO ~11Enhances proper folding and solubility.[12]Specific proteases available for tag removal.

Troubleshooting Guides

Problem 1: My this compound is in inclusion bodies.

If your this compound is expressed but found predominantly in the insoluble fraction (inclusion bodies), a denaturing purification followed by refolding may be necessary. However, optimizing for soluble expression is often preferable.

Troubleshooting Workflow for Insoluble this compound

Caption: Troubleshooting flowchart for insoluble recombinant this compound.

Problem 2: My this compound is soluble initially but precipitates upon concentration or storage.

This issue points to protein instability. The goal is to find buffer conditions that maintain solubility over time and at higher concentrations.

Key Solutions:

  • Add L-Arginine: L-Arginine is a common additive used to prevent protein aggregation. Adding 0.2M to 0.5M L-arginine to your lysis, purification, and storage buffers can significantly improve solubility.[13][14][15]

  • Optimize Buffer pH and Salt: Ensure the buffer pH is at least 1 unit away from the isoelectric point (pI) of the this compound to maintain net charge and repulsion. Adjusting the ionic strength with salts like NaCl (e.g., 300-500 mM) can also help.[1][2][16]

  • Include Additives:

    • Glycerol (B35011): 5-20% glycerol can act as a stabilizer.

    • Non-ionic Detergents: Low concentrations of detergents like Tween-20 (0.01-0.1%) can prevent hydrophobic aggregation.[17][18]

    • Reducing Agents: For flagellins with cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[2]

Experimental Protocols

Protocol 1: Expression Optimization for Soluble this compound
  • Transformation: Transform an expression vector containing the this compound gene into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta 2).

  • Starter Culture: Inoculate 10 mL of LB medium with a single colony and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired temperature (e.g., 20°C) and add IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Lysis and Purification under Native Conditions
  • Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 0.5 M L-Arginine, 1 mM PMSF).

  • Lysis: Lyse the cells by sonication on ice. Perform short bursts to avoid overheating.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a pre-equilibrated Ni-NTA or other appropriate affinity column.[19][20]

    • Wash the column with 10 column volumes of Wash Buffer (Lysis Buffer with 20 mM Imidazole).[20]

    • Elute the protein with Elution Buffer (Lysis Buffer with 250-500 mM Imidazole).[20][21]

  • Size-Exclusion Chromatography (Polishing Step):

    • Concentrate the eluted fractions and load onto a size-exclusion chromatography (SEC) column equilibrated with a final storage buffer (e.g., PBS with 0.5 M L-Arginine and 10% Glycerol).[22]

    • This step removes remaining impurities and aggregates.[23]

  • Analysis and Storage: Analyze protein purity by SDS-PAGE. Store the purified protein at -80°C.[23]

General Recombinant Protein Purification Workflow

Caption: A typical multi-step workflow for purifying recombinant proteins.[19][24]

Signaling Pathway

TLR5 Signaling Pathway Activated by this compound

This compound is the primary ligand for Toll-like Receptor 5 (TLR5). The ultimate goal of producing soluble, functional this compound is often to activate this pathway for immunological studies or as a vaccine adjuvant.[25][26]

TLR5_Signaling cluster_nucleus Nuclear Translocation This compound This compound TLR5 TLR5 Receptor This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK MAPK Pathway TAK1->MAPK IKK IKK Complex TAK1->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Nucleus Nucleus AP1->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: Simplified TLR5 signaling cascade initiated by this compound binding.[25][27][28][29]

References

Technical Support Center: Ensuring Consistency with Commercial Flagellin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for lot-to-lot variability of commercial flagellin. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reproducibility and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in research?

A: this compound is a protein that is the primary structural component of bacterial flagella, the whip-like appendages responsible for bacterial motility. In research, it is widely used as a potent activator of the innate immune system. This compound is recognized by Toll-like receptor 5 (TLR5), which is expressed on the surface of various immune cells.[1] This interaction triggers a signaling cascade, leading to the production of pro-inflammatory cytokines and the initiation of an immune response. Its ability to act as a powerful adjuvant makes it a valuable tool in vaccine development and immunotherapy research.

Q2: What causes lot-to-lot variability in commercial this compound?

A: Lot-to-lot variability in commercial this compound can arise from several factors during the manufacturing and purification process. These can include:

  • Purity: The presence of contaminating proteins or other bacterial components, such as lipopolysaccharide (LPS), can vary between batches.

  • Protein Integrity: Differences in the purification process can lead to variations in the amount of full-length, functional this compound versus degraded or aggregated forms.

  • Endotoxin (B1171834) Levels: The concentration of endotoxin (LPS) can differ between lots, potentially leading to non-specific immune activation and confounding experimental results.[2][3][4]

  • Biological Activity: The potency of this compound in activating TLR5 can vary due to subtle differences in protein folding or post-translational modifications.

Q3: How can I minimize the impact of lot-to-lot variability on my experiments?

A: To minimize the impact of lot-to-lot variability, it is crucial to implement a robust quality control process for each new batch of this compound. This includes:

  • Purchasing from reputable suppliers: Choose vendors who provide detailed Certificates of Analysis (CofA) with information on purity, endotoxin levels, and biological activity.

  • Performing in-house validation: Before using a new lot in critical experiments, perform a side-by-side comparison with a previously validated lot.

  • Proper storage and handling: Adhere to the manufacturer's storage recommendations to maintain the stability and activity of the this compound.

Q4: What are the best practices for storing and handling commercial this compound?

A: Proper storage and handling are critical for maintaining the consistency of your this compound reagent.

  • Storage Temperature: Store lyophilized this compound at -20°C or -80°C as recommended by the manufacturer. Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Reconstitution: Use sterile, endotoxin-free water or buffer for reconstitution.

  • Avoid Contamination: Handle the product under aseptic conditions to prevent microbial contamination.

Troubleshooting Guide

This guide addresses common issues encountered when working with new lots of commercial this compound.

Problem Possible Cause Recommended Solution
New lot of this compound shows significantly lower activity (e.g., reduced cytokine secretion) compared to the previous lot. 1. Degraded this compound: The protein may have been compromised during shipping or storage. 2. Lower Concentration of Active Monomers: The new lot may have a higher proportion of aggregates or inactive forms. 3. Incorrect Quantification: The stated concentration on the vial may be inaccurate.1. Assess Protein Integrity: Run both the new and old lots on an SDS-PAGE gel to check for differences in the protein band corresponding to this compound's molecular weight. A Western blot using an anti-flagellin antibody can provide more specific confirmation. 2. Perform a Dose-Response Curve: Conduct a TLR5 activation assay with a wide range of concentrations for both lots to determine and compare their EC50 values. 3. Contact the Supplier: If significant discrepancies are confirmed, contact the manufacturer's technical support with your data.
High background or non-specific activation observed in negative controls. 1. Endotoxin (LPS) Contamination: The this compound lot may be contaminated with LPS, which activates TLR4, not TLR5.[2][4] 2. Contamination of Reagents or Cell Culture: Other reagents or the cell culture itself may be contaminated.1. Check the Certificate of Analysis (CofA): Review the endotoxin levels specified for the lot. 2. Use a TLR4-deficient cell line or inhibitor: Test the this compound on cells that do not respond to LPS to confirm that the observed activity is TLR5-specific. 3. Test for Endotoxin: If you have access to a Limulus Amebocyte Lysate (LAL) assay, you can test the endotoxin level of your this compound stock. 4. Use Fresh Reagents: Ensure all buffers, media, and other reagents are fresh and sterile.
Inconsistent results within the same experiment using a new lot of this compound. 1. Improper Mixing: The reconstituted this compound may not be homogeneously mixed. 2. Pipetting Errors: Inaccurate pipetting can lead to variability between wells.1. Ensure Thorough Mixing: After thawing, gently vortex the this compound stock solution before making dilutions. 2. Calibrate Pipettes: Regularly check the calibration of your pipettes. 3. Use a Master Mix: Prepare a master mix of your this compound dilution to add to your experimental wells to ensure consistency.

Quality Control Parameters for Commercial this compound

To ensure the quality and consistency of commercial this compound, a comprehensive set of quality control (QC) tests should be considered. The following table outlines key QC parameters, their purpose, and suggested acceptance criteria.

Parameter Purpose Method Suggested Acceptance Criteria
Identity To confirm that the protein is this compound.Western Blot with anti-flagellin antibodyA single band at the expected molecular weight (typically ~50-60 kDa).
Purity To determine the percentage of this compound relative to other protein contaminants.SDS-PAGE with Coomassie staining or densitometry≥ 95% pure.
Concentration To accurately determine the protein concentration.BCA or Bradford protein assayWithin ± 10% of the concentration stated on the vial.
Biological Activity To measure the functional potency of the this compound lot.TLR5 Activation Assay (e.g., using HEK293-TLR5 reporter cells)EC50 value should be within a predefined range (e.g., ± 3-fold) of a qualified reference standard lot.
Endotoxin Level To quantify the amount of contaminating lipopolysaccharide (LPS).Limulus Amebocyte Lysate (LAL) Assay< 1.0 EU/µg of protein.

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by SDS-PAGE and Western Blot

This protocol allows for the visualization of protein integrity and confirmation of this compound identity.

Materials:

  • Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-20%)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-flagellin antibody (specific to the this compound source)

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Dilute both the new and a previously validated lot of this compound to the same concentration (e.g., 1 µg/µL) in sterile water or PBS.

    • Mix 10 µL of each this compound sample with 10 µL of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load 20 µL of each prepared sample and a protein molecular weight standard into the wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-flagellin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Image the blot using a chemiluminescent imaging system.

  • Analysis:

    • Compare the band intensity and size for the new and old lots of this compound. Look for any signs of degradation (lower molecular weight bands) or aggregation (bands remaining in the well).

Protocol 2: Quantification of this compound Biological Activity using a HEK293-TLR5 Reporter Assay

This assay measures the ability of this compound to activate the TLR5 signaling pathway.

Materials:

  • HEK293 cells stably expressing human TLR5 and an NF-κB-inducible reporter (e.g., SEAP or luciferase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • New and previously validated lots of this compound

  • Reporter gene detection reagent (e.g., QUANTI-Blue™ or a luciferase assay system)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed the HEK293-TLR5 reporter cells in a 96-well plate at a density of ~5 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Stimulation:

    • Prepare serial dilutions of both the new and old lots of this compound in complete cell culture medium. A typical concentration range would be from 100 ng/mL down to 0.1 pg/mL.

    • Include a negative control (medium only).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Assay:

    • Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves transferring a small volume of the cell supernatant to a new plate and adding the detection reagent.

  • Data Analysis:

    • Plot the reporter activity (e.g., absorbance or luminescence) against the logarithm of the this compound concentration.

    • Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value for each lot of this compound.

    • Compare the EC50 values of the new and old lots to assess for any significant differences in potency.

Visualizations

TLR5_Signaling_Pathway This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates (leading to degradation) NF_κB NF-κB IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Nucleus->Cytokines Induces Gene Transcription

Caption: TLR5 signaling pathway initiated by this compound binding.

Flagellin_QC_Workflow cluster_0 New Lot of this compound Received cluster_1 Quality Control Testing cluster_2 Acceptance Decision cluster_3 Outcome New_Lot New_Lot Purity Purity & Integrity (SDS-PAGE / Western Blot) New_Lot->Purity Activity Biological Activity (TLR5 Reporter Assay) New_Lot->Activity Endotoxin Endotoxin Level (LAL Assay) New_Lot->Endotoxin Decision Meets Acceptance Criteria? Purity->Decision Activity->Decision Endotoxin->Decision Accept Accept for Use Decision->Accept Yes Reject Reject Lot Decision->Reject No

Caption: Workflow for quality control testing of new this compound lots.

Troubleshooting_Logic Start Inconsistent Results with New this compound Lot Check_Activity Is activity lower than a reference lot? Start->Check_Activity Check_Purity Is protein degraded? (SDS-PAGE/Western) Check_Activity->Check_Purity Yes Check_Contamination High background in negative controls? Check_Activity->Check_Contamination No Contact_Supplier Contact Supplier Check_Purity->Contact_Supplier Yes Review_Handling Review storage and handling procedures Check_Purity->Review_Handling No Check_Endotoxin Is it endotoxin contamination? Check_Contamination->Check_Endotoxin Yes Investigate_Other Investigate other experimental factors (e.g., cells, reagents) Check_Contamination->Investigate_Other No Check_Endotoxin->Investigate_Other No Use_TLR4_deficient_cells Test on TLR4-deficient cells or use a TLR4 inhibitor Check_Endotoxin->Use_TLR4_deficient_cells Yes

Caption: Troubleshooting logic for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to the Immunogenicity of Flagellin and Lipopolysaccharide (LPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenic properties of two potent microbial immunostimulants: flagellin and lipopolysaccharide (LPS). By examining their signaling pathways, impact on the innate and adaptive immune systems, and the resulting cytokine profiles and antibody responses, this document aims to equip researchers with the necessary information to select the appropriate molecule for their studies in vaccine development, immunology, and drug discovery.

At a Glance: this compound vs. LPS

FeatureThis compoundLipopolysaccharide (LPS)
Source Bacterial flagella (Gram-positive and Gram-negative)Outer membrane of Gram-negative bacteria
Primary Receptor Toll-like Receptor 5 (TLR5)Toll-like Receptor 4 (TLR4)
Signaling Pathway MyD88-dependentMyD88-dependent and TRIF-dependent
Key Cellular Responders Epithelial cells, neutrophils, monocytes, dendritic cellsMonocytes, macrophages, dendritic cells, B cells
Primary Immune Response Pro-inflammatory cytokine and chemokine induction, potent adjuvant for adaptive immunityStrong pro-inflammatory response, can lead to septic shock at high concentrations

Signaling Pathways: A Tale of Two Receptors

The distinct immunogenic profiles of this compound and LPS originate from their interaction with different Toll-like Receptors (TLRs), initiating separate downstream signaling cascades.

This compound-TLR5 Signaling Pathway

This compound, the primary protein component of bacterial flagella, is recognized by TLR5 on the surface of various immune and non-immune cells.[1][2][3] This interaction triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and AP-1.[4][5] These transcription factors then orchestrate the expression of genes encoding pro-inflammatory cytokines and chemokines.[4][5]

Flagellin_TLR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR5 TLR5 This compound->TLR5 MyD88 MyD88 TLR5->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines

Caption: this compound-TLR5 signaling cascade.

LPS-TLR4 Signaling Pathway

LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by a receptor complex consisting of TLR4, MD-2, and CD14.[6][7] This recognition can initiate two distinct downstream pathways: the MyD88-dependent pathway, which is rapid and leads to the production of inflammatory cytokines, and the TRIF-dependent pathway, which is delayed and results in the production of type I interferons.[8][9]

LPS_TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfer TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines IFNs Type I IFNs IRF3->IFNs

Caption: LPS-TLR4 signaling pathways.

Comparative Immunogenicity: Experimental Data

The following tables summarize quantitative data from studies directly comparing the immunogenic responses induced by this compound and LPS.

In Vivo Cytokine Induction in Mice

A study comparing the intravenous administration of 100 µg of Salmonella enterica serovar Muenchen this compound and Salmonella enterica serovar Enteritidis LPS in mice revealed distinct cytokine profiles.[10]

CytokinePeak Level (pg/ml) - LPSPeak Level (pg/ml) - this compoundTime of Peak (hours) - LPSTime of Peak (hours) - this compound
TNF-α ~10,000~2,00011
IFN-γ ~1,500~50084
IL-6 ~25,000~5,00021
IL-10 ~1,500~50021

Data extracted from a study by Murthy et al.[10]

These findings indicate that while both molecules induce a robust inflammatory response, LPS generally elicits a more potent induction of key pro-inflammatory cytokines compared to this compound at the same dose.[10]

Antibody Responses in Humans

Studies in patients with short bowel syndrome (SBS), a condition associated with increased gut permeability, have shown elevated antibody responses to both this compound and LPS, suggesting systemic exposure to these bacterial products.[11][12]

ImmunoglobulinRelative Level in SBS Patients vs. Healthy Controls (this compound-specific)Relative Level in SBS Patients vs. Healthy Controls (LPS-specific)
IgM Markedly IncreasedSignificantly Higher
IgA Markedly IncreasedSignificantly Higher
IgG Markedly IncreasedSignificantly Higher

Data summarized from studies by Ciorba et al.[11][12]

These results highlight the strong immunogenicity of both this compound and LPS in inducing humoral immune responses in humans upon systemic exposure.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of immunogenicity. Below are outlines of key experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is used to quantify antigen-specific antibodies in serum or plasma.

ELISA_Workflow cluster_workflow ELISA Protocol Start Coat plate with antigen (this compound or LPS) Block Block with non-specific protein (e.g., BSA or skim milk) Start->Block Add_Sample Add diluted serum samples Block->Add_Sample Wash1 Wash to remove unbound antibodies Add_Sample->Wash1 Add_Secondary Add enzyme-conjugated secondary antibody Wash1->Add_Secondary Wash2 Wash to remove unbound secondary antibody Add_Secondary->Wash2 Add_Substrate Add chromogenic substrate Wash2->Add_Substrate Stop Stop reaction Add_Substrate->Stop Read Read absorbance at specific wavelength Stop->Read

Caption: General ELISA workflow.

Detailed Steps:

  • Coating: Microtiter plates are coated with purified this compound or LPS (e.g., 100 ng/well for this compound, 1 µ g/well for LPS) and incubated overnight.[11]

  • Blocking: Unbound sites are blocked with a solution like 5% skim milk or bovine serum albumin (BSA) to prevent non-specific binding.[13]

  • Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated to allow specific antibodies to bind to the antigen.

  • Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) that recognizes the primary antibody is added and incubated.

  • Washing: The washing step is repeated to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Reaction Termination: The reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the amount of specific antibody in the sample.

In Vivo Cytokine Analysis

This protocol is for measuring cytokine levels in response to this compound or LPS administration in an animal model.

Procedure:

  • Animal Model: Typically, mice (e.g., BALB/c or C57BL/6) are used.

  • Administration: this compound or LPS is administered via a specific route (e.g., intraperitoneally or intravenously).[14]

  • Sample Collection: Blood and/or tissue samples are collected at various time points post-injection.[14]

  • Cytokine Measurement: Cytokine levels in the serum, plasma, or tissue homogenates are quantified using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs for specific cytokines like TNF-α, IL-6, and IL-1β.

Conclusion: Choosing the Right Immunostimulant

Both this compound and LPS are potent activators of the innate immune system and can serve as powerful adjuvants to enhance adaptive immune responses. The choice between them depends on the specific research or therapeutic goal.

  • This compound , through its interaction with TLR5, offers a potent and broad adjuvant activity with a potentially better safety profile than LPS, making it an attractive candidate for vaccine development.[15]

  • LPS , acting via TLR4, is a powerful pro-inflammatory agent. While its high potency can be advantageous for certain research applications, it also carries the risk of inducing endotoxic shock, requiring careful dose consideration.[6]

Understanding the distinct immunological consequences of this compound and LPS stimulation is paramount for the rational design of novel vaccines, immunotherapies, and for dissecting the complex interplay between microbial components and the host immune system.

References

A Comparative Guide to Salmonella Flagellin Serovars for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biochemical, immunological, and pathogenic characteristics of key Salmonella flagellin serovars, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of different Salmonella this compound serovars, focusing on their roles in innate immunity and their potential as vaccine candidates. The information is intended for researchers, scientists, and drug development professionals working in immunology, microbiology, and vaccine development.

Biochemical and Structural Comparison

Salmonella enterica is a diverse species with over 2,500 serovars, many of which are motile due to the presence of flagella. The primary protein component of the flagellar filament is this compound. Many Salmonella serovars, such as S. Typhimurium, can express two different antigenic types of this compound, known as phase 1 and phase 2, encoded by the fliC and fljB genes, respectively. This phase variation is a mechanism to evade the host immune system.

Structurally, FliC and FljB flagellins from S. Typhimurium are highly similar, with about 78% amino acid sequence identity. Both are comprised of three domains: D0, D1, and D2/D3. The N- and C-terminal D0 and D1 domains are conserved and essential for polymerization into the flagellar filament and for activating Toll-like receptor 5 (TLR5). The central D2 and D3 domains are hypervariable and exposed on the filament's surface, representing the primary antigenic determinants (H-antigens). While the overall structures of FliC and FljB filaments are nearly identical, the outermost D3 domain of FljB exhibits greater flexibility and mobility compared to that of FliC. This difference may contribute to variations in motility, particularly in viscous environments.

Immunological Comparison: TLR5 and Inflammasome Activation

This compound is a potent activator of the innate immune system, primarily through its interaction with TLR5 on the surface of various cells, including epithelial cells and immune cells. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines. Additionally, this compound that reaches the cytoplasm of host cells can activate the NAIP/NLRC4 and, in some contexts, the NLRP3 inflammasomes, leading to the maturation and secretion of IL-1β and IL-18, and a form of programmed cell death called pyroptosis.

Toll-like Receptor 5 (TLR5) Activation

Studies comparing the TLR5-activating potential of different Salmonella flagellins have shown both similarities and differences. Purified FliC and FljB proteins from S. Typhimurium possess a comparable specific activity for activating NF-κB-dependent gene expression in human embryonic kidney (HEK) 293 cells expressing TLR5. However, the level of this compound expression can vary between strains, which can lead to different magnitudes of TLR5 activation when using whole bacteria. For instance, some studies have shown that FliC from certain strains can elicit a greater cytokine response than FljB[1]. The activation of TLR5 by this compound is a major trigger for the pro-inflammatory response in gut epithelial cells, leading to the secretion of chemokines like IL-8 that recruit neutrophils.

Table 1: Comparative TLR5-Mediated Cytokine Production by Different Salmonella Flagellins

This compound Serovar/TypeCell TypeCytokine MeasuredConcentration (Approx.)Reference
S. Typhimurium (FliC)Human THP-1 cellsIL-8 mRNASignificant upregulation[2]
S. Typhimurium (FliC)Human THP-1 cellsIFN-β mRNASignificant upregulation[2]
S. Typhimurium (FliC)Mouse RAW264.7 macrophagesIL-6 mRNASignificant upregulation[2]
S. Typhimurium (FliC)Mouse RAW264.7 macrophagesTNF-α mRNASignificant upregulation[2]
S. Typhimurium (FliC vs. FljB)Human promonocytic cellsTNF-αFliC > FljB[1]
S. Dublin (FliC)Human Caco-2 cellsIL-8 expressionReduced in aflagellate mutants[3]
S. Dublin (FliC)Human Caco-2 cellsCCL20 expressionReduced in aflagellate mutants[3]

Note: Direct quantitative comparisons of cytokine protein levels induced by purified flagellins from different serovars under identical experimental conditions are limited in the current literature. The data presented reflects reported observations, which may vary due to differences in experimental protocols.

Inflammasome Activation

In addition to extracellular recognition by TLR5, cytosolic Salmonella this compound is a potent activator of the NAIP/NLRC4 inflammasome. This pathway is crucial for the maturation of IL-1β and IL-18 in infected macrophages. Both FliC and FljB from S. Typhimurium are capable of activating this pathway to a similar extent when directly introduced into the macrophage cytoplasm[4]. However, studies using bacterial mutants suggest that FliC may be the primary this compound responsible for IL-1β secretion during macrophage infection by some strains[4]. Interestingly, in human macrophages, this compound can also activate the NLRP3 inflammasome, which may act as a redundant or compensatory pathway to NAIP/NLRC4.

Table 2: Comparative Inflammasome-Mediated IL-1β Secretion by Different Salmonella Flagellins

This compound Serovar/TypeCell TypeIL-1β SecretionKey InflammasomeReference
S. Typhimurium (FliC vs. FljB)Mouse J774 macrophagesComparableNAIP/NLRC4[4]
S. Typhimurium (FliC vs. FljB)Mouse primary peritoneal cellsComparableNAIP/NLRC4[4]
S. Typhimurium (aflagellate mutant)Mouse macrophagesSignificantly reducedNAIP/NLRC4[5]
S. Typhimurium (FliC)Human THP-1 cellsSignificant inductionNAIP/NLRC4 and NLRP3
S. Typhimurium (FliC)Human primary macrophagesSignificant inductionNAIP/NLRC4

Role in Pathogenesis and Virulence

This compound plays a dual role in Salmonella pathogenesis. On one hand, it is a crucial virulence factor required for motility, which enables the bacteria to reach the intestinal epithelium and invade host cells. On the other hand, its recognition by the innate immune system triggers a robust inflammatory response that helps to control the infection.

Different Salmonella serovars display varying levels of invasiveness, which often correlates with the level of the host immune response they trigger. For example, highly invasive serovars like S. Enteritidis tend to induce a stronger inflammatory response in the gut compared to less invasive serovars. The expression of this compound is also linked to the expression of the Salmonella Pathogenicity Island 1 (SPI-1), which encodes a type III secretion system essential for invasion.

In S. Typhimurium, phase variation between FliC and FljB has been shown to contribute to virulence in a mouse model of systemic typhoid-like disease, with organisms expressing FliC having a selective advantage in the spleen. However, this phase variation does not appear to influence the intestinal phase of the infection.

Vaccine Potential of Salmonella Flagellins

Due to their high immunogenicity, flagellins are attractive candidates for subunit vaccines and as adjuvants. This compound-based vaccines have been shown to elicit both humoral (antibody) and cellular immune responses. Immunization with purified this compound from S. Typhimurium has been shown to protect mice against a lethal challenge with the homologous bacterial strain[6].

This compound's adjuvant properties stem from its ability to activate TLR5, which enhances the immune response to co-administered antigens. Furthermore, flagellins have been used as carrier proteins in conjugate vaccines, where they are chemically linked to poorly immunogenic antigens like the O-polysaccharide of Salmonella lipopolysaccharide (LPS). These conjugate vaccines have been shown to induce robust antibody responses against both the polysaccharide and the this compound, providing enhanced protection[7][8].

Table 3: Comparative Vaccine Efficacy of this compound-Based Vaccines

Vaccine FormulationSalmonella SerovarAnimal ModelProtection OutcomeReference
Purified this compoundS. TyphimuriumMiceComplete clearance of bacteria from spleen[6]
Live attenuated S. Typhimurium with FliC & FljBS. TyphimuriumMiceProtection against virulent challenge[9]
S. Enteritidis COPS:FliC conjugateS. EnteritidisMiceRobust protection against challenge[7]
Live attenuated S. Enteritidis vaccineS. EnteritidisChickensCross-protection against S. Typhimurium[10]
S. Enteritidis ghosts with S. Typhimurium FliCS. Enteritidis & S. TyphimuriumChickensComplete protection against challenge[11]

Note: Efficacy data can vary significantly based on the vaccine formulation, dose, route of administration, and challenge model used.

Experimental Protocols

Purification of this compound from Salmonella

Objective: To isolate highly purified this compound from Salmonella cultures.

Materials:

  • Salmonella strain of interest

  • Tryptic Soy Agar (TSA) and Brain Heart Infusion (BHI) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potassium thiocyanate (B1210189) (3M)

  • Magnetic stirrer and stir bar

  • High-speed centrifuge and appropriate tubes

  • Dialysis tubing (50 kDa molecular weight cutoff)

  • Freeze-dryer

  • BCA protein assay kit

Procedure:

  • Grow the Salmonella strain on TSA plates and inoculate a single colony into BHI broth. Incubate for 48 hours at 37°C without shaking to promote flagella expression.

  • Harvest the bacterial cells by centrifugation at 7,000 x g for 30 minutes.

  • Wash the cell pellet with PBS (pH 7.4) and centrifuge again.

  • Resuspend the pellet in 3M potassium thiocyanate in PBS and stir for 2 hours at room temperature to detach the flagella.

  • Remove the bacterial cells by centrifugation at 35,000 x g for 30 minutes.

  • Collect the supernatant containing the this compound-enriched extract.

  • Dialyze the supernatant extensively against PBS (pH 7.4) and then against Milli-Q water using a 50 kDa cutoff dialysis membrane.

  • Freeze-dry the dialyzed sample. A cryoprotectant like 5% sucrose (B13894) can be added.

  • Determine the protein concentration using a BCA protein assay kit.

  • Assess purity by SDS-PAGE and Western blot using an anti-flagellin antibody.

TLR5 Activation Assay using HEK293 Reporter Cells

Objective: To quantify the TLR5-activating potential of purified this compound.

Materials:

  • HEK293 cells stably expressing human TLR5 and an NF-κB-inducible reporter (e.g., SEAP or luciferase).

  • Complete DMEM medium (with 10% FBS, penicillin/streptomycin).

  • 96-well white, solid-bottom microplates.

  • Purified this compound preparations.

  • Luciferase or SEAP assay reagent.

  • Microplate luminometer or spectrophotometer.

Procedure:

  • Culture the HEK293-hTLR5 reporter cells in complete DMEM.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • The next day, prepare serial dilutions of the purified this compound samples.

  • Stimulate the cells by adding the this compound dilutions to the wells. Include a negative control (medium only) and a positive control (a known TLR5 agonist).

  • Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.

  • Add the appropriate reporter assay reagent (e.g., 50 µL of luciferase assay reagent) to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the fold induction of the reporter gene relative to the unstimulated control.

In Vivo Vaccine Efficacy Mouse Model

Objective: To evaluate the protective efficacy of a this compound-based vaccine against a lethal Salmonella challenge.

Materials:

  • BALB/c mice (6-8 weeks old).

  • This compound-based vaccine formulation.

  • PBS (for control group).

  • Virulent Salmonella challenge strain (e.g., S. Typhimurium SL1344).

  • Syringes and needles for immunization and challenge.

  • Equipment for monitoring animal health (body weight, clinical signs).

Procedure:

  • Acclimatize the mice for at least one week before the start of the experiment.

  • Divide the mice into a vaccinated group and a control group (e.g., n=10 per group).

  • Immunize the vaccinated group with the this compound-based vaccine (e.g., subcutaneously or orally). Administer a booster dose 2-3 weeks after the primary immunization. The control group receives PBS.

  • Collect blood samples via retro-orbital or tail bleed at specified time points (e.g., before immunization and after the booster) to measure serum antibody titers by ELISA.

  • Two to four weeks after the final immunization, challenge all mice with a lethal dose (e.g., 100 x LD50) of the virulent Salmonella strain via the oral or intraperitoneal route.

  • Monitor the mice daily for a set period (e.g., 21-28 days) for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) and survival.

  • At the end of the experiment, or if mice reach a humane endpoint, euthanize them and harvest organs (spleen, liver) to determine the bacterial load by plating serial dilutions of organ homogenates on selective agar.

  • Calculate the percent survival and the reduction in bacterial burden in the vaccinated group compared to the control group to determine vaccine efficacy.

Visualizations

Signaling Pathways

TLR5_Signaling_Pathway cluster_nucleus Nucleus This compound Monomeric This compound TLR5 TLR5 This compound->TLR5 binds MyD88 MyD88 TLR5->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to NFκB_nuc NF-κB Genes Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) DNA DNA NFκB_nuc->DNA binds to Genes_nuc Pro-inflammatory Genes DNA->Genes_nuc transcription

Caption: TLR5 signaling pathway initiated by Salmonella this compound.

Inflammasome_Activation cluster_NAIP_NLRC4 NAIP/NLRC4 Pathway cluster_NLRP3 NLRP3 Pathway (redundant) Flagellin_cyto Cytosolic This compound NAIP NAIP Flagellin_cyto->NAIP binds NLRP3 NLRP3 Flagellin_cyto->NLRP3 activates (indirectly) NLRC4 NLRC4 NAIP->NLRC4 activates Inflammasome NAIP/NLRC4 Inflammasome Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves Inflammasome->Pro_Casp1 recruits & activates IL1b IL-1β (Secreted) Pro_IL1b->IL1b IL18 IL-18 (Secreted) Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces ASC ASC NLRP3->ASC NLRP3_Inflammasome NLRP3 Inflammasome NLRP3_Inflammasome->Pro_Casp1 recruits & activates Experimental_Workflow cluster_Purification This compound Purification cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Vaccine Efficacy Culture 1. Salmonella Culture Detach 2. Detach Flagella (e.g., pH shift) Culture->Detach Centrifuge1 3. Separate Bacteria Detach->Centrifuge1 Purify 4. Purify this compound (e.g., dialysis) Centrifuge1->Purify Quantify 5. Quantify & Verify Purify->Quantify Stimulate_Cells 2. Stimulate with this compound Quantify->Stimulate_Cells Use Purified this compound Immunize 1. Immunize Mice (Vaccine vs. Control) Quantify->Immunize Formulate Vaccine Reporter_Cells 1. Seed Reporter Cells (HEK293-TLR5) Reporter_Cells->Stimulate_Cells Measure_Response 3. Measure Reporter Activity (Luminescence/Colorimetric) Stimulate_Cells->Measure_Response Boost 2. Booster Dose Immunize->Boost Challenge 3. Lethal Salmonella Challenge Boost->Challenge Monitor 4. Monitor Survival & Health Challenge->Monitor Analyze 5. Analyze Bacterial Load & Antibody Titers Monitor->Analyze

References

A Head-to-Head Comparison of Flagellin and Other Toll-like Receptor Agonists as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of more effective vaccines, the choice of adjuvant is critical. Adjuvants enhance the body's immune response to an antigen, leading to stronger and more durable immunity. Toll-like receptor (TLR) agonists have emerged as a promising class of adjuvants due to their ability to activate innate immunity and shape the subsequent adaptive immune response. This guide provides an objective comparison of flagellin, a TLR5 agonist, with other well-characterized TLR agonists used as vaccine adjuvants, supported by experimental data and detailed methodologies.

Mechanism of Action: A Look at the Signaling Pathways

TLR agonists initiate immune responses by binding to specific pattern recognition receptors on immune cells, primarily antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. This binding triggers intracellular signaling cascades that lead to the production of cytokines, chemokines, and costimulatory molecules, ultimately shaping the adaptive immune response.

This compound (TLR5 Agonist): this compound, a protein component of bacterial flagella, is recognized by TLR5 on the surface of immune cells. The binding of this compound to TLR5 recruits the adaptor protein MyD88, initiating a signaling cascade that involves IRAK4, TRAF6, and TAK1.[1][2] This ultimately leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of pro-inflammatory cytokines.[1][2]

dot

TLR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 MyD88 MyD88 TLR5->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene

Caption: TLR5 signaling pathway initiated by this compound.

Other TLR Agonists:

  • Monophosphoryl Lipid A (MPLA - TLR4 Agonist): A detoxified derivative of lipopolysaccharide (LPS), MPLA, activates TLR4.[3][4] TLR4 signaling can proceed through two distinct pathways: the MyD88-dependent pathway, which is similar to TLR5 signaling and leads to the rapid activation of NF-κB, and the TRIF-dependent pathway, which results in the late activation of NF-κB and the production of type I interferons (IFNs).[3]

  • Polyinosinic:polycytidylic acid (Poly(I:C) - TLR3 Agonist): A synthetic analog of double-stranded RNA, Poly(I:C) is recognized by TLR3 in endosomes.[5][6] TLR3 signals exclusively through the TRIF-dependent pathway, leading to the strong induction of type I IFNs and inflammatory cytokines.[6][7]

  • Imiquimod/Resiquimod (TLR7/8 Agonists): These synthetic small molecules are agonists for TLR7 and TLR8, which recognize single-stranded RNA.[8][9] Both TLR7 and TLR8 signal through the MyD88-dependent pathway to induce the production of pro-inflammatory cytokines and type I IFNs.[8][10]

  • CpG Oligodeoxynucleotides (CpG ODN - TLR9 Agonist): These short synthetic DNA molecules contain unmethylated CpG motifs that are recognized by TLR9 in endosomes.[11][12] TLR9 signaling is MyD88-dependent and leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[12][13]

dot

Other_TLR_Signaling cluster_agonists TLR Agonists cluster_receptors TLR cluster_adaptors Adaptor Proteins cluster_downstream Downstream Signaling MPLA MPLA TLR4 TLR4 MPLA->TLR4 PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 Imiquimod Imiquimod TLR78 TLR7/8 Imiquimod->TLR78 CpG CpG ODN TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR3->TRIF TLR78->MyD88 TLR9->MyD88 NFkappaB NF-κB Activation MyD88->NFkappaB IRFs IRF Activation (Type I IFN) MyD88->IRFs TRIF->NFkappaB TRIF->IRFs

Caption: Signaling pathways of other common TLR agonists.

Comparative Performance: Experimental Data

The efficacy of an adjuvant is ultimately determined by its ability to enhance the desired immune response to a co-administered antigen. The following tables summarize quantitative data from comparative studies in murine models, highlighting key performance indicators for this compound and other TLR agonists.

Humoral Immune Response: Antibody Titers

A robust antibody response is crucial for protection against many pathogens. The isotype of the antibody produced can indicate the nature of the T helper (Th) cell response, with IgG1 being associated with a Th2 response and IgG2a/c with a Th1 response.

AdjuvantAntigenMouse StrainIgG Titer (Endpoint Titer)IgG1/IgG2a RatioReference
This compound Yersinia pestis F1BALB/c~1 x 10^6Th2 biased[2]
CpG ODN OvalbuminC57BL/6Not specifiedTh1 biased
MPLA + QS-21 Influenza Split VaccineC57BL/6Significantly higher IgG2cTh1 biased[14]
CpG ODN + MPLA Influenza Split VaccineC57BL/6High IgGBalanced Th1/Th2[14]
This compound VLP Influenza M2eBALB/cSignificantly higher IgG2aTh1 biased[15]
Alum Influenza M2eBALB/cLow IgG, primarily IgG1Th2 biased[15]
Cellular Immune Response: T-Cell Activation

Cell-mediated immunity, driven by T cells, is critical for clearing intracellular pathogens and cancer cells. The production of specific cytokines by T cells, such as IFN-γ (Th1) and IL-4 (Th2), provides insight into the type of cellular response induced.

AdjuvantAntigenAssayT-Cell ResponseReference
This compound P. vivax MSP119CD4+ ProliferationRobust proliferation
CpG ODN P. vivax MSP119CD4+ ProliferationStrong proliferation
This compound Influenza M2eIFN-γ ELISpotIncreased IFN-γ producing cells[15]
Alum Influenza M2eIFN-γ ELISpotLow IFN-γ response[15]
MPLA + QS-21 Influenza Split VaccineIFN-γ ELISpotHigh number of IFN-γ secreting cells[14]
CpG ODN + MPLA Influenza Split VaccineIFN-γ ELISpotHigh number of IFN-γ secreting cells[14]
Innate Immune Response: Cytokine Production

The initial cytokine milieu produced by APCs in response to an adjuvant plays a pivotal role in directing the subsequent adaptive immune response.

AdjuvantCell TypeCytokine ProfileReference
This compound Murine CD8α- DCsHigh TNF-α and IL-6
CpG ODN Murine CD8α- DCsVery high TNF-α and IL-6
This compound Murine CD8α+ DCsNo detectable TNF-α or IL-6
CpG ODN Murine CD8α+ DCsModerate TNF-α and IL-6
MPLA + QS-21 Murine SeraIncreased IL-6 and MCP-1[14]
CpG ODN + MPLA Murine SeraIncreased IL-6 and MCP-1[14]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Murine Adjuvant Comparison Study

This protocol outlines a general workflow for comparing the efficacy of different adjuvants in a mouse model.

dot

InVivo_Workflow Immunization Immunization (Day 0 & 21) Bleeding Blood Collection (Day 35) Immunization->Bleeding Spleen Spleen & Lymph Node Harvest (Day 35) Immunization->Spleen ELISA Serum Antibody Titer (ELISA) Bleeding->ELISA ELISpot T-Cell Response (ELISpot) Spleen->ELISpot Cytokine Cytokine Profiling (Multiplex Assay) Spleen->Cytokine

Caption: General workflow for in vivo adjuvant comparison.

1. Animals:

  • 6-8 week old female BALB/c or C57BL/6 mice.

  • House under specific pathogen-free conditions.

2. Immunization:

  • Prepare vaccine formulations by mixing the antigen with the respective adjuvant (e.g., this compound, MPLA, Poly(I:C), CpG ODN) according to the manufacturer's instructions or optimized concentrations. Include a control group with antigen alone.

  • Administer a 100 µL injection subcutaneously or intramuscularly at the base of the tail on day 0 (prime) and day 21 (boost).

3. Sample Collection:

  • On day 35, collect blood via cardiac puncture or retro-orbital bleeding for serum separation.

  • Euthanize mice and aseptically harvest spleens and draining lymph nodes.

4. Sample Processing:

  • Prepare single-cell suspensions from spleens and lymph nodes by mechanical disruption and filtration.

  • Isolate splenocytes and lymphocytes by density gradient centrifugation.

  • Store serum at -80°C until use.

5. Immunological Assays:

  • Perform ELISA on serum samples to determine antigen-specific IgG, IgG1, and IgG2a/c antibody titers.

  • Conduct ELISpot assays on isolated splenocytes to enumerate antigen-specific IFN-γ and IL-4 secreting cells.

  • Use a multiplex immunoassay (e.g., Luminex) to measure a panel of cytokines (e.g., IL-2, IL-4, IL-5, IL-6, IL-10, IFN-γ, TNF-α) in the supernatant of in vitro re-stimulated splenocytes.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

1. Plate Coating:

  • Coat 96-well microtiter plates with 100 µL/well of antigen (2-5 µg/mL in PBS) and incubate overnight at 4°C.

2. Washing and Blocking:

  • Wash plates three times with wash buffer (PBS with 0.05% Tween-20).

  • Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA or 5% non-fat dry milk) and incubate for 1-2 hours at room temperature.

3. Sample Incubation:

  • Wash plates three times.

  • Add 100 µL/well of serially diluted mouse serum (starting at 1:100) and incubate for 2 hours at room temperature.

4. Secondary Antibody Incubation:

  • Wash plates three times.

  • Add 100 µL/well of HRP-conjugated goat anti-mouse IgG, IgG1, or IgG2a/c detection antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

5. Detection:

  • Wash plates five times.

  • Add 100 µL/well of TMB substrate and incubate in the dark until color develops (5-15 minutes).

  • Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than the mean plus three standard deviations of the pre-immune serum.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

1. Plate Preparation:

  • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS.

  • Coat the plate with 100 µL/well of anti-mouse IFN-γ or IL-4 capture antibody (5-10 µg/mL in sterile PBS) and incubate overnight at 4°C.

2. Cell Plating and Stimulation:

  • Wash the plate three times with sterile PBS and block with complete RPMI medium containing 10% FBS for 2 hours at 37°C.

  • Add 2-5 x 10⁵ splenocytes in 100 µL of complete RPMI to each well.

  • Stimulate the cells by adding 100 µL of the specific antigen (5-10 µg/mL) or a positive control (e.g., Concanavalin A). Use medium alone as a negative control.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

3. Detection:

  • Lyse the cells and wash the plate three times with wash buffer.

  • Add 100 µL/well of biotinylated anti-mouse IFN-γ or IL-4 detection antibody (1-2 µg/mL in PBS with 0.5% BSA) and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL/well of streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.

4. Spot Development:

  • Wash the plate four times.

  • Add 100 µL/well of BCIP/NBT substrate and incubate in the dark until spots appear (5-30 minutes).

  • Stop the reaction by washing with distilled water.

5. Data Analysis:

  • Air dry the plate and count the spots using an automated ELISpot reader.

  • Results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.

Multiplex Immunoassay for Cytokine Profiling

1. Sample Preparation:

  • Culture 1 x 10⁶ splenocytes per well in a 96-well plate and stimulate with the specific antigen (5-10 µg/mL) for 48-72 hours.

  • Centrifuge the plate and collect the supernatant.

2. Assay Procedure (Bead-based, e.g., Luminex):

  • Prepare a standard curve using recombinant cytokines.

  • Add 50 µL of the appropriate antibody-coupled beads to each well of a 96-well filter plate.

  • Wash the beads with assay buffer.

  • Add 50 µL of standards or cell culture supernatants to the wells and incubate for 2 hours at room temperature on a shaker.

  • Wash the beads.

  • Add 25 µL of biotinylated detection antibody cocktail and incubate for 1 hour at room temperature on a shaker.

  • Wash the beads.

  • Add 50 µL of streptavidin-phycoerythrin and incubate for 30 minutes at room temperature on a shaker.

  • Wash the beads and resuspend in 100 µL of sheath fluid.

3. Data Acquisition and Analysis:

  • Acquire data on a Luminex instrument.

  • Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.

Conclusion

The choice of a TLR agonist as a vaccine adjuvant significantly influences the nature and magnitude of the resulting immune response. This compound, a TLR5 agonist, is a potent adjuvant that tends to induce a balanced Th1/Th2 response, characterized by the production of both IgG1 and IgG2a antibodies and the activation of both Th1 and Th2 T-cell subsets. In contrast, other TLR agonists like CpG ODN and MPLA often skew the immune response towards a more pronounced Th1 phenotype, which can be advantageous for combating intracellular pathogens. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the rational selection and evaluation of TLR agonist adjuvants in vaccine development programs. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these adjuvants in various vaccine formulations and disease models.

References

Confirming TLR5 as the Primary Receptor for Flagellin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental evidence solidifying Toll-like receptor 5 (TLR5) as the principal receptor for bacterial flagellin. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Bacterial this compound, a key component of flagella, is a potent activator of the innate immune system. The identification of its primary receptor is crucial for understanding host-pathogen interactions and for the development of novel therapeutics and vaccine adjuvants. Extensive research has overwhelmingly pointed to TLR5, a member of the Toll-like receptor family, as the specific cell-surface receptor responsible for recognizing extracellular this compound and initiating a pro-inflammatory response.[1][2] This guide will compare the cellular responses to this compound in the presence and absence of TLR5, examine the specificity of the this compound-TLR5 interaction, and detail the downstream signaling cascade.

Comparative Analysis of this compound Response: Wild-Type vs. TLR5-Deficient Models

The most compelling evidence for TLR5's role as the primary this compound receptor comes from studies utilizing TLR5-deficient (TLR5 knockout) mice and cells. These studies consistently demonstrate a stark contrast in the response to this compound between wild-type (WT) and TLR5-deficient subjects.

In Vitro Cellular Responses

In vitro experiments using dendritic cells (DCs), macrophages, and epithelial cells have shown that the absence of TLR5 renders these cells unresponsive to this compound.

Cell TypeStimulantResponse MeasuredWild-Type (WT) ResultTLR5-Deficient (-/-) ResultReference
Dendritic Cells (DCs)This compoundIκBα Degradation, ERK, p38, JNK PhosphorylationActivation of signaling pathwaysNo activation[1]
Dendritic Cells (DCs)This compoundUpregulation of CD11c+ activation markersSignificant increaseNo response[1]
Dendritic Cells (DCs)Live SalmonellaActivation of this compound-specific CD4+ T cellsT cell activationPoor T cell activation[3]
Bone Marrow CellsThis compoundMacrophage DifferentiationIncreased percentage of macrophagesNo increase in macrophages[4]
In Vivo Systemic Responses

In vivo studies in mice mirror the in vitro findings, with TLR5-deficient mice exhibiting a profound lack of response to this compound challenge.

Animal ModelAdministration RouteResponse MeasuredWild-Type (WT) ResultTLR5-Deficient (-/-) ResultReference
MiceIntraperitoneal (i.p.) injection of this compoundSerum IL-6 and IL-12 levelsMarked elevationUnresponsive[1]
MiceIntranasal (i.n.) administration of this compoundBronchoalveolar lavage fluid (BALF) total cell countSignificantly elevatedNo cell infiltration[1]
MiceIntravenous (i.v.) or Intraperitoneal (i.p.) injection of this compoundSerum IFN-β, TNF-α, and IL-6 levelsPeak levels detectedNo increase in cytokine levels[5]
MiceIntraperitoneal (i.p.) injection of high-dose this compoundLiver injury (hepatocellular necrosis)Gross lesions and necrosisNo liver injury[6]

Specificity of the this compound-TLR5 Interaction

The interaction between this compound and TLR5 is highly specific. The recognition site on this compound is a conserved region within the D1 domain.[6][7] This interaction is a direct binding event, which has been demonstrated through co-immunoprecipitation and surface plasmon resonance (SPR) studies.[8][9]

While TLR5 is the primary receptor for extracellular this compound, it is important to note that cytosolic this compound can be recognized by a different set of intracellular receptors, namely the NLRC4 (also known as IPAF) inflammasome.[1][6] This provides a second layer of defense against bacterial invasion. However, the initial recognition of extracellular this compound and the subsequent activation of downstream signaling pathways leading to the production of many pro-inflammatory cytokines are predominantly mediated by TLR5.[1]

Downstream Signaling Pathway

Upon binding of this compound, TLR5 dimerizes and recruits the adaptor protein MyD88.[10][11] This initiates a signaling cascade that leads to the activation of key transcription factors, such as NF-κB and AP-1, resulting in the expression of pro-inflammatory genes.[10][12]

TLR5_Signaling_Pathway This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκB IκB IKK_complex->IκB Phosphorylates AP1 AP-1 MAPK_pathway->AP1 Activates NF_kB NF-κB IκB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces

Caption: TLR5 signaling pathway initiated by this compound binding.

Experimental Protocols

To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.

Immunoprecipitation for this compound-TLR5 Interaction

This protocol is used to demonstrate the direct physical interaction between this compound and TLR5.

Immunoprecipitation_Workflow start Start cell_lysis Lyse cells expressing HA-tagged TLR5 start->cell_lysis add_this compound Incubate cell lysate with biotinylated this compound cell_lysis->add_this compound add_beads Add streptavidin-coated beads add_this compound->add_beads incubation Incubate to allow bead-biotin binding add_beads->incubation wash Wash beads to remove non-specific binding incubation->wash elute Elute bound proteins wash->elute immunoblot Perform immunoblotting with anti-HA antibody to detect TLR5 elute->immunoblot end End immunoblot->end

Caption: Workflow for co-immunoprecipitation of TLR5 and this compound.

In Vivo this compound Challenge in Mice

This protocol is used to assess the systemic inflammatory response to this compound in wild-type versus TLR5-deficient mice.

In_Vivo_Challenge_Workflow start Start mouse_groups Prepare groups of wild-type and TLR5-deficient mice start->mouse_groups injection Inject mice intraperitoneally with purified this compound mouse_groups->injection time_points Collect blood samples at specified time points (e.g., 2, 4, 6 hours) injection->time_points serum_prep Prepare serum from blood samples time_points->serum_prep elisa Measure cytokine levels (e.g., IL-6, IL-12) in serum using ELISA serum_prep->elisa end End elisa->end

Caption: Workflow for in vivo this compound challenge in mice.

Conclusion

The collective evidence from comparative studies using TLR5-deficient models, coupled with the specific binding and well-characterized downstream signaling pathway, unequivocally establishes TLR5 as the primary receptor for extracellular this compound. While other receptors like NLRC4 play a role in detecting intracellular this compound, the initial recognition at the cell surface is dominated by TLR5. This understanding is fundamental for the rational design of immunomodulatory drugs and vaccine adjuvants that target this critical innate immune pathway.

References

A Comparative Guide to Flagellin and TNF-alpha Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling pathways initiated by bacterial flagellin and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha). The information presented is supported by experimental data to aid in understanding the distinct and overlapping cellular responses to these potent inflammatory mediators.

Introduction

This compound, the primary protein component of bacterial flagella, and TNF-alpha, a key cytokine in the inflammatory response, are potent activators of intracellular signaling cascades that play crucial roles in immunity and disease. While both can induce inflammatory gene expression, the specific pathways they engage and the resulting cellular outcomes exhibit important differences. Understanding these distinctions is critical for the development of targeted therapeutics for a range of conditions, from infectious diseases to chronic inflammatory disorders.

This compound is recognized by Toll-like receptor 5 (TLR5), a pattern recognition receptor of the innate immune system.[1] This interaction triggers a signaling cascade that is central to the host's defense against bacterial pathogens. TNF-alpha, on the other hand, is a pleiotropic cytokine that binds to its receptors, primarily TNFR1, to orchestrate a wide array of cellular responses, including inflammation, apoptosis, and cell survival.[2] This guide will dissect and compare these two pathways, highlighting key molecular events, quantitative differences in signaling outputs, and the experimental methodologies used to study them.

Signaling Pathways: A Head-to-Head Comparison

The signaling pathways of this compound and TNF-alpha, while converging on common downstream effectors like NF-κB and MAP kinases, are initiated by distinct receptor-ligand interactions and involve different initial adapter proteins.

This compound-TLR5 Signaling Pathway

The engagement of TLR5 by this compound initiates a signaling cascade predominantly mediated by the adapter protein MyD88. This leads to the activation of downstream kinases and transcription factors, culminating in the expression of pro-inflammatory genes.

Flagellin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates p38 p38 Gene_expression Pro-inflammatory Gene Expression p38->Gene_expression JNK JNK JNK->Gene_expression ERK ERK ERK->Gene_expression MAPK_pathway->p38 MAPK_pathway->JNK MAPK_pathway->ERK NFκB_nuc->Gene_expression Induces

Caption: this compound-TLR5 signaling pathway.

TNF-alpha-TNFR1 Signaling Pathway

TNF-alpha binding to TNFR1 triggers the formation of a multi-protein complex at the receptor, initiating distinct signaling arms that can lead to inflammation, survival, or apoptosis. The inflammatory response is primarily mediated by the recruitment of TRADD and TRAF2.

TNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 TRADD->RIP1 Recruits Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP Recruits TRAF2->Complex_I RIP1->Complex_I cIAP->RIP1 Ubiquitinates LUBAC LUBAC cIAP->LUBAC Recruits cIAP->Complex_I LUBAC->RIP1 Ubiquitinates LUBAC->Complex_I TAK1 TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates p38 p38 Gene_expression Inflammatory/Survival Gene Expression p38->Gene_expression JNK JNK JNK->Gene_expression ERK ERK ERK->Gene_expression MAPK_pathway->p38 MAPK_pathway->JNK MAPK_pathway->ERK Complex_I->TAK1 Activates Complex_II Complex II (Apoptosis) Complex_I->Complex_II Can lead to NFκB_nuc->Gene_expression Induces

Caption: TNF-alpha-TNFR1 signaling pathway.

Quantitative Comparison of Signaling Outcomes

While both this compound and TNF-alpha activate common downstream pathways, the magnitude and kinetics of these responses can differ, leading to distinct patterns of gene expression and cellular outcomes.

Table 1: Comparison of NF-κB and MAPK Activation

TargetStimulusCell TypeMethodKey FindingsReference
NF-κB (p65)This compoundHT29EMSA, ImmunofluorescencePotent activation, with nuclear translocation observed.[3]
NF-κB (p65)TNF-αHT29EMSA, ImmunofluorescencePotent activation, with nuclear translocation observed.[3]
p38 MAPKThis compoundT84Western BlotEquipotent activation compared to TNF-α.[1]
p38 MAPKTNF-αT84Western BlotEquipotent activation compared to this compound.[1]
ERK1/2This compoundT84Western BlotSimilar activation kinetics to TNF-α.[1]
ERK1/2TNF-αT84Western BlotSimilar activation kinetics to this compound.[1]
JNKThis compoundT84Western BlotSimilar activation kinetics to TNF-α.[1]
JNKTNF-αT84Western BlotSimilar activation kinetics to this compound.[1]

Table 2: Comparative Cytokine and Effector Protein Induction

Target Gene/ProteinStimulusCell TypeFold Induction/SecretionMethodReference
IL-6This compound (100 ng/ml)T84~3-fold higher than TNF-αELISA[4]
IL-6TNF-α (20 ng/ml)T84-ELISA[4]
iNOSThis compoundEpithelial CellsSubstantially inducedNot specified
iNOSTNF-αEpithelial CellsMinimally expressedNot specified
IL-8This compound (500 ng/ml)Caco-2~19-fold increaseELISA[5]
TNF-αThis compoundHuman promonocytic cellsHigh levels inducedELISA[6]

Table 3: Differential Activation of STAT Transcription Factors

TargetStimulusCell TypeKey FindingsMethodReference
STAT1 & STAT3This compoundEpithelial CellsSubstantially higher tyrosine phosphorylation than TNF-α.Western Blot
STAT1 & STAT3TNF-αEpithelial CellsMinimal tyrosine phosphorylation.Western Blot

Table 4: Comparison of Apoptotic Responses

OutcomeStimulusCell TypeKey FindingsMethodReference
Apoptosis (with NF-κB blockade)This compoundT84Increased apoptosis.TUNEL assay[1]
Apoptosis (with NF-κB blockade)TNF-αT84Increased apoptosis.TUNEL assay[1]
Caspase-8 ActivationThis compoundT84Activated in a TLR5-dependent manner.Not specified[1]
Anti-apoptotic Effector UpregulationThis compoundMurine modelsImpaired in aflagellate Salmonella mutants.Not specified[7]

Experimental Methodologies

This section provides detailed protocols for key experiments used to generate the comparative data presented above.

Experimental Workflow: Comparative Analysis of NF-κB and MAPK Activation

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., T84, HT29) stimulation 2. Stimulation - this compound (100 ng/ml) - TNF-α (20 ng/ml) - Time course (0-60 min) cell_culture->stimulation lysis 3. Cell Lysis (RIPA buffer + inhibitors) stimulation->lysis protein_quant 4. Protein Quantification (BCA Assay) lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page western_blot 6. Western Blot sds_page->western_blot probing 7. Probing with Primary Antibodies - p-p65, p-p38, p-ERK, p-JNK - Total p65, p38, ERK, JNK - β-actin (loading control) western_blot->probing secondary_ab 8. Incubation with HRP-conjugated Secondary Antibody probing->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection quantification 10. Densitometry and Normalization detection->quantification

Caption: Workflow for comparing NF-κB and MAPK activation.

1. Cell Culture and Stimulation:

  • Seed intestinal epithelial cells (e.g., T84 or Caco-2) in 6-well plates and grow to 80-90% confluency.

  • Starve cells in serum-free media for 4-6 hours prior to stimulation.

  • Treat cells with either purified this compound (e.g., 100 ng/mL) or recombinant TNF-alpha (e.g., 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

2. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify lysates by centrifugation and collect the supernatant.

  • Determine protein concentration using a BCA protein assay.

3. Western Blot Analysis:

  • Normalize protein concentrations for all samples and prepare them with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, p38, ERK, and JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.

Protocol for Quantification of Cytokine Secretion by ELISA

1. Plate Preparation:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Sample and Standard Incubation:

  • Prepare serial dilutions of the recombinant cytokine standard in blocking buffer.

  • Add standards and cell culture supernatants (collected from stimulated cells) to the wells.

  • Incubate for 2 hours at room temperature.

3. Detection:

  • Wash the plate three times.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30 minutes in the dark.

  • Wash the plate five times.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction with sulfuric acid.

4. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Methodology for Assessing STAT Phosphorylation by Flow Cytometry

1. Cell Stimulation and Fixation:

  • Stimulate cells in suspension with this compound or TNF-alpha for the desired time.

  • Fix the cells with a fixation buffer (e.g., paraformaldehyde) for 10-15 minutes at room temperature.

2. Permeabilization and Staining:

  • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) for 30 minutes on ice.

  • Wash the cells twice with staining buffer (PBS with 2% FBS).

  • Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT1 (Tyr701)) for 30-60 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Wash the cells and resuspend in staining buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity, which corresponds to the level of STAT phosphorylation.

Conclusion

The signaling pathways of this compound and TNF-alpha, while both potent inducers of inflammation, exhibit key differences in their upstream signaling components and the quantitative and qualitative nature of their downstream effects. This compound signaling, initiated by TLR5, is strictly MyD88-dependent and appears to be a more potent inducer of certain outputs like IL-6 secretion and STAT activation.[4] TNF-alpha signaling, via TNFR1, is more complex, involving the formation of distinct protein complexes that can lead to a wider range of cellular outcomes, including apoptosis.

The experimental data highlight that while both stimuli can activate NF-κB and MAPKs to a similar extent, the differential activation of the STAT pathway by this compound provides a mechanism for the distinct gene expression profiles observed. These differences have significant implications for drug development. Targeting the specific upstream components of either pathway could allow for more precise therapeutic interventions. For example, inhibiting TLR5 signaling may be beneficial in certain bacterial infections, while modulating TNFR1 signaling is a key strategy in various autoimmune diseases. A thorough understanding of these pathways, supported by robust experimental data, is essential for the continued development of novel and effective therapies for inflammatory and infectious diseases.

References

A Comparative Guide to Flagellin Detection: A Novel TLR5-Based Method vs. Established Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Toll-like Receptor 5 (TLR5)-based method for the detection of flagellin against established techniques, namely the Enzyme-Linked Immunosorbent Assay (ELISA) and a cell-based reporter assay. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, from basic research to drug development applications.

Executive Summary

The detection and quantification of this compound, a potent bacterial protein and key pathogen-associated molecular pattern (PAMP), is crucial for a wide range of research areas, including immunology, infectious disease, and vaccine development. While ELISAs and cell-based reporter assays are the current standards, a novel method utilizing TLR5-functionalized proteoliposomes offers a new approach. This guide will delve into the performance characteristics, experimental protocols, and underlying principles of each method to provide a clear and concise comparison.

Data Presentation: Quantitative Comparison of this compound Detection Methods

The following table summarizes the key quantitative performance metrics of the different this compound detection methods. Data for ELISA and HEK-Blue™ TLR5 assays are compiled from commercially available kits and technical datasheets. Data for the TLR5-Proteoliposome method is based on published research and reflects the affinity of the receptor-ligand interaction rather than a standardized detection range.

FeatureELISA (Typical Commercial Kit)HEK-Blue™ TLR5 Reporter AssayNovel TLR5-Proteoliposome Method (SPR)
Principle Antigen-antibody bindingTLR5 signaling activationDirect binding to TLR5
Detection Range 0.78 - 50 ng/mL[1][2]~1 - 100 ng/mL (ligand dependent)Not typically defined in ng/mL
Sensitivity ~0.195 ng/mL[1][2]~0.1 - 1 ng/mL (ligand dependent)High affinity (KD ~1.38 x 10⁻⁸ M for S. typhimurium this compound)[3][4]
Assay Time 2 - 5 hours[1]18 - 24 hoursMinutes (for SPR measurement)
Throughput High (96-well plates)High (96-well plates)Low to Medium
Endpoint Colorimetric/FluorometricColorimetric (SEAP activity)Resonance shift/Fluorescence
Sample Types Serum, plasma, tissue homogenates[1]Cell culture supernatants, purified proteinPurified protein solutions
Direct/Indirect Indirect (detects total protein)Indirect (detects biological activity)Direct (detects binding)

Visualizing the Mechanisms

To better understand the principles behind these detection methods, the following diagrams illustrate the key biological and experimental workflows.

This compound-TLR5 Signaling Pathway

This diagram outlines the canonical signaling cascade initiated by the binding of this compound to Toll-like Receptor 5 (TLR5), which forms the basis of the HEK-Blue™ TLR5 reporter assay.

TLR5_Signaling cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 MyD88 MyD88 TLR5->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB NFkB_p50_p65->NFkB_translocated translocates Gene_expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_expression

Caption: this compound-induced TLR5 signaling pathway.

Experimental Workflow: A Comparative Overview

The following diagrams illustrate the key steps involved in each this compound detection method.

1. ELISA Workflow

ELISA_Workflow cluster_steps ELISA Protocol start Start: Coat plate with capture antibody add_sample Add Sample (containing this compound) start->add_sample add_detection_ab Add Detection Antibody add_sample->add_detection_ab add_enzyme_conjugate Add Enzyme- conjugated Secondary Antibody add_detection_ab->add_enzyme_conjugate add_substrate Add Substrate add_enzyme_conjugate->add_substrate read_plate Read Plate (Colorimetric) add_substrate->read_plate HEK_Blue_Workflow cluster_steps HEK-Blue™ TLR5 Assay Protocol start Start: Seed HEK-Blue™ TLR5 cells add_sample Add Sample (containing this compound) start->add_sample incubate Incubate (18-24 hours) add_sample->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_quanti_blue Add QUANTI-Blue™ Reagent collect_supernatant->add_quanti_blue read_plate Read Plate (Colorimetric) add_quanti_blue->read_plate SPR_Workflow cluster_steps TLR5-Proteoliposome SPR Protocol start Start: Immobilize TLR5- proteoliposomes on SPR sensor chip inject_sample Inject Sample (containing this compound) start->inject_sample measure_binding Measure Binding (Resonance Shift) inject_sample->measure_binding regenerate_chip Regenerate Sensor Chip measure_binding->regenerate_chip

References

A Comparative Guide to Flagellin from Pathogenic vs. Commensal Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system. It is recognized by Toll-like receptor 5 (TLR5) on the surface of host cells and by the cytosolic NLRC4 inflammasome. However, the immune system demonstrates a remarkable ability to discriminate between flagellins from invading pathogens and those from beneficial commensal bacteria residing in the gut. This guide provides an objective comparison of the structural and functional properties of flagellins from these two distinct bacterial types, supported by experimental data, to elucidate the mechanisms underpinning this differential recognition.

Structural and Functional Divergence

The key difference lies in how flagellins from pathogenic and commensal bacteria interact with host immune receptors. Pathogenic flagellins are potent agonists of TLR5, triggering a strong pro-inflammatory response. In contrast, many flagellins from commensal bacteria are characterized as "silent" or weak agonists; they can bind to TLR5 but fail to induce a robust downstream signaling cascade.[1][2][3]

This functional difference is rooted in their molecular structure. While the primary TLR5 binding site in the D1 domain of this compound is conserved, potent pathogenic flagellins, such as FliC from Salmonella, possess an additional, allosteric binding site in their D0 domain.[4] This secondary interaction is crucial for stabilizing the 2:2 this compound-TLR5 signaling complex required for full receptor activation.[4] Silent flagellins, like FlaB from the commensal Roseburia hominis, lack this D0 domain binding site and thus only engage TLR5 through the primary interface, resulting in a weak or transient activation.[4]

Furthermore, pathogenic bacteria often utilize Type III or Type IV Secretion Systems (T3SS/T4SS) to translocate this compound into the host cell cytosol. This triggers a distinct intracellular recognition pathway via the NAIP/NLRC4 inflammasome, leading to caspase-1 activation, pyroptosis, and the release of mature IL-1β and IL-18. This pathway is a critical mechanism for sensing invasive pathogens and is generally not activated by non-invasive commensal bacteria.

Quantitative Comparison of this compound-TLR5 Interaction

The following tables summarize quantitative data from studies comparing the TLR5 binding and activation potential of representative pathogenic and commensal flagellins.

Table 1: Comparison of this compound Binding Affinity to TLR5

This compound Type Bacterial Source This compound Binding Affinity (KD) to TLR5 Citation(s)
Pathogenic Salmonella enterica serovar Typhimurium StFliC ~16.26 nM
Commensal (Silent) Roseburia hominis RhFlaB ~11.38 nM

(Note: A lower KD value indicates stronger binding affinity. Paradoxically, the "silent" commensal this compound binds more tightly to the TLR5 ectodomain than the potent pathogenic agonist.)

Table 2: Comparison of TLR5 Activation Potency

This compound Type Bacterial Source This compound TLR5 Activation (EC50) Citation(s)
Pathogenic Salmonella enterica serovar Dublin sdthis compound 0.57 - 1.68 pM
Pathogenic Escherichia coli (pathogenic) ecthis compound 0.57 - 1.68 pM
Pathogenic Pseudomonas aeruginosa pathis compound 0.57 - 1.68 pM
Commensal (Silent) Roseburia hominis RhFlaB Weak agonist (>100-fold less potent than pathogenic FliC) [2]

(Note: EC50 represents the concentration required to elicit a half-maximal response. The picomolar EC50 of pathogenic flagellins highlights their extreme potency, whereas commensal flagellins are significantly less effective at receptor activation.)

Visualizing the Mechanisms

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_pathogen Pathogenic this compound (e.g., Salmonella FliC) cluster_commensal Commensal 'Silent' this compound (e.g., Roseburia RhFlaB) p_this compound Pathogenic This compound p_d0 D0 Domain (Allosteric Site) p_this compound->p_d0 Binds p_d1 D1 Domain (Primary Site) p_this compound->p_d1 Binds p_tlr5_dimer TLR5 Dimerization (2:2 Complex) p_myd88 MyD88 p_tlr5_dimer->p_myd88 p_nfkb NF-κB Activation p_myd88->p_nfkb p_cytokines Strong Pro-inflammatory Cytokine Release (IL-8, TNF-α) p_nfkb->p_cytokines Induces p_d0->p_tlr5_dimer Stabilizes p_d1->p_tlr5_dimer Stabilizes c_this compound Commensal This compound c_d1 D1 Domain (Primary Site) c_this compound->c_d1 c_d0_absent D0 Site Absent c_this compound->c_d0_absent c_tlr5_mono Transient TLR5 Binding c_signal Weak or No Downstream Signal c_tlr5_mono->c_signal c_d1->c_tlr5_mono

Caption: Differential TLR5 activation by pathogenic vs. commensal this compound.

G start Start: Purify this compound (Pathogenic & Commensal) stimulate Stimulate Cells with Purified this compound (Dose-Response) start->stimulate hek_cells Culture HEK293-TLR5 Reporter Cells hek_cells->stimulate incubate Incubate (e.g., 24h) stimulate->incubate supernatant Collect Supernatant incubate->supernatant elisa Measure IL-8/SEAP (ELISA / Reporter Assay) supernatant->elisa analyze Analyze Data: Calculate EC50 Values and Max Response elisa->analyze

Caption: Experimental workflow for comparing TLR5 activation.

Detailed Experimental Protocols

This compound Purification

This protocol is adapted from methods used for purifying native this compound from bacterial cultures.

Objective: To isolate high-purity this compound monomers from bacterial cultures for use in immunological assays.

Materials:

  • Bacterial culture (e.g., Salmonella enterica or Roseburia hominis)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low-speed centrifuge and appropriate tubes

  • Ultracentrifuge and appropriate tubes

  • Mechanical blender or vortexer

  • Dialysis tubing (10 kDa MWCO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE equipment and reagents

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest in an appropriate liquid medium to a high density. For some protocols, growth without agitation is preferred to maintain long flagellar filaments.

  • Cell Harvesting: Centrifuge the culture at low speed (e.g., 7,000 x g for 30 min) to pellet the bacterial cells. Discard the supernatant.

  • Washing: Resuspend the cell pellet in sterile PBS and repeat the centrifugation step. This wash step removes media components.

  • Flagellar Shearing: Resuspend the washed cell pellet in a small volume of PBS. Mechanically shear the flagella from the cell bodies by vigorous vortexing (2-5 minutes) or using a blender on a low setting.

  • Cell Removal: Centrifuge the suspension at low speed (e.g., 8,000 x g for 30 min) to pellet the bacterial cells. Carefully collect the supernatant, which now contains the detached flagella.

  • Flagella Pelleting: Subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the flagellar filaments.

  • Depolymerization: Resuspend the flagella pellet in a small volume of acidic buffer (e.g., pH 2.0) or by heating to 65°C for 15 minutes to depolymerize the filaments into this compound monomers.

  • Clarification & Dialysis: Centrifuge at high speed again to remove any aggregates. Dialyze the supernatant containing monomeric this compound extensively against PBS at 4°C to remove acid and restore physiological pH.

  • Quantification and Quality Control: Determine the protein concentration using a standard assay. Verify the purity and molecular weight of the this compound by running a sample on an SDS-PAGE gel, which should show a single band at the expected size (typically 40-60 kDa).

TLR5 Activation Reporter Assay

This protocol describes a common method to quantify the bioactivity of this compound preparations.

Objective: To measure the dose-dependent activation of TLR5 by different this compound proteins.

Materials:

  • HEK293 cells stably transfected with human TLR5 and an NF-κB-inducible reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Purified this compound preparations (pathogenic and commensal).

  • 96-well cell culture plates.

  • SEAP or luciferase detection reagents.

  • Plate reader (colorimetric or luminometric).

Procedure:

  • Cell Seeding: Seed the HEK293-TLR5 reporter cells into a 96-well plate at a density of approximately 2.5 x 104 to 5 x 104 cells per well. Allow cells to adhere overnight.

  • This compound Stimulation: Prepare serial dilutions of the purified pathogenic and commensal this compound proteins in cell culture medium. Typical concentration ranges for potent flagellins span from 0.1 pg/mL to 100 ng/mL.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a medium-only control (negative control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay:

    • For SEAP: Collect the cell culture supernatant. Perform the SEAP assay according to the manufacturer's instructions, which typically involves adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of SEAP.

    • For Luciferase: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength (for colorimetric assays) or by measuring luminescence.

  • Analysis: Plot the reporter signal as a function of this compound concentration. Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value for each this compound preparation.

Conclusion and Implications

The innate immune system's ability to differentiate between pathogenic and commensal flagellins is a sophisticated process crucial for maintaining intestinal homeostasis. This distinction is not based on a simple presence or absence of the ligand but on the structural nuances of the this compound protein itself, particularly the D0 domain, which acts as an allosteric activator for potent TLR5 signaling. Pathogenic flagellins are potent, multi-faceted immune activators, engaging both TLR5 and the NLRC4 inflammasome, while commensal flagellins have evolved for "silent recognition," binding TLR5 without triggering a strong inflammatory cascade.

This comparative understanding has significant implications for drug development. Potent pathogenic flagellins are being explored as powerful vaccine adjuvants due to their ability to robustly stimulate innate and adaptive immunity. Conversely, the immunologically quiescent properties of silent commensal flagellins could be harnessed to develop novel therapeutics for inflammatory bowel diseases or other conditions characterized by excessive TLR5 signaling, potentially by acting as competitive antagonists or by promoting immune tolerance.

References

A Comparative Guide to Antibody Cross-Reactivity Against Diverse Bacterial Flagellins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against flagellin proteins from various bacterial species. Understanding the specificity and cross-reactivity of anti-flagellin antibodies is crucial for the development of targeted diagnostics, therapeutics, and vaccines. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to support your research and development endeavors.

Data Presentation: Quantitative Comparison of Antibody-Flagellin Interactions

The following tables summarize quantitative data from studies assessing the binding of antibodies to different flagellins. These data, obtained through methods such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA), provide insights into the affinity and specificity of these interactions.

Table 1: Kinetic Analysis of Monoclonal Antibodies against Salmonella Typhimurium this compound

This table presents the binding kinetics of five different monoclonal antibodies (MAbs) to this compound from Salmonella Typhimurium, as determined by Surface Plasmon Resonance (SPR). The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are provided for each antibody. A lower KD value indicates a higher binding affinity.

Monoclonal AntibodyAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (M)
MAb 1E101.2 x 10⁵2.1 x 10⁻⁴1.7 x 10⁻⁹
MAb 2B119.8 x 10⁴4.5 x 10⁻⁴4.6 x 10⁻⁹
MAb 2F57.5 x 10⁴6.3 x 10⁻⁴8.4 x 10⁻⁹
MAb 3H75.4 x 10⁴8.2 x 10⁻⁴1.5 x 10⁻⁸
MAb 4D83.2 x 10⁴9.1 x 10⁻⁴2.8 x 10⁻⁸

Data adapted from a study on the kinetic analysis and epitope mapping of monoclonal antibodies to Salmonella Typhimurium this compound using a surface plasmon resonance biosensor.[1][2]

Table 2: Binding Affinities of Monoclonal Antibodies to Campylobacter jejuni Flagellins

This table showcases the binding affinities (KD) of five different monoclonal antibodies (MAbs) against this compound from three distinct strains of Campylobacter jejuni, determined by SPR. This demonstrates the variability in antibody binding even within the same bacterial species.

Monoclonal AntibodyC. jejuni Strain 1 (KD in nM)C. jejuni Strain 2 (KD in nM)C. jejuni Strain 3 (KD in nM)
MAb 1A212.325.618.4
MAb 2C84.348.96.7
MAb 3F545.268.155.9
MAb 4G998.4120.7105.2
MAb 5A67.815.211.5

Data adapted from a study characterizing Campylobacter this compound using a panel of monoclonal antibodies and their application in direct detection using surface plasmon resonance.[3]

Table 3: Cross-Reactivity of Polyclonal Antisera against Pseudomonas aeruginosa Flagella

This table presents ELISA titers demonstrating the cross-reactivity of rabbit polyclonal antisera raised against type a or type b flagella from Pseudomonas aeruginosa. The antisera were tested for binding against both the homologous (immunizing) and heterologous this compound types. Higher titers indicate stronger binding.

AntiserumAntigen: Type a Flagella (ELISA Titer)Antigen: Type b Flagella (ELISA Titer)
Anti-Type a Flagella1:12,8001:3,200
Anti-Type b Flagella1:1,6001:12,800

Data adapted from an evaluation of flagella and this compound of Pseudomonas aeruginosa as vaccines.[4]

Mandatory Visualization

This compound-TLR5 Signaling Pathway

Bacterial this compound is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 5 (TLR5). This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines.

Flagellin_TLR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binding MyD88 MyD88 TLR5->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activation MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Activation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NFκB NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB->Proinflammatory_Genes Translocation & Activation ELISA_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Coat_Plate Coat microplate wells with different this compound proteins Block Block non-specific binding sites Coat_Plate->Block Add_Primary_Ab Add primary antibody (to be tested for cross-reactivity) Block->Add_Primary_Ab Wash1 Wash to remove unbound primary antibody Add_Primary_Ab->Wash1 Add_Secondary_Ab Add enzyme-conjugated secondary antibody Wash1->Add_Secondary_Ab Wash2 Wash to remove unbound secondary antibody Add_Secondary_Ab->Wash2 Add_Substrate Add substrate for the enzyme Wash2->Add_Substrate Measure_Signal Measure colorimetric signal (e.g., absorbance at 450 nm) Add_Substrate->Measure_Signal Analyze_Data Analyze data and compare binding to different flagellins Measure_Signal->Analyze_Data

References

Flagellin Fusion Proteins vs. Mixed Adjuvants: A Comparative Guide to Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an adjuvant is a critical determinant of a vaccine's success. This guide provides a detailed comparison of two powerful adjuvanting strategies: genetically engineered flagellin fusion proteins and the use of mixed adjuvants. By examining their mechanisms of action, immunogenicity, and experimental considerations, this document aims to inform the rational design of next-generation vaccines.

Executive Summary

Both this compound fusion proteins and mixed adjuvants represent significant advancements over traditional single adjuvants, offering enhanced and tailored immune responses. This compound, a potent Toll-like receptor 5 (TLR5) agonist, when fused to an antigen, ensures co-delivery to antigen-presenting cells (APCs), leading to robust and specific immunity.[1][2] Mixed adjuvants, on the other hand, leverage the synergistic effects of combining different adjuvant classes, such as a delivery system (e.g., alum, emulsions) with an immune potentiator (e.g., a TLR agonist), to activate multiple innate immune pathways. The choice between these two strategies depends on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and the manufacturing considerations.

Mechanism of Action: A Tale of Two Strategies

This compound Fusion Proteins: Targeted Delivery and Potent TLR5 Activation

This compound, the structural component of bacterial flagella, is recognized by TLR5 on the surface of APCs.[3] This interaction triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.[4][5][6] By genetically fusing the antigen to this compound, the antigen is directly targeted to TLR5-expressing APCs, ensuring efficient uptake and presentation.[7][8] This co-localization of antigen and adjuvant in a single molecule enhances the magnitude and quality of the antigen-specific immune response.[1][2]

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR5 TLR5 This compound->TLR5 Binds TLR5_dimer TLR5 Dimer TLR5->TLR5_dimer Dimerizes MyD88 MyD88 TLR5_dimer->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines Induces Transcription

Caption: TLR5 signaling pathway initiated by this compound.

Mixed Adjuvants: A Multi-pronged Attack on the Innate Immune System

Mixed adjuvants, also known as adjuvant systems, combine two or more adjuvant compounds to achieve a synergistic effect. A common strategy is to pair a delivery system, such as aluminum salts (alum) or an oil-in-water emulsion (like MF59), with an immune potentiator, typically a TLR agonist like monophosphoryl lipid A (MPL), a TLR4 agonist, or CpG oligodeoxynucleotides, a TLR9 agonist. The delivery system helps to create a depot effect, slowly releasing the antigen and adjuvant, and facilitates uptake by APCs. The immune potentiator then directly activates specific innate immune pathways, leading to a more robust and tailored adaptive immune response. For example, the combination of alum and MPL (AS04) has been shown to induce a stronger and more sustained immune response than either component alone.

Mixed_Adjuvant_Mechanism cluster_vaccine Vaccine Formulation Antigen Antigen APC Antigen Presenting Cell (APC) Antigen->APC Uptake facilitated by Delivery System Delivery_System Delivery System (e.g., Alum, Emulsion) Delivery_System->APC Immune_Potentiator Immune Potentiator (e.g., TLR agonist) Immune_Potentiator->APC Activates Innate Immune Pathways T_Cell T Cell APC->T_Cell Antigen Presentation & Co-stimulation B_Cell B Cell T_Cell->B_Cell T Cell Help Antibodies Antibodies B_Cell->Antibodies Differentiation & Production

Caption: General mechanism of mixed adjuvants.

Comparative Efficacy: A Look at the Data

This compound Fusion Proteins: Enhanced Immunogenicity Compared to Simple Mixtures

Studies consistently demonstrate that genetically fusing this compound to an antigen is superior to simply mixing the two components. This is attributed to the guaranteed co-delivery of the antigen and adjuvant to the same APC.

Vaccine Formulation Antigen Adjuvant Key Findings Reference
This compound Fusion ProteinYersinia pestis F1 and V antigensThis compound (fused)Elicited robust antigen-specific humoral immunity and full protection in mice and nonhuman primates.[9]
Simple MixtureYersinia pestis F1 and V antigensThis compound (mixed)Less effective than the fusion protein in inducing protective immunity.
This compound Fusion ProteinEGFPThis compound (fused)Induced specific anti-EGFP T-cell responses.[7][10]
Antigen AloneEGFPNoneDid not stimulate APCs or induce a T-cell response.[7][10]
This compound Fusion ProteinPAc (anti-caries)This compound (fused)Promoted significantly higher rPAc-specific antibodies in serum and saliva compared to the mixture.[11]
Simple MixturePAc (anti-caries)This compound (mixed)Lower antibody responses compared to the fusion protein.[11]

Mixed Adjuvants: Potent and Tailorable Immune Responses

Mixed adjuvants have been shown to be highly effective in enhancing vaccine immunogenicity, often outperforming single adjuvants. The ability to combine different adjuvants allows for the fine-tuning of the immune response.

Vaccine Formulation Antigen Adjuvant Key Findings Reference
SARS-CoV-2 RBD with Mixed AdjuvantSARS-CoV-2 RBDAlum + 3M-052 (TLR7/8 agonist) or CpG (TLR9 agonist)At least a 2-log increase in serum IgG production compared to RBD with Alum alone.[12]
SARS-CoV-2 RBD with Single AdjuvantSARS-CoV-2 RBDAlumLower IgG response compared to the mixed adjuvant formulations.[12]
Influenza HA-NP with Mixed AdjuvantInfluenza HA nanoparticleAF03 (squalene-based emulsion)Significantly boosted neutralizing antibody titers compared to non-adjuvanted HA-NP.[12]
MERS SClamp with Mixed AdjuvantMERS SClampQS21 + SQ (saponin + squalene (B77637) emulsion)Elicited a strong Th1-biased T cell response.

Experimental Protocols: A Guide for Preclinical Evaluation

While specific protocols will vary depending on the vaccine candidate and research question, the following provides a general framework for comparing the efficacy of this compound fusion proteins and mixed adjuvants in a murine model.

Experimental_Workflow Vaccine_Prep Vaccine Preparation - this compound Fusion Protein - Antigen + Mixed Adjuvant - Controls (Antigen alone, PBS) Immunization Immunization of Mice (e.g., BALB/c or C57BL/6) - Prime (Day 0) - Boost (Day 14/21) Vaccine_Prep->Immunization Sample_Collection Sample Collection - Serum (for antibody analysis) - Spleen (for T cell analysis) - Other tissues as needed Immunization->Sample_Collection Challenge_Study Challenge Study (Optional) - Infection with pathogen - Monitor survival and pathology Immunization->Challenge_Study Immune_Analysis Immune Response Analysis Sample_Collection->Immune_Analysis Antibody_Response Antibody Response - ELISA (IgG, IgG1, IgG2a) - Neutralization Assay Immune_Analysis->Antibody_Response T_Cell_Response T Cell Response - ELISpot (IFN-γ, IL-4) - Intracellular Cytokine Staining (Flow Cytometry) Immune_Analysis->T_Cell_Response

Caption: General experimental workflow for adjuvant comparison.

I. Vaccine Preparation

  • This compound Fusion Protein: Express and purify the recombinant this compound-antigen fusion protein. Ensure purity and proper folding.

  • Mixed Adjuvant Formulation: Prepare the antigen and adjuvants according to the manufacturer's instructions or established protocols. For example, for an alum-adsorbed formulation, gently mix the antigen with the alum suspension. For an emulsion, prepare the oil and aqueous phases separately and then emulsify.

  • Controls: Include control groups receiving the antigen alone, the antigen mixed with individual adjuvant components, and a vehicle control (e.g., PBS).

II. Immunization

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Dosing and Administration: Administer the vaccine via a relevant route (e.g., intramuscular or subcutaneous). A typical prime-boost regimen involves an initial immunization on day 0 followed by a booster immunization on day 14 or 21.

III. Sample Collection and Analysis

  • Serum Collection: Collect blood samples at various time points (e.g., pre-immunization, and 2-3 weeks post-boost) to analyze antibody responses.

  • Spleen and Lymph Node Collection: At the end of the experiment, harvest spleens and draining lymph nodes for the analysis of T cell responses.

IV. Key Assays

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify antigen-specific total IgG, as well as IgG1 and IgG2a/c isotypes to infer the Th1/Th2 bias of the immune response.

  • Neutralization Assays: To assess the functional activity of the induced antibodies in neutralizing the target pathogen or toxin.

  • Enzyme-Linked Immunospot (ELISpot) Assay: To enumerate antigen-specific cytokine-secreting T cells (e.g., IFN-γ for Th1, IL-4 for Th2).

  • Intracellular Cytokine Staining (ICS) by Flow Cytometry: To further characterize the phenotype and function of antigen-specific T cells.

Conclusion

Both this compound fusion proteins and mixed adjuvants are highly effective strategies for enhancing vaccine immunogenicity. This compound fusion proteins offer the advantage of ensuring co-delivery of the antigen and adjuvant to APCs, which has been shown to be superior to simple mixtures. This approach is particularly attractive for subunit vaccines where precise targeting is desired. Mixed adjuvants provide a versatile platform for inducing potent and tailored immune responses by combining the strengths of different adjuvant classes. The rational selection of adjuvant components can steer the immune response towards a desired Th1 or Th2 phenotype.

The ultimate choice between these two powerful adjuvanting strategies will depend on a careful consideration of the specific vaccine goals, the nature of the antigen, and practical aspects such as manufacturing complexity and cost. Further head-to-head studies with standardized readouts are needed to provide a more definitive comparison and to guide the development of the next generation of highly effective and safe vaccines.

References

Comparative Analysis of Flagellin-Induced Responses in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to bacterial components is paramount. Flagellin, a principal component of bacterial flagella, is a potent pathogen-associated molecular pattern (PAMP) that elicits robust innate immune responses. This guide provides a comparative analysis of this compound-induced responses in three distinct and widely used cell lines: the human intestinal epithelial cell line Caco-2, the murine macrophage cell line RAW264.7, and the human monocytic cell line THP-1. This comparison will aid in the selection of appropriate cellular models for studying host-pathogen interactions, innate immunity, and the development of novel therapeutics.

Data Presentation: Quantitative Comparison of this compound-Induced Responses

The cellular response to this compound is contingent on the expression of specific pattern recognition receptors (PRRs) and the downstream signaling cascades they initiate. The primary sensors for extracellular and intracellular this compound are Toll-like receptor 5 (TLR5) and the NOD-like receptor family CARD domain containing 4 (NLRC4), respectively. The following table summarizes the differential expression of these receptors and the consequent cytokine production in Caco-2, RAW264.7, and THP-1 cells upon this compound stimulation.

Parameter Caco-2 (Human Intestinal Epithelial Cells) RAW264.7 (Murine Macrophages) THP-1 (Human Monocytic Cells)
This compound Receptors Primarily TLR5[1][2]. NLRC4 expression is low to absent.Express TLR5[3]. NLRC4 is expressed, but inflammasome activation can be variable.Express both TLR5 and NLRC4[4].
Primary Signaling Pathway TLR5-MyD88-NF-κB[2][5].TLR5-MyD88-NF-κB, mTORC1[6].TLR5-MyD88-NF-κB and NLRC4-inflammasome[4][7].
Key Cytokine Secreted IL-8[1][5][8].TNF-α, IL-1β, IL-6[9][10][11].IL-8, TNF-α, IL-1β, IL-6, IL-12[1][7].
This compound Concentration for Response Effective concentrations range from 1 ng/mL to 1000 ng/mL for IL-8 induction[5][8].Dose-dependent TNF-α secretion observed from 1 ng/mL to 100 ng/mL[9].IL-8 secretion is dose-dependent, with significant responses at 500 ng/mL[1].
Kinetics of NF-κB Activation NF-κB activation can be detected within 30-60 minutes of this compound stimulation[12].NF-κB activation is observed within a similar timeframe of 30-60 minutes post-stimulation[6][13].NF-κB activation is a key event following this compound stimulation, preceding cytokine secretion.
IL-8 Secretion (pg/mL) at 6h (500 ng/mL this compound) ~1500-2000[1].Not applicable (murine cells do not produce IL-8).~4000-5000[1].
TNF-α Secretion (pg/mL) at 24h (100 ng/mL this compound) Not a primary cytokine.~1500-2000[9].Variable, can be induced by this compound conjugates[7].

Mandatory Visualization

Signaling Pathways

Flagellin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flagellin_ext This compound TLR5 TLR5 Flagellin_ext->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits Flagellin_int This compound NLRC4 NLRC4 Flagellin_int->NLRC4 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB Phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ASC ASC NLRC4->ASC Recruits Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Recruits Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Cleavage Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature Gene_Expression Pro-inflammatory Gene Expression (IL-8, TNF-α, Pro-IL-1β) NFkB_nuc->Gene_Expression Induces Gene_Expression->Pro_IL1b Expression

Caption: this compound signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Caco-2, RAW264.7, or THP-1) Stimulation 3. Stimulate Cells with this compound Cell_Culture->Stimulation Flagellin_Prep 2. Prepare this compound Solution Flagellin_Prep->Stimulation Supernatant_Collection 4a. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 4b. Lyse Cells Stimulation->Cell_Lysis ELISA 5a. ELISA for Cytokines (IL-8, TNF-α, IL-1β) Supernatant_Collection->ELISA Western_Blot 5b. Western Blot for NF-κB (p-p65, IκBα) Cell_Lysis->Western_Blot Reporter_Assay 5c. Luciferase Reporter Assay (NF-κB activity) Cell_Lysis->Reporter_Assay

Caption: Experimental workflow for analyzing this compound responses.

Logical Relationships

Logical_Relationship This compound This compound TLR5 TLR5 This compound->TLR5 Extracellular NLRC4 NLRC4 This compound->NLRC4 Intracellular NFkB NF-κB Activation TLR5->NFkB Inflammasome Inflammasome Activation NLRC4->Inflammasome Cytokine_Secretion Pro-inflammatory Cytokine Secretion NFkB->Cytokine_Secretion Inflammasome->Cytokine_Secretion Cell_Type Cell Type (Epithelial vs. Immune) Cell_Type->TLR5 Cell_Type->NLRC4 Cell_Type->Cytokine_Secretion

References

A Researcher's Guide to Validating Anti-Flagellin Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, microbiology, and drug development, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides an objective comparison of key methodologies for validating anti-flagellin antibodies, complete with experimental protocols and supporting data representation. Flagellin, the primary structural component of bacterial flagella, is a potent activator of the innate immune system, making antibodies that specifically target it crucial research tools.

Comparing Validation Methods for Anti-Flagellin Antibodies

The specificity of an anti-flagellin antibody can be confirmed through several experimental approaches. The most common and robust methods include Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and knockout (KO) validation. Each method provides a different facet of antibody performance, and employing a combination of these is considered the gold standard.

Below is a summary of expected outcomes when comparing the performance of three hypothetical anti-flagellin antibodies using these key validation techniques.

Validation Method Parameter Antibody A (Monoclonal) Antibody B (Polyclonal) Antibody C (Monoclonal - Low Specificity)
Western Blot (WB) Target Specificity Single band at ~50-60 kDa in flagellated bacterial lysateStrong band at ~50-60 kDa with minor, faint non-specific bandsMultiple bands of varying intensity
Sensitivity (Lowest Detectable Amount) 10 ng of purified this compound25 ng of purified this compound100 ng of purified this compound
ELISA Signal-to-Noise Ratio >15>10<5
Cross-Reactivity (vs. other bacterial proteins) <1%<5%>20%
Knockout (KO) Validation Signal in KO Lysate (vs. Wild-Type) Signal completely absentSignal completely absentResidual signal present

Key Experimental Validation Workflows

A systematic approach to antibody validation ensures that the chosen reagent is suitable for the intended application. The following diagram illustrates a typical workflow for validating the specificity of an anti-flagellin antibody.

G cluster_0 Initial Screening cluster_1 In-depth Specificity Testing cluster_2 Application-Specific Validation cluster_3 Decision ELISA ELISA Screening (Binding to purified this compound) WB_Initial Western Blot (Detection in bacterial lysate) ELISA->WB_Initial KO_Validation Knockout (KO) Validation (Test on fliC knockout bacteria) WB_Initial->KO_Validation If specific band observed Orthogonal Orthogonal Methods (e.g., IP-Mass Spectrometry) KO_Validation->Orthogonal IHC_IF IHC/IF Staining (Localization in infected tissue) Orthogonal->IHC_IF Decision Antibody Qualified? IHC_IF->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Caption: Workflow for anti-flagellin antibody specificity validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody performance. Below are protocols for Western Blotting and ELISA, two of the most common validation techniques.

Western Blot Protocol for this compound Detection

This protocol is designed to assess the antibody's ability to detect this compound in a complex protein mixture, such as a bacterial lysate.

a. Sample Preparation:

  • Culture flagellated bacteria (e.g., Salmonella typhimurium) to mid-log phase.

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes.

  • Resuspend the pellet in lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Sonicate the sample on ice to ensure complete lysis.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • For a negative control, use a lysate from a non-flagellated bacterial strain or a fliC (this compound gene) knockout strain.

b. Electrophoresis and Transfer:

  • Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane.

  • Confirm transfer efficiency by staining the membrane with Ponceau S.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-flagellin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A specific antibody should detect a single band at the expected molecular weight of this compound (~50-60 kDa).

Indirect ELISA Protocol for Antibody Specificity

This protocol quantifies the binding of the antibody to purified this compound and can be adapted to assess cross-reactivity.

a. Plate Coating:

  • Dilute purified this compound to 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the antigen solution to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).

b. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

c. Antibody Incubation:

  • Prepare serial dilutions of the primary anti-flagellin antibody in blocking buffer.

  • Add 100 µL of each dilution to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

d. Detection:

  • Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of 1M sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

This compound Signaling Pathway

Understanding the biological context in which an antibody will be used is critical. Anti-flagellin antibodies are often employed to study the innate immune response. This compound is primarily recognized by Toll-like receptor 5 (TLR5), triggering a pro-inflammatory signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB NF-κB IKK->NFkB Activates Transcription Gene Transcription NFkB->Transcription Translocates to nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Transcription->Cytokines Induces expression

Caption: TLR5-mediated this compound signaling pathway.[1][2][3][4]

References

A Comparative Analysis of In Vitro and In Vivo Responses to Flagellin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Flagellin, the principal protein component of bacterial flagella, is a potent activator of the innate immune system. Understanding the nuances between its effects in controlled laboratory settings (in vitro) and within a whole organism (in vivo) is critical for immunology research and the development of novel therapeutics and vaccine adjuvants. This guide provides a comprehensive comparison of in vitro and in vivo responses to this compound, supported by experimental data and detailed methodologies.

Key Differences in this compound Recognition and Response

The response to this compound is primarily initiated through its recognition by Toll-like receptor 5 (TLR5), a pattern recognition receptor expressed on the surface of various cell types, including epithelial cells and immune cells.[1][2][3][4][5] While the fundamental signaling pathway is conserved, the complexity of the in vivo environment, with its diverse cell populations and intricate regulatory networks, leads to significant differences in the overall response compared to isolated in vitro systems.[6][7]

In vitro systems , such as cell cultures of intestinal epithelial cells (IECs), macrophages, or dendritic cells, offer a controlled environment to dissect specific cellular and molecular mechanisms.[1][4][6][8] These studies have been instrumental in elucidating the core signaling cascades initiated by this compound.[1][9][10] However, they lack the multicellular and systemic context of a living organism.[6][7]

In vivo models , typically involving the administration of purified this compound to laboratory animals like mice, provide a more holistic view of the physiological response.[3][11][12] These studies reveal the integrated response involving multiple organs and cell types, leading to systemic inflammation and the activation of both innate and adaptive immunity.[3][5][11]

Signaling Pathways Activated by this compound

This compound triggers a cascade of intracellular signaling events upon binding to TLR5. The primary pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of NF-κB and MAP kinases, which in turn drive the expression of pro-inflammatory genes.[2][3][5][13] In addition to the canonical TLR5 pathway, this compound can also be recognized in the cytoplasm of certain cells by the NLRC4 (NAIP5/6) inflammasome, leading to caspase-1 activation and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2][11]

Flagellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR5 TLR5 This compound->TLR5 Binds NLRC4 NLRC4 Inflammasome This compound->NLRC4 (intracellular) MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression Translocates & Induces AP1 AP-1 MAPKs->AP1 Activates AP1->Gene_Expression Induces Caspase1 Caspase-1 NLRC4->Caspase1 Activates Pro_IL1β Pro-IL-1β Caspase1->Pro_IL1β Cleaves IL1β IL-1β Pro_IL1β->IL1β Matures In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., IECs, Macrophages) Stimulation 3. Stimulate Cells (various concentrations & times) Cell_Culture->Stimulation Flagellin_Prep 2. Prepare Purified this compound Flagellin_Prep->Stimulation Incubation 4. Incubate Stimulation->Incubation Collect_Supernatant 5a. Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells 5b. Lyse Cells Incubation->Lyse_Cells ELISA 6a. Cytokine Analysis (ELISA) Collect_Supernatant->ELISA RT_PCR 6b. Gene Expression (RT-PCR) Lyse_Cells->RT_PCR Western_Blot 6c. Protein Activation (Western Blot) Lyse_Cells->Western_Blot In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model 1. Select Animal Model (e.g., C57BL/6 mice) Administration 3. Administer this compound (e.g., i.v., i.p.) Animal_Model->Administration Flagellin_Admin 2. Prepare this compound for Injection Flagellin_Admin->Administration Time_Course 4. Monitor Time Course Administration->Time_Course Collect_Samples 5. Collect Samples (Blood, Tissues) Time_Course->Collect_Samples Plasma_Analysis 6a. Plasma Cytokine Analysis (ELISA) Collect_Samples->Plasma_Analysis Tissue_Homogenates 6b. Tissue Analysis Collect_Samples->Tissue_Homogenates Histology 6c. Histology Collect_Samples->Histology

References

head-to-head comparison of different flagellin purification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity, yield, and biological activity of flagellin are critical for reliable experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of common this compound purification methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

This compound, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system through its interaction with Toll-like receptor 5 (TLR5). This property has made it a subject of intense research for its potential as a vaccine adjuvant, immunotherapeutic agent, and in the development of novel diagnostics. The choice of purification method can significantly impact the quality and suitability of the final this compound product. Here, we compare three widely used methods: Mechanical Shearing followed by Ultracentrifugation, Recombinant Protein Expression and Purification, and a modern, scalable approach utilizing Ion-Exchange Chromatography.

Comparative Analysis of Purification Methods

The selection of a this compound purification strategy often involves a trade-off between yield, purity, biological activity, and scalability. The following table summarizes the key quantitative parameters for three distinct methods.

Parameter Mechanical Shearing & Ultracentrifugation Recombinant Expression & Affinity Chromatography Scalable Ion-Exchange Chromatography
Typical Yield 8 ± 0.5 mg/g wet weight of bacteria[1]~58 mg/L of culture[2]200–300 mg/L of culture supernatant[3]
Purity High, but potential for contamination with other surface proteins (e.g., fimbrillin, OMPs)[4][5]>95% (as assessed by SDS-PAGE)[6]High, with effective removal of endotoxin (B1171834) and host cell proteins[3]
Biological Activity Potent TLR5 agonist activity demonstrated by cytokine induction (TNF-α, IL-6) in macrophages.[4][5]Immunogenic, capable of inducing specific antibody responses.[2][6]Strong, concentration-dependent TLR5 activation confirmed in HEK293 reporter cell lines.[3]
Key Advantages Purifies native this compound from the source organism.High purity of a specific this compound variant; no need to handle pathogenic bacteria.Highly scalable, high yield, and robust removal of contaminants.[3]
Key Disadvantages Labor-intensive, difficult to scale up, potential for co-purification of contaminants.[7][8]Recombinant protein may lack native post-translational modifications; requires denaturation/renaturation steps.[2][6]Requires specialized chromatography equipment.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these purification techniques. Below are the protocols for the key experiments cited in this guide.

Mechanical Shearing and Ultracentrifugation

This traditional method isolates native flagellar filaments from bacteria.

  • Bacterial Culture: Inoculate a single colony of a flagellated bacterial strain (e.g., Salmonella enterica, Escherichia coli) into 1 L of nutrient broth and incubate at 37°C with low agitation to promote flagellar expression without premature shearing.[7]

  • Cell Harvesting: Centrifuge the culture at 4,100 x g for 30 minutes at 4°C to pellet the bacterial cells.[5]

  • Flagellar Shearing: Resuspend the bacterial pellet in a suitable buffer (e.g., PBS). Subject the suspension to mechanical shearing to detach the flagella. This can be achieved by vigorous vortexing or using a blender.[7][8]

  • Removal of Bacterial Cells: Centrifuge the suspension at 15,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[4][5]

  • Isolation of Flagella: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 135,000 x g for 90 minutes at 4°C. The resulting translucent pellet contains the flagellar filaments.[4][5]

  • Depolymerization (Optional): To obtain this compound monomers, the flagellar pellet can be resuspended in a buffer and subjected to heat treatment (e.g., 60-90°C for 10-15 minutes) or acid treatment (adjusting the pH to 2.0 with HCl for 30 minutes).[3][4]

  • Further Purification: For higher purity, the preparation can be subjected to size-exclusion chromatography (FPLC) to separate this compound from contaminants.[4][5]

Recombinant this compound Expression and Purification

This method produces high-purity this compound from a specific gene in a non-pathogenic expression host.

  • Cloning and Transformation: Clone the this compound gene (fliC) into an expression vector (e.g., pET vector) with a polyhistidine-tag. Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3)).[2][6]

  • Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6. Induce protein expression by adding 1 mM IPTG and continue incubation for 4-6 hours at 30°C.[6]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells by sonication.[2][6]

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant containing the soluble fraction to a Ni-NTA affinity column.

  • Washing and Elution: Wash the column with buffers containing increasing concentrations of imidazole to remove non-specifically bound proteins. Elute the His-tagged this compound with a high concentration of imidazole (e.g., 250 mM).[2]

  • Renaturation (if purified under denaturing conditions): If the protein was expressed in inclusion bodies and purified under denaturing conditions (e.g., with urea), stepwise dialysis against buffers with decreasing concentrations of the denaturant is required to refold the protein.[2]

  • Dialysis: Dialyze the purified protein against PBS to remove imidazole and for buffer exchange.[2]

Scalable Ion-Exchange Chromatography

This modern approach is designed for high-yield purification directly from culture supernatants.

  • Bacterial Fermentation: Culture a this compound-secreting bacterial strain in a bioreactor to high density.[3]

  • Clarification of Supernatant: Remove bacterial cells from the fermentation broth by centrifugation or filtration to obtain the culture supernatant containing secreted this compound.[3]

  • Cation-Exchange Chromatography: Adjust the pH of the supernatant to approximately 3.4 and load it onto a cation-exchange membrane. Wash the membrane extensively, and then elute the bound this compound by increasing the pH (e.g., to pH 8 with Tris buffer).[3]

  • Anion-Exchange Chromatography: The eluate from the first step is then subjected to anion-exchange chromatography as a polishing step. This compound is bound to the anion-exchange membrane and eluted with a salt gradient (e.g., using NaCl). This step is effective in removing residual endotoxin and nucleic acids.[3]

  • Concentration and Monomerization: The purified this compound is concentrated using tangential flow filtration. A final treatment at pH 2 for 30 minutes can be performed to ensure the this compound is in a monomeric state.[3]

Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate a general purification workflow and the biological pathway activated by purified this compound.

Flagellin_Purification_Workflow cluster_source Source Material cluster_methods Purification Methods cluster_physical Physical/Chemical cluster_recombinant Recombinant cluster_polishing Polishing & Final Product bacterial_culture Bacterial Culture shearing Mechanical Shearing / Acid Treatment bacterial_culture->shearing expression Gene Expression (e.g., E. coli) bacterial_culture->expression centrifugation Differential Centrifugation shearing->centrifugation depolymerization Depolymerization (Heat/Acid) centrifugation->depolymerization ion_exchange Ion-Exchange Chromatography depolymerization->ion_exchange sec Size-Exclusion Chromatography depolymerization->sec lysis Cell Lysis expression->lysis affinity_chrom Affinity Chromatography lysis->affinity_chrom affinity_chrom->sec endotoxin_removal Endotoxin Removal affinity_chrom->endotoxin_removal purified_this compound Purified this compound ion_exchange->purified_this compound sec->purified_this compound endotoxin_removal->purified_this compound TLR5_Signaling_Pathway This compound This compound TLR5 TLR5 This compound->TLR5 binds MyD88 MyD88 TLR5->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of

References

Safety Operating Guide

Navigating the Disposal of Flagellin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal Procedures

The primary method for disposing of flagellin and materials contaminated with it involves inactivation followed by disposal as either biological or chemical waste, depending on the nature of the waste stream. The overarching principle is to denature the protein, thereby eliminating its biological activity before it enters the waste stream.

Step 1: Assess the Nature of the this compound Waste

The initial step is to characterize the waste. This compound waste can be broadly categorized as:

  • Liquid Waste: Aqueous solutions of purified this compound, buffer solutions from experiments, and cell culture media containing this compound.

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and gels from electrophoresis.

  • Sharps: Contaminated needles, syringes, and razor blades.

Step 2: Inactivation of this compound

Before disposal, this compound should be inactivated to eliminate its potential to elicit an immune response. The two primary methods for inactivation are heat and chemical treatment.

  • Autoclaving (Heat Inactivation): Steam autoclaving is a highly effective method for denaturing proteins and sterilizing contaminated materials.[1][2][3] It is the preferred method for most solid and liquid this compound waste.

  • Chemical Inactivation: For liquid waste that cannot be autoclaved, or as a preliminary decontamination step, chemical inactivation is suitable. A common and effective method is the use of a fresh 10% bleach solution with a sufficient contact time.[2][3]

Step 3: Segregation and Final Disposal

Following inactivation, the waste should be segregated and disposed of according to institutional and local regulations for biological and chemical waste.

  • Autoclaved Waste: Once autoclaved, most this compound-contaminated solids can be disposed of as general waste.[1] Autoclaved liquid waste, if free of other hazardous chemicals, can often be poured down the drain, but it is crucial to check with local and institutional guidelines.[2]

  • Chemically Inactivated Liquid Waste: Liquid waste treated with chemical disinfectants like bleach should be disposed of as chemical waste, following your institution's hazardous waste procedures.[2][4]

  • Sharps: All sharps must be collected in a designated, puncture-resistant sharps container and disposed of as infectious or biohazardous waste, in line with institutional policies.[5]

Quantitative Data for Inactivation and Disposal

The following table summarizes common methods and parameters for the inactivation and disposal of biological waste, applicable to this compound.

MethodApplicationKey ParametersDisposal Pathway
Steam Autoclaving Liquid and solid waste121°C for a minimum of 60 minutes for solid waste; liquid cycle for liquids with time dependent on volume.[2]General waste (solids); drain disposal for chemical-free liquids (verify local regulations).[1][2]
Chemical Disinfection (10% Bleach) Liquid wasteFreshly prepared 10% bleach solution with a minimum contact time of 60 minutes.[2]Collect as chemical waste for pickup by Environmental Health and Safety (EHS).[2][4]

Experimental Protocols for Inactivation

Protocol 1: Autoclaving of Solid and Liquid this compound Waste

  • Segregation: Collect solid this compound-contaminated waste (e.g., pipette tips, tubes, gloves) in an autoclave-safe biohazard bag. Collect liquid waste in a labeled, autoclavable container.

  • Preparation for Autoclaving:

    • For solid waste bags, add a small amount of water to generate steam and ensure the bag is not completely sealed to allow for steam penetration.

    • For liquid waste, loosen the cap of the container to prevent pressure buildup.

  • Autoclaving Cycle: Place the waste in a secondary, leak-proof container within the autoclave. Run a standard gravity cycle at 121°C for at least 60 minutes. For liquids, use a liquid cycle with a duration appropriate for the volume.[2]

  • Post-Autoclaving: After the cycle is complete and the waste has cooled, the solid waste can typically be disposed of in the regular trash.[2] The decontaminated liquid waste, if free from other hazardous chemicals, can be poured down the drain, in accordance with institutional policy.[2]

Protocol 2: Chemical Inactivation of Liquid this compound Waste

  • Collection: Collect liquid this compound waste in a chemically resistant container.

  • Inactivation: In a well-ventilated area, such as a chemical fume hood, add a sufficient volume of concentrated bleach to the liquid waste to achieve a final concentration of 10%.

  • Contact Time: Gently mix the solution and allow it to stand for a minimum of 60 minutes to ensure complete inactivation.[2]

  • Disposal: The chemically treated waste should be collected and disposed of as hazardous chemical waste through your institution's EHS department.[2][4] Do not pour chemically inactivated waste down the drain unless specifically permitted by your institution.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Flagellin_Disposal_Workflow cluster_assessment Waste Assessment cluster_categorization Categorization cluster_treatment Inactivation/Treatment cluster_disposal Final Disposal start This compound Waste Generated waste_type Characterize Waste Type start->waste_type liquid Liquid Waste (e.g., solutions, media) waste_type->liquid Liquid solid Solid Waste (e.g., PPE, plasticware) waste_type->solid Solid sharps Sharps (e.g., needles, blades) waste_type->sharps Sharps autoclave_liquid Autoclave liquid->autoclave_liquid No other hazardous chemicals chemical_treat Chemical Inactivation (e.g., 10% Bleach) liquid->chemical_treat Contains other chemicals or autoclave unavailable autoclave_solid Autoclave solid->autoclave_solid sharps_container Place in Sharps Container sharps->sharps_container drain_disposal Drain Disposal (per institutional guidelines) autoclave_liquid->drain_disposal chemical_waste Dispose as Chemical Waste chemical_treat->chemical_waste general_waste Dispose as General Waste autoclave_solid->general_waste biohazard_waste Dispose as Biohazardous Waste sharps_container->biohazard_waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flagellin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with biologically active substances like flagellin. While this compound is not generally classified as a hazardous substance, adopting rigorous safety protocols is essential to minimize exposure and maintain a secure research environment.[1][2] This guide provides immediate, essential safety and logistical information for handling this compound, from personal protective equipment (PPE) to disposal plans, establishing a foundation of trust and value for your laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Although the hazards of this compound have not been thoroughly investigated, it is recommended to handle it with caution, employing proper protective equipment.[1] The primary routes of potential exposure are inhalation, ingestion, and contact with skin or eyes. Good hygiene practices and the use of appropriate PPE are crucial control measures in an occupational setting.[1]

Recommended Personal Protective Equipment (PPE) for Handling this compound

A hazard assessment should be performed for specific laboratory procedures to ensure the appropriate level of protection.[3][4]

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety Glasses with Side Shields or GogglesMinimum requirement for all laboratory work involving this compound to protect against splashes.[3][4][5]
Face ShieldTo be worn in conjunction with safety glasses or goggles if there is a significant risk of splashes or aerosol generation.[3][5]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection Laboratory CoatMust be worn to provide coverage and protect skin from potential contact with this compound.[3][6]
Respiratory Protection Dust Mask or RespiratorRecommended when handling this compound in powdered form to avoid generating dust and to prevent inhalation.[1] Local exhaust ventilation should be used where solids are handled as powders.[1]
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for both safety and maintaining the integrity of the this compound.

Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably with local exhaust ventilation if handling powder.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[1] Always wash hands thoroughly with soap and water after handling this compound.[1]

  • Avoiding Contamination: Keep containers securely sealed when not in use.[1] Avoid all personal contact, including inhalation of dust.[1]

  • Aerosol Prevention: When working with liquid cultures or performing mixing, do so in a manner that avoids splashing and aerosol generation.[7]

Storage Procedures:

  • Store this compound at -20°C in a dry, desiccated environment, protected from light.[1]

  • Keep the container tightly closed in a well-ventilated place.[1]

  • Store away from incompatible materials such as oxidizing agents.[1]

Emergency and Spill Response

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Inhalation: If dust is inhaled, move the individual to fresh air. If irritation persists, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical advice.[1]

Spill Cleanup:

  • Control: Remove all ignition sources and ensure the area is well-ventilated.[1]

  • Containment: Wear appropriate PPE, including respiratory protection for powders.[1]

  • Cleanup: Use dry clean-up procedures for powders to avoid generating dust.[1] For liquid spills, cover with an inert absorbent material.

  • Collection: Place the spilled material into a suitable, labeled container for waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Items such as contaminated pipette tips, gloves, and plates should be placed in a designated biohazard waste container.[8]

  • Liquid Waste: Liquid waste containing this compound can be decontaminated with a 10% bleach solution for at least 30 minutes before being poured down the sink with copious amounts of running water.[8] Do not autoclave waste containing bleach.

  • Sharps: All sharps (needles, razor blades, glass slides) must be disposed of in an approved sharps container.[8]

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the primary signaling pathway activated by this compound and a general workflow for its purification and use in cell-based assays.

Flagellin_Signaling_Pathway This compound Signaling via TLR5 This compound This compound TLR5 TLR5 This compound->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKKs IKKs TRAF6->IKKs MAPKs MAPKs (p38, JNK) TRAF6->MAPKs NFkB NF-κB IKKs->NFkB Activates ProInflammatory Pro-inflammatory Gene Expression MAPKs->ProInflammatory Nucleus Nucleus NFkB->Nucleus Translocates to Nucleus->ProInflammatory Induces Flagellin_Workflow General Workflow: this compound Purification & Cell Stimulation cluster_purification Purification cluster_assay Cell Stimulation Assay Culture Bacterial Culture (e.g., Salmonella) Shearing Mechanical Shearing (Removes flagella) Culture->Shearing Centrifugation1 Low-Speed Centrifugation (Removes cells) Shearing->Centrifugation1 Ultracentrifugation Ultracentrifugation (Pellets flagella) Centrifugation1->Ultracentrifugation Depolymerization Depolymerization (e.g., low pH or heat) Ultracentrifugation->Depolymerization Chromatography Chromatography (e.g., FPLC) Depolymerization->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound Stimulation Stimulation with Purified this compound Purified_this compound->Stimulation Cell_Culture Cell Culture (e.g., HEK293, T84) Cell_Culture->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis (e.g., ELISA for IL-8, Luciferase for NF-κB) Incubation->Analysis

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.